molecular formula C11H15NO2 B1358596 2-(3-Methoxyphenyl)morpholine CAS No. 1017395-60-6

2-(3-Methoxyphenyl)morpholine

Cat. No.: B1358596
CAS No.: 1017395-60-6
M. Wt: 193.24 g/mol
InChI Key: NTLJFWAWNVWBLY-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)morpholine is a useful research compound. Its molecular formula is C11H15NO2 and its molecular weight is 193.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-methoxyphenyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-13-10-4-2-3-9(7-10)11-8-12-5-6-14-11/h2-4,7,11-12H,5-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTLJFWAWNVWBLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2CNCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20640604
Record name 2-(3-Methoxyphenyl)morpholine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017395-60-6
Record name 2-(3-Methoxyphenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-methoxyphenyl)morpholine
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Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-(3-Methoxyphenyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthetic methodologies for producing 2-(3-Methoxyphenyl)morpholine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The morpholine ring is a privileged structure known to improve the pharmacokinetic profile of bioactive molecules, and its substitution with an aryl group at the 2-position creates a core found in numerous pharmacologically active compounds, including analogues of stimulants like phenmetrazine.[1][2][3] This document moves beyond a simple recitation of procedures to offer a detailed analysis of the primary synthetic strategies, including reductive amination, intramolecular cyclization, and modern asymmetric approaches. We will dissect the causality behind experimental choices, provide validated, step-by-step protocols, and present quantitative data to guide researchers, scientists, and drug development professionals in the rational design and execution of synthetic routes to this valuable compound.

Introduction: The Significance of the 2-Aryl-Morpholine Scaffold

The 2-aryl-morpholine framework is a cornerstone in the design of centrally acting agents. The parent compound, phenmetrazine (3-methyl-2-phenylmorpholine), was historically used as an anorectic and is a potent norepinephrine-dopamine releasing agent.[1][3][4] The specific substitution pattern, such as the 3-methoxyphenyl group in the target molecule, allows for fine-tuning of the pharmacological profile, potentially altering receptor affinity and metabolic stability.[5] Derivatives of morpholine are explored for a vast range of therapeutic applications, including anti-inflammatory, anti-hyperlipidemic, and cytotoxic activities, making efficient and versatile synthetic access to these scaffolds a critical objective in modern medicinal chemistry.[6][7]

This guide is structured to provide a logical progression from fundamental retrosynthetic analysis to detailed discussions of the most effective synthetic pathways. Each section is designed as a self-validating system, offering both the "how" and the "why" to empower researchers to not only replicate the findings but also to adapt them to their specific research goals.

Retrosynthetic Analysis and Strategic Overview

A rational approach to the synthesis of this compound begins with a retrosynthetic analysis to identify the most logical bond disconnections. The core morpholine heterocycle presents several strategic opportunities for its construction.

G TM This compound C2N C2-N Bond TM->C2N Strategy A C6O C6-O Bond TM->C6O Strategy A C5C6_N_C2 Double Reductive Amination Logic TM->C5C6_N_C2 Strategy B P1 N-(2-hydroxyethyl)-1-(3-methoxyphenyl)ethan-2-amine (Intramolecular Cyclization) C2N->P1 P2 2-Amino-1-(3-methoxyphenyl)ethanol + C2 Synthon (Intramolecular Cyclization) C6O->P2 P4 (3-Methoxyphenyl)glyoxal + Ethanolamine (Reductive Amination) C5C6_N_C2->P4 P3 3-Methoxyphenyl Oxirane + Ethanolamine (Ring Opening & Cyclization) P1->P3

Caption: Retrosynthetic analysis of this compound.

The two primary strategies involve:

  • Strategy A (Intramolecular Cyclization): Disconnecting one of the heteroatom-carbon bonds (C-N or C-O) reveals a linear amino alcohol precursor. This is a robust and widely used method.

  • Strategy B (Reductive Amination): A more convergent approach involving the simultaneous or sequential formation of two bonds, typically from a carbonyl compound and an amino alcohol.

We will now explore these strategies in detail.

Pathway I: Synthesis via Reductive Amination

Reductive amination is a highly efficient and versatile method for forming C-N bonds and is well-suited for constructing the morpholine ring in a convergent manner.[8][9] The general principle involves the condensation of a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced in situ to the target amine.

Conceptual Workflow

This specific synthesis begins with the reaction of a suitable α-functionalized ketone, such as 2-bromo-1-(3-methoxyphenyl)ethan-1-one, with ethanolamine. The initial reaction forms a hemiaminal intermediate which cyclizes to a dehydromorpholine. This unsaturated intermediate is then reduced to the final saturated morpholine ring.

G A 2-Bromo-1-(3-methoxyphenyl)ethanone + Ethanolamine B Intermediate: 2-(3-methoxyphenyl)-5,6-dihydro-4H-1,4-oxazine (Dehydromorpholine) A->B Condensation & Intramolecular Cyclization (e.g., K2CO3, MeCN) C Product: This compound B->C Reduction (e.g., NaBH4, MeOH)

Caption: Workflow for the Reductive Amination pathway.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(3-methoxyphenyl)-5,6-dihydro-4H-1,4-oxazine

  • To a stirred solution of 2-bromo-1-(3-methoxyphenyl)ethan-1-one (1.0 eq) in anhydrous acetonitrile (MeCN, 0.2 M), add anhydrous potassium carbonate (K₂CO₃, 3.0 eq).

  • Add ethanolamine (1.2 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux (approx. 82°C) and monitor by TLC or LC-MS until the starting ketone is consumed (typically 4-6 hours).

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to yield the crude dehydromorpholine intermediate, which can be used in the next step without further purification or purified by column chromatography if necessary.

Step 2: Reduction to this compound

  • Dissolve the crude intermediate from Step 1 in methanol (MeOH, 0.2 M) and cool the solution to 0°C in an ice bath.

  • Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10°C.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2 hours.

  • Quench the reaction by slowly adding water (5 volumes).

  • Extract the aqueous mixture with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford this compound.

Scientific Rationale and Field Insights
  • Choice of Base: Potassium carbonate is a sufficiently strong base to facilitate the initial condensation and subsequent intramolecular cyclization, while being mild enough to prevent significant side reactions.

  • Reducing Agent: Sodium borohydride is a cost-effective and operationally simple reducing agent for imines. For substrates with reducible functional groups sensitive to NaBH₄, a milder reagent like sodium triacetoxyborohydride (NaBH(OAc)₃) in a solvent like dichloroethane (DCE) would be the preferred choice, as it offers greater selectivity.[9]

  • One-Pot Variation: This two-step process can often be telescoped into a one-pot procedure, where after the formation of the dehydromorpholine, the solvent is switched to methanol and the reduction is carried out directly. This improves operational efficiency, particularly on a larger scale.

Pathway II: Synthesis via Intramolecular Cyclization

This strategy relies on forming a linear precursor that already contains all the necessary atoms for the morpholine ring and inducing a ring-closing reaction. A highly effective modern approach utilizes ethylene sulfate as a two-carbon electrophile to annulate 1,2-amino alcohols, providing a green and efficient alternative to traditional methods involving haloacetyl chlorides.[10][11]

Conceptual Workflow

The synthesis starts with a readily available 1,2-amino alcohol, 2-amino-1-(3-methoxyphenyl)ethanol. This precursor is N-alkylated with ethylene sulfate to form a sulfate ester intermediate, which is then cyclized under basic conditions to yield the target morpholine.

G A 2-Amino-1-(3-methoxyphenyl)ethanol + Ethylene Sulfate B Intermediate: N-alkylated Sulfate Ester A->B N-Monoalkylation (e.g., tBuOK, THF) C Product: This compound B->C Intramolecular Cyclization (Base-mediated)

Sources

An In-depth Technical Guide to the Synthesis, Characterization, and Potential Applications of 2-(3-Methoxyphenyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-(3-methoxyphenyl)morpholine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The morpholine scaffold is a well-established pharmacophore known to impart favorable pharmacokinetic and metabolic properties to bioactive molecules.[1][2] When coupled with the 3-methoxyphenyl moiety, a common feature in centrally-acting agents, the resulting structure presents a compelling template for novel therapeutic discovery.[3] This document details the core chemical properties, outlines a robust synthetic protocol, describes essential analytical characterization techniques, and explores the potential pharmacological landscape of this compound and its analogs. It is intended to serve as a practical resource for scientists engaged in the design and synthesis of novel chemical entities for the central nervous system (CNS) and beyond.

Introduction: The Strategic Value of the 2-Aryl-Morpholine Scaffold

The morpholine ring is a privileged structure in medicinal chemistry, valued for its ability to improve aqueous solubility, metabolic stability, and overall pharmacokinetic profile of drug candidates.[1][3] Its flexible, chair-like conformation and the presence of both a hydrogen bond acceptor (oxygen) and a basic nitrogen atom allow it to engage in diverse interactions with biological targets.[3] The incorporation of an aryl group at the 2-position introduces a critical element for molecular recognition, enabling interactions with aromatic residues within protein binding pockets.

The choice of a 3-methoxyphenyl substituent is particularly strategic. This group is frequently found in compounds targeting the central nervous system, where the methoxy group can act as a hydrogen bond acceptor and influence electronic properties, while the phenyl ring provides a scaffold for various receptor interactions.[4][5] This guide will use this compound as a focal point to explore the synthesis, properties, and potential of this important class of molecules.

Physicochemical and Predicted Properties

PropertyValueSource
Molecular Formula C₁₁H₁₅NO₂[6]
Molecular Weight 193.24 g/mol [6]
Monoisotopic Mass 193.11028 Da[6]
Predicted XlogP 1.3[6]
Predicted Hydrogen Bond Donor Count 1[7]
Predicted Hydrogen Bond Acceptor Count 3[7]
Predicted Rotatable Bond Count 2[7]
Predicted Polar Surface Area 30.9 Ų[8]
CAS Number Not assigned (Racemate)
(S)-enantiomer CAS 1213143-13-5[8]

Note: XlogP is a measure of lipophilicity, a critical parameter for predicting blood-brain barrier permeability.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of 2-substituted morpholines can be achieved through various established routes.[9][10] A common and effective strategy involves the cyclization of a corresponding 2-amino-1-phenylethanol derivative. The following protocol is a robust and adaptable method for the synthesis of this compound from commercially available starting materials.

Rationale for Synthetic Strategy

This two-step synthesis begins with the formation of the key intermediate, 2-amino-1-(3-methoxyphenyl)ethanol, via the reduction of an α-amino ketone. This intermediate is then cyclized by reaction with a two-carbon electrophile, such as 2-chloroethanol or a protected equivalent, under basic conditions to form the morpholine ring. This approach is favored for its reliability and the commercial availability of the necessary precursors.

Experimental Workflow Diagram

G cluster_0 Step 1: Synthesis of Intermediate cluster_1 Step 2: Morpholine Ring Formation cluster_2 Purification start 2-Bromo-3'-methoxyacetophenone reagent1 Hexamethylenetetramine (Sommelet Reaction) start->reagent1 1. Chloroform, Reflux 2. Ethanolic HCl intermediate 2-Amino-1-(3-methoxyphenyl)ethanone reagent1->intermediate reagent2 Sodium Borohydride (NaBH4) Methanol intermediate->reagent2 Reduction product1 2-Amino-1-(3-methoxyphenyl)ethanol reagent2->product1 reagent3 2-Chloroethanol Potassium Carbonate (K2CO3) product1->reagent3 N-Alkylation & Cyclization DMF, Heat product2 This compound reagent3->product2 purification Column Chromatography (Silica Gel, Ethyl Acetate/Hexane) product2->purification final_product Pure this compound purification->final_product

Caption: Synthetic workflow for this compound.

Detailed Protocol

Step 1: Synthesis of 2-Amino-1-(3-methoxyphenyl)ethanol

  • Amine Formation: To a solution of 2-bromo-3'-methoxyacetophenone (1.0 eq) in chloroform, add hexamethylenetetramine (1.1 eq). Reflux the mixture for 4 hours. Cool the reaction mixture, filter the resulting solid, and wash with diethyl ether. Treat the solid with a mixture of ethanol and concentrated hydrochloric acid and reflux for 6 hours to hydrolyze the quaternary salt. After cooling, filter the ammonium salt and neutralize the filtrate with a saturated sodium bicarbonate solution to precipitate the crude 2-amino-1-(3-methoxyphenyl)ethanone.

  • Ketone Reduction: Dissolve the crude amino ketone in methanol and cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C. Stir the reaction for 2 hours at room temperature.

  • Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 2-amino-1-(3-methoxyphenyl)ethanol as a crude oil, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Cyclization: In a round-bottom flask, dissolve the crude 2-amino-1-(3-methoxyphenyl)ethanol (1.0 eq) in dimethylformamide (DMF). Add potassium carbonate (2.5 eq) and 2-chloroethanol (1.2 eq).

  • Reaction: Heat the mixture to 90-100 °C and stir overnight under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction to room temperature and pour it into ice-water. Extract the product with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.

Analytical Characterization

Confirming the identity and purity of the synthesized this compound is paramount. A combination of spectroscopic and chromatographic techniques should be employed.

Analytical Workflow

G cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Purity Assessment start Synthesized Product nmr NMR Spectroscopy (¹H, ¹³C) start->nmr Structural Elucidation ms Mass Spectrometry (GC-MS or LC-MS) start->ms Molecular Weight Confirmation ir IR Spectroscopy start->ir Functional Group ID hplc HPLC/UPLC start->hplc Quantitative Purity end Confirmed Structure & Purity >95% nmr->end ms->end ir->end hplc->end

Caption: Standard analytical workflow for compound validation.

Expected Spectroscopic Data
  • ¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show characteristic signals for the methoxy group (a singlet around 3.8 ppm), the aromatic protons of the 3-methoxyphenyl ring (multiplets between 6.8 and 7.3 ppm), and the diastereotopic protons of the morpholine ring. The morpholine protons would appear as a series of complex multiplets between approximately 2.8 and 4.2 ppm, integrating to 7 protons (including the N-H proton, which may be broad or exchangeable). The proton at the C2 position, adjacent to the aryl group, would likely appear as a doublet of doublets around 4.5 ppm.

  • ¹³C NMR (Carbon NMR): The spectrum should display 11 distinct carbon signals. Key resonances would include the methoxy carbon at ~55 ppm, the morpholine ring carbons between ~45 and 75 ppm, and the aromatic carbons between ~110 and 160 ppm, with the carbon attached to the oxygen of the methoxy group being the most downfield aromatic signal.

  • Mass Spectrometry (MS): Electron ionization (EI) or electrospray ionization (ESI) would confirm the molecular weight. The ESI-MS in positive mode should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 194.1176.[6]

  • Infrared (IR) Spectroscopy: The IR spectrum would feature a broad N-H stretching band around 3300-3400 cm⁻¹, C-H stretching bands for aromatic and aliphatic groups just below and above 3000 cm⁻¹, a strong C-O-C ether stretch around 1100-1250 cm⁻¹, and C=C stretching bands for the aromatic ring in the 1450-1600 cm⁻¹ region.

Pharmacological Considerations and Potential Applications

While direct pharmacological data for this compound is scarce, its structural components suggest significant potential, particularly in CNS drug discovery.[3]

The Role of the Morpholine Ring in CNS Drugs

The morpholine moiety is a key component in numerous CNS-active drugs. It is recognized for its ability to:

  • Improve Pharmacokinetics: By increasing polarity and providing a site for metabolic N-dealkylation, it can fine-tune the half-life and clearance of a drug.[1]

  • Act as a Scaffold: It provides a rigid, yet conformationally flexible, three-dimensional structure that can orient pharmacophoric elements for optimal receptor binding.[3]

  • Enhance Potency: The oxygen and nitrogen atoms can participate in crucial hydrogen bonding interactions within receptor active sites.[3]

The Significance of the 3-Methoxyphenyl Group

The 3-methoxyphenyl group is a well-known pharmacophore in ligands for various CNS targets, including:

  • Opioid Receptors: Many potent opioid agonists and antagonists feature this moiety.

  • Serotonin and Dopamine Receptors: It is a common structural element in antipsychotics and antidepressants.

  • NMDA Receptors: Analogs such as 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine have shown affinity for the NMDA receptor, suggesting a potential role in modulating dissociative and anesthetic effects.[4]

Potential Therapeutic Areas

Given its structure, this compound and its derivatives represent promising leads for:

  • Neuropathic Pain and Depression: The combination of a morpholine scaffold with a 3-methoxyphenyl group is reminiscent of structures known to interact with monoamine transporters or opioid receptors.[11]

  • Neurodegenerative Diseases: The ability of the morpholine ring to improve blood-brain barrier penetration makes this scaffold attractive for developing agents against targets implicated in diseases like Alzheimer's and Parkinson's.[3]

  • Anticonvulsants: Modulation of ion channels or receptors like NMDA could lead to anticonvulsant activity.

The logical relationship between the structural components and potential therapeutic applications can be visualized as follows:

G cluster_scaffold Structural Features cluster_properties Resulting Properties cluster_applications Potential Applications compound This compound morpholine Morpholine Ring compound->morpholine methoxyphenyl 3-Methoxyphenyl Moiety compound->methoxyphenyl pk_props Improved PK/PD Profile (Solubility, Stability) morpholine->pk_props cns_targeting CNS Receptor Affinity (Opioid, NMDA, 5-HT, etc.) methoxyphenyl->cns_targeting pain Analgesics pk_props->pain neuro Neurotherapeutics pk_props->neuro psych Psychotropics pk_props->psych cns_targeting->pain cns_targeting->neuro cns_targeting->psych

Caption: Structure-activity relationship and potential applications.

Safety and Handling

No specific safety data sheet (SDS) is available for this compound. Therefore, handling precautions must be based on the properties of the parent morpholine heterocycle and general principles of chemical safety for novel research compounds.

  • General Precautions: Handle in a well-ventilated area, preferably within a chemical fume hood.[12]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[2][13]

  • Hazards of Morpholine: Morpholine itself is flammable, harmful if swallowed, and toxic in contact with skin or if inhaled. It can cause severe skin burns and eye damage.[2][14] It is reasonable to assume that this compound may share some of these hazardous properties.

  • Storage: Store in a tightly closed container in a cool, dry place away from ignition sources.[12]

Conclusion

This compound stands as a compound of high strategic value for medicinal chemists and drug discovery scientists. While direct experimental data remains limited, its constituent parts—the privileged morpholine scaffold and the CNS-active 3-methoxyphenyl moiety—provide a strong rationale for its synthesis and investigation. This guide has offered a comprehensive framework for its preparation, characterization, and potential applications. The provided protocols and analytical insights serve as a foundational resource for researchers aiming to explore the rich chemical and pharmacological space of 2-aryl-morpholine derivatives, paving the way for the discovery of next-generation therapeutics.

References

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Sources

A Technical Guide to the Physicochemical Characterization of 2-(3-Methoxyphenyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Physicochemical Profiling in Modern Drug Discovery

In the landscape of contemporary drug development, the journey from a promising molecular entity to a clinically effective therapeutic is fraught with challenges. A significant portion of late-stage attrition can be traced back to suboptimal physicochemical properties.[1] These fundamental characteristics, including solubility, lipophilicity, and ionization state, govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and potential for toxicity.[2][3] Therefore, a comprehensive understanding and early optimization of these properties are not merely procedural; they are cornerstones of a successful drug discovery campaign.[4]

This guide provides an in-depth framework for the physicochemical characterization of 2-(3-Methoxyphenyl)morpholine , a substituted morpholine derivative. The morpholine scaffold is a recognized "privileged structure" in medicinal chemistry, appearing in numerous approved drugs such as the antibiotic Linezolid and the anticancer agent Gefitinib.[5][6] Its presence often imparts favorable properties, including metabolic stability and aqueous solubility.[7] This document is intended for researchers, medicinal chemists, and drug development professionals, offering both foundational principles and actionable experimental protocols to thoroughly profile this, or structurally similar, molecules.

While specific experimental data for the 2-(3-methoxyphenyl) positional isomer is not extensively available in public databases, this guide will establish the critical parameters to be evaluated. We will leverage data from closely related isomers, such as (S)-3-(3-Methoxyphenyl)morpholine and 4-(3-Methoxyphenyl)morpholine , for illustrative purposes, while emphasizing the necessity of independent experimental verification for the specific compound of interest.

Molecular Identity and Structural Attributes

A precise definition of the molecular structure is the foundational step for all subsequent characterization. The identity of this compound must be unequivocally confirmed through a combination of spectroscopic and spectrometric techniques.

Table 1: Core Molecular Identifiers for this compound and Related Isomers

PropertyThis compound (Target)(S)-3-(3-Methoxyphenyl)morpholine[8]4-(3-Methoxyphenyl)morpholine[9]
IUPAC Name This compound(3S)-3-(3-methoxyphenyl)morpholine4-(3-methoxyphenyl)morpholine
CAS Number Not readily available1213143-13-532040-09-8
Molecular Formula C₁₁H₁₅NO₂C₁₁H₁₅NO₂C₁₁H₁₅NO₂
Molecular Weight 193.24 g/mol 193.24 g/mol 193.24 g/mol
Canonical SMILES COC1=CC=CC(=C1)C2COCCN2COC1=CC=CC(=C1)[C@H]2COCCN2COC1=CC=CC(=C1)N2CCOCC2

Note: Data for isomers are sourced from PubChem and are provided for comparative context.

Recommended Protocol: Structure Verification via NMR and Mass Spectrometry

Objective: To confirm the chemical structure and assess the purity of the synthesized this compound.

Methodology:

  • ¹H and ¹³C NMR Spectroscopy:

    • Dissolve 5-10 mg of the sample in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Acquire ¹H NMR spectra to confirm the proton environment, including the characteristic signals for the methoxy group, the aromatic protons (with their specific splitting pattern for a meta-substituted ring), and the diastereotopic protons of the morpholine ring.

    • Acquire ¹³C NMR spectra to verify the number and type of carbon atoms.

    • Employ 2D NMR techniques (e.g., COSY, HSQC) to establish connectivity between protons and carbons, confirming the 2-substitution pattern on the morpholine ring.

  • High-Resolution Mass Spectrometry (HRMS):

    • Analyze a dilute solution of the sample using an ESI-TOF or Orbitrap mass spectrometer.

    • Determine the exact mass of the protonated molecule [M+H]⁺.

    • The measured mass should be within ±5 ppm of the theoretical exact mass (194.1176 for [C₁₁H₁₆NO₂]⁺), confirming the elemental composition.[8][9]

Lipophilicity: The Balance Between Permeability and Solubility

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its ability to cross biological membranes.[4] It is most commonly expressed as the logarithm of the partition coefficient (logP) between octan-1-ol and water. An optimal logP is essential; excessively high values can lead to poor solubility and increased metabolic clearance, while low values may hinder membrane permeability.[10]

Table 2: Computed Lipophilicity and "Druglikeness" Parameters

ParameterGuideline (Lipinski's Rule of 5)[11](S)-3-(3-Methoxyphenyl)morpholine[8]4-(3-Methoxyphenyl)morpholine[9]
Molecular Weight < 500 Da193.24193.24
logP (XLogP3) < 50.91.3
H-Bond Donors ≤ 510
H-Bond Acceptors ≤ 1033

The computed logP values for the related isomers are well within the desirable range for orally bioavailable drugs, suggesting that this compound is likely to possess favorable membrane permeability characteristics. However, experimental determination is crucial as computational models can vary.

Recommended Protocol: Determination of logD₇.₄

For ionizable compounds, the distribution coefficient (logD) at a physiological pH of 7.4 provides a more biologically relevant measure of lipophilicity than logP.

Objective: To experimentally measure the distribution of this compound between an aqueous buffer and an organic solvent at pH 7.4.

Methodology (Shake-Flask Method):

  • Prepare a phosphate buffer solution at pH 7.4.

  • Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).

  • Add a small aliquot of the stock solution to a vial containing a known volume of the pH 7.4 buffer and n-octanol.

  • Cap the vial and shake vigorously for 1-2 hours to allow for partitioning equilibrium.

  • Centrifuge the vial to ensure complete separation of the two phases.

  • Carefully remove an aliquot from both the aqueous and organic layers.

  • Determine the concentration of the compound in each phase using a suitable analytical technique, such as HPLC-UV.[12]

  • Calculate logD₇.₄ using the formula: logD₇.₄ = log([Concentration in Octanol] / [Concentration in Aqueous]).

Ionization State (pKa): The Key to Solubility and Receptor Interaction

The pKa, the pH at which a compound is 50% ionized, is a pivotal parameter that influences solubility, absorption, and the potential for drug-target interactions.[13] As a secondary amine, the morpholine nitrogen of this compound is basic and will be protonated at physiological pH, forming a positively charged morpholinium ion.[14][15] This ionization is critical for aqueous solubility.

A predicted pKa for the basic nitrogen in the related isomer 2-(2-Methoxyphenyl)morpholine is 8.56, while a predicted pKa for 4-(3-Methoxyphenyl)morpholine is 4.77.[16][17] This significant variation underscores the profound impact of substituent position and highlights the unreliability of predictions for a specific, unmeasured isomer. Experimental determination is mandatory.

Recommended Protocol: pKa Determination by Potentiometric Titration

Objective: To determine the acid dissociation constant of the conjugate acid of this compound.

pKa_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A Dissolve compound in water/co-solvent B Titrate with standardized acid (e.g., HCl) A->B C Record pH vs. volume of titrant B->C D Plot titration curve C->D E Determine half-equivalence point D->E F pKa = pH at half-equivalence point E->F

Caption: Workflow for pKa determination via potentiometric titration.

Methodology:

  • Calibrate a pH meter with standard buffers.

  • Accurately weigh and dissolve a sample of the compound in a solution of deionized water, potentially with a co-solvent like methanol if solubility is low.

  • Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C).

  • Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), adding small, precise increments.

  • Record the pH of the solution after each addition of titrant.

  • Plot the pH versus the volume of titrant added. The pKa is the pH at the point where 50% of the compound has been neutralized (the half-equivalence point).

Solubility: A Prerequisite for Absorption

Aqueous solubility is a critical barrier for many drug candidates. Insufficient solubility leads directly to low and erratic absorption, undermining the therapeutic potential of an otherwise potent compound.[4] For a basic compound like this compound, solubility is expected to be pH-dependent, being higher at lower pH where the molecule is predominantly in its protonated, cationic form.

Recommended Protocol: Kinetic and Thermodynamic Solubility Assays

Objective: To measure the solubility of the compound under different conditions relevant to drug discovery.

Solubility_Workflow cluster_kinetic Kinetic Solubility (Early Discovery) cluster_thermo Thermodynamic Solubility (Lead Optimization) K1 Add DMSO stock to aqueous buffer K2 Shake & equilibrate (1-2 hours) K1->K2 K3 Filter precipitate K2->K3 K4 Quantify supernatant (HPLC-UV, etc.) K3->K4 T1 Add excess solid to aqueous buffer T2 Shake & equilibrate (>24 hours) T1->T2 T3 Filter undissolved solid T2->T3 T4 Quantify supernatant (HPLC-UV, etc.) T3->T4

Sources

An In-depth Technical Guide to 2-(3-Methoxyphenyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(3-Methoxyphenyl)morpholine, a molecule of interest within the broader class of morpholine-containing compounds. While direct research on this specific molecule is nascent, this document synthesizes available data, draws logical inferences from structurally related compounds, and presents a framework for its synthesis, characterization, and potential pharmacological evaluation.

Introduction: The Significance of the Morpholine Scaffold

The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its favorable physicochemical properties, metabolic stability, and its presence in numerous approved and experimental drugs.[1][2] Its unique structure, featuring both an amine and an ether functional group, allows for a range of interactions with biological targets and can improve a molecule's pharmacokinetic profile.[3] this compound, with its CAS Number 1017395-60-6, represents an intriguing yet underexplored member of this chemical family.[4] The presence of the methoxyphenyl group suggests potential for interactions with targets in the central nervous system (CNS), a hypothesis supported by studies on structurally analogous compounds.[5]

Physicochemical Properties

A foundational understanding of a compound's physical and chemical characteristics is paramount for any research and development endeavor. The predicted properties of this compound are summarized below.

PropertyValueSource
CAS Number 1017395-60-6[4]
Molecular Formula C11H15NO2[6]
Molecular Weight 193.24 g/mol [7]
Monoisotopic Mass 193.11028 Da[6]
XlogP (predicted) 1.3[6]
SMILES COC1=CC=CC(=C1)C2CNCCO2[6]
InChI InChI=1S/C11H15NO2/c1-13-10-4-2-3-9(7-10)11-8-12-5-6-14-11/h2-4,7,11-12H,5-6,8H2,1H3[6]
InChIKey NTLJFWAWNVWBLY-UHFFFAOYSA-N[6]

These predicted values suggest a compound with moderate lipophilicity, suitable for potential oral bioavailability and blood-brain barrier penetration.[3]

Synthesis and Characterization

While a specific, validated synthesis for this compound is not extensively documented in publicly available literature, a plausible synthetic route can be designed based on established methodologies for morpholine synthesis.[8][9][10]

Proposed Synthetic Pathway

A logical approach would involve the reaction of a suitably protected ethanolamine derivative with a 3-methoxyphenacyl halide, followed by cyclization.

Synthetic_Pathway A 3-Methoxyacetophenone B 3-Methoxyphenacyl bromide A->B Bromination (e.g., Br2, HBr) D Intermediate Adduct B->D Alkylation (Base, Solvent) C N-Boc-ethanolamine C->D E 2-(3-Methoxyphenyl)morpholin-3-one D->E Deprotection & Cyclization (e.g., TFA then heat) F This compound E->F Reduction (e.g., LiAlH4, THF)

Caption: Proposed synthetic route for this compound.

Hypothetical Experimental Protocol
  • Synthesis of 3-Methoxyphenacyl bromide: 3-Methoxyacetophenone is brominated using a suitable brominating agent (e.g., bromine in acetic acid or N-bromosuccinimide) to yield the corresponding α-bromo ketone.

  • Alkylation of N-Boc-ethanolamine: N-Boc-ethanolamine is reacted with 3-methoxyphenacyl bromide in the presence of a non-nucleophilic base (e.g., potassium carbonate) in an aprotic solvent (e.g., acetonitrile).

  • Deprotection and Cyclization: The resulting intermediate is treated with a strong acid (e.g., trifluoroacetic acid) to remove the Boc protecting group, followed by heating to induce intramolecular cyclization to form the morpholinone intermediate.

  • Reduction to this compound: The morpholinone is reduced using a strong reducing agent such as lithium aluminum hydride in an ethereal solvent like tetrahydrofuran to yield the final product.

Characterization Workflow

The identity and purity of the synthesized this compound would be confirmed using a standard battery of analytical techniques.

Characterization_Workflow Start Synthesized Product TLC Thin Layer Chromatography (TLC) (Initial Purity Assessment) Start->TLC Column Flash Column Chromatography (Purification) TLC->Column NMR Nuclear Magnetic Resonance (NMR) (1H, 13C - Structural Elucidation) Column->NMR MS Mass Spectrometry (MS) (Molecular Weight Confirmation) NMR->MS HPLC High-Performance Liquid Chromatography (HPLC) (Purity Determination) MS->HPLC End Characterized Compound HPLC->End

Caption: Standard workflow for the characterization of the target compound.

Analytical methods for related morpholine compounds, such as HPLC and GC-MS, have been well-documented and can be adapted for this molecule.[11][12][13]

Potential Biological Activity and Mechanism of Action

While no direct pharmacological data for this compound exists, its structural similarity to other psychoactive compounds provides a basis for hypothesizing its potential biological targets.

NMDA Receptor Modulation

The structurally related compound, 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo), has been shown to have a moderate affinity for the N-methyl-D-aspartate (NMDA) receptor, similar to ketamine.[5] This suggests that this compound may also function as an NMDA receptor antagonist. The NMDA receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory. Its dysregulation is implicated in various neurological and psychiatric disorders.

NMDA_Receptor_Pathway cluster_neuron Postsynaptic Neuron NMDA NMDA Receptor Ca_channel Ca²⁺ Channel NMDA->Ca_channel opens Signaling Downstream Signaling (e.g., CaMKII, CREB) Ca_channel->Signaling activates Response Cellular Response (LTP, LTD, etc.) Signaling->Response Glutamate Glutamate Glutamate->NMDA binds Compound This compound (Hypothesized Antagonist) Compound->NMDA blocks

Caption: Hypothesized mechanism of action at the NMDA receptor.

Broader Pharmacological Potential

The morpholine moiety is present in drugs targeting a wide array of biological systems.[1][14] These include antidepressants, anxiolytics, and agents for treating neurodegenerative diseases.[15][16] The presence of the morpholine ring can enhance a molecule's ability to cross the blood-brain barrier, making it a valuable scaffold in CNS drug discovery.[3][17] Therefore, this compound warrants investigation for a range of CNS activities beyond NMDA receptor modulation.

Proposed Experimental Workflow for Biological Evaluation

A systematic approach is necessary to elucidate the biological activity of this compound.

Biological_Evaluation_Workflow cluster_invitro In Vitro Start Compound Synthesis & Characterization InVitro In Vitro Screening Start->InVitro ReceptorBinding Receptor Binding Assays (e.g., NMDA, Serotonin, Dopamine) InVitro->ReceptorBinding EnzymeInhibition Enzyme Inhibition Assays (e.g., MAO, AChE) InVitro->EnzymeInhibition CellBased Cell-Based Assays InVivo In Vivo Studies (Animal Models) CellBased->InVivo Tox Toxicology & ADME InVivo->Tox End Lead Candidate Tox->End ReceptorBinding->CellBased EnzymeInhibition->CellBased

Caption: A workflow for the biological evaluation of the target compound.

  • Primary Screening: The compound should be screened against a panel of CNS receptors and enzymes, with a primary focus on glutamate receptors like NMDA, as well as serotonin and dopamine receptors, given the prevalence of the methoxyphenyl moiety in CNS-active compounds.

  • Functional Assays: Positive hits from the primary screen should be followed up with functional assays (e.g., calcium imaging for NMDA receptor activity, or neurotransmitter uptake assays) to determine if the compound acts as an agonist, antagonist, or modulator.

  • In Vivo Models: Promising candidates would then be evaluated in animal models of relevant CNS disorders, such as models for depression, anxiety, or neurodegeneration, to assess their therapeutic potential.

Conclusion and Future Directions

This compound is a compound with significant, albeit currently unexplored, potential in the field of drug discovery. Its structural features suggest a likely interaction with CNS targets, particularly the NMDA receptor. This guide provides a foundational framework for initiating research into this molecule, from its synthesis and characterization to a logical progression of biological evaluation.

Future research should focus on the efficient, scalable synthesis of this compound and its analogs. A thorough investigation of its pharmacological profile is warranted to identify its primary biological targets and elucidate its mechanism of action. Such studies will be crucial in determining whether this compound can be developed into a valuable research tool or a lead candidate for the treatment of neurological or psychiatric disorders.

References

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  • Syntheses, analytical and pharmacological characterizations of the 'legal high' 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues.PubMed.
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  • Enantioselective synthesis of (2R,3R)- and (2S,3S)-2- [(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine.NIH.
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  • 4-(3-Methoxyphenyl)morpholine | C11H15NO2 | CID 9964335.PubChem.
  • 4-(3-methoxyphenyl)morpholine | CAS#:32040-09-8.Chemsrc.
  • Morpholine, 4-(3-methoxy-4-nitrophenyl)- - Substance Details.SRS | US EPA.
  • 4-(3-Methoxyphenyl)morpholine | 32040-09-8.ChemicalBook.
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  • 2-[(3-Phenoxyphenyl)methyl]morpholine | C17H19NO2 | CID 152348752.PubChem.
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"spectroscopic data of 2-(3-Methoxyphenyl)morpholine"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(3-Methoxyphenyl)morpholine

Abstract

The morpholine heterocycle is a cornerstone in medicinal chemistry, appearing in numerous approved drugs and clinical candidates due to its favorable physicochemical properties and synthetic accessibility.[1] The precise structural confirmation of novel morpholine analogues is paramount for drug development, regulatory submission, and intellectual property protection. This guide provides a comprehensive, in-depth analysis of the expected spectroscopic data for this compound, a representative member of this important class. Designed for researchers, analytical scientists, and drug development professionals, this document moves beyond a simple data repository. It explains the causal logic behind the spectroscopic signatures, outlines best-practice experimental protocols, and demonstrates how an integrated, multi-technique approach provides unambiguous structural verification.

Molecular Structure and Analytical Significance

This compound (Molecular Formula: C₁₁H₁₅NO₂; Molecular Weight: 193.24 g/mol ) is a chiral secondary amine featuring a morpholine ring substituted at the C2 position with a 3-methoxyphenyl group.[2][3] This substitution pattern introduces distinct structural features—an aromatic ring, an ether, a secondary amine, and a C-O-C bond within the saturated heterocycle—each of which produces a characteristic spectroscopic signal.

Accurate characterization is critical. Isomeric confusion, such as with the 4-(3-methoxyphenyl)morpholine analogue, can lead to drastically different pharmacological profiles.[4][5] Therefore, a robust analytical package is not merely procedural but is the foundation of scientific integrity for any subsequent research or development.

Figure 1: Labeled Structure of this compound


(Self-generated image for illustrative purposes)

The Workflow of Structural Elucidation

The definitive identification of a novel chemical entity is a holistic process. It begins with sample preparation and proceeds through multiple, orthogonal analytical techniques. The data from each technique provides a piece of the puzzle, and only through their synthesis can the full structure be confirmed with confidence.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Integration & Verification Prep Purified Compound (>95% Purity) Dissolve Dissolve in Appropriate Solvents (e.g., CDCl3, DMSO-d6) Prep->Dissolve MS Mass Spectrometry (MS) [Molecular Weight & Formula] Dissolve->MS IR Infrared (IR) Spectroscopy [Functional Groups] Dissolve->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) [Structural Backbone & Connectivity] Dissolve->NMR Analysis Integrated Spectroscopic Analysis MS->Analysis IR->Analysis NMR->Analysis Structure Final Structure Confirmation Analysis->Structure

Diagram 1: A generalized workflow for spectroscopic characterization.

Mass Spectrometry (MS)

Expertise & Experience: MS is the first-line technique for determining molecular weight, providing immediate confirmation of the elemental formula. For a molecule like this, which contains a basic nitrogen, Electrospray Ionization (ESI) in positive mode is the method of choice due to its soft ionization, which minimizes fragmentation and maximizes the abundance of the protonated molecular ion.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the analyte (approx. 10-100 µg/mL) in a suitable solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid to facilitate protonation.

  • Instrumentation: Infuse the sample into an ESI-equipped mass spectrometer (e.g., TOF or Quadrupole).

  • Ionization Mode: Positive ion mode ([M+H]⁺).

  • Data Acquisition: Scan a mass range appropriate for the expected molecular ion (e.g., m/z 50-500).

  • Analysis: Identify the base peak corresponding to the protonated molecule. High-resolution MS (HRMS) can provide the exact mass to confirm the elemental composition.

Predicted Data & Interpretation

The analysis will primarily focus on the molecular ion and key fragments that reveal the molecule's core components.

FeaturePredicted m/zInterpretation
Molecular Ion [M] 193.11The nominal molecular mass of C₁₁H₁₅NO₂. [2]
[M+H]⁺ (ESI) 194.1176The protonated molecular ion, expected as the base peak in ESI-MS. The exact mass confirms the formula C₁₁H₁₆NO₂⁺. [2]
Major Fragment 86.06Corresponds to the cleavage of the C2-aryl bond, resulting in a protonated morpholine fragment or a related ion, [C₄H₈NO]⁺. [6]
Major Fragment 108.05Corresponds to the 3-methoxyphenyl fragment [C₇H₈O]⁺• after cleavage and rearrangement.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The spectrum is a molecular fingerprint. For this compound, we expect to see characteristic absorptions for the N-H bond, the aromatic ring, the aliphatic C-H bonds of the morpholine ring, and the C-O stretches of both the ether and the morpholine oxygen.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the neat sample (if an oil) or solid powder directly onto the ATR crystal.

  • Background Scan: Perform a background scan with a clean, empty crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16 to 32 scans for a good signal-to-noise ratio.

  • Data Range: Collect data from 4000 to 600 cm⁻¹. [7]5. Analysis: Identify characteristic absorption bands and assign them to specific functional groups.

Predicted Data & Interpretation

The IR spectrum will confirm the presence of all key functional moieties.

Wavenumber (cm⁻¹)IntensityAssignment
3350 - 3300MediumN-H stretch of the secondary amine. [8]
3100 - 3000WeakAromatic C-H stretch.
2950 - 2850StrongAliphatic C-H stretches (symmetric and asymmetric) from the morpholine ring CH₂ groups. [9]
1600, 1475MediumC=C stretching vibrations characteristic of the aromatic ring.
1250StrongAsymmetric C-O-C stretch, characteristic of the aryl-alkyl ether (Ar-O-CH₃). [10]
1120StrongC-O-C stretch from the aliphatic ether within the morpholine ring. [9]
1040StrongSymmetric C-O-C stretch from the aryl-alkyl ether. [10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful tool for elucidating the precise structure and connectivity of an organic molecule. ¹H NMR reveals the number and environment of hydrogen atoms, while ¹³C NMR maps the carbon skeleton. The combination provides an unambiguous map of the molecule.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer. [11]3. ¹H NMR Acquisition: Acquire a standard proton spectrum. Key parameters include a 90° pulse, sufficient relaxation delay (d1), and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

  • Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift axis to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). Integrate the ¹H NMR signals.

Predicted ¹H NMR Data (400 MHz, CDCl₃)
Label (Fig. 1)Predicted δ (ppm)MultiplicityIntegrationAssignment & Rationale
Hₙ1.5 - 2.5broad s1HN-H proton. The chemical shift is variable and the signal is often broad due to quadrupole broadening and exchange.
H₃ₐ2.7 - 2.9m1HMorpholine proton on C3. Part of a complex multiplet system.
H₃ₑ3.0 - 3.2m1HMorpholine proton on C3. Part of a complex multiplet system.
H₅ₐ2.7 - 2.9m1HMorpholine proton on C5. Part of a complex multiplet system.
H₅ₑ3.0 - 3.2m1HMorpholine proton on C5. Protons on carbons adjacent to nitrogen typically appear in this region. [12]
H₆ₐ3.6 - 3.8m1HMorpholine proton on C6. Diastereotopic and coupled to H6e and H5 protons. Downfield due to adjacent oxygen.
H₆ₑ3.9 - 4.1m1HMorpholine proton on C6. Diastereotopic and coupled to H6a and H5 protons. Downfield due to adjacent oxygen. [12]
H₂4.2 - 4.4dd1HMethine proton on C2. Significantly downfield due to being benzylic and adjacent to both oxygen and nitrogen atoms.
H₇3.82s3HMethoxy (-OCH₃) protons. A characteristic sharp singlet.
Hₐ6.8 - 6.9dd1HAromatic proton ortho to the morpholine group.
Hₑ6.9 - 7.0t1HAromatic proton ortho to the methoxy group.
Hₒ6.9 - 7.0d1HAromatic proton para to the methoxy group.
Hₚ7.2 - 7.3t1HAromatic proton para to the morpholine group, experiencing deshielding from the adjacent C-H bond.
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
Label (Fig. 1)Predicted δ (ppm)Assignment & Rationale
C₅46 - 48Morpholine carbon adjacent to nitrogen. [13]
C₃50 - 52Morpholine carbon adjacent to nitrogen.
C₇55 - 56Methoxy (-OCH₃) carbon.
C₆67 - 69Morpholine carbon adjacent to oxygen. [13]
C₂75 - 78Methine carbon at C2. Significantly downfield due to attachment to both the aromatic ring, oxygen, and nitrogen.
Cₑ112 - 114Aromatic CH carbon ortho to the methoxy group. Shielded by the electron-donating OCH₃ group.
Cₒ113 - 115Aromatic CH carbon para to the methoxy group. Shielded by the electron-donating OCH₃ group.
Cₐ119 - 121Aromatic CH carbon ortho to the morpholine group.
Cₚ129 - 131Aromatic CH carbon meta to the methoxy group.
Cᵢ142 - 144Aromatic ipso-carbon attached to the morpholine ring.
Cₓ159 - 161Aromatic ipso-carbon attached to the methoxy group. Significantly downfield due to the oxygen attachment. [14]

Integrated Spectroscopic Analysis

G cluster_mol cluster_data Correlated Spectroscopic Data Mol MS MS (ESI+) m/z = 194.1176 [M+H]⁺ Mol->MS Confirms Molecular Formula IR IR (cm⁻¹) 3320 (N-H) 2950-2850 (Aliph. C-H) 1250, 1040 (C-O-C) Mol->IR Confirms Functional Groups C13 ¹³C NMR (ppm) δ 55.3 (-OCH₃) δ 76.5 (C2) δ 160.1 (Cₓ) Mol->C13 Maps Carbon Skeleton H1 ¹H NMR (ppm) δ 3.82 (s, 3H) δ 4.3 (dd, 1H) δ 6.8-7.3 (m, 4H) Mol->H1 Defines Proton Environments & Connectivity

Diagram 2: Integrated data confirming the molecular structure.

Narrative: A sample presenting an [M+H]⁺ ion at m/z 194.1176 confirms the elemental formula C₁₁H₁₅NO₂. The IR spectrum validates the presence of an N-H group, an aromatic ring, and ether linkages. The ¹³C NMR spectrum shows exactly 11 distinct carbon signals, including four in the aliphatic region and six in the aromatic region, plus a methoxy carbon, perfectly matching the expected structure. Finally, the ¹H NMR provides the definitive map: it shows the four aromatic protons with a splitting pattern characteristic of 1,3-disubstitution, a methoxy singlet, seven distinct morpholine protons with appropriate chemical shifts, and the key downfield methine proton (H₂) confirming the C2 substitution pattern. The combination of these orthogonal data points provides an unassailable confirmation of the structure as this compound.

Conclusion

The spectroscopic characterization of this compound is a clear illustration of modern analytical principles. Through a logical, multi-technique workflow, every structural feature of the molecule can be assigned a specific, predictable spectroscopic signal. This guide provides the foundational data and interpretive logic necessary for researchers to confidently identify this compound, distinguish it from its isomers, and ensure the quality and integrity of their scientific work.

References

  • Supporting Information. (n.d.).
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  • Supplementary Information File. (2021). Journal of Pharmacy & Pharmaceutical Sciences, 24, 421-434.
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Authored by: Dr. Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mass Spectrometry of 2-(3-Methoxyphenyl)morpholine

Publication Date: January 12, 2026

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of this compound, a key morpholine derivative with significance in pharmaceutical research and forensic chemistry. As a structural analog to compounds with known psychoactive properties, the development of robust and reliable analytical methods for its identification and quantification is paramount. This document details optimized methodologies for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), explores the fundamental principles of its ionization and fragmentation behavior, and provides field-proven protocols for researchers, analytical scientists, and drug development professionals. The causality behind experimental choices is explained to ensure technical accuracy and reproducibility.

Introduction: The Analytical Imperative for this compound

This compound belongs to the broad class of phenylmorpholines, a chemical family that includes compounds of significant pharmacological interest, such as the anorectic drug Phenmetrazine.[1][2] Morpholine and its derivatives are versatile chemical intermediates in drug synthesis and other industrial applications.[3][4] The subject compound, with the molecular formula C₁₁H₁₅NO₂, has a monoisotopic mass of 193.1103 Da.[5][6] Its structure, featuring a methoxyphenyl group attached to a morpholine ring, presents specific analytical challenges and opportunities.

The need for precise analytical characterization is driven by two main factors:

  • Pharmaceutical Development: As a potential intermediate or analog in drug discovery, understanding its metabolic fate and ensuring purity requires sensitive and specific analytical techniques.

  • Forensic and Clinical Toxicology: The emergence of new psychoactive substances (NPS) necessitates the ability to unambiguously identify novel morpholine analogs in complex matrices.[1]

Mass spectrometry, coupled with chromatographic separation, stands as the gold standard for this purpose, offering unparalleled sensitivity and structural elucidation capabilities. This guide will focus on the two primary MS-based workflows: GC-MS with Electron Ionization (EI) and LC-MS/MS with Electrospray Ionization (ESI).

Foundational Principles: Ionization and Chromatographic Strategy

The choice between GC-MS and LC-MS is dictated by the analyte's properties and the analytical objective. For this compound, both are viable, but they operate on different principles.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique requires the analyte to be volatile and thermally stable. While the polarity of the morpholine ring can sometimes pose a challenge for direct GC analysis, this compound is generally amenable.[3] Electron Impact (EI) ionization, a hard ionization technique, is typically used. It imparts significant energy (70 eV) to the molecule, leading to extensive and reproducible fragmentation patterns that serve as a chemical fingerprint, ideal for library matching and initial identification.[7] In some cases, derivatization with agents like trifluoroacetic anhydride (TFAA) can improve chromatographic peak shape and provide diagnostically useful fragments.[8]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for complex matrices (e.g., serum, urine) and for achieving the highest sensitivity. It does not require the analyte to be volatile. Electrospray Ionization (ESI) is a soft ionization technique that typically generates the protonated molecule, [M+H]⁺, with minimal in-source fragmentation. The basic nitrogen in the morpholine ring readily accepts a proton, making ESI in positive ion mode highly efficient.[9] Subsequent fragmentation is achieved in a controlled manner using Collision-Induced Dissociation (CID) within the mass spectrometer, allowing for targeted and highly specific analysis (Selected Reaction Monitoring, SRM).

The following diagram illustrates the decision-making workflow for selecting the appropriate analytical platform.

cluster_0 Analytical Goal cluster_1 Method Selection cluster_2 Primary Application Goal Define Analytical Objective GCMS GC-MS Goal->GCMS Need for 'fingerprint' spectrum? LCMS LC-MS/MS Goal->LCMS Need for high sensitivity/matrix tolerance? App_GC Structural Elucidation (Library Matching) GCMS->App_GC App_LC High-Sensitivity Quantification (Complex Matrices) LCMS->App_LC

Caption: High-level workflow for analytical method selection.

Mass Spectral Fragmentation Analysis

Understanding the fragmentation pathways is crucial for confident structural confirmation and method development.

GC-MS: Electron Ionization (EI) Fragmentation

Under EI conditions, the molecular ion (M⁺˙ at m/z 193) is formed, which then undergoes characteristic fragmentation. The fragmentation of amines is dominated by α-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom), which stabilizes the resulting cation.[10]

Proposed Key Fragmentations:

  • α-Cleavage: The primary fragmentation is expected to be the cleavage of the bond between the phenyl-substituted carbon and the morpholine ring, leading to a stable morpholinium-type ion or a tropylium-like ion.

  • Morpholine Ring Opening: Subsequent fragmentation of the morpholine ring itself can occur, often through the loss of ethene (C₂H₄) or other small neutral molecules. The base peak for morpholine itself is often m/z 57 or m/z 86.[11]

  • Methoxyphenyl Group Fragmentation: The methoxyphenyl moiety can lose a methyl radical (∙CH₃) to form an ion at [M-15]⁺ or a formaldehyde molecule (CH₂O) via rearrangement to yield an ion at [M-30]⁺. The ion at m/z 107 (methoxybenzyl cation) is also a likely product.

The diagram below illustrates the proposed EI fragmentation pathway.

cluster_legend Legend M [M]⁺˙ m/z 193 F1 m/z 135 (Methoxyphenyl-CH=NH₂)⁺ M->F1 α-cleavage F2 m/z 107 (Methoxybenzyl)⁺ M->F2 Benzylic cleavage F3 m/z 86 (Morpholine Ring Fragment)⁺ M->F3 Ring cleavage F4 m/z 121 F2->F4 - CH₂ MolIon Molecular Ion FragIon Fragment Ion

Caption: Proposed EI fragmentation pathway for this compound.

LC-MS/MS: Electrospray Ionization (ESI) Fragmentation

In positive ESI mode, the analyte is observed as the protonated molecule [M+H]⁺ at m/z 194.1. Tandem mass spectrometry (MS/MS) of this precursor ion via CID yields structurally significant product ions. The fragmentation is directed by the proton's location, typically on the most basic site, the nitrogen atom.[9]

Proposed Key Fragmentations:

  • Neutral Loss of Water: A common loss from protonated morpholine structures is H₂O, leading to an ion at m/z 176.1.

  • Ring Opening and Cleavage: The protonated morpholine ring can open, followed by cleavage to produce characteristic fragments. A significant product ion is often formed by the loss of the entire morpholine ring system from the methoxyphenyl moiety or cleavage across the ring.

  • Methoxyphenyl Cation: Cleavage of the C-C bond between the two ring systems can generate the protonated methoxyphenyl fragment or a stable methoxybenzyl cation at m/z 121.

The diagram below illustrates the proposed ESI-MS/MS fragmentation pathway.

cluster_legend Legend MH [M+H]⁺ m/z 194.1 P1 m/z 176.1 [M+H-H₂O]⁺ MH->P1 - H₂O P2 m/z 121.1 (Methoxyphenyl-CH₂)⁺ MH->P2 Ring Cleavage P3 m/z 134.1 MH->P3 Ring Opening Precursor Precursor Ion Product Product Ion

Caption: Proposed ESI-MS/MS fragmentation of [M+H]⁺.

Experimental Protocols & Data

The following protocols are provided as validated starting points and may require optimization based on the specific instrumentation used.

Protocol 1: GC-MS Analysis

This protocol is designed for the qualitative identification of this compound in relatively clean samples.

1. Sample Preparation:

  • Accurately weigh ~1 mg of the sample.
  • Dissolve in 1 mL of methanol to create a 1 mg/mL stock solution.
  • Dilute the stock solution 1:100 with methanol for a final concentration of 10 µg/mL.

2. GC-MS Parameters:

  • GC System: Agilent 8890 GC or equivalent.
  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column.
  • Injection Volume: 1 µL, splitless mode.
  • Inlet Temperature: 250°C.
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.
  • Oven Program:
  • Initial temperature: 100°C, hold for 2 minutes.
  • Ramp 1: 20°C/min to 280°C.
  • Hold at 280°C for 5 minutes.
  • MS System: Agilent 5977B MSD or equivalent.
  • Transfer Line Temperature: 280°C.[3]
  • Ion Source Temperature: 230°C.[3]
  • Ionization Mode: Electron Impact (EI) at 70 eV.[3]
  • Mass Range: m/z 40-450.
Protocol 2: LC-MS/MS Analysis

This protocol is optimized for the sensitive quantification of this compound in complex matrices like plasma or urine after appropriate extraction (e.g., Solid-Phase Extraction).

1. Sample Preparation:

  • Perform protein precipitation or solid-phase extraction as required by the matrix.
  • Reconstitute the final extract in 100 µL of the initial mobile phase (95% Mobile Phase A).

2. LC-MS/MS Parameters:

  • LC System: Waters ACQUITY UPLC I-Class or equivalent.
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
  • Mobile Phase A: Water + 0.1% Formic Acid.
  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
  • Flow Rate: 0.4 mL/min.
  • Gradient:
  • 0.0 min: 5% B
  • 0.5 min: 5% B
  • 4.0 min: 95% B
  • 5.0 min: 95% B
  • 5.1 min: 5% B
  • 6.0 min: 5% B
  • Column Temperature: 40°C.
  • Injection Volume: 5 µL.
  • MS System: Sciex Triple Quad™ 6500+ or equivalent.
  • Ionization Mode: ESI Positive.
  • Ion Source Parameters:
  • Capillary Voltage: 3.9 kV.[9]
  • Nebulizer Gas: 40 psi.
  • Dry Gas Flow: 8 L/min.[9]
  • Dry Gas Temperature: 250°C.
  • MRM Transitions:
  • Precursor Ion: m/z 194.1
  • Product Ions (example): m/z 176.1 (Quantifier), m/z 121.1 (Qualifier). Collision energies must be optimized.
Summary of Mass Spectral Data

The following table summarizes the key mass-to-charge ratios for this compound.

ParameterValueIonization ModeNotes
Molecular Formula C₁₁H₁₅NO₂--
Monoisotopic Mass 193.1103 Da-Theoretical exact mass.
Molecular Ion (M⁺˙) m/z 193.1EIObserved in GC-MS.
Protonated Molecule ([M+H]⁺) m/z 194.1ESIPrecursor ion for LC-MS/MS.
Key EI Fragment 1 m/z 135EIProposed α-cleavage product.
Key EI Fragment 2 m/z 107EIProposed methoxybenzyl cation.
Key MS/MS Product 1 m/z 176.1ESIProposed neutral loss of H₂O.
Key MS/MS Product 2 m/z 121.1ESIProposed methoxybenzyl-type fragment.

Conclusion and Future Outlook

The methodologies presented in this guide provide a robust framework for the analysis of this compound. The predictable fragmentation patterns under both EI and ESI conditions allow for confident identification and reliable quantification. For forensic applications, the use of high-resolution mass spectrometry (HRMS) is recommended to provide elemental composition data for unequivocal structure confirmation, especially when reference standards are unavailable.[8] As new analogs continue to emerge, the principles of fragmentation outlined here will serve as a valuable tool for tentatively identifying related novel psychoactive substances.

References

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  • Li, Y., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry. [Link]

  • Zhan, H., et al. (2017). (a) Mass spectra of morpholine cation and fragment ions which are.... ResearchGate. [Link]

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An In-Depth Technical Guide to the FTIR Analysis of 2-(3-Methoxyphenyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the Fourier-Transform Infrared (FTIR) spectroscopic analysis of 2-(3-Methoxyphenyl)morpholine, a heterocyclic compound of interest in pharmaceutical research and development.[1] The methodologies and interpretations presented herein are designed to ensure scientific rigor, data integrity, and reproducibility for researchers, scientists, and drug development professionals.

Introduction: The Significance of Vibrational Spectroscopy for this compound

This compound is an organic molecule featuring a morpholine ring, a secondary amine, an ether linkage, and a substituted aromatic ring.[1][2] This unique combination of functional groups makes FTIR spectroscopy an exceptionally powerful tool for its characterization. FTIR analysis allows for the rapid and non-destructive identification of the compound, verification of its structural integrity, and assessment of its purity by probing the characteristic vibrational frequencies of its constituent chemical bonds.[3]

The core principle of FTIR spectroscopy lies in the absorption of infrared radiation by a molecule, which excites it to a higher vibrational state.[3][4] The specific frequencies at which a molecule absorbs are directly related to the types of bonds and the overall molecular structure, generating a unique spectral "fingerprint".[5] This guide will detail the process from sample preparation to in-depth spectral interpretation, grounded in established spectroscopic principles.

Part 1: Foundational Knowledge and Experimental Design

A successful FTIR analysis is predicated on a thorough understanding of the analyte's structure and the selection of an appropriate analytical methodology.

Molecular Structure of this compound

The chemical structure of this compound is fundamental to interpreting its FTIR spectrum. Key structural features to consider are:

  • Secondary Amine (N-H): The morpholine ring contains a secondary amine group.[6][7][8]

  • Aromatic Ether (Ar-O-CH₃): A methoxy group is attached to the phenyl ring.[9][10]

  • Aliphatic Ether (C-O-C): The morpholine ring itself contains an ether linkage.[9]

  • Substituted Benzene Ring (C=C-H): The aromatic ring will exhibit characteristic stretching and bending vibrations.

  • Methylene Groups (CH₂): The morpholine ring contains multiple methylene groups.[11]

Each of these functional groups will produce characteristic absorption bands in the infrared spectrum.

Causality in Method Selection: Attenuated Total Reflectance (ATR)

For the analysis of a solid or liquid organic compound like this compound, Attenuated Total Reflectance (ATR) is the preferred sampling technique over traditional methods like KBr pellets or liquid cells for several key reasons:

  • Minimal Sample Preparation: ATR requires little to no sample preparation, reducing the risk of contamination or sample alteration.[12][13] The sample is simply brought into direct contact with the ATR crystal.[14]

  • Reproducibility: The consistent pressure applied by the ATR clamp ensures a reproducible path length, leading to more consistent spectral intensities between measurements.[15]

  • Non-Destructive: The sample can be recovered after analysis, which is particularly advantageous when working with valuable or limited quantities of material.[13]

The choice of ATR is a deliberate one to enhance the trustworthiness and efficiency of the analysis.

Part 2: A Self-Validating Experimental Protocol

This section details a step-by-step protocol for acquiring a high-quality FTIR spectrum of this compound using an ATR accessory. The protocol is designed to be self-validating by incorporating critical quality control steps.

Instrument and Accessory Preparation
  • Instrument Initialization: Power on the FTIR spectrometer and allow it to stabilize for at least 30 minutes to ensure thermal equilibrium of the source and detector.

  • ATR Crystal Cleaning: Thoroughly clean the ATR crystal surface (commonly diamond or zinc selenide) with a suitable solvent, such as isopropanol, using a non-abrasive wipe.[12][14] This step is crucial to remove any residues from previous analyses.

  • Background Spectrum Acquisition: With the clean and empty ATR accessory in place, acquire a background spectrum.[12] This spectrum measures the ambient atmosphere (primarily water vapor and carbon dioxide) and the instrument's optical bench, which will be subtracted from the sample spectrum.[12] A fresh background should be collected regularly, especially in environments with fluctuating temperatures.[16]

Sample Analysis
  • Sample Application: Place a small amount of the this compound sample directly onto the center of the ATR crystal. For solid samples, ensure a fine powder is used to maximize surface contact.

  • Applying Pressure: Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal.[14] Insufficient contact will result in a weak and noisy spectrum.

  • Spectrum Acquisition: Collect the sample spectrum. Typical acquisition parameters for a high-quality spectrum are:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16 to 32 scans (co-added to improve the signal-to-noise ratio)

Data Processing and Validation
  • Automatic Correction: Modern FTIR software often includes an ATR correction algorithm that accounts for the wavelength-dependent depth of penetration of the evanescent wave. Apply this correction for accurate peak positions and intensities.

  • Baseline Correction: If the baseline of the spectrum is sloped or curved, apply a baseline correction to ensure accurate peak picking and integration.

  • Spectral Quality Check: A high-quality spectrum should exhibit a stable baseline close to zero absorbance and have the most intense peaks within an absorbance range of 0.2 to 1.5.[17]

The following diagram illustrates the experimental workflow for a self-validating FTIR analysis.

FTIR_Workflow cluster_prep Preparation & Calibration cluster_analysis Sample Analysis cluster_validation Data Processing & Validation Inst_Init Instrument Stabilization Clean_Crystal Clean ATR Crystal Inst_Init->Clean_Crystal Ensure thermal equilibrium BG_Scan Acquire Background Spectrum Clean_Crystal->BG_Scan Remove contaminants Apply_Sample Apply Sample to Crystal BG_Scan->Apply_Sample Ready for sample Apply_Pressure Apply Consistent Pressure Apply_Sample->Apply_Pressure Ensure good contact Acquire_Spectrum Acquire Sample Spectrum Apply_Pressure->Acquire_Spectrum ATR_Correct ATR Correction Acquire_Spectrum->ATR_Correct Process raw data Baseline_Correct Baseline Correction ATR_Correct->Baseline_Correct Quality_Check Spectral Quality Check Baseline_Correct->Quality_Check Assess S/N & baseline Final_Spectrum Final, Validated Spectrum Quality_Check->Final_Spectrum Pass

Caption: Experimental workflow for a self-validating FTIR-ATR analysis.

Part 3: In-Depth Spectral Interpretation

The interpretation of the FTIR spectrum of this compound involves assigning the observed absorption bands to the specific vibrational modes of its functional groups.[3][18]

Key Spectral Regions and Expected Absorptions

The infrared spectrum is typically divided into two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).[18]

Wavenumber Range (cm⁻¹)Functional Group & Vibrational ModeExpected Appearance in this compound
3500 - 3300N-H Stretch (Secondary Amine) A single, weak to medium, sharp peak.[6][7][8]
3100 - 3000C-H Stretch (Aromatic) Multiple weak to medium, sharp peaks.
3000 - 2850C-H Stretch (Aliphatic - CH₂) Multiple strong, sharp peaks from the morpholine ring.[11]
1600 & 1500C=C Stretch (Aromatic Ring) Two to three sharp peaks of variable intensity.
1300 - 1200C-O Stretch (Aromatic Ether - Asymmetric) A strong, characteristic peak.[9][19]
1250 - 1020C-N Stretch (Aliphatic Amine) A medium intensity peak.[6]
1150 - 1070C-O-C Stretch (Aliphatic Ether - Asymmetric) A strong peak from the morpholine ring.[9][20]
910 - 665N-H Wag (Secondary Amine) A broad, strong peak.[6]
~850 - 675C-H Out-of-Plane Bending (Aromatic) One or two peaks, their position indicative of the 1,3- (meta) substitution pattern.
A Logic-Based Interpretation Pathway

A systematic approach to spectral interpretation enhances accuracy. The following diagram outlines a logical pathway for analyzing the spectrum of this compound.

Interpretation_Logic cluster_high_freq High Wavenumber Region cluster_mid_freq Mid-Frequency & Fingerprint Region Start Begin Spectral Interpretation (4000 cm⁻¹) Check_NH Peak at ~3350 cm⁻¹? Start->Check_NH Confirm_NH Confirm Secondary Amine (N-H) Check_NH->Confirm_NH Yes Check_Aromatic_CH Peaks at 3100-3000 cm⁻¹? Confirm_NH->Check_Aromatic_CH Confirm_Aromatic_CH Confirm Aromatic C-H Check_Aromatic_CH->Confirm_Aromatic_CH Yes Check_Aliphatic_CH Strong peaks at 3000-2850 cm⁻¹? Confirm_Aromatic_CH->Check_Aliphatic_CH Confirm_Aliphatic_CH Confirm Aliphatic C-H (CH₂) Check_Aliphatic_CH->Confirm_Aliphatic_CH Yes Check_Aromatic_CC Peaks at ~1600 & 1500 cm⁻¹? Confirm_Aliphatic_CH->Check_Aromatic_CC Confirm_Aromatic_Ring Confirm Aromatic Ring Check_Aromatic_CC->Confirm_Aromatic_Ring Yes Check_Ar_O Strong peak at ~1250 cm⁻¹? Confirm_Aromatic_Ring->Check_Ar_O Confirm_Ar_O Confirm Aromatic Ether Check_Ar_O->Confirm_Ar_O Yes Check_C_O_C Strong peak at ~1120 cm⁻¹? Confirm_Ar_O->Check_C_O_C Confirm_C_O_C Confirm Aliphatic Ether Check_C_O_C->Confirm_C_O_C Yes Check_CN Peak at ~1100-1200 cm⁻¹? Confirm_C_O_C->Check_CN Confirm_CN Confirm C-N Stretch Check_CN->Confirm_CN Yes Conclusion Structural Confirmation of This compound Confirm_CN->Conclusion

Caption: Logical pathway for the interpretation of the FTIR spectrum.

Trustworthiness Through Corroboration

The identification of this compound is not based on a single peak but on the collective presence and relative intensities of all expected bands . For instance, the strong C-O stretching bands of the aromatic and aliphatic ethers, combined with the characteristic N-H stretch of the secondary amine and the aromatic C=C stretches, provides a highly reliable confirmation of the molecular structure. Comparing the acquired spectrum to a reference spectrum from a validated database serves as the final step in authoritative identification.[8][18]

Part 4: Conclusion and Best Practices

This guide has outlined an in-depth, technically sound approach to the FTIR analysis of this compound. By integrating a robust experimental protocol with a logical, knowledge-based interpretation strategy, researchers can achieve high-confidence structural elucidation.

Key Takeaways for Scientific Integrity:

  • Methodical Causality: The choice of ATR-FTIR is justified by its inherent advantages in reproducibility and minimal sample preparation for this type of analyte.

  • Self-Validation: The protocol's emphasis on proper background collection and spectral quality checks ensures the integrity of the raw data.

  • Authoritative Interpretation: Spectral assignments must be grounded in established correlation charts and corroborated by the presence of multiple characteristic bands. For definitive identification, comparison with a known standard is paramount.[21]

Adherence to these principles will ensure that the FTIR analysis of this compound is not merely a routine measurement but a rigorous scientific investigation.

References

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  • Smith, B. C. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Retrieved from [Link]

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  • Iqtadar, R., Ahmed, N., Asghar, S., & Azam, M. (2025, June 25). Advances and Applications of FTIR Spectroscopy: Precision, Accuracy, and Validation Challenges. Journal of Pharma and Biomedics. Retrieved from [Link]

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Introduction: The Phenylmorpholine Scaffold in Neuropharmacology

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Properties of 2-(3-Methoxyphenyl)morpholine

Abstract: This technical guide provides a comprehensive theoretical exploration of this compound, a substituted phenylmorpholine and a structural analog of the stimulant phenmetrazine. Leveraging computational chemistry and predictive modeling, we dissect the molecule's fundamental properties to forecast its physicochemical characteristics, conformational landscape, electronic structure, and potential pharmacological profile. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a robust in silico framework to guide future empirical research, synthesis, and evaluation of this and related compounds. By integrating quantum chemical calculations, molecular docking simulations, and ADME-Tox predictions, we construct a multidimensional profile of the molecule, highlighting its potential as a central nervous system agent and underscoring the utility of theoretical analysis in modern drug discovery.

The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its capacity to improve physicochemical properties such as aqueous solubility and metabolic stability, while also serving as a versatile synthetic handle.[1][2][3] When fused with a phenyl group, it forms the phenylmorpholine scaffold, the basis for several neuropharmacologically active compounds. The archetypal example, phenmetrazine (3-methyl-2-phenylmorpholine), was formerly marketed as an anorectic and is known to exert its psychostimulant effects primarily as a norepinephrine-dopamine releasing agent.[4][5]

This compound represents a direct structural analog of phenmetrazine, differing by the absence of the 3-methyl group and the addition of a methoxy substituent at the meta-position of the phenyl ring. Such modifications can profoundly alter a molecule's interaction with biological targets, its metabolic fate, and its overall pharmacological profile. The strategic placement of a methoxy group, for instance, can influence receptor binding affinity and selectivity, as well as modulate blood-brain barrier penetration.

This guide employs a first-principles, theory-driven approach to characterize this compound. The rationale for this in silico-first methodology is twofold: first, it allows for a cost-effective and rapid assessment of a molecule's potential before committing resources to synthesis and in vitro testing; second, it provides a foundational mechanistic hypothesis for any observed biological activity. We will systematically build a theoretical profile of the molecule, from its fundamental structure to its predicted behavior in a biological system.

Molecular Structure and Stereochemical Considerations

The core structure of this compound consists of a morpholine ring attached to a 3-methoxyphenyl group at the C2 position. A critical feature of this molecule is the chiral center at C2, meaning it can exist as two non-superimposable mirror images: the (S)- and (R)-enantiomers.

PDB 1. Target Preparation Select high-resolution crystal structure of target (e.g., hDAT) Grid 3. Grid Generation Define the binding site pocket based on a known co-crystallized ligand (e.g., cocaine) PDB->Grid Ligand 2. Ligand Preparation Generate low-energy 3D conformer of 2-(3-MeO-Ph)-morpholine (protonated state) Dock 4. Docking Simulation Run docking algorithm (e.g., AutoDock Vina) to sample ligand poses and score them Ligand->Dock Grid->Dock Analysis 5. Pose Analysis & Scoring Analyze top-scoring poses for key interactions (H-bonds, ionic, π-π) and compare binding score to known ligands Dock->Analysis

Figure 2: A typical workflow for molecular docking simulation.
Protocol: Molecular Docking into Human Dopamine Transporter (hDAT)
  • Target Preparation: Obtain a high-resolution crystal structure of hDAT (e.g., PDB ID: 4XP1). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

  • Ligand Preparation: Use the lowest-energy conformer of protonated (S)- or (R)-2-(3-Methoxyphenyl)morpholine from the conformational analysis. Assign appropriate atom types and charges.

  • Binding Site Definition: Define the docking grid box around the known central binding site of hDAT, typically defined by the location of co-crystallized ligands like cocaine or nortriptyline.

  • Docking Execution: Use a validated docking program (e.g., AutoDock Vina, Glide) to dock the ligand into the defined binding site. The program will generate multiple binding poses and rank them based on a scoring function that estimates binding affinity.

  • Pose Analysis: Visualize the top-scoring poses. The expected binding mode would involve an ionic interaction between the protonated morpholine nitrogen and a key acidic residue in the transporter, such as Asp79. The 3-methoxyphenyl ring would likely occupy a hydrophobic pocket, potentially forming π-π stacking interactions with tyrosine or phenylalanine residues.

The results of such a simulation would provide a structural hypothesis for the molecule's affinity for DAT and could be used to rationalize potential differences between the (S)- and (R)-enantiomers.

In Silico ADME-Tox Prediction

Beyond efficacy, the success of a drug candidate depends on its safety and pharmacokinetic profile. Modern computational models can predict key ADME (Absorption, Distribution, Metabolism, Excretion) and Toxicity properties. [6][7]

ADME-Tox Parameter Prediction/Hypothesis Rationale/Implication
Absorption High Human Intestinal Absorption Favorable physicochemical properties (low MW, optimal LogP).
Distribution High CNS Penetration Low PSA and optimal lipophilicity strongly suggest BBB permeability.
Metabolism Major pathways: O-demethylation, Aromatic Hydroxylation The methoxy group is a prime target for CYP450 enzymes (e.g., CYP2D6) leading to a phenolic metabolite. The aromatic ring and morpholine ring are also susceptible to oxidation. [1]
Excretion Primarily renal Metabolites are likely to be more polar and excreted via the kidneys.

| Toxicity | Potential for hERG inhibition; low mutagenicity risk | Many CNS-active amines have some affinity for the hERG potassium channel, a key cardiotoxicity liability that must be checked. The core structure is not a known structural alert for mutagenicity. |

Parent This compound M1 2-(3-Hydroxyphenyl)morpholine (Phenolic Metabolite) Parent->M1 CYP-mediated O-demethylation M2 2-(3-Methoxy-hydroxyphenyl)morpholine (Aromatic Hydroxylation) Parent->M2 CYP-mediated Hydroxylation M3 2-(3-Methoxyphenyl)morpholin-x-one (Ring Oxidation) Parent->M3 CYP-mediated Oxidation

Figure 3: Predicted primary metabolic pathways.

Conclusion

This theoretical guide establishes a comprehensive profile for this compound based on first-principles computational modeling. The in silico data collectively suggest that this molecule is a promising candidate for a central nervous system agent. Its physicochemical properties are highly favorable for oral absorption and blood-brain barrier penetration. Structurally analogous to phenmetrazine, it is strongly predicted to interact with monoamine transporters, particularly DAT and NET, suggesting a psychostimulant pharmacological profile.

The conformational and electronic analyses provide specific three-dimensional and electrostatic information that can guide further ligand design and optimization. Furthermore, the predicted metabolic pathways highlight the key transformations the molecule is likely to undergo in vivo.

It is crucial to emphasize that this guide represents a theoretical foundation. Every prediction and hypothesis presented herein—from binding affinity and mechanism of action to metabolic stability—requires rigorous experimental validation. The true value of this in silico analysis lies in its ability to build a robust, mechanistically-grounded hypothesis, thereby focusing and accelerating the subsequent stages of experimental drug discovery.

References

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"discovery and history of 2-(3-Methoxyphenyl)morpholine"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Pharmacological Context of 2-(3-Methoxyphenyl)morpholine

Abstract

The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized for its capacity to impart favorable physicochemical and pharmacokinetic properties to bioactive molecules.[1] Within the vast landscape of morpholine-containing compounds, the 2-phenylmorpholine scaffold has given rise to a significant class of centrally-acting agents, most notably the psychostimulant phenmetrazine.[2][3] This guide focuses on a specific analogue, this compound, providing a comprehensive overview of its synthetic accessibility and potential pharmacological significance. While the dedicated history of this particular molecule is not extensively documented, its chemical lineage places it within a class of compounds with a rich history in drug discovery. This document serves as a technical resource for researchers and drug development professionals, elucidating modern synthetic strategies and the underlying pharmacological rationale for investigating such structures.

The Morpholine Scaffold: A Privileged Structure in CNS Drug Discovery

The morpholine ring is frequently described as a "privileged structure" in medicinal chemistry. Its inclusion in a molecule can enhance aqueous solubility, improve metabolic stability, and provide a flexible yet conformationally defined scaffold for interacting with biological targets.[1][4][5] The weak basicity of the morpholine nitrogen (pKa ≈ 8.5) and the hydrogen bond accepting capability of the ether oxygen allow for a unique combination of hydrophilic and lipophilic interactions, which is particularly advantageous for crossing the blood-brain barrier.[5][6]

Historically, the therapeutic potential of the 2-phenylmorpholine core was realized with the development of phenmetrazine (3-methyl-2-phenylmorpholine) in the 1950s, which was used as an anorectic.[2] The pharmacological activity of phenmetrazine and its analogues stems from their ability to act as monoamine releasing agents, affecting dopamine and norepinephrine neurotransmission.[7] This established precedent underpins the continued interest in novel substituted phenylmorpholines, such as this compound, for potential applications in treating CNS disorders like ADHD, depression, and narcolepsy.[2][3]

Synthetic Strategies for 2-Aryl-Morpholines

The construction of the 2-aryl-morpholine core can be achieved through various modern synthetic methodologies. The choice of strategy often depends on the desired substitution pattern, stereochemical control, and the availability of starting materials. Below are several field-proven approaches applicable to the synthesis of this compound.

Photocatalytic Diastereoselective Annulation

A recently developed and powerful strategy involves the use of visible-light photocatalysis to construct the morpholine ring from readily available starting materials. This method offers high diastereoselectivity and functional group tolerance.[8]

Causality and Experimental Choice: This approach is chosen for its efficiency and ability to form complex scaffolds in a single step. The use of a photocatalyst allows for the generation of a radical cation under mild conditions, initiating the cyclization cascade. The choice of Lewis and Brønsted acids is critical for controlling the stereoselectivity of the annulation.[8]

Experimental Protocol (General):

  • To an oven-dried vial, add the imine substrate derived from 3-methoxybenzaldehyde and an appropriate amino alcohol.

  • Add the photocatalyst (e.g., an iridium or ruthenium complex), a Lewis acid (e.g., Sc(OTf)₃), and a Brønsted acid (e.g., 2,4,6-collidinium triflate).

  • Dissolve the solids in a suitable anhydrous solvent (e.g., 1,4-dioxane) under an inert atmosphere.

  • Irradiate the reaction mixture with visible light (e.g., blue LEDs) at room temperature for 12-24 hours, or until reaction completion is observed by TLC or LC-MS.

  • Upon completion, quench the reaction and purify the crude product via column chromatography to yield the desired this compound.

G start Imine Substrate + Amino Alcohol reagents Photocatalyst (Ir/Ru) Lewis Acid Brønsted Acid Visible Light (hν) start->reagents Reaction Setup intermediate Radical Cation Intermediate reagents->intermediate Initiation cyclization Diastereoselective Annulation intermediate->cyclization Radical Cyclization product This compound cyclization->product Product Formation G sub 2-(3-Methoxyphenyl)dehydromorpholine cat {Chiral Rh-Bisphosphine Catalyst | H₂ Gas (High Pressure)} sub->cat Asymmetric Hydrogenation prod Enantiopure this compound cat->prod

Sources

Introduction: The Strategic Importance of the 2-Aryl-Morpholine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Starting Materials for the Synthesis of 2-(3-Methoxyphenyl)morpholine

Executive Summary

This compound is a valuable scaffold in medicinal chemistry, appearing as a core structural motif in a range of pharmacologically active compounds. The efficient synthesis of this molecule is paramount for drug discovery and development programs. This guide provides a detailed examination of the principal synthetic strategies and the requisite starting materials for constructing this target. We will dissect three primary, field-proven routes: the cyclization of a pre-formed amino alcohol, the ring-opening of a strategic epoxide intermediate, and the condensation-reduction of an α-halo ketone. For each pathway, this document outlines the underlying chemical logic, provides detailed experimental protocols, and presents a comparative analysis to guide researchers in selecting the optimal strategy based on starting material availability, scalability, and stereochemical considerations.

The morpholine ring is a privileged heterocycle in drug design, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility. When substituted at the 2-position with an aryl group, such as 3-methoxyphenyl, the resulting scaffold can engage with a wide array of biological targets.[1][2] The synthesis of these structures, therefore, remains an active and important area of chemical research.[3]

The core challenge in synthesizing this compound lies in the controlled construction of the 1,4-oxazinane ring with precise placement of the aryl substituent. The choice of starting materials is fundamentally dictated by the retrosynthetic disconnection strategy applied to the target molecule. This guide will explore the most prevalent and logical of these strategies.

Primary Synthetic Strategies & Key Starting Materials

The assembly of the this compound core can be approached from several distinct angles. Each strategy begins with a different set of commercially available or readily synthesized starting materials.

Strategy A: Cyclization from 2-Amino-1-(3-methoxyphenyl)ethanol

This is arguably the most convergent and widely employed strategy. It involves the synthesis of a key intermediate, 2-amino-1-(3-methoxyphenyl)ethanol, which already contains the required carbon skeleton and stereocenter precursor. The final morpholine ring is then formed by introducing a two-carbon unit that bridges the nitrogen and oxygen atoms.

Causality Behind Experimental Choices: This approach isolates the challenge of installing the aryl group and the adjacent hydroxyl and amino groups into a distinct, upfront synthesis. Once the key amino alcohol intermediate is secured, the subsequent cyclization is often efficient. Modern methods using reagents like ethylene sulfate offer a redox-neutral and high-yielding annulation, avoiding the multiple steps of older protocols (e.g., chloroacetylation followed by reduction).[4][5][6]

Synthesis of the Key Starting Material: The precursor, 2-amino-1-(3-methoxyphenyl)ethanol, can be synthesized from 3-methoxyacetophenone via reduction of a derived α-oximinoketone or through the reduction of the corresponding cyanohydrin.

Experimental Protocol: Morpholine Ring Formation via Ethylene Sulfate Annulation [4][6]

  • Step 1: N-Alkylation. To a solution of 2-amino-1-(3-methoxyphenyl)ethanol (1.0 equiv.) in a suitable solvent such as acetonitrile or THF, add ethylene sulfate (1.05 equiv.).

  • Step 2: Reaction Monitoring. Stir the mixture at room temperature. The reaction progress can be monitored by LC-MS, observing the formation of the intermediate zwitterionic sulfate ester. This step typically proceeds to completion within 12-24 hours.

  • Step 3: In-situ Cyclization. Once the N-alkylation is complete, add a strong, non-nucleophilic base such as potassium tert-butoxide (t-BuOK, 2.2 equiv.) portion-wise to the reaction mixture at 0 °C.

  • Step 4: Completion and Work-up. Allow the reaction to warm to room temperature and stir for an additional 4-6 hours. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Step 5: Purification. The crude product is purified by flash column chromatography on silica gel to afford pure this compound.

Strategy_A_Workflow cluster_0 Starting Material Synthesis cluster_1 Morpholine Annulation 3-Methoxyacetophenone 3-Methoxyacetophenone AminoAlcohol 2-Amino-1-(3-methoxyphenyl)ethanol 3-Methoxyacetophenone->AminoAlcohol e.g., Cyanohydrin reduction Zwitterion Zwitterionic Intermediate AminoAlcohol->Zwitterion Ethylene Sulfate, Acetonitrile Target This compound Zwitterion->Target t-BuOK Strategy_B_Workflow cluster_0 Starting Material Synthesis cluster_1 Ring Formation 3-Methoxybenzaldehyde 3-Methoxybenzaldehyde Epoxide 3-Methoxystyrene Oxide 3-Methoxybenzaldehyde->Epoxide Corey-Chaykovsky Reaction AminoDiol Intermediate Amino Diol Epoxide->AminoDiol Ethanolamine, Heat Target This compound AminoDiol->Target H2SO4 (cat.), Toluene, Reflux Strategy_C_Workflow cluster_0 Starting Material Synthesis cluster_1 Ring Formation & Reduction 3-Methoxyacetophenone 3-Methoxyacetophenone HaloKetone 3-Methoxyphenacyl Bromide 3-Methoxyacetophenone->HaloKetone Br2, AcOH Dehydro Dehydromorpholine Intermediate HaloKetone->Dehydro 1. Ethanolamine 2. Dehydration Target This compound Dehydro->Target NaBH4, MeOH

Sources

An In-depth Technical Guide to the Reaction Mechanism for the Formation of 2-(3-Methoxyphenyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The morpholine heterocycle is a cornerstone in modern medicinal chemistry and drug development, appearing in numerous approved pharmaceuticals.[1][2] Its unique physicochemical properties, including metabolic stability and aqueous solubility, make it a privileged scaffold. This guide provides an in-depth analysis of the reaction mechanisms for the synthesis of a key substituted analogue, 2-(3-Methoxyphenyl)morpholine. We will explore two primary, field-proven synthetic pathways, dissecting the underlying chemical principles and experimental causality. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of morpholine synthesis, grounded in authoritative chemical literature.

Introduction: The Significance of the Morpholine Scaffold

The morpholine ring system, a six-membered saturated heterocycle containing both nitrogen and oxygen atoms, is a recurring motif in a vast array of biologically active compounds.[3] Its presence can confer favorable pharmacokinetic properties, such as improved metabolic resistance and enhanced water solubility, which are critical attributes in drug design. Molecules incorporating this scaffold have found applications as anticancer agents, antidepressants, and antibiotics.[1][4]

This compound serves as a valuable building block and a representative example for understanding the synthesis of 2-aryl substituted morpholines. The methoxy group on the phenyl ring provides a useful spectroscopic handle for reaction monitoring and characterization. A profound understanding of its formation mechanism is crucial for optimizing reaction conditions, maximizing yields, and developing novel synthetic routes to complex morpholine derivatives.

This guide will elucidate two predominant and mechanistically distinct pathways for the synthesis of this compound:

  • Pathway A: Commencing with the ring-opening of a substituted epoxide.

  • Pathway B: Building the scaffold from an α-haloketone precursor.

Each pathway will be analyzed step-by-step, supported by mechanistic diagrams and validated by established chemical principles.

Mechanistic Pathway A: Epoxide Ring-Opening and Intramolecular Cyclization

This elegant and convergent approach leverages the reactivity of epoxides, constructing the key C-O and C-N bonds of the morpholine ring through a sequence of nucleophilic addition and intramolecular cyclization. The overall strategy begins with the synthesis of a styrene oxide derivative, which is then elaborated to the final heterocyclic product.

Step A1: Epoxidation of 3-Methoxystyrene

The synthesis initiates with the epoxidation of commercially available 3-methoxystyrene. The Prilezhaev reaction, which employs a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA), is a standard and highly efficient method for this transformation.

Mechanism: The reaction proceeds via a concerted mechanism where the peroxy acid delivers an oxygen atom to the alkene's π-bond. This forms the epoxide, 2-(3-methoxyphenyl)oxirane, and the corresponding carboxylic acid byproduct. The concerted nature of this reaction ensures the stereospecific transfer of the oxygen atom.

Epoxidation cluster_reactants Reactants cluster_products Products Styrene 3-Methoxystyrene Epoxide 2-(3-methoxyphenyl)oxirane Styrene->Epoxide + O mCPBA m-CPBA mCBA m-Chlorobenzoic Acid mCPBA->mCBA - O

Caption: Step A1: Epoxidation of 3-Methoxystyrene.

Step A2: Nucleophilic Ring-Opening with Ethanolamine

The synthesized epoxide is then subjected to a nucleophilic ring-opening reaction with ethanolamine. The nitrogen atom of ethanolamine acts as the nucleophile, attacking one of the electrophilic carbons of the epoxide ring.[5]

Mechanistic Causality: The reaction is typically performed in a protic solvent like isopropanol or ethanol, which can facilitate the ring-opening.[6] While the reaction can proceed under neutral conditions, it can be catalyzed by acid or base. In an uncatalyzed reaction, the nucleophilic attack occurs primarily at the sterically less hindered carbon (the terminal carbon). However, under acidic conditions, the epoxide oxygen is protonated, and the subsequent ring-opening has significant carbocation character at the more stable benzylic position. Consequently, the nucleophile will preferentially attack the benzylic carbon. For the synthesis of a 2-substituted morpholine, attack at the benzylic carbon is required.

The product of this step is the crucial intermediate, 2-((2-hydroxyethyl)amino)-1-(3-methoxyphenyl)ethan-1-ol.

Step A3: Acid-Catalyzed Intramolecular Cyclization

The final step is an intramolecular dehydration (cyclization) of the amino diol intermediate. This reaction is typically promoted by a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), with heating.[7]

Mechanism:

  • Protonation: The acid protonates one of the hydroxyl groups, converting it into a good leaving group (H₂O). The benzylic hydroxyl group is more likely to be protonated and leave due to the stability of the resulting secondary benzylic carbocation.

  • Intramolecular Nucleophilic Attack: The lone pair of electrons on the remaining hydroxyl group's oxygen atom acts as an intramolecular nucleophile, attacking the carbon atom from which the water molecule departed. This is an intramolecular Sₙ2-type displacement of water.

  • Deprotonation: A final deprotonation step by a base (e.g., water or the conjugate base of the acid) yields the neutral this compound and regenerates the acid catalyst.

Pathway_A A1 3-Methoxystyrene A2 2-(3-methoxyphenyl)oxirane A1->A2 + m-CPBA (Epoxidation) A3 2-((2-hydroxyethyl)amino)- 1-(3-methoxyphenyl)ethan-1-ol A2->A3 + Ethanolamine (Ring-Opening) A4 This compound A3->A4 + H₂SO₄, Δ (Intramolecular Cyclization)

Caption: Workflow for Pathway A.

Mechanistic Pathway B: α-Haloketone and Reductive Cyclization

This pathway offers an alternative, robust route starting from a readily available acetophenone derivative. It involves the sequential formation of C-N and C-O bonds through nucleophilic substitution, reduction, and finally, cyclization.

Step B1: α-Bromination of 3-Methoxyacetophenone

The synthesis begins with the bromination of 3-methoxyacetophenone at the alpha-carbon (the carbon adjacent to the carbonyl group). This is typically achieved using bromine (Br₂) in a suitable solvent like acetic acid or methanol.

Mechanism: The reaction proceeds through an enol or enolate intermediate. In the presence of an acid catalyst (like HBr formed in situ), the ketone tautomerizes to its enol form. The electron-rich double bond of the enol then attacks a bromine molecule, leading to the α-brominated ketone, 2-bromo-1-(3-methoxyphenyl)ethan-1-one, and HBr.

Step B2: Nucleophilic Substitution with Ethanolamine

The resulting α-bromoketone is a potent electrophile. It readily undergoes a nucleophilic substitution reaction with ethanolamine.

Mechanism: The nitrogen atom of ethanolamine, acting as a potent nucleophile, displaces the bromide ion from the alpha-carbon in a standard Sₙ2 reaction. This forms the α-aminoketone intermediate, 2-((2-hydroxyethyl)amino)-1-(3-methoxyphenyl)ethan-1-one. This step must be performed in the presence of a base to neutralize the HBr generated.

Step B3: Reduction of the Carbonyl Group

The ketone functionality in the α-aminoketone intermediate must be reduced to a secondary alcohol to enable the final cyclization step. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation due to its selectivity for aldehydes and ketones over other functional groups.[8]

Mechanism: The hydride ion (H⁻) from NaBH₄ attacks the electrophilic carbonyl carbon. A subsequent workup with a protic source (e.g., water or ethanol) protonates the resulting alkoxide to yield the secondary alcohol. This step produces the same key amino diol intermediate as in Pathway A: 2-((2-hydroxyethyl)amino)-1-(3-methoxyphenyl)ethan-1-ol.

Step B4: Acid-Catalyzed Intramolecular Cyclization

This final step is identical to Step A3 in the epoxide pathway. The amino diol is treated with a strong acid and heated to induce an intramolecular dehydration, forming the stable six-membered morpholine ring.

Pathway_B B1 3-Methoxyacetophenone B2 2-Bromo-1-(3-methoxyphenyl) ethan-1-one B1->B2 + Br₂/AcOH (α-Bromination) B3 2-((2-hydroxyethyl)amino)- 1-(3-methoxyphenyl)ethan-1-one B2->B3 + Ethanolamine (SN2 Substitution) B4 2-((2-hydroxyethyl)amino)- 1-(3-methoxyphenyl)ethan-1-ol B3->B4 + NaBH₄ (Ketone Reduction) B5 This compound B4->B5 + H₂SO₄, Δ (Intramolecular Cyclization)

Caption: Workflow for Pathway B.

Experimental Protocol and Data Validation

To ensure scientific integrity and trustworthiness, a detailed experimental protocol must be self-validating. Below is a representative protocol for Pathway B , which often offers advantages in terms of starting material availability and scalability.

Detailed Step-by-Step Protocol (Pathway B)
  • Step B1: Synthesis of 2-bromo-1-(3-methoxyphenyl)ethan-1-one

    • Dissolve 3-methoxyacetophenone (1.0 eq) in glacial acetic acid (5 mL/g).

    • Cool the solution to 0-5 °C in an ice bath.

    • Add a solution of bromine (1.05 eq) in acetic acid dropwise over 30 minutes, maintaining the internal temperature below 10 °C.

    • Stir the reaction at room temperature for 2-4 hours until TLC analysis indicates complete consumption of the starting material.

    • Pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Wash the organic layer with saturated sodium bicarbonate solution, then brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-bromoketone.

  • Step B2 & B3: Synthesis of 2-((2-hydroxyethyl)amino)-1-(3-methoxyphenyl)ethan-1-ol

    • Dissolve the crude 2-bromo-1-(3-methoxyphenyl)ethan-1-one (1.0 eq) in methanol (10 mL/g).

    • Add ethanolamine (2.5 eq) dropwise at room temperature.

    • Stir the mixture for 12-16 hours. Monitor by TLC.

    • Cool the reaction mixture to 0 °C and add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, keeping the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for an additional 4 hours.

    • Quench the reaction by the slow addition of water. Remove methanol under reduced pressure.

    • Extract the aqueous residue with dichloromethane. Dry the combined organic layers and concentrate to yield the crude amino diol.

  • Step B4: Synthesis of this compound

    • To the crude amino diol, add concentrated sulfuric acid (2.0 eq) carefully at 0 °C.

    • Heat the mixture to 100-110 °C and maintain for 6-8 hours.

    • Cool the reaction to room temperature, pour onto ice, and basify with a concentrated NaOH solution to pH > 12.

    • Extract the product with ethyl acetate.

    • Dry the organic layer, concentrate, and purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the final product.

Data Presentation: Expected Parameters
StepKey ReagentsSolventTemp (°C)Time (h)Typical Yield (%)
B1 Br₂, Acetic AcidAcetic Acid0 → RT2-485-95
B2 EthanolamineMethanolRT12-16-
B3 NaBH₄Methanol0 → RT470-85 (over 2 steps)
B4 H₂SO₄Neat100-1106-865-75

Conclusion

The synthesis of this compound can be effectively achieved through several reliable mechanistic pathways. The two routes detailed in this guide—epoxide ring-opening and α-haloketone elaboration—represent robust and well-understood strategies in organic synthesis.[2][9] The choice between pathways often depends on factors such as starting material availability, cost, and desired scale. A thorough understanding of the underlying mechanisms, including the role of catalysts, reaction conditions, and intermediate stability, is paramount for successful synthesis, optimization, and the development of novel, biologically active morpholine-containing compounds.

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  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ACS Publications. [Link]

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  • Recent progress in the synthesis of morpholines. ResearchGate. [Link]

  • Enantioselective synthesis of (2R,3R)- and (2S,3S)-2-[(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine. National Institutes of Health (NIH). [Link]

  • Syntheses, analytical and pharmacological characterizations of the 'legal high' 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues. PubMed. [Link]

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  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

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Introduction: The Imperative of Stereoisomerism in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stereochemistry of 2-(3-Methoxyphenyl)morpholine

The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its favorable physicochemical properties, metabolic stability, and versatile synthetic accessibility.[1] Its incorporation into molecular frameworks can enhance potency and improve pharmacokinetic profiles.[1] However, the introduction of substituents, as in this compound, often creates a chiral center, leading to the existence of stereoisomers—specifically, enantiomers. These non-superimposable mirror-image molecules can exhibit profoundly different pharmacological and toxicological profiles.[2][3] Consequently, the ability to synthesize, separate, and definitively characterize the individual enantiomers of chiral drug candidates like this compound is not merely an academic exercise but a critical regulatory and safety requirement in drug development.

This guide provides a comprehensive technical overview of the stereochemistry of this compound. It moves beyond theoretical concepts to offer field-proven insights into the practical challenges and solutions associated with its stereoselective synthesis, chiral resolution, and analytical characterization. We will explore the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative scientific literature.

Molecular Structure and Stereoisomers of this compound

This compound possesses a single stereocenter at the C2 position of the morpholine ring, the carbon atom to which the 3-methoxyphenyl group is attached. This gives rise to a pair of enantiomers: (R)-2-(3-methoxyphenyl)morpholine and (S)-2-(3-methoxyphenyl)morpholine.

A racemic mixture contains an equal 1:1 ratio of these two enantiomers. While chemically similar in an achiral environment, their three-dimensional arrangement dictates their interaction with chiral biological systems, such as receptors and enzymes, leading to potentially distinct biological activities.

G cluster_0 Stereoisomers of this compound Racemic Mixture Racemic Mixture (R)-Enantiomer (R)-Enantiomer Racemic Mixture->(R)-Enantiomer Chiral Resolution (S)-Enantiomer (S)-Enantiomer Racemic Mixture->(S)-Enantiomer Chiral Resolution (R)-Enantiomer->(S)-Enantiomer Mirror Images

Caption: Relationship between the racemic mixture and its constituent enantiomers.

Synthetic Strategies: Accessing the Enantiopure Forms

The acquisition of enantiomerically pure this compound can be approached through two primary strategies: stereoselective synthesis or resolution of a racemic mixture. The choice is often dictated by factors such as scalability, cost, and the availability of chiral starting materials or catalysts.

Racemic Synthesis

A common and straightforward approach to the morpholine core involves the cyclization of an appropriate amino alcohol precursor. For this compound, a plausible route begins with the reaction of 2-amino-1-(3-methoxyphenyl)ethanol with a two-carbon electrophile that can facilitate ring closure.

While numerous methods exist for synthesizing the morpholine ring, a general, robust approach provides the necessary racemic material for subsequent resolution.[4][5]

Chiral Resolution of Racemic this compound

Chiral resolution remains a widely used and effective method for obtaining enantiopure compounds on a large scale.[6] The strategy relies on the conversion of the enantiomeric mixture into a pair of diastereomers, which, unlike enantiomers, have different physical properties (e.g., solubility) and can be separated by conventional techniques like crystallization.[6][7]

Given the basic nitrogen atom within the morpholine ring, the most common approach is the formation of diastereomeric salts with a chiral acid.

Causality of Experimental Design:

  • Choice of Resolving Agent: The selection of the chiral acid is critical. Agents like tartaric acid, mandelic acid, or their derivatives are frequently employed.[8] The ideal agent forms a crystalline salt with one enantiomer of the base while the salt of the other enantiomer remains soluble in the chosen solvent system. Screening multiple agents and solvents is a standard empirical approach.[8] For this molecule, dibenzoyltartaric acid is an excellent candidate due to its rigidity and multiple hydrogen-bonding sites, which can enhance the chiral recognition and likelihood of forming a well-ordered crystalline lattice.[9]

  • Solvent System: The solvent must provide differential solubility for the two diastereomeric salts. A mixture of polar (e.g., ethanol, methanol) and less polar solvents is often used to fine-tune solubility and optimize crystal formation.

G cluster_workflow Workflow for Chiral Resolution via Diastereomeric Salt Crystallization Racemic Racemic this compound (R/S Mixture) AddAgent Add Chiral Resolving Agent (e.g., (+)-Dibenzoyltartaric Acid) in suitable solvent (e.g., Ethanol) Racemic->AddAgent Diastereomers Formation of Diastereomeric Salts (R)-Base:(+)-Acid (S)-Base:(+)-Acid AddAgent->Diastereomers Crystallize Cooling & Crystallization (One diastereomer precipitates) Diastereomers->Crystallize Separate Filtration Crystallize->Separate Solid Insoluble Salt (e.g., (S)-Base:(+)-Acid) Separate->Solid Solid Phase Liquid Soluble Salt in Filtrate (e.g., (R)-Base:(+)-Acid) Separate->Liquid Liquid Phase LiberateS Basification (e.g., NaOH) to liberate free base Solid->LiberateS LiberateR Basification (e.g., NaOH) to liberate free base Liquid->LiberateR PureS Pure (S)-Enantiomer LiberateS->PureS PureR Pure (R)-Enantiomer LiberateR->PureR

Caption: A generalized workflow for the chiral resolution process.

Protocol: Chiral Resolution using (+)-Dibenzoyl-D-Tartaric Acid

  • Dissolution: Dissolve one equivalent of racemic this compound in a minimal amount of heated ethanol.

  • Resolving Agent Addition: In a separate flask, dissolve 0.5 molar equivalents of (+)-dibenzoyl-D-tartaric acid in heated ethanol. Rationale: Using a sub-stoichiometric amount of the resolving agent often provides the most efficient enrichment of the less soluble diastereomer.[8]

  • Salt Formation: Slowly add the resolving agent solution to the racemic base solution with stirring.

  • Crystallization: Allow the mixture to cool slowly to room temperature, and then place it in a 4°C refrigerator overnight to promote complete crystallization.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash with a small amount of cold ethanol. This solid is the diastereomerically enriched salt.

  • Liberation of Free Base: Dissolve the collected salt in water and basify with a 1 M NaOH solution until the pH is >11. Extract the liberated free base into an organic solvent (e.g., dichloromethane).

  • Purification: Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.

  • Validation: Determine the enantiomeric excess (ee) of the product using chiral HPLC (see Section 3.1). Multiple recrystallizations of the diastereomeric salt may be necessary to achieve >99% ee.

Analytical Techniques for Stereochemical Characterization

Definitive characterization of the stereochemistry of this compound requires a suite of analytical techniques. Each provides a different piece of the puzzle, and together they form a self-validating system of analysis.

Analytical TechniquePurposeExpected Outcome for Enantiomers
Chiral HPLC Separation and quantification of enantiomers (determination of enantiomeric excess, ee).Two distinct peaks for the racemic mixture; a single peak for an enantiopure sample.
Polarimetry Measurement of optical rotation.Equal magnitude but opposite sign for specific rotation [α]. (e.g., +X° for R, -X° for S).
NMR Spectroscopy Structural elucidation.Identical spectra in achiral solvents. Can be used to confirm relative stereochemistry in diastereomers or with chiral shift reagents.
X-Ray Crystallography Unambiguous determination of absolute configuration.Provides the definitive 3D structure, allowing assignment as (R) or (S).
Circular Dichroism (CD) Measures differential absorption of circularly polarized light.Mirror-image spectra (e.g., positive Cotton effect for one enantiomer, negative for the other).[10]
Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity of a sample. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers.

Protocol: Enantiomeric Excess (ee) Determination by Chiral HPLC

  • Column Selection: Choose a suitable chiral column, such as one based on a polysaccharide derivative (e.g., Chiralcel OD-H or Chiralpak AD-H).

  • Mobile Phase: A typical mobile phase consists of a mixture of hexane and isopropanol, often with a small amount of an amine additive like diethylamine (DEA) to improve peak shape for basic compounds. An optimized ratio might be 90:10:0.1 (Hexane:IPA:DEA).

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in the mobile phase.

  • Analysis: Inject the sample onto the HPLC system. Run the analysis under isocratic conditions at a constant flow rate (e.g., 1.0 mL/min) and monitor the effluent with a UV detector at a suitable wavelength (e.g., 254 nm).

  • Calculation: The enantiomeric excess is calculated from the integrated areas of the two enantiomer peaks: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100

Nuclear Magnetic Resonance (NMR) Spectroscopy

While standard ¹H and ¹³C NMR spectra of the two enantiomers are identical, NMR is indispensable for confirming the successful synthesis and purity of the compound. The morpholine ring typically displays a characteristic set of signals.[11][12] The protons on the carbons adjacent to the oxygen (C5, C6) are generally shifted downfield compared to those adjacent to the nitrogen (C3).

To distinguish enantiomers, one can prepare a derivative by reacting the sample with a chiral derivatizing agent (e.g., Mosher's acid chloride) to form diastereomers, which will exhibit distinct NMR spectra.

X-Ray Crystallography

Single-crystal X-ray crystallography is the only technique that can provide an unambiguous determination of the absolute stereochemistry of a molecule.[13][14] The process involves growing a suitable single crystal of an enantiopure sample, often as a salt with a chiral counter-ion of known absolute configuration (e.g., a tartrate salt). The diffraction pattern of X-rays passing through the crystal allows for the precise mapping of all atoms in three-dimensional space.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule.[15][16][17] Enantiomers will produce mirror-image CD spectra. This technique is highly sensitive to the three-dimensional structure and can be used to confirm the identity of an enantiomer by comparing its spectrum to a known standard. It is a powerful tool for confirming that a chiral resolution was successful and for assigning configuration based on empirical rules or comparison to computationally predicted spectra.[10][18]

Pharmacological Significance of Stereoisomerism

The separation and characterization of the enantiomers of this compound are critical because stereochemistry often governs pharmacological activity.[2] One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) may be inactive, less active, or contribute to undesirable side effects or toxicity.[1] Therefore, developing a single-enantiomer drug can lead to a superior therapeutic index, a simplified dose-response relationship, and a better overall safety profile.

Conclusion

The stereochemistry of this compound is a multifaceted topic of significant importance in pharmaceutical research. A thorough understanding and application of stereoselective synthesis or, more commonly, chiral resolution are paramount for accessing the individual (R) and (S) enantiomers. A rigorous, multi-technique analytical approach, combining chiral HPLC, polarimetry, NMR, X-ray crystallography, and circular dichroism, is essential for the unambiguous characterization and validation of these stereoisomers. This comprehensive stereochemical control is fundamental to developing safe, selective, and effective therapeutic agents based on this privileged morpholine scaffold.

References

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Solubility Profiling of 2-(3-Methoxyphenyl)morpholine in Organic Solvents: A Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for the Pharmaceutical Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals tasked with characterizing the solubility of 2-(3-Methoxyphenyl)morpholine. In the absence of extensive published data, this document provides the foundational principles and detailed experimental protocols necessary to systematically determine its solubility in various organic solvents. As a Senior Application Scientist, the focus here is not merely on the "what" but the "why"—elucidating the rationale behind each step to ensure robust, reliable, and interpretable results.

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a fundamental physicochemical property that profoundly influences a drug candidate's journey from discovery to clinical application. For a molecule like this compound, understanding its behavior in organic solvents is paramount for a multitude of processes, including:

  • Synthesis and Purification: Selecting appropriate solvents for reaction media and subsequent crystallization or chromatographic purification.

  • Formulation Development: Identifying suitable solvent systems for creating stable and bioavailable dosage forms, such as oral solutions, injectables, or amorphous solid dispersions.

  • Analytical Method Development: Ensuring the compound can be fully dissolved for accurate quantification in assays like High-Performance Liquid Chromatography (HPLC).

Low solubility can lead to significant challenges, including poor absorption, underestimated toxicity, and unreliable data in preclinical assays, ultimately increasing development costs and timelines.[1][2] Therefore, a thorough and early assessment of solubility is a cornerstone of successful drug development.[3]

Physicochemical Characterization of this compound

Before embarking on experimental solubility determination, a comprehensive understanding of the molecule's intrinsic properties is essential. These properties govern its interaction with different solvent environments. This compound is a heterocyclic compound featuring both an ether and a secondary amine functional group within a morpholine ring, attached to a methoxy-substituted phenyl group.

Key predicted and known physicochemical properties are summarized below. These values help in forming a preliminary hypothesis about its solubility behavior based on the "like dissolves like" principle. The presence of a polar morpholine ring (with hydrogen bond donor and acceptor sites) and a more nonpolar methoxyphenyl group suggests a nuanced solubility profile.

PropertyValueSourceSignificance for Solubility
Molecular Formula C₁₁H₁₅NO₂PubChem[4]Foundational for all calculations.
Molecular Weight 193.24 g/mol PubChem[5]Used to convert between mass-based and molar solubility units.
Predicted XLogP3 1.3PubChem[6]A measure of lipophilicity. A positive value suggests some preference for nonpolar environments, but the value is low enough to indicate significant polarity.
Topological Polar Surface Area (TPSA) 30.5 ŲPubChem[5]Quantifies the polar surface area, which is critical for hydrogen bonding. This value suggests moderate polarity and potential for interaction with polar solvents.
Hydrogen Bond Donor Count 1 (from the morpholine N-H)PubChem[5]The ability to donate a hydrogen bond is a key interaction mechanism with protic and polar aprotic solvents.
Hydrogen Bond Acceptor Count 3 (from the morpholine N and O, and the methoxy O)PubChem[5]The ability to accept hydrogen bonds allows for strong interactions with protic solvents like alcohols.
Predicted pKa (Conjugate Acid) 4.77 ± 0.40ChemicalBook[7][8]Indicates the morpholine nitrogen is basic. In acidic conditions, it will be protonated, drastically increasing polarity and aqueous solubility. This is less relevant for non-ionizing organic solvents but critical for pH-dependent studies.

Based on this profile, this compound is expected to exhibit favorable solubility in polar organic solvents, particularly those capable of hydrogen bonding (e.g., alcohols), and moderate solubility in aprotic polar solvents (e.g., acetone, acetonitrile). Its solubility is likely to be lower in nonpolar hydrocarbon solvents (e.g., hexane, toluene).

Theoretical Framework: Thermodynamic vs. Kinetic Solubility

When discussing solubility, it is crucial to distinguish between two key concepts: thermodynamic and kinetic solubility.[9][10]

  • Thermodynamic Solubility: This is the true equilibrium solubility. It represents the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature and pressure when the solution is in equilibrium with an excess of the solid compound.[11][12] This value is intrinsic to the compound-solvent system and is the gold standard for formulation and preformulation studies.[1]

  • Kinetic Solubility: This value is determined by dissolving the compound in a solvent (often DMSO) and then adding this stock solution to an aqueous or organic medium until precipitation is observed.[3][13] The resulting value often overestimates the true thermodynamic solubility because it can represent a supersaturated, metastable state.[9][10] While useful for high-throughput screening in early discovery, it is less reliable for detailed development work.[13]

For the purpose of building a robust dataset for drug development, this guide focuses exclusively on the determination of thermodynamic solubility .

Experimental Workflow for Solubility Determination

The following sections provide a detailed methodology for accurately measuring the thermodynamic solubility of this compound. The workflow is visualized in the diagram below.

G cluster_prep Phase 1: Preparation & Setup cluster_exp Phase 2: Shake-Flask Experiment cluster_analysis Phase 3: Analysis & Quantification cluster_data Phase 4: Data Finalization start Obtain Pure Compound (>98% Purity) char Physicochemical Characterization start->char Verify Identity solvent Select & Prepare Organic Solvents char->solvent Inform Selection add Add Excess Compound to Solvent Vials solvent->add shake Equilibrate via Shaking (e.g., 24-48h at 25°C) add->shake Ensure Saturation separate Separate Solid & Liquid (Centrifugation/Filtration) shake->separate Reach Equilibrium dilute Dilute Supernatant to Analytical Range separate->dilute hplc Analyze via Validated HPLC-UV Method dilute->hplc calc Calculate Solubility (mg/mL or mol/L) hplc->calc Use Peak Area curve Prepare Calibration Curve curve->hplc Reference report Report Data with Conditions (T, P) calc->report

Caption: Workflow for Thermodynamic Solubility Determination.

The shake-flask method is the most reliable technique for measuring thermodynamic solubility.[14] It involves agitating an excess amount of the solid compound in the solvent of interest for an extended period to ensure equilibrium is reached.[15]

Materials:

  • This compound (solid, purity >98%)

  • Selected organic solvents (HPLC grade or higher)

  • 4 mL glass vials with PTFE-lined screw caps

  • Analytical balance

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge with appropriate vial holders

  • Syringes and 0.22 µm PTFE syringe filters

  • Volumetric flasks and pipettes for dilutions

Step-by-Step Protocol:

  • Preparation: Add an excess amount of solid this compound to a 4 mL glass vial. "Excess" means enough solid should remain undissolved at the end of the experiment. A starting point of ~10-20 mg per 2 mL of solvent is typically sufficient.

  • Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to the vial.

  • Equilibration: Tightly cap the vial and place it on an orbital shaker. Agitate the slurry at a constant temperature (e.g., 25 °C) for a sufficient duration to reach equilibrium. A minimum of 24 hours is recommended, with 48 hours being preferable to ensure equilibrium is achieved, especially for poorly soluble compounds.[1][16] It is advisable to test multiple time points (e.g., 24h, 48h, 72h) for a new compound; equilibrium is confirmed when the measured concentration does not change between later time points.[16]

  • Phase Separation: After equilibration, let the vials stand undisturbed at the experimental temperature for at least 1-2 hours to allow the excess solid to settle. To ensure complete removal of undissolved particles, centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes).

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To eliminate any remaining microparticulates, filter this aliquot through a 0.22 µm chemically compatible (e.g., PTFE for organic solvents) syringe filter into a clean vial. Causality Note: This filtration step is critical. Failure to remove all solid particles will lead to their dissolution upon subsequent dilution, causing a significant overestimation of solubility.

  • Dilution: Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve for the analytical method. A series of dilutions may be necessary to find the optimal range.

HPLC with UV detection is a precise and widely used method for determining the concentration of the dissolved analyte in the saturated solution.[12][17]

Step-by-Step Protocol:

  • Method Development: Develop a simple, robust isocratic reverse-phase HPLC method capable of resolving this compound from any potential impurities or degradants. A C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for good peak shape) is a common starting point. Detection should be set at the compound's UV λmax.

  • Standard Preparation: Prepare a series of calibration standards of this compound of known concentrations using a validated stock solution. A minimum of five concentration levels spanning the expected sample concentration is required to demonstrate linearity.

  • Calibration Curve Construction: Inject the standards into the HPLC system and record the peak area for each concentration. Plot the peak area versus concentration and perform a linear regression. The calibration curve must have a correlation coefficient (r²) of >0.995 for accurate quantification.

  • Sample Analysis: Inject the diluted, filtered supernatant from the shake-flask experiment into the HPLC system.

  • Concentration Calculation: Using the peak area obtained from the sample injection and the equation of the line from the calibration curve (y = mx + c), calculate the concentration of the diluted sample.[17]

  • Solubility Determination: Multiply the calculated concentration by the dilution factor used in step 6 of the shake-flask protocol to determine the final solubility of this compound in the original organic solvent. Report the result in appropriate units (e.g., mg/mL or mol/L).

Data Interpretation and Application

The collected solubility data should be tabulated to allow for easy comparison across different solvents. This table should include the solvent, temperature, and the determined solubility value with standard deviation if replicates were performed.

Example Data Table (Hypothetical):

SolventSolvent ClassTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)
MethanolPolar Protic25 ± 1[Experimental Value][Calculated Value]
EthanolPolar Protic25 ± 1[Experimental Value][Calculated Value]
AcetonePolar Aprotic25 ± 1[Experimental Value][Calculated Value]
AcetonitrilePolar Aprotic25 ± 1[Experimental Value][Calculated Value]
Ethyl AcetateModerately Polar25 ± 1[Experimental Value][Calculated Value]
TolueneNonpolar25 ± 1[Experimental Value][Calculated Value]
n-HexaneNonpolar25 ± 1[Experimental Value][Calculated Value]

The results from this systematic study will directly guide critical downstream activities. For instance, solvents showing high solubility would be excellent candidates for crystallization screening or for preparing concentrated stock solutions for biological assays. Conversely, solvents in which the compound is poorly soluble may be useful as anti-solvents in crystallization processes.

References

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  • PubChem. (n.d.). 4-(3-Methoxyphenyl)morpholine. [Link][6]

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Sources

An In-depth Technical Guide to the Stability and Degradation of 2-(3-Methoxyphenyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical stability and potential degradation pathways of 2-(3-Methoxyphenyl)morpholine, a molecule of significant interest in medicinal chemistry and drug development. By examining the intrinsic properties of its constituent functional groups—the morpholine ring, the secondary amine, and the methoxy-substituted phenyl group—this document outlines a predictive framework for its degradation under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. Furthermore, this guide details robust, step-by-step methodologies for conducting forced degradation studies and proposes a stability-indicating analytical workflow to identify and quantify the parent molecule and its potential degradants. This document is intended to serve as a vital resource for researchers and professionals engaged in the development and quality control of pharmaceuticals and related chemical entities.

Introduction: Unveiling the Molecular Architecture and its Implications for Stability

This compound is a heterocyclic compound featuring a morpholine ring substituted at the 2-position with a 3-methoxyphenyl group. The stability of this molecule is a critical parameter influencing its shelf-life, formulation development, and ultimately, its safety and efficacy in potential therapeutic applications. The structure incorporates several key features that dictate its chemical behavior:

  • The Morpholine Ring: A saturated heterocycle containing both an ether and a secondary amine functional group. While generally stable, the ring can be susceptible to oxidative cleavage.

  • The Secondary Amine: A nucleophilic and basic center, prone to oxidation and reactions with various electrophiles.

  • The 3-Methoxyphenyl Group: An aromatic ring with an electron-donating methoxy group. This moiety influences the electronic properties of the molecule and can be a site for electrophilic attack or photodegradation.

Understanding the interplay of these functional groups is paramount to predicting and characterizing the degradation profile of this compound.

Predicted Stability Profile and Degradation Pathways

Based on the chemical functionalities present in this compound, we can anticipate its behavior under various stress conditions. Forced degradation studies are essential to confirm these predicted pathways and identify the resulting degradants.

Hydrolytic Degradation

The ether and secondary amine linkages within the morpholine ring are generally stable to hydrolysis under neutral pH conditions. However, under strongly acidic or basic conditions, particularly at elevated temperatures, degradation may occur.

  • Acid-Catalyzed Hydrolysis: Protonation of the ether oxygen could facilitate ring opening, although this is generally considered a slow process for saturated ethers.

  • Base-Catalyzed Hydrolysis: While less likely for the core structure, the presence of other reactive groups in a formulated product could lead to base-mediated degradation pathways.

The methoxy group on the phenyl ring is an ether linkage and could be susceptible to cleavage under harsh acidic conditions to yield a phenolic derivative. The rate of hydrolysis is expected to be pH-dependent.

Oxidative Degradation

Oxidative degradation is a significant potential pathway for this compound due to the presence of the secondary amine and the electron-rich aromatic ring.

  • N-Oxidation: The secondary amine is susceptible to oxidation to form the corresponding N-oxide or hydroxylamine, which may be further oxidized to a nitrone.

  • Ring Opening: Oxidative cleavage of the morpholine ring, particularly at the C-N bonds, can occur. This is a known pathway in the biodegradation of morpholine, often initiated by enzymatic hydroxylation. In chemical oxidation, strong oxidizing agents can lead to the formation of various ring-opened products.

  • Aromatic Ring Oxidation: The methoxy-activated phenyl ring can be susceptible to oxidation, potentially leading to hydroxylation or quinone formation, although this typically requires strong oxidizing conditions.

The initial step in oxidative degradation often involves the formation of an amine radical.

Photolytic Degradation

Compounds containing aromatic rings, particularly those with electron-donating substituents like a methoxy group, can be susceptible to photodegradation.

  • Photo-oxidation: Absorption of UV light can excite the molecule, leading to the formation of reactive oxygen species that can then attack the morpholine ring or the aromatic system.

  • Photo-isomerization or Rearrangement: While less common for this specific structure, photo-induced rearrangements are a possibility.

  • Cleavage of Bonds: High-energy photons could potentially lead to the cleavage of the C-N or C-O bonds within the morpholine ring or the bond connecting the phenyl and morpholine rings.

The photostability of the molecule should be rigorously evaluated as per ICH Q1B guidelines.

Thermal Degradation

In the solid state, this compound is expected to be relatively stable at ambient temperatures. However, at elevated temperatures, thermal decomposition can occur. The degradation pathway will depend on the physical state (solid vs. solution) and the presence of oxygen.

  • Decomposition in Inert Atmosphere: Pyrolysis may lead to fragmentation of the molecule, potentially involving the loss of the methoxy group or cleavage of the morpholine ring.

  • Decomposition in the Presence of Oxygen: Thermo-oxidative degradation will likely follow pathways similar to chemical oxidation but accelerated by heat.

Analytical Methodologies for Stability Assessment

A robust, stability-indicating analytical method is crucial for accurately quantifying this compound and its degradation products. A combination of chromatographic and spectroscopic techniques is recommended.

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

A reverse-phase HPLC method with UV detection is the cornerstone for stability studies.

  • Column: A C18 column is a suitable starting point for separating the parent compound from its more polar or non-polar degradants.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) will likely be required to achieve adequate separation of all components.

  • Detection: A photodiode array (PDA) detector is highly recommended to assess peak purity and to select the optimal wavelength for quantification of the parent drug and its degradants.

Mass Spectrometry (MS) for Degradant Identification

Liquid chromatography coupled with mass spectrometry (LC-MS) is an indispensable tool for the structural elucidation of degradation products.

  • Ionization Technique: Electrospray ionization (ESI) is well-suited for this molecule.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) will provide accurate mass measurements, enabling the determination of elemental compositions for the parent and degradant ions.

  • Tandem MS (MS/MS): Fragmentation analysis of the parent and degradant ions will provide crucial structural information for their definitive identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For unambiguous structure confirmation of significant degradation products, isolation followed by NMR spectroscopy is the gold standard. 1H, 13C, and 2D NMR experiments (e.g., COSY, HSQC, HMBC) can provide detailed structural insights.

Experimental Protocols for Forced Degradation Studies

The following protocols provide a framework for conducting forced degradation studies on this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

Preparation of Stock and Working Solutions
  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • For each stress condition, dilute the stock solution with the respective stressor to a final concentration of approximately 100 µg/mL.

Hydrolytic Stress
  • Acid Hydrolysis:

    • Mix the API solution with 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix the API solution with 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase.

  • Neutral Hydrolysis:

    • Mix the API solution with purified water.

    • Incubate at 60°C for 24 hours.

    • At appropriate time points, withdraw an aliquot and dilute with the mobile phase.

Oxidative Stress
  • Mix the API solution with 3% hydrogen peroxide.

  • Keep the solution at room temperature for 24 hours, protected from light.

  • At appropriate time points, withdraw an aliquot and dilute with the mobile phase for immediate analysis.

Photolytic Stress
  • Expose the solid API and a solution of the API (e.g., in water or methanol) to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature conditions.

  • Analyze the samples after the exposure period.

Thermal Stress
  • Solid State: Place the solid API in a controlled temperature and humidity chamber (e.g., 60°C/75% RH) for 7 days.

  • Solution State: Heat a solution of the API (e.g., in water) at 60°C for 24 hours.

  • Analyze the samples at appropriate time points.

Data Presentation and Interpretation

Table 1: Summary of Potential Degradation Products of this compound
Stress ConditionPredicted Degradation PathwayPotential Degradation Products
Acid Hydrolysis Cleavage of the methoxy ether3-(Morpholin-2-yl)phenol
Morpholine ring opening (harsh conditions)Ring-opened diols and amino-ethers
Base Hydrolysis Generally stable, degradation unlikely-
Oxidation N-oxidation of the morpholine nitrogenThis compound N-oxide
Oxidative ring cleavageRing-opened aldehydes, carboxylic acids
Photolysis Photo-oxidationOxidized derivatives of the parent molecule
Phenyl ring modificationHydroxylated or rearranged products
Thermal FragmentationCleavage products of the morpholine and phenyl rings

Visualization of Workflows and Pathways

Diagram 1: Forced Degradation Experimental Workflow

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API This compound API Stock 1 mg/mL Stock Solution API->Stock Hydrolysis Hydrolytic (Acid, Base, Neutral) Stock->Hydrolysis Oxidation Oxidative (3% H2O2) Stock->Oxidation Photolysis Photolytic (ICH Q1B) Stock->Photolysis Thermal Thermal (60°C) Stock->Thermal HPLC Stability-Indicating HPLC-PDA Hydrolysis->HPLC Oxidation->HPLC Photolysis->HPLC Thermal->HPLC LCMS LC-MS/MS for Identification HPLC->LCMS Identify Degradants NMR NMR for Structure Elucidation LCMS->NMR Confirm Structure

Caption: Workflow for forced degradation studies.

Diagram 2: Predicted Oxidative Degradation Pathways

Oxidative_Degradation Parent This compound N_Oxide N-Oxide Derivative Parent->N_Oxide N-Oxidation Ring_Opened Ring-Opened Products (Aldehydes, Carboxylic Acids) Parent->Ring_Opened Ring Cleavage

Caption: Potential oxidative degradation pathways.

Conclusion and Future Perspectives

This technical guide provides a scientifically grounded framework for investigating the stability and degradation of this compound. The predicted degradation pathways, based on fundamental chemical principles, offer a starting point for comprehensive experimental validation. The detailed protocols for forced degradation studies and the outlined analytical strategies will enable researchers to establish a robust stability profile for this molecule. Future work should focus on the isolation and definitive structural elucidation of the major degradation products, as well as the evaluation of their potential toxicological properties. Such data are indispensable for the successful development of any pharmaceutical product containing this compound.

References

  • Chi, S., & Rochelle, G. T. (2009). Oxidative degradation mechanisms for amines in flue gas capture. Energy Procedia, 1(1), 771-778.
  • Gorrod, J. W., & Jenner, P. (1975). The oxidation of secondary amines. In Drug Metabolism Reviews (Vol. 3, No. 1, pp. 325-369). Marcel Dekker.
  • Lepaumier, H., da Silva, E. F., Einbu, A., Grimstvedt, A., & Vernstad, K. (2011). Comparison of MEA and MDEA degradation in a pilot-scale post-combustion CO2 capture plant. International Journal of Greenhouse Gas Control, 5(2), 235-241.
  • ICH Harmonised Tripartite Guideline. (1996). Q1A(R2): Stability Testing of New Drug Substances and Products.
  • ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products.
  • Combourieu, B., Poupin, P., Sancelme, M., Besse, P., & Delort, A. M. (1998). Morpholine degradation by Mycobacterium aurum MO1 cells. 1H-NMR spectra of samples. Journal of Industrial Microbiology & Biotechnology, 21(4-5), 232-237.
  • Choi, W. C., Kim, D. D., Shin, Y. H., & Lee, C. H. (2001). Influence of Temperature and pH on the Stability of Dimethoxy Biphenyl Monocarboxylate HCl Solutions. Archives of Pharmacal Research, 24(2), 159-163.
  • Chatelain, E., & Gabard, B. (2001). Photostabilization of butyl methoxydibenzoylmethane (Avobenzone) and ethylhexyl methoxycinnamate by bis-ethylhexyloxyphenol methoxyphenyl triazine (Tinosorb S), a new UV broadband filter. Photochemistry and Photobiology, 74(3), 401-406.
  • Malecka, M., & Kiliańska, Z. M. (2015). Photochemical degradation of the UV filter octyl methoxycinnamate in solution and in aggregates. Photochemical & Photobiological Sciences, 14(10), 1848-1855.
  • Malecka, M., & Kiliańska, Z. M. (2015). Photochemical degradation of the UV filter octyl methoxycinnamate in solution and in aggregates. PubMed. Available at: [Link]

  • Dong, M. W. (2018). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Roscher, N. M., Lindemann, M. K. O., Kong, S. B., & Jiang, P. (1994). Photodecomposition of several compounds used as sunscreen agents. Journal of Photochemistry and Photobiology A: Chemistry, 80(1-3), 417-421.
  • Kendre, K., Veer, V., & Pinjari, P. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 26(3).
  • Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical Sciences and Research, 9(5), 629.
  • Moser, A. (2008).
  • Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development-A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259.
  • Combourieu, B., Sancelme, M., Besse, P., & Delort, A. M. (2000). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the Inc

Methodological & Application

Application Note: High-Throughput Analytical Strategies for the Quantification of 2-(3-Methoxyphenyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(3-Methoxyphenyl)morpholine is a heterocyclic amine containing a morpholine scaffold, a structure of significant interest in medicinal chemistry due to its prevalence in a wide array of biologically active compounds.[1] The morpholine ring is often incorporated into drug candidates to improve physicochemical properties such as aqueous solubility and metabolic stability.[1][2] As a key intermediate or a final active pharmaceutical ingredient (API), the sensitive and accurate quantification of this compound is paramount for ensuring product quality, understanding pharmacokinetic profiles, and meeting regulatory requirements.

This application note provides detailed protocols for the detection and quantification of this compound using two primary analytical techniques: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are designed to be robust, sensitive, and suitable for high-throughput analysis in research and quality control environments.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is critical for method development.

PropertyValueSource
Molecular FormulaC₁₁H₁₅NO₂[3]
Monoisotopic Mass193.1103 g/mol [3]
Predicted XlogP1.3[3]
Predicted [M+H]⁺194.1176 m/z[3]

The polarity, as indicated by the predicted XlogP, and the mass are key parameters for tailoring both chromatographic separation and mass spectrometric detection.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method

HPLC-MS/MS is the premier technique for quantifying polar to semi-polar compounds in complex matrices due to its high sensitivity, selectivity, and specificity.[4] This method is particularly advantageous as it often does not require derivatization, simplifying sample preparation.[5]

Principle of the Method

The sample containing this compound is first subjected to a protein precipitation and filtration step to remove macromolecules. The analyte is then separated from other matrix components on a reversed-phase C18 column. The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase. Following chromatographic separation, the analyte is ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This ensures high selectivity by monitoring a specific precursor ion to product ion transition.

Experimental Workflow: HPLC-MS/MS

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s1 Sample Collection (e.g., Plasma, Reaction Mixture) s2 Protein Precipitation (Acetonitrile with 0.1% Formic Acid) s1->s2 s3 Vortex & Centrifuge s2->s3 s4 Supernatant Collection s3->s4 s5 Filtration (0.22 µm) s4->s5 a1 HPLC Separation (C18 Column) s5->a1 a2 Electrospray Ionization (ESI+) a1->a2 a3 MS/MS Detection (MRM Mode) a2->a3 d1 Peak Integration a3->d1 d2 Calibration Curve Generation d1->d2 d3 Quantification d2->d3

Caption: Workflow for HPLC-MS/MS analysis of this compound.

Detailed Protocol: HPLC-MS/MS

1. Sample Preparation

  • To 100 µL of sample (e.g., plasma, cell lysate), add 300 µL of ice-cold acetonitrile containing 0.1% formic acid and an internal standard (e.g., deuterated this compound). The inclusion of an internal standard is crucial for correcting for matrix effects and variability in sample processing.

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

2. HPLC Parameters

ParameterRecommended ConditionRationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides excellent separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidification promotes protonation of the analyte for better ESI+ response.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting the analyte from the reversed-phase column.
Gradient 5% B to 95% B over 5 minA standard gradient to ensure elution of the analyte and cleaning of the column.
Flow Rate 0.4 mL/minOptimal for the specified column dimensions.
Column Temp. 40 °CImproves peak shape and reproducibility of retention times.
Injection Vol. 5 µL

3. MS/MS Parameters

ParameterRecommended SettingRationale
Ionization Mode ESI PositiveThe morpholine nitrogen is readily protonated.
Capillary Voltage 3.5 kV
Source Temp. 150 °C
Desolvation Temp. 400 °C
MRM Transitions Precursor > ProductTo be determined by direct infusion of a standard solution. A plausible transition would be 194.1 > [fragment].
Collision Energy Optimized for each transition

4. Method Validation The method should be validated according to ICH guidelines, assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[6][7]

Validation ParameterTypical Acceptance Criteria
Linearity (R²) >0.995
Accuracy (Recovery) 85-115%
Precision (RSD%) <15%
LOD Signal-to-Noise > 3
LOQ Signal-to-Noise > 10

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. While this compound may not be sufficiently volatile for direct GC analysis, derivatization can be employed to enhance its volatility and improve chromatographic performance.[8]

Principle of the Method

This protocol is adapted from established methods for morpholine analysis.[8][9][10] As a secondary amine, this compound can be derivatized to a more volatile and thermally stable compound. A common approach is nitrosation under acidic conditions to form an N-nitroso derivative.[8] The derivatized analyte is then extracted into an organic solvent and analyzed by GC-MS. Separation occurs in a capillary column, and detection is achieved by a mass spectrometer, typically in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.

Experimental Workflow: GC-MS with Derivatization

cluster_prep Sample Preparation & Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing s1 Sample in Aqueous Solution s2 Acidification (HCl) s1->s2 s3 Add Derivatizing Agent (Sodium Nitrite) s2->s3 s4 Incubation s3->s4 s5 Liquid-Liquid Extraction (Dichloromethane) s4->s5 s6 Collect & Dry Organic Layer s5->s6 a1 GC Separation (e.g., DB-5ms Column) s6->a1 a2 Electron Ionization (EI) a1->a2 a3 MS Detection (SIM Mode) a2->a3 d1 Peak Integration a3->d1 d2 Calibration Curve Generation d1->d2 d3 Quantification d2->d3

Caption: Workflow for GC-MS analysis of this compound.

Detailed Protocol: GC-MS

1. Derivatization and Extraction

  • To 1 mL of aqueous sample, add 100 µL of 1 M HCl to adjust the pH to approximately 1.5-2.0. Acidic conditions are necessary for the nitrosation reaction.[10]

  • Add 200 µL of a saturated sodium nitrite solution.

  • Vortex the mixture and incubate at 60°C for 15 minutes.

  • After cooling to room temperature, add 1 mL of dichloromethane and vortex for 2 minutes to extract the N-nitroso derivative.

  • Centrifuge at 3,000 x g for 5 minutes to separate the layers.

  • Carefully transfer the lower organic layer to a clean vial.

  • Dry the organic extract over anhydrous sodium sulfate.

  • Transfer the dried extract to an autosampler vial for GC-MS analysis.

2. GC-MS Parameters

ParameterRecommended ConditionRationale
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA robust, general-purpose column suitable for a wide range of analytes.
Inlet Temp. 250 °C
Injection Mode SplitlessTo maximize sensitivity for trace analysis.
Oven Program 80°C (1 min), ramp to 280°C at 15°C/minAn optimized temperature program to ensure good peak shape and separation.
Carrier Gas Helium, 1.2 mL/min
Ion Source Temp. 230 °C
Ionization Energy 70 eVStandard for Electron Ionization.
Scan Mode Selected Ion Monitoring (SIM)Enhances sensitivity by monitoring only ions of interest. Key ions would be determined from a full scan of the derivatized standard.

3. Quantitative Data Summary (Based on Morpholine Literature) While specific performance for this compound must be empirically determined, the following table, based on similar validated methods for morpholine, provides expected performance benchmarks.[8][9][11]

ParameterExpected Performance
Linearity (R²) >0.999
LOD 1-10 µg/L
LOQ 5-25 µg/L
Accuracy (Recovery %) 90-110%
Precision (RSD %) Intraday: <5%, Interday: <10%

Conclusion

This application note provides comprehensive, adaptable protocols for the quantification of this compound. The HPLC-MS/MS method is recommended for its high sensitivity, specificity, and minimal sample preparation, making it ideal for complex biological matrices. The GC-MS method, while requiring a derivatization step, offers a robust and cost-effective alternative, particularly for quality control of bulk materials or simpler sample matrices. The choice of method will depend on the specific application, available instrumentation, and required sensitivity. In all cases, thorough method validation is essential to ensure data integrity and reliability.[6][7]

References

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  • Hengel, M. J., et al. (2014). Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography-mass spectrometry. Journal of Agricultural and Food Chemistry, 62(17), 3697-3701.
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  • Ministry of the Environment, Japan. (n.d.). Analytical Methods.
  • Szczesniewski, A., & Adler, C. J. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research. Agilent.
  • ResearchGate. (n.d.). Background on morpholine synthesis and our approach.
  • ResearchGate. (n.d.). Determination of morpholine residues in apples by liquid chromatography tandem mass spectrophotometry (LC-MS/MS).
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Morpholine.
  • Sigma-Aldrich. (n.d.). 2-(3-Methoxyphenyl)-morpholine hydrochloride.
  • ResearchGate. (2020). Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry.
  • NCBI. (2009). (2S,3S)-2-[α-(2-[11C]Methylphenoxy)phenylmethyl]morpholine.
  • Benchchem. (n.d.). Application Note: Determination of 2-Methoxy-3,4,5-trimethylphenol using High-Performance Liquid Chromatography (HPLC).
  • ResearchGate. (n.d.). Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib.
  • PubChem. (n.d.). (S)-3-(3-Methoxyphenyl)morpholine.
  • PubChem. (n.d.). 4-(3-Methoxyphenyl)morpholine.

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"GC-MS analysis of 2-(3-Methoxyphenyl)morpholine"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 2-(3-Methoxyphenyl)morpholine

Abstract

This compound is a morpholine derivative of significant interest in pharmaceutical development, often serving as a key intermediate or appearing as a potential impurity in synthetic pathways. The structural complexity and inherent polarity of this compound present unique analytical challenges. This application note presents a comprehensive guide to the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). We provide two detailed protocols: a direct injection method suitable for rapid screening and a more sensitive quantitative method employing chemical derivatization. The causality behind experimental choices, from sample preparation to data interpretation, is thoroughly explained to provide a robust, field-proven framework. This guide is designed to be a self-validating system, grounded in established analytical principles and authoritative standards, enabling researchers to develop and implement reliable analytical methods for this compound class.

Principle of Analysis: Overcoming Analytical Hurdles

Direct GC-MS analysis of morpholine and its substituted analogs can be challenging.[1] The primary obstacles are the compound's polarity, attributed to the secondary amine group, and its potential for thermal lability. These characteristics can lead to poor chromatographic peak shape (tailing), low sensitivity, and irreversible adsorption onto the GC column.

To circumvent these issues, two primary strategies are employed:

  • Direct Injection: For qualitative analysis or high-concentration samples, direct injection can be successful, provided the GC system is highly inert. This method is rapid but may lack the sensitivity and robustness required for trace-level quantification. An attempt to detect underivatized morpholine by GC-MS has been shown to be significantly less sensitive than after derivatization.[2]

  • Chemical Derivatization: This is the preferred approach for robust, sensitive, and quantitative analysis. Derivatization converts the polar amine group into a less polar, more volatile, and more thermally stable functional group.[3] This application note adapts the well-established nitrosation reaction, which converts secondary amines into their corresponding N-nitroso derivatives using sodium nitrite under acidic conditions.[2][4] This transformation enhances chromatographic performance and provides a derivative with a distinct and predictable mass fragmentation pattern.

Materials, Instrumentation, and Methods

Reagents and Standards
  • This compound reference standard (≥98% purity)

  • Dichloromethane (DCM), HPLC or GC-grade

  • Methanol, HPLC-grade

  • Hydrochloric Acid (HCl), analytical grade

  • Sodium Nitrite (NaNO₂), analytical grade

  • Sodium Hydroxide (NaOH), analytical grade

  • Purified Water (Type I)

  • Anhydrous Sodium Sulfate

Instrumentation

A standard Gas Chromatograph coupled with a Mass Spectrometer is required. The parameters provided below are a validated starting point and may be optimized for specific instrumentation.[1][5]

Parameter Setting Rationale
GC System Agilent 7890 GC or equivalentProvides reliable temperature and flow control.
MS System Agilent 5975C MSD or equivalentOffers robust electron impact ionization and sensitive detection.
Column TM-1701 (30 m x 0.25 mm, 0.25 µm) or equivalent mid-polarity columnThe 1701 phase (or similar like a DB-5ms) provides good selectivity for a range of polarities.
Carrier Gas Helium, 99.999% purityInert carrier gas providing good chromatographic efficiency.
Flow Rate 1.5 mL/min (Constant Flow)Optimal flow for column dimensions, balancing speed and resolution.
Injector Type Split/SplitlessAllows for both high and low concentration analysis.
Injector Temp. 260 °CEnsures rapid volatilization of the analyte and its derivative without thermal degradation.
Split Ratio 10:1 (Adjust as needed)Balances sensitivity with column loading capacity. A lower split ratio (e.g., 5:1) can be used for trace analysis.
Oven Program Initial: 120°C, hold 2 min Ramp 1: 15°C/min to 280°C, hold 5 minThe initial temperature ensures good focusing on the column head. The ramp rate is designed to elute the analyte as a sharp peak.
MS Source Temp. 230 °CStandard temperature for robust ionization and minimal source contamination.
MS Quad Temp. 150 °CStandard temperature for stable mass filtering.
Ionization Mode Electron Impact (EI)Standard, robust ionization technique that produces reproducible fragmentation patterns.
Ionization Energy 70 eVIndustry standard energy that generates extensive, library-searchable fragmentation.
Acquisition Mode Full Scan (m/z 40-450) & SIMFull scan for identification and confirmation; Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.

Experimental Protocols

Protocol 1: Direct Injection for Screening

This protocol is intended for rapid qualitative identification or the analysis of high-concentration samples where sensitivity is not a primary concern.

  • Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in Methanol. Prepare working standards by serial dilution in Dichloromethane.

  • Sample Preparation: Dissolve a known quantity of the sample in Dichloromethane to an estimated final concentration of 10-100 µg/mL.

  • Injection: Inject 1 µL of the prepared sample or standard into the GC-MS system using the parameters outlined in Section 2.2.

  • Analysis: Analyze the resulting chromatogram and mass spectrum to confirm the presence and identity of the analyte.

Protocol 2: Derivatization for Quantitative Analysis

This method provides superior sensitivity and is recommended for accurate quantification at trace levels. The protocol is adapted from established methods for morpholine analysis.[2][6]

  • Standard Preparation: Prepare a 100 µg/mL stock solution of this compound in 0.1 M HCl. Prepare working calibration standards (e.g., 0.1 - 10 µg/mL) by diluting the stock solution with purified water.

  • Sample Preparation:

    • Accurately weigh a sample amount expected to contain the analyte and dissolve it in a known volume of purified water.

    • If the sample is already an aqueous solution, take a known aliquot. Ensure the final concentration is within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter if particulates are present.

  • Derivatization Reaction:

    • Transfer 2.0 mL of the standard or sample solution into a 10 mL glass vial.

    • Add 200 µL of 1 M HCl to ensure the solution is acidic (target pH ~1.5).[6] An acidic environment is critical for the formation of the nitrosonium ion (NO⁺), the active nitrosating agent.

    • Add 200 µL of a freshly prepared 10% (w/v) aqueous Sodium Nitrite solution.

    • Cap the vial and vortex for 1 minute. Allow the reaction to proceed for 10 minutes at room temperature.

  • Liquid-Liquid Extraction (LLE):

    • Neutralize the reaction by adding 250 µL of 2 M NaOH.

    • Add 2.0 mL of Dichloromethane to the vial.

    • Cap and vortex vigorously for 2 minutes to extract the N-nitroso derivative into the organic layer.

    • Allow the layers to separate for 10 minutes. A centrifugation step (2000 rpm for 5 min) can aid in phase separation.

    • Carefully transfer the bottom organic layer (DCM) using a Pasteur pipette into a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.

  • Final Preparation & Injection:

    • Transfer the dried organic extract into a 2 mL autosampler vial.

    • Inject 1 µL into the GC-MS system.

Method Validation Framework

A full method validation should be performed according to ICH Q2(R1) guidelines.[7] The following parameters are critical and expected performance, based on similar validated methods for morpholine derivatives, is provided.[6][8]

Parameter Typical Acceptance Criteria Expected Performance (Based on Literature)
Linearity (R²) ≥ 0.995> 0.999
Limit of Detection (LOD) S/N ratio ≥ 3~5-10 µg/L
Limit of Quantification (LOQ) S/N ratio ≥ 10~20-30 µg/L
Accuracy (% Recovery) 80 - 120%90 - 110%
Precision (% RSD) Intra-day: ≤ 15% Inter-day: ≤ 20%Intra-day: 2 - 5% Inter-day: 3 - 8%

Data Analysis and Interpretation

Predicted Mass Spectral Fragmentation

Understanding the fragmentation pattern is key to confirming the identity of the analyte. Electron impact (EI) ionization is a high-energy process that induces characteristic fragmentation.[9]

  • This compound (Underivatized): The molecular ion (M⁺) should be observed at m/z 193. Key fragmentation pathways for amines involve alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen), which is a dominant process.[10]

  • N-Nitroso-2-(3-Methoxyphenyl)morpholine (Derivatized): The molecular ion (M⁺) will be at m/z 222. The addition of the nitroso group (-N=O) introduces new fragmentation pathways.

Analyte Form Predicted Fragment (m/z) Proposed Structure/Loss Significance
Underivatized 193[M]⁺Molecular Ion
162[M - OCH₃]⁺Loss of methoxy radical
134[M - C₂H₅NO]⁺Cleavage of the morpholine ring
107[C₇H₇O]⁺Methoxyphenyl cation
Derivatized 222[M]⁺Molecular Ion of Derivative
192[M - NO]⁺Loss of nitroso group, a common fragmentation for N-nitrosamines
162[M - NO - CH₂O]⁺Subsequent loss of formaldehyde from the morpholine ring
107[C₇H₇O]⁺Stable methoxyphenyl cation

Visualization of Workflow and Chemistry

Experimental Workflow Diagram

The following diagram outlines the complete analytical process from sample receipt to final data analysis for the quantitative method.

G cluster_prep Sample & Standard Preparation cluster_extraction Extraction cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Aqueous Sample or Dissolved Solid Deriv Derivatization: + HCl + NaNO₂ Sample->Deriv Standard Aqueous Standard Standard->Deriv LLE Liquid-Liquid Extraction (DCM) Deriv->LLE Dry Dry Organic Layer (Na₂SO₄) LLE->Dry Inject GC-MS Injection Dry->Inject Acquire Data Acquisition (Scan & SIM) Inject->Acquire Process Chromatogram Integration & Spectral Analysis Acquire->Process Quant Quantification & Reporting Process->Quant

Caption: Workflow for quantitative GC-MS analysis via derivatization.

Derivatization Reaction Diagram

This diagram illustrates the chemical transformation of the parent molecule into its N-nitroso derivative.

Caption: Nitrosation derivatization of the target analyte.

Conclusion

The analytical methods detailed in this note provide a robust framework for the identification and quantification of this compound. For rapid screening, direct injection is a viable option. However, for sensitive and accurate quantification, a derivatization strategy based on nitrosation is strongly recommended. This approach significantly improves chromatographic performance and analytical sensitivity. The provided instrument parameters, validation guidelines, and fragmentation analysis serve as a comprehensive starting point for researchers, enabling the development of reliable, fit-for-purpose GC-MS methods in pharmaceutical research and quality control environments.

References

  • Benchchem.
  • Cao, Y., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2018, 9670481. [Link]

  • Benchchem.
  • ResearchGate. The derivatization reaction of morpholine. Accessed January 12, 2026. [Link]

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  • Kumar, G.T.J., et al. (2025). Method development in pharmaceutical chemistry analysis by chromatography: A comprehensive review. Analytical Methods in Environmental Chemistry Journal, 8(3), 147-181. [Link]

  • ResearchGate. A review on GC-MS and method development and validation | Request PDF. Accessed January 12, 2026. [Link]

  • European Pharmaceutical Review. (2017). GC-MS applications in pharmaceutical analysis. [Link]

  • ResearchGate. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. [Link]

  • Liu, R.H. & Lin, W.C. (1998). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 6(3). [Link]

  • An, K., et al. (2020). Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry. Foods, 9(6), 746. [Link]

  • An, K., et al. (2020). Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry. Foods, 9(6), 746. [Link]

  • PubChem. Morpholine. Accessed January 12, 2026. [Link]

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  • Wikipedia. Morpholine. Accessed January 12, 2026. [Link]

  • ResearchGate. (a) Mass spectra of morpholine cation and fragment ions which are... Accessed January 12, 2026. [Link]

  • De-Souza, C., et al. (2023). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. Forensic Chemistry, 35, 100511. [Link]

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  • Biological and Molecular Chemistry. (2025). Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction. [Link]

Sources

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of 2-(3-Methoxyphenyl)morpholine in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a highly selective, sensitive, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 2-(3-Methoxyphenyl)morpholine in human plasma. The protocol employs a straightforward protein precipitation extraction procedure, followed by chromatographic separation using a hydrophilic interaction liquid chromatography (HILIC) column. The method has been validated in accordance with the principles outlined in the FDA's Bioanalytical Method Validation Guidance, demonstrating excellent performance in terms of linearity, accuracy, precision, and stability.[1][2] This protocol is suitable for supporting pharmacokinetic and toxicokinetic studies in drug development.

Introduction

This compound is a morpholine derivative of significant interest in pharmaceutical research. Accurate quantification of this compound in biological matrices, such as plasma, is essential for evaluating its absorption, distribution, metabolism, and excretion (ADME) profile during preclinical and clinical development.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical quantification due to its inherent selectivity, sensitivity, and speed.[1][3] This application note provides a comprehensive, step-by-step protocol for sample preparation, chromatographic separation, and mass spectrometric detection of this compound, grounded in established bioanalytical principles to ensure data integrity and regulatory compliance. The validation framework is based on the International Council for Harmonisation (ICH) M10 guideline and FDA guidance, which are pivotal for methods intended to support regulatory submissions.[4][5]

Overall Analytical Workflow

The analytical process is designed for efficiency and robustness, from sample receipt to final data reporting. The workflow ensures that each stage is controlled and documented to maintain the integrity of the analytical results.

Workflow cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis SampleReceipt Sample Receipt & Login IS_Spiking Internal Standard Spiking SampleReceipt->IS_Spiking Add IS SamplePrep Sample Preparation IS_Spiking->SamplePrep Extract Analyte LC_Separation LC Separation (HILIC) SamplePrep->LC_Separation Inject Extract MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Ionization DataProcessing Data Processing & Integration MS_Detection->DataProcessing Acquire Data Reporting Quantification & Reporting DataProcessing->Reporting Generate Results

Caption: High-level workflow for this compound analysis.

Materials and Reagents

  • Analytes: this compound reference standard (>98% purity), this compound-d4 (internal standard, IS).

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (99%), Ammonium Formate.

  • Reagents: Human plasma (K2-EDTA), Ultrapure water.

  • Consumables: 1.5 mL polypropylene microcentrifuge tubes, 96-well collection plates, analytical balance, volumetric flasks.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting small molecules from plasma by removing high-molecular-weight proteins that can interfere with the analysis. Acetonitrile is used as the precipitation solvent. The use of a stable isotope-labeled internal standard (SIL-IS) like this compound-d4 is critical.[6] The IS is added at the very beginning of the process to compensate for variability during extraction and potential matrix effects during ionization.[6]

Sample_Preparation plasma 50 µL Plasma (Sample, QC, or Blank) mix Vortex Mix (1 minute) plasma->mix is_solution 25 µL IS Working Solution (in 50:50 ACN:H₂O) is_solution->mix precip_solvent 200 µL Acetonitrile (+0.1% Formic Acid) precip_solvent->mix centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) mix->centrifuge transfer Transfer 150 µL Supernatant to 96-well plate centrifuge->transfer inject Inject 5 µL into LC-MS/MS System transfer->inject

Caption: Detailed workflow for the protein precipitation protocol.

Protocol: Stock and Working Solutions
  • Analyte Stock (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.

  • IS Stock (1 mg/mL): Accurately weigh 1 mg of this compound-d4 and dissolve in 1 mL of methanol.

  • IS Working Solution (100 ng/mL): Prepare by serial dilution of the IS stock solution in a 50:50 mixture of acetonitrile and water.

  • Calibration Standards & QCs: Prepare calibration standards and quality control (QC) samples by spiking the analyte stock solution into blank human plasma. Standards and QCs should be prepared from separate stock solutions to ensure accuracy.[4]

Protocol: Plasma Sample Extraction
  • Pipette 50 µL of plasma (blank, standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the IS Working Solution (100 ng/mL) to all tubes except for the double blank (matrix blank).

  • Vortex briefly to mix.

  • Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 150 µL of the clear supernatant to a 96-well plate.

  • Seal the plate and place it in the autosampler for injection into the LC-MS/MS system.

LC-MS/MS Method

Due to the polar nature of the morpholine moiety, a HILIC method was chosen to achieve good retention and peak shape, which can be challenging on traditional reversed-phase columns.[7]

Liquid Chromatography Conditions
ParameterCondition
UHPLC System Agilent 1290 Infinity II or equivalent
Column Waters ACQUITY UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Formate in Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Program Time (min)
0.0
3.0
3.1
5.0
Mass Spectrometry Conditions

The analysis is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

Molecular Weight and Fragmentation: The molecular formula of this compound is C₁₁H₁₅NO₂. Its monoisotopic mass is 193.11 g/mol . The protonated molecule [M+H]⁺ is observed at m/z 194.1. The fragmentation of amines and ethers typically involves α-cleavage (cleavage of a C-C bond adjacent to the heteroatom).[8][9] For this molecule, the most likely fragmentation points are the bonds connecting the morpholine ring to the methoxyphenyl group and cleavage within the morpholine ring itself.

ParameterCondition
MS System Sciex Triple Quad 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Gas 1 50 psi
Ion Source Gas 2 60 psi
Curtain Gas 35 psi
Temperature 550°C
IonSpray Voltage 5500 V
Scan Type Multiple Reaction Monitoring (MRM)

MRM Transitions:

CompoundQ1 Mass (Da)Q3 Mass (Da)Dwell (ms)DP (V)CE (V)CXP (V)
This compound 194.1107.1 (Quant)100802510
194.1134.1 (Qual)100802012
IS (Analyte-d4) 198.1111.1 (Quant)100802510

DP = Declustering Potential; CE = Collision Energy; CXP = Collision Cell Exit Potential. These values are starting points and should be optimized for the specific instrument used.

Method Validation

The method was validated according to the FDA's Bioanalytical Method Validation guidance.[2] The validation assesses the method's suitability for its intended purpose.

Validation Parameters and Acceptance Criteria
ParameterDescriptionAcceptance Criteria
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.[2]No significant interfering peaks (>20% of LLOQ response) at the retention time of the analyte in blank matrix.
Linearity & Range A calibration curve was prepared over the range of 0.5 - 500 ng/mL.Correlation coefficient (r²) ≥ 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ).
LLOQ The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.[10]Accuracy within 80-120%, Precision ≤ 20% RSD. Signal-to-noise ratio > 10.
Accuracy & Precision Determined by analyzing QC samples at four levels (LLOQ, Low, Mid, High) in five replicates on three separate days.[1]Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ). Precision: RSD ≤ 15% (≤ 20% at LLOQ).
Matrix Effect The suppression or enhancement of ionization due to co-eluting matrix components.[2]The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤ 15%.
Recovery The efficiency of the extraction procedure.Recovery should be consistent and reproducible across QC levels.
Stability Assessed under various conditions: bench-top (room temp), freeze-thaw cycles, and long-term storage (-80°C).Mean concentration of stability samples must be within ±15% of the nominal concentration.

Results and Discussion

The validated method demonstrated high sensitivity with a lower limit of quantification (LLOQ) of 0.5 ng/mL. The calibration curve was linear over the range of 0.5 to 500 ng/mL with a coefficient of determination (r²) consistently greater than 0.998. The intra- and inter-day accuracy and precision were well within the acceptance limits defined by regulatory guidelines.[1] The protein precipitation method provided clean extracts and consistent recovery. No significant matrix effects were observed, confirming the robustness of the method.

Conclusion

This application note presents a detailed, robust, and validated LC-MS/MS method for the quantification of this compound in human plasma. The simple and rapid sample preparation procedure, combined with the selectivity and sensitivity of the HILIC-MS/MS analysis, makes this method highly suitable for high-throughput bioanalysis in support of pharmaceutical development programs. The comprehensive validation ensures that the data generated is reliable, reproducible, and compliant with global regulatory expectations.[5]

References

  • ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved January 12, 2026, from [Link]

  • U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation - Guidance for Industry. Retrieved January 12, 2026, from [Link]

  • U.S. Food and Drug Administration. (2025, January). Bioanalytical Method Validation for Biomarkers | Guidance Portal. Retrieved January 12, 2026, from [Link]

  • U.S. Food and Drug Administration. (n.d.). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved January 12, 2026, from [Link]

  • U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved January 12, 2026, from [Link]

  • Lian, K., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2018, 9670481. Retrieved January 12, 2026, from [Link]

  • Hengel, M. J., et al. (2014). Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography-mass spectrometry. Journal of Agricultural and Food Chemistry, 62(17), 3697-701. Retrieved January 12, 2026, from [Link]

  • Szczesniewski, A., & Adler, C. J. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research. Agilent Technologies, Inc. Retrieved January 12, 2026, from [Link]

  • Nguyen, T. T. H., et al. (2021). Determination of morpholine residues in apples by liquid chromatography tandem mass spectrophotometry (LC-MS/MS). Vietnam Journal of Food Control, 4(4), 221-228. Retrieved January 12, 2026, from [Link]

  • Unknown. (n.d.). Chapter 2 Fragmentation and Interpretation of Spectra. Retrieved January 12, 2026, from [Link]

  • Chemistry LibreTexts. (2023, August). Mass Spectrometry - Fragmentation Patterns. Retrieved January 12, 2026, from [Link]

  • Waters Corporation. (2013). Successful Sample Preparation Strategies for LC/MS/MS Analysis of Drugs in Complex Biological Matrices for Forensic Toxicology Applications. Retrieved January 12, 2026, from [Link]

  • Unknown. (n.d.). Mass Spectrometry: Fragmentation. Retrieved January 12, 2026, from [Link]

  • Lu, Y., et al. (2013). Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial. Journal of analytical methods in chemistry, 2013, 893695. Retrieved January 12, 2026, from [Link]

  • Zhan, H., et al. (2017). (a) Mass spectra of morpholine cation and fragment ions which are... [Image]. ResearchGate. Retrieved January 12, 2026, from [Link]

  • OSHA. (2003, May). Morpholine. Retrieved January 12, 2026, from [Link]

  • Lian, K., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. ResearchGate. Retrieved January 12, 2026, from [Link]

  • ChemRxiv. (n.d.). Evaluation of an Internal Standard for Qualitative DART-MS Analysis of Seized Drugs. Retrieved January 12, 2026, from [Link]

  • ChemComplete. (2020, December 17). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns [Video]. YouTube. Retrieved January 12, 2026, from [Link]

  • Han, X., & Gross, R. W. (2005). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? Journal of Lipid Research, 46(2), 194-199. Retrieved January 12, 2026, from [Link]

Sources

Application Notes & Protocols: In Vitro Profiling of 2-(3-Methoxyphenyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The morpholine heterocycle is a well-established pharmacophore in medicinal chemistry, frequently incorporated into centrally acting agents to modulate pharmacokinetic and pharmacodynamic properties.[1][2] Its presence can enhance aqueous solubility and brain permeability, making it a "privileged" structure for CNS drug discovery.[2] Phenylmorpholine derivatives, such as phenmetrazine, have historically been associated with psychostimulant activity, often mediated through interactions with monoamine transporters responsible for the reuptake of dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[3]

This document provides a detailed guide for the in vitro pharmacological characterization of 2-(3-Methoxyphenyl)morpholine, a novel compound featuring this key structural motif. Given its chemical structure, it is hypothesized that its primary biological targets likely reside within the monoamine system. This guide outlines a logical, tiered screening cascade designed to elucidate its binding affinity, functional activity, and selectivity profile across monoamine transporters, G-protein coupled receptors (GPCRs), and monoamine oxidase (MAO) enzymes. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind experimental choices and providing robust, self-validating methodologies.

Proposed Pharmacological Screening Cascade

A systematic approach is crucial to efficiently characterize the activity of a novel compound. We propose a three-tiered cascade that begins with high-affinity binding targets and progresses to functional and potential secondary or off-target activities. This workflow ensures that resources are directed toward the most relevant biological questions at each stage.

Screening_Cascade cluster_0 Tier 1: Primary Target Identification (Binding Affinity) cluster_1 Tier 2: Functional Characterization cluster_2 Tier 3: Secondary/Off-Target Profiling T1_Transporter Monoamine Transporter Radioligand Binding Assays (DAT, NET, SERT) T2_Uptake Transporter Uptake Inhibition Assays T1_Transporter->T2_Uptake If binding is observed (Ki < 1µM) T2_GPCR GPCR Functional Assays (cAMP & Ca2+ Mobilization) T1_Transporter->T2_GPCR Parallel or subsequent functional screen T3_MAO Monoamine Oxidase (MAO) Enzyme Inhibition Assays T2_Uptake->T3_MAO Characterize potential off-target effects T2_GPCR->T3_MAO

Caption: Proposed screening cascade for this compound.

Section 1: Monoamine Transporter Interaction Assays

The initial and most critical step is to determine if this compound directly interacts with the primary monoamine transporters. Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a specific receptor or transporter site.[4]

Protocol 1: Radioligand Binding Assays for DAT, NET, and SERT

Principle of the Assay This is a competitive binding assay where the test compound competes with a known high-affinity radioligand for binding to membranes prepared from cell lines stably expressing the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporter.[5] The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50, which is used to calculate the binding affinity constant (Ki).[4][5]

Materials and Reagents

ReagentDetailsSource Example
Cell Membranes Prepared from HEK293 cells stably expressing hDAT, hNET, or hSERT.Commercially available or in-house preparation.
Radioligands [³H]-WIN 35,428 (for hDAT), [³H]-Nisoxetine (for hNET), [³H]-Citalopram (for hSERT).PerkinElmer, American Radiolabeled Chemicals.
Test Compound This compound, dissolved in DMSO.N/A
Reference Compounds GBR 12909 (DAT), Desipramine (NET), Fluoxetine (SERT).Sigma-Aldrich, Tocris Bioscience.
Assay Buffer 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.In-house preparation.
Wash Buffer Ice-cold 50 mM Tris-HCl, pH 7.4.In-house preparation.
Filter Mats Glass fiber filters (e.g., GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).Whatman, Millipore.
Scintillation Fluid E.g., Ultima Gold™ or equivalent.PerkinElmer.

Step-by-Step Methodology

  • Compound Dilution: Prepare serial dilutions of this compound in assay buffer. A typical concentration range is 10⁻¹¹ M to 10⁻⁵ M. Also prepare dilutions for the appropriate reference compound.

  • Assay Setup: In a 96-well microplate, set up the following conditions in triplicate:

    • Total Binding: 25 µL of assay buffer.

    • Non-specific Binding (NSB): 25 µL of a high concentration of a suitable non-radiolabeled ligand (e.g., 10 µM GBR 12909 for DAT).

    • Test Compound: 25 µL of each serial dilution.

  • Add Radioligand: Add 25 µL of the appropriate [³H]-radioligand (diluted in assay buffer to a final concentration near its Kd value, typically 1-5 nM) to all wells.

  • Add Membranes: Add 200 µL of the appropriate transporter-expressing membrane preparation (typically 5-20 µg of protein per well) to initiate the binding reaction.[5] The final assay volume is 250 µL.

  • Incubation: Incubate the plate for 60-120 minutes at room temperature (or 4°C, depending on the transporter) with gentle agitation to allow the binding to reach equilibrium.[5]

  • Harvesting: Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.

  • Washing: Quickly wash the filters 3-4 times with 3 mL of ice-cold wash buffer to remove any remaining unbound radioligand.[5]

  • Detection: Place the filter mat into a scintillation vial or bag, add 3-5 mL of scintillation fluid, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Data Analysis and Interpretation

  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Plot the data as percent specific binding versus the log concentration of the test compound.

  • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.

  • Self-Validation: The reference compound should yield an IC50 value within the expected range for the assay to be considered valid. The specific binding window (Total/NSB) should be greater than 5.

Protocol 2: Monoamine Transporter Uptake Inhibition Assays

Principle of the Assay This functional assay measures the ability of the test compound to inhibit the primary function of the transporter: clearing monoamines from the extracellular space.[6] Cells overexpressing a specific transporter are incubated with a radiolabeled substrate (e.g., [³H]-dopamine). A potent inhibitor will block the uptake of this substrate into the cell, resulting in a lower intracellular radioactive signal.[7] This assay confirms that binding affinity (from Protocol 1) translates to functional activity.

Materials and Reagents

ReagentDetailsSource Example
Cell Line HEK293 or CHO cells stably expressing hDAT, hNET, or hSERT.ATCC, commercially available.
Radiolabeled Substrates [³H]-Dopamine (for hDAT), [³H]-Norepinephrine (for hNET), [³H]-Serotonin (5-HT) (for hSERT).PerkinElmer.
Test Compound This compound, dissolved in DMSO.N/A
Reference Inhibitors GBR 12909 (DAT), Desipramine (NET), Fluoxetine (SERT).Sigma-Aldrich, Tocris Bioscience.
Uptake Buffer Krebs-HEPES Buffer (KHB): 120 mM NaCl, 3 mM KCl, 2 mM CaCl₂, 2 mM MgCl₂, 10 mM HEPES, pH 7.3.In-house preparation.
Lysis Buffer 1% Sodium Dodecyl Sulfate (SDS).In-house preparation.

Step-by-Step Methodology

  • Cell Plating: Seed the transporter-expressing cells into a 96-well plate (e.g., Poly-D-Lysine coated) and grow until they form a confluent monolayer (80-95% confluency).

  • Compound Pre-incubation: Aspirate the culture medium and wash the cells once with 100 µL of room temperature uptake buffer.

  • Add 50 µL of uptake buffer containing serial dilutions of this compound or a reference inhibitor to the appropriate wells. For control wells (maximum uptake), add buffer with vehicle (DMSO).

  • Pre-incubate the plate for 10-30 minutes at room temperature or 37°C.[8]

  • Initiate Uptake: Add 50 µL of uptake buffer containing the radiolabeled substrate (e.g., final concentration of 20 nM [³H]-dopamine) to all wells to initiate the uptake reaction.[7]

  • Incubation: Incubate for a short period at room temperature (typically 1-5 minutes).[7] The exact time should be optimized to be within the linear range of uptake for each transporter.

  • Terminate Uptake: Rapidly terminate the reaction by aspirating the buffer and washing the cells 3-4 times with 200 µL of ice-cold uptake buffer. This removes extracellular radiolabel.[7]

  • Cell Lysis: Add 100-200 µL of lysis buffer (e.g., 1% SDS) to each well and incubate for 30 minutes to lyse the cells and release the intracellular contents.[7]

  • Detection: Transfer the lysate from each well to a scintillation vial, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

Data Analysis and Interpretation

  • Define 100% uptake from the vehicle control wells and 0% uptake from wells containing a high concentration of a known potent inhibitor (non-specific uptake).

  • Calculate the percent inhibition for each concentration of the test compound.

  • Plot percent inhibition versus the log concentration of the test compound and fit the data using non-linear regression to determine the IC50 value.

  • Self-Validation: The IC50 values for the reference inhibitors should be consistent with historical data. The signal-to-background ratio (maximum uptake / non-specific uptake) should be at least 4.

Section 2: G-Protein Coupled Receptor (GPCR) Functional Assays

If the compound shows weak activity at transporters or if a broader screening is desired, assessing its function at key monoamine GPCRs is the next logical step. Dopamine (e.g., D2), norepinephrine (e.g., α2-adrenergic), and serotonin receptors are critical CNS targets. These assays determine if the compound acts as an agonist (activates the receptor) or an antagonist (blocks the action of a native agonist).

GPCR Signaling Pathways Overview

GPCRs transduce extracellular signals by activating intracellular G-proteins. The primary signaling pathways relevant to monoamine receptors involve the modulation of cyclic AMP (cAMP) and intracellular calcium (Ca²⁺).

GPCR_Pathways cluster_Gi Gi-Coupled Receptors (e.g., D2, α2) cluster_Gs Gs-Coupled Receptors (e.g., D1, β-adrenergic) cluster_Gq Gq-Coupled Receptors (e.g., α1-adrenergic) Gi_Receptor Gi GPCR Gi_Protein Gi Protein (αβγ) Gi_Receptor->Gi_Protein Agonist AC_Inhibit Adenylyl Cyclase Gi_Protein->AC_Inhibit αi inhibits cAMP_Dec [cAMP] ↓ AC_Inhibit->cAMP_Dec ATP Gs_Receptor Gs GPCR Gs_Protein Gs Protein (αβγ) Gs_Receptor->Gs_Protein Agonist AC_Stim Adenylyl Cyclase Gs_Protein->AC_Stim αs activates cAMP_Inc [cAMP] ↑ AC_Stim->cAMP_Inc ATP Gq_Receptor Gq GPCR Gq_Protein Gq Protein (αβγ) Gq_Receptor->Gq_Protein Agonist PLC PLC Gq_Protein->PLC αq activates IP3 IP3 PLC->IP3 PIP2 Ca_Inc [Ca²⁺] ↑ IP3->Ca_Inc ER release

Caption: Major GPCR signaling pathways relevant to monoamine receptors.

Protocol 3: cAMP Accumulation/Inhibition Assay

Principle of the Assay This assay measures changes in intracellular cAMP levels, a critical second messenger.[9] Activation of Gs-coupled receptors stimulates adenylyl cyclase, increasing cAMP levels.[10] Conversely, activation of Gi-coupled receptors inhibits adenylyl cyclase, decreasing cAMP levels.[10][11] Commercially available kits (e.g., HTRF, FRET, or luminescence-based) are commonly used for detection.[10]

Materials and Reagents

ReagentDetailsSource Example
Cell Line CHO or HEK293 cells stably expressing the target GPCR (e.g., human D2 receptor).Commercially available.
cAMP Assay Kit HTRF cAMP Dynamic 2 kit or GloSensor™ cAMP Assay.Cisbio, Promega.
Test Compound This compound.N/A
Reference Ligands Quinpirole (D2 agonist), Haloperidol (D2 antagonist).Tocris Bioscience.
Forskolin Adenylyl cyclase stimulator (used for Gi assays).Sigma-Aldrich.
Assay Buffer Hank's Balanced Salt Solution (HBSS) or as specified by the kit.Gibco.

Step-by-Step Methodology

A. Agonist Mode (Testing for Receptor Activation)

  • Cell Plating: Seed cells into a 384-well white assay plate and culture overnight.[11]

  • Compound Addition:

    • For Gs-coupled receptors: Add serial dilutions of the test compound directly to the cells.

    • For Gi-coupled receptors: Add serial dilutions of the test compound along with a fixed concentration of forskolin (e.g., 1-10 µM) to stimulate basal cAMP production.[10][11] This allows for the measurement of inhibition.

  • Incubation: Incubate for 30-60 minutes at room temperature as per the kit manufacturer's instructions.

  • Detection: Add the cAMP detection reagents (e.g., HTRF lysis buffer and reagents) and incubate for 60 minutes. Read the plate on a compatible plate reader.

B. Antagonist Mode (Testing for Receptor Blockade)

  • Cell Plating: Prepare cells as in the agonist mode.

  • Antagonist Pre-incubation: Add serial dilutions of the test compound and pre-incubate for 15-30 minutes.

  • Agonist Challenge: Add a known reference agonist at a concentration that gives 80% of its maximal response (EC80).

  • Incubation & Detection: Follow the same steps as the agonist mode. An effective antagonist will reduce the signal generated by the reference agonist.

Data Analysis and Interpretation

  • Agonist Mode: Plot the response (e.g., HTRF ratio) against the log concentration of the test compound to determine the EC50 (potency) and Emax (efficacy) values.

  • Antagonist Mode: Plot the response against the log concentration of the test compound to determine the IC50 value, which can be used to calculate the antagonist affinity constant (Kb).

  • Self-Validation: Reference agonists and antagonists must produce EC50 and IC50 values in the expected range. The assay window (stimulated vs. basal signal) should be robust.

Protocol 4: Calcium Mobilization Assay

Principle of the Assay This assay is used for Gq-coupled receptors, which activate phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and the subsequent release of calcium from intracellular stores.[12][13] The transient increase in intracellular Ca²⁺ is detected using a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The change in fluorescence intensity is directly proportional to receptor activation.[14][15]

Materials and Reagents

ReagentDetailsSource Example
Cell Line HEK293 or CHO cells stably expressing the target Gq-coupled GPCR (e.g., α1A-adrenergic receptor).Commercially available.
Calcium Indicator Dye Fluo-4 AM or a commercial kit like FLIPR® Calcium Assay Kit.Invitrogen, Molecular Devices.
Test Compound This compound.N/A
Reference Ligands Phenylephrine (α1 agonist), Prazosin (α1 antagonist).Tocris Bioscience.
Assay Buffer HBSS supplemented with 20 mM HEPES and 2.5 mM probenecid (anion transport inhibitor to aid dye retention).[14][15]In-house preparation.

Step-by-Step Methodology

  • Cell Plating: Seed cells into a 96- or 384-well black, clear-bottom assay plate and culture overnight to form a confluent monolayer.[14]

  • Dye Loading: Remove the culture medium and add the calcium indicator dye solution (prepared in assay buffer). Incubate for 30-60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.[14]

  • Detection: Place the assay plate into a fluorescence plate reader equipped with an automated liquid handling system (e.g., FlexStation® or FLIPR®).

  • Agonist Mode:

    • Establish a stable baseline fluorescence reading for ~20 seconds.

    • The instrument automatically injects the test compound (at various concentrations) into the wells.

    • Continue to measure fluorescence intensity for an additional 60-120 seconds to capture the peak response.

  • Antagonist Mode:

    • Pre-incubate the dye-loaded cells with serial dilutions of the test compound for 15-30 minutes before placing the plate in the reader.

    • The instrument will then inject a reference agonist at its EC80 concentration to challenge the system.

Data Analysis and Interpretation

  • The response is typically measured as the peak fluorescence intensity minus the baseline reading.

  • For agonist mode, determine EC50 and Emax values.

  • For antagonist mode, determine the IC50 value.

  • Self-Validation: The reference agonist should elicit a robust and dose-dependent increase in fluorescence. The Z'-factor, a measure of assay quality, should be ≥ 0.5.

Section 3: Enzyme Inhibition Assays

To complete the pharmacological profile, it is prudent to investigate whether this compound interacts with key metabolic enzymes in the monoamine pathway, such as Monoamine Oxidase (MAO). MAO-A and MAO-B are critical for degrading neurotransmitters and their inhibition can have profound physiological effects.[16]

Protocol 5: Monoamine Oxidase (MAO-A & MAO-B) Inhibition Assay

Principle of the Assay This assay measures the activity of the MAO-A or MAO-B enzyme. The enzyme catalyzes the oxidative deamination of a substrate, producing H₂O₂ as a byproduct.[16] The H₂O₂ then reacts with a probe in the presence of horseradish peroxidase (HRP) to generate a fluorescent or colorimetric signal.[16] An inhibitor of MAO will prevent this reaction, leading to a reduced signal.

Materials and Reagents

ReagentDetailsSource Example
Enzyme Source Recombinant human MAO-A and MAO-B.Sigma-Aldrich, Corning.
MAO Assay Kit E.g., MAO-Glo™ Assay or similar fluorometric kits.Promega, Assay Genie.[17]
Substrate As provided in the kit, or a specific substrate like p-tyramine.Kit-dependent.
Test Compound This compound.N/A
Reference Inhibitors Clorgyline (MAO-A selective), Selegiline (MAO-B selective).Sigma-Aldrich.

Step-by-Step Methodology

  • Assay Setup: In a 96-well white plate, add assay buffer, the test compound at various concentrations, and the MAO-A or MAO-B enzyme.

  • Pre-incubation: Incubate for 15 minutes at room temperature to allow the compound to interact with the enzyme.

  • Initiate Reaction: Add the MAO substrate to all wells to start the enzymatic reaction.

  • Incubation: Incubate for 60 minutes at room temperature.

  • Detection: Add the detection reagent (containing HRP and the probe) and incubate for 20 minutes to allow the signal to develop.

  • Measurement: Read the luminescence or fluorescence on a compatible plate reader.

Data Analysis and Interpretation

  • Calculate the percent inhibition relative to a no-inhibitor control.

  • Plot the percent inhibition versus the log concentration of the test compound.

  • Fit the curve using non-linear regression to determine the IC50 value for both MAO-A and MAO-B.

  • Selectivity Index: Calculate the selectivity by dividing the IC50 for the less potent isoform by the IC50 for the more potent isoform (e.g., IC50(MAO-A) / IC50(MAO-B)).

  • Self-Validation: The selective reference inhibitors should demonstrate potent inhibition of their respective target enzymes and weak inhibition of the other isoform.

Summary of Data Interpretation

The collective data from these assays will provide a comprehensive pharmacological profile of this compound. The results should be compiled into a summary table to easily compare potency and selectivity across all targets.

Example Data Summary Table

Assay TypeTargetParameterResult (nM)Selectivity vs. Primary Target
Binding hDATKi501x
hNETKi252x
hSERTKi>10,000>200x
Functional Uptake hDATIC501201x
hNETIC50651.8x
hSERTIC50>10,000>80x
Functional GPCR hD2 ReceptorEC50/IC50>10,000>80x
α2A-AdrenergicEC50/IC50>10,000>80x
Enzyme Inhibition MAO-AIC50>10,000>80x
MAO-BIC50>10,000>80x

Note: Data shown is hypothetical for illustrative purposes.

Based on this hypothetical data, one would conclude that this compound is a potent and selective dual inhibitor of the dopamine and norepinephrine transporters with weak or no activity at the serotonin transporter, representative monoamine GPCRs, or MAO enzymes.

References

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  • Wang, T., Li, Z., Cvijic, M. E., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Weber, M., Ferrer, M., et al. (2004). A 1536-well cAMP assay for Gs- and Gi-coupled receptors using enzyme fragmentation complementation. PubMed. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Retrieved from [Link]

  • Logothetis, C., et al. (2017). Assessment of in vitro dopamine-neuroblastoma cell interactions with a bioelectric biosensor: perspective for a novel in vitro functional assay for dopamine agonist/antagonist activity. PubMed. Retrieved from [Link]

  • Zhang, R., & Xie, X. (2012). An overview of Ca2+ mobilization assays in GPCR drug discovery. PubMed. Retrieved from [Link]

  • Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved from [Link]

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  • Peeters, M. C., et al. (2011). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of Visualized Experiments. Retrieved from [Link]

  • Wang, T., et al. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. Retrieved from [Link]

  • Weber, M., et al. (2004). A 1,536-Well cAMP Assay for Gs- and Gi-Coupled Receptors Using Enzyme Fragmentation Complementation. Semantic Scholar. Retrieved from [Link]

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  • Zamek-Gliszczynski, M. J., et al. (2018). In Vitro Methods to Support Transporter Evaluation in Drug Discovery and Development. ResearchGate. Retrieved from [Link]

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  • Zhao, Y. (2022). Comprehensive In Vitro Approach to Evaluating Transporter-mediated Drug Interactions. Eurofins Discovery. Retrieved from [Link]

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  • Sucic, S., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central. Retrieved from [Link]

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  • George, S. R., et al. (2002). THE USE OF CONSTITUTIVELY ACTIVE GPCRS IN DRUG DISCOVERY AND FUNCTIONAL GENOMICS. Nature Reviews Drug Discovery. Retrieved from [Link]

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Sources

Application Notes and Protocols for the Pharmacological Profiling of 2-(3-Methoxyphenyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(3-Methoxyphenyl)morpholine is a synthetic compound featuring a core morpholine ring, a structural motif present in numerous psychoactive and medicinal compounds.[1][2][3] The presence of the methoxyphenyl group suggests potential interactions with central nervous system (CNS) targets, particularly those involved in monoaminergic neurotransmission. This document provides a comprehensive guide for the pharmacological profiling of this compound, outlining detailed protocols for in vitro and in vivo characterization. These methodologies are designed to elucidate the compound's mechanism of action, potency, selectivity, and potential therapeutic applications.

The morpholine heterocycle is considered a "privileged scaffold" in medicinal chemistry due to its favorable physicochemical properties, which can enhance drug-like characteristics such as aqueous solubility and metabolic stability.[3][4] The structural similarity of this compound to known CNS-active agents necessitates a thorough investigation of its interactions with key receptors and transporters. This guide will focus on a hypothesized profile of the compound as a monoamine reuptake inhibitor with potential activity at other CNS receptors, providing a robust framework for its comprehensive evaluation.

Part 1: In Vitro Pharmacological Profiling

A systematic in vitro evaluation is the foundational step in characterizing a novel compound. The following protocols are designed to determine the binding affinity and functional activity of this compound at its primary and secondary molecular targets.

Receptor Binding Profiling

A broad-panel receptor screen is essential to identify the primary targets of this compound and to assess its selectivity. This is typically performed using radioligand binding assays.

Protocol 1: Radioligand Binding Assays for CNS Receptors

Objective: To determine the binding affinity (Ki) of this compound for a panel of CNS receptors, including opioid, adrenergic, serotonergic, dopaminergic, and NMDA receptors.

Materials:

  • This compound

  • Receptor-specific radioligands (e.g., [³H]-DAMGO for MOR, [³H]-prazosin for α1-adrenergic, [³H]-citalopram for SERT, [³H]-raclopride for D2, (+)-[3-³H]-MK-801 for NMDAR)[5]

  • Cell membranes or tissue homogenates expressing the target receptors (e.g., HEK293 cells, rat brain tissue)

  • Assay buffers (specific to each receptor)

  • Scintillation vials and cocktail

  • Microplate harvester and liquid scintillation counter

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions to generate a concentration-response curve.

  • Assay Setup: In a 96-well plate, combine the cell membranes/tissue homogenate, the radioligand at a concentration near its Kd, and varying concentrations of this compound.

  • Incubation: Incubate the plates at a specific temperature and for a duration optimized for each receptor to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a microplate harvester to separate bound from unbound radioligand. Wash the filters with ice-cold assay buffer.

  • Scintillation Counting: Place the filter discs into scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation:

Target ReceptorRadioligandKi (nM) of this compound
μ-Opioid (MOR)[³H]-DAMGO> 1000
δ-Opioid (DOR)[³H]-DPDPE> 1000
κ-Opioid (KOR)[³H]-U69,593> 1000
α1-Adrenergic[³H]-Prazosin150
α2-Adrenergic[³H]-Rauwolscine250
β-Adrenergic[³H]-CGP-12177> 1000
Dopamine D2[³H]-Raclopride85
Serotonin 5-HT2A[³H]-Ketanserin120
NMDA(+)-[3-³H]-MK-801500

Note: The data presented in this table is hypothetical and for illustrative purposes.

Experimental Workflow for Receptor Binding Profiling

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of This compound Assay_Setup Combine compound, receptor, and radioligand in 96-well plate Compound_Prep->Assay_Setup Receptor_Prep Prepare cell membranes or tissue homogenates Receptor_Prep->Assay_Setup Radioligand_Prep Prepare radioligand solution Radioligand_Prep->Assay_Setup Incubation Incubate to reach equilibrium Assay_Setup->Incubation Harvesting Filter to separate bound and unbound radioligand Incubation->Harvesting Scintillation_Counting Measure radioactivity Harvesting->Scintillation_Counting IC50_Determination Calculate IC50 from concentration-response curve Scintillation_Counting->IC50_Determination Ki_Calculation Calculate Ki using Cheng-Prusoff equation IC50_Determination->Ki_Calculation

Caption: Workflow for determining receptor binding affinity.

Monoamine Transporter Uptake Assays

Based on the methoxyphenyl moiety, it is plausible that this compound interacts with monoamine transporters.

Protocol 2: In Vitro Monoamine Transporter Uptake Assay

Objective: To determine the potency of this compound to inhibit the uptake of dopamine (DAT), norepinephrine (NET), and serotonin (SERT).

Materials:

  • HEK293 cells stably expressing human DAT, NET, or SERT

  • [³H]-Dopamine, [³H]-Norepinephrine, or [³H]-Serotonin

  • Assay buffer (e.g., Krebs-Ringer-HEPES)

  • Scintillation fluid and counter

Procedure:

  • Cell Plating: Plate the transporter-expressing cells in 96-well plates and allow them to adhere overnight.

  • Compound Pre-incubation: Wash the cells with assay buffer and then pre-incubate with varying concentrations of this compound or a reference inhibitor (e.g., cocaine for DAT, desipramine for NET, fluoxetine for SERT) for 15-30 minutes at 37°C.

  • Radiolabeled Neurotransmitter Addition: Add the respective radiolabeled neurotransmitter to each well and incubate for a short period (e.g., 5-15 minutes) at 37°C.

  • Uptake Termination: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the radioactivity in the lysate using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of uptake at each concentration of the test compound and determine the IC50 value using non-linear regression.

Data Presentation:

TransporterIC50 (nM) of this compound
Dopamine (DAT)75
Norepinephrine (NET)25
Serotonin (SERT)150

Note: The data presented in this table is hypothetical and for illustrative purposes.

Monoamine Oxidase (MAO) Inhibition Assay

To assess for potential off-target effects or a dual mechanism of action, it is important to evaluate the compound's effect on monoamine oxidase enzymes.

Protocol 3: MAO-A and MAO-B Inhibition Assay

Objective: To determine if this compound inhibits the activity of MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes[6]

  • A suitable substrate (e.g., kynuramine or p-tyramine)[6][7]

  • A detection reagent that produces a fluorescent or colorimetric signal upon reaction with a product of the MAO reaction (e.g., H₂O₂)[8]

  • MAO-A specific inhibitor (e.g., clorgyline) and MAO-B specific inhibitor (e.g., selegiline) as positive controls[6][8]

  • Microplate reader

Procedure:

  • Assay Setup: In a 96-well plate, add the MAO-A or MAO-B enzyme, assay buffer, and varying concentrations of this compound or control inhibitors.

  • Pre-incubation: Pre-incubate the plate for a defined period to allow the compound to interact with the enzyme.

  • Substrate Addition: Initiate the reaction by adding the substrate to all wells.

  • Signal Detection: After a specific incubation time, add the detection reagent and measure the fluorescence or absorbance using a microplate reader.

  • Data Analysis: Calculate the percent inhibition of MAO activity at each compound concentration and determine the IC50 value.

Hypothesized Signaling Pathway Interaction

G cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Neurotransmitter Monoamines (NE, DA) Transporter NET / DAT Neurotransmitter->Transporter Reuptake Postsynaptic_Receptor Postsynaptic Receptors Neurotransmitter->Postsynaptic_Receptor Binding Signaling_Cascade Downstream Signaling Postsynaptic_Receptor->Signaling_Cascade Vesicle Vesicular Release Vesicle->Neurotransmitter Release Compound This compound Compound->Transporter Inhibition

Caption: Hypothesized mechanism of action at the synapse.

Part 2: In Vivo Pharmacological Characterization

Based on the hypothesized in vitro profile of this compound as a norepinephrine and dopamine reuptake inhibitor, in vivo studies should be designed to assess its potential antidepressant and/or anxiolytic-like effects.

Animal Models for Anxiolytic-like Activity

The elevated plus maze is a widely used and validated model for screening anxiolytic-like compounds in rodents.[9][10][11]

Protocol 4: Elevated Plus Maze (EPM) Test

Objective: To evaluate the anxiolytic-like effects of this compound in mice or rats.

Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.

Procedure:

  • Animal Acclimation: Acclimate the animals to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.) or orally (p.o.) at various doses. A positive control, such as diazepam, should also be included.

  • Test Procedure: After a specified pre-treatment time (e.g., 30 minutes for i.p.), place the animal in the center of the maze, facing an open arm.

  • Behavioral Recording: Record the animal's behavior for 5 minutes using a video camera.

  • Data Analysis: Score the following parameters:

    • Time spent in the open arms

    • Number of entries into the open arms

    • Time spent in the closed arms

    • Number of entries into the closed arms An anxiolytic-like effect is indicated by a significant increase in the time spent and the number of entries into the open arms.

Animal Models for Antidepressant-like Activity

The forced swim test is a common behavioral model used to screen for potential antidepressant drugs.

Protocol 5: Forced Swim Test (FST)

Objective: To assess the antidepressant-like effects of this compound in mice or rats.

Apparatus: A transparent cylinder filled with water.

Procedure:

  • Pre-test Session (Day 1): Place each animal in the cylinder for a 15-minute pre-swim session. This is to induce a state of behavioral despair.

  • Drug Administration (Day 2): Administer this compound, vehicle, or a positive control (e.g., imipramine) at various doses.

  • Test Session (Day 2): 30-60 minutes after drug administration, place the animals back into the water-filled cylinder for a 5-minute test session.

  • Behavioral Recording: Record the duration of immobility (floating without struggling).

  • Data Analysis: A significant reduction in the duration of immobility is indicative of an antidepressant-like effect.

Decision Tree for In Vivo Study Design

G In_Vitro_Results In Vitro Profile: NET/DAT Inhibition Anxiolytic_Hypothesis Hypothesis: Anxiolytic-like Effects In_Vitro_Results->Anxiolytic_Hypothesis Antidepressant_Hypothesis Hypothesis: Antidepressant-like Effects In_Vitro_Results->Antidepressant_Hypothesis EPM_Test Elevated Plus Maze (EPM) Test Anxiolytic_Hypothesis->EPM_Test FST_Test Forced Swim Test (FST) Antidepressant_Hypothesis->FST_Test Further_Studies Further Behavioral and Neurochemical Studies EPM_Test->Further_Studies FST_Test->Further_Studies

Caption: Decision process for in vivo pharmacological testing.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the pharmacological profiling of this compound. By systematically evaluating its in vitro receptor binding, transporter inhibition, and enzyme activity, followed by in vivo behavioral assessments, researchers can gain a thorough understanding of its mechanism of action and potential therapeutic utility. This structured approach ensures scientific rigor and provides the necessary data to guide further drug development efforts.

References

  • Animal models for screening anxiolytic-like drugs: a perspective - PMC. Available at: [Link]

  • Animal models of anxiety and anxiolytic drug action. - Semantic Scholar. Available at: [Link]

  • Animal models for screening anxiolytic-like drugs: a perspective - ResearchGate. Available at: [Link]

  • “Experimental Models for Screening Anxiolytic Activity” - Jetir.Org. Available at: [Link]

  • Syntheses, analytical and pharmacological characterizations of the 'legal high' 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues - PubMed. Available at: [Link]

  • The age of anxiety: role of animal models of anxiolytic action in drug discovery - PMC. Available at: [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. Available at: [Link]

  • A review on pharmacological profile of Morpholine derivatives - ResearchGate. Available at: [Link]

  • OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric) - Cell Biolabs, Inc. Available at: [Link]

  • Pharmacological profile of morpholine and its derivatives Several... - ResearchGate. Available at: [Link]

  • Enzyme Inhibition Assays for Monoamine Oxidase - PubMed. Available at: [Link]

  • Monoamine Oxidase (MAO) Inhibition Assay - Evotec. Available at: [Link]

  • Morpholine – Knowledge and References - Taylor & Francis. Available at: [Link]

  • Synthesis of the new analogs of morpholine and their antiplasmodial evaluation against the human malaria parasite Plasmodium falciparum1 - Miguel Prudêncio. Available at: [Link]

  • Discovery of high affinity ligands for β2-adrenergic receptor through Pharmacophore-Based High-Throughput Virtual Screening and Docking - ResearchGate. Available at: [Link]

  • Monoamine Oxidase Inhibitor Screening Kit (BA0188) - Assay Genie. Available at: [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity - ResearchGate. Available at: [Link]

  • A review on pharmacological profile of Morpholine derivatives - ResearchGate. Available at: [Link]

  • In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection - MDPI. Available at: [Link]

  • Recent progress in the synthesis of morpholines - ResearchGate. Available at: [Link]

  • Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics - PubMed Central. Available at: [Link]

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed. Available at: [Link]

  • Figure 2. Various approaches for synthesis of morpholine The various... - ResearchGate. Available at: [Link]

  • Synthesis, Binding Affinity, and Functional In Vitro Activity of 3-Benzylaminomorphinan and 3-Benzylaminomorphine Ligands at Opioid Receptors - PubMed Central. Available at: [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery - ACS Publications. Available at: [Link]

  • Investigation of the Adrenergic and Opioid Binding Affinities, Metabolic Stability, Plasma Protein Binding Properties, and Functional Effects of Selected Indole-Based Kratom Alkaloids - PMC - NIH. Available at: [Link]

  • Assessment of dopamine D1 receptor affinity and efficacy of three tetracyclic conformationally-restricted analogs of SKF38393 - NIH. Available at: [Link]

Sources

Application Notes & Protocols: 2-(3-Methoxyphenyl)morpholine as a Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-(3-Methoxyphenyl)morpholine is a heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its structural amalgamation of a morpholine ring—a privileged scaffold known to improve pharmacokinetic properties—and a functionalizable methoxyphenyl group makes it a versatile precursor for a wide range of target molecules.[1][2][3] This guide provides an in-depth look at the compound's properties, core applications, and detailed, field-proven protocols for its synthesis and subsequent derivatization, aimed at researchers, chemists, and professionals in drug development.

Section 1: Physicochemical and Spectroscopic Profile

A comprehensive understanding of a precursor's physical and chemical data is paramount for its successful application in synthetic workflows. The key properties of this compound are outlined below, providing essential data for reaction planning and quality control.

Table 1: Physicochemical Properties

PropertyValue
Molecular Formula C₁₁H₁₅NO₂
Molecular Weight 193.24 g/mol
Appearance Off-white to light yellow crystalline solid
Melting Point 73-77 °C
Boiling Point ~326.5 °C at 760 mmHg (Predicted)
Solubility Soluble in methanol, ethanol, dichloromethane, chloroform
InChI Key NTLJFWAWNVWBLY-UHFFFAOYSA-N[4]

Spectroscopic Data for Structural Verification:

Characterization via NMR spectroscopy is critical for confirming the identity and purity of the precursor and its derivatives.[5]

  • ¹H NMR (400 MHz, CDCl₃): δ 7.28 (t, J=7.9 Hz, 1H), 6.90 – 6.81 (m, 3H), 4.51 (dd, J=10.5, 2.6 Hz, 1H), 4.05 (td, J=11.3, 2.5 Hz, 1H), 3.82 (s, 3H, -OCH₃), 3.79 – 3.72 (m, 1H), 3.20 (td, J=11.8, 3.2 Hz, 1H), 3.03 (dt, J=12.4, 3.2 Hz, 1H), 2.87 (ddd, J=11.6, 10.5, 2.6 Hz, 1H), 2.15 (br s, 1H, -NH).

  • ¹³C NMR (101 MHz, CDCl₃): δ 159.9, 140.7, 129.8, 118.9, 113.6, 112.0, 75.7, 69.8, 55.3, 50.1, 46.5.

The distinct pattern of the morpholine ring protons, typically appearing as complex multiplets between 2.8 and 4.1 ppm, and the aromatic signals corresponding to the 1,3-disubstituted benzene ring are characteristic features.[6]

Section 2: Core Applications in Medicinal Chemistry

The 2-arylmorpholine scaffold is a cornerstone in the development of drugs targeting the Central Nervous System (CNS).[7] The morpholine moiety often imparts favorable aqueous solubility and metabolic stability, while the aryl group provides a vector for modulating target affinity and selectivity.

  • Precursor to CNS-Active Agents: this compound serves as a key intermediate in the synthesis of compounds with potential therapeutic applications for mood disorders, neurodegenerative diseases, and pain management.[7] Its derivatives have been investigated as ligands for various receptors, including those for dopamine, norepinephrine, and glutamate.[2][7]

  • Analogs of Phenmetrazine: The core structure is closely related to phenmetrazine, a stimulant drug. This allows researchers to use this compound to create novel analogs with modified pharmacological profiles, potentially separating therapeutic effects from abuse liability.

  • Scaffold for Novel Psychoactive Substances: The versatility of this precursor has also led to its use in the synthesis of new psychoactive substances (NPS), such as 3-MeO-PCMo, a dissociative anesthetic.[8] The analytical and pharmacological characterization of such compounds is crucial for clinical and forensic toxicology.[8]

Section 3: Validated Synthetic Protocols

The following protocols are presented with detailed, step-by-step instructions and rationale to ensure reproducibility and success.

Protocol 3.1: Synthesis of this compound from 1,2-Amino Alcohol

This protocol details a robust and scalable method for synthesizing the title compound via intramolecular cyclization of an N-substituted amino alcohol. This approach is often preferred for its high yields and stereochemical control.[9][10]

Synthesis_Protocol_1 Workflow for this compound Synthesis cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Intramolecular Cyclization reagent1 2-Amino-1-(3-methoxyphenyl)ethanol intermediate N-(2-hydroxyethyl)-2-amino- 1-(3-methoxyphenyl)ethanol reagent1->intermediate Sₙ2 Reaction reagent2 2-Bromoethanol reagent2->intermediate base1 K₂CO₃, KI (cat.) Solvent: Acetonitrile base1->intermediate product This compound intermediate->product Dehydrative Cyclization reagent3 H₂SO₄ (conc.) reagent3->product N_Alkylation_Protocol General Workflow for N-Alkylation precursor This compound reaction Sₙ2 Reaction precursor->reaction reagents Alkylating Agent (R-X) Base (e.g., Cs₂CO₃) Solvent (e.g., DMF) reagents->reaction product N-Alkyl-2-(3-methoxyphenyl) morpholine reaction->product Formation of C-N bond

Sources

Application Notes & Protocols: The Versatility of 2-(3-Methoxyphenyl)morpholine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Unveiling a Privileged Scaffold

In the landscape of medicinal chemistry, the morpholine ring stands out as a "privileged structure."[1][2] Its frequent appearance in approved drugs and clinical candidates is a testament to the advantageous physicochemical and metabolic properties it confers upon a molecule.[1][3] When fused with a phenyl group to form the phenylmorpholine core, it gives rise to a class of compounds with significant activity in the central nervous system (CNS).[3][4][5] The parent compound of this class, phenmetrazine, was historically used as an anorectic and is known for its stimulant properties as a norepinephrine-dopamine releasing agent (NDRA).[6][7]

This guide focuses on a specific, synthetically accessible, and highly versatile derivative: 2-(3-Methoxyphenyl)morpholine . The strategic placement of a methoxy group at the meta-position of the phenyl ring is a common tactic in CNS drug design to modulate receptor affinity and metabolic stability. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, detailing the synthesis, applications, and biological evaluation of this important chemical scaffold.

Section 1: Synthesis of 2-Aryl-Morpholines - A Strategic Overview

The construction of the 2-aryl-morpholine skeleton is a key step in accessing a diverse library of potential drug candidates. Modern synthetic chemistry offers several robust strategies, moving beyond classical methods to more efficient and stereoselective approaches.

Causality in Synthetic Route Selection

The choice of synthetic route is dictated by the desired substitution pattern, stereochemistry, and scalability. While traditional methods often require multi-step sequences with protecting groups, recent advancements in photocatalysis and transition-metal catalysis offer more direct and efficient pathways.[8][9][10] For instance, photocatalytic annulation strategies allow for the direct construction of the morpholine ring from readily available starting materials, offering high diastereoselectivity.[8][9] Palladium-catalyzed methods, such as the Wacker-type aerobic oxidative cyclization or the Tsuji-Trost reaction, provide powerful tools for forming the heterocyclic ring with good control over stereochemistry.[10]

General Synthetic Workflow Diagram

The following diagram illustrates a conceptual workflow for the synthesis and derivatization of this compound, highlighting key decision points for diversification.

G cluster_0 Synthesis of Core Scaffold cluster_1 Diversification cluster_2 Final Products Start 3-Methoxyphenacyl bromide + Ethanolamine derivative Reaction1 Reductive Amination & Cyclization Start->Reaction1 Core This compound Reaction1->Core N_Alkylation N-Alkylation/Arylation Core->N_Alkylation Ring_Sub Further Phenyl Ring Substitution (e.g., Halogenation) Core->Ring_Sub Library1 Library of N-Substituted Analogs N_Alkylation->Library1 Library2 Library of Ring-Substituted Analogs Ring_Sub->Library2

Caption: Conceptual workflow for the synthesis and diversification of this compound.

Protocol: Representative Synthesis of this compound

This protocol is a representative procedure adapted from established methodologies for the synthesis of phenylmorpholine analogs.[6][11] It employs a two-step process involving the formation of an intermediate amino alcohol followed by cyclization.

Step 1: Synthesis of 2-amino-1-(3-methoxyphenyl)ethanol

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3-methoxyacetophenone (10.0 g, 66.6 mmol) in 100 mL of methanol.

  • Bromination: Cool the solution to 0°C in an ice bath. Slowly add bromine (3.4 mL, 66.6 mmol) dropwise over 30 minutes. Allow the reaction to stir at room temperature for 2 hours until the red-brown color dissipates. This step forms the α-bromo ketone intermediate, 2-bromo-1-(3-methoxyphenyl)ethanone.

  • Ammonolysis: Cool the mixture back to 0°C. Carefully bubble ammonia gas through the solution or add a saturated solution of ammonia in methanol (excess) while maintaining the temperature below 10°C. Stir for an additional 4 hours at room temperature.

  • Reduction: Cool the reaction to 0°C and add sodium borohydride (5.0 g, 132 mmol) portion-wise over 1 hour. This reduces the ketone to a hydroxyl group and any imine intermediates to the amine.

  • Workup: Quench the reaction by slowly adding 50 mL of 1 M HCl. Remove the methanol under reduced pressure using a rotary evaporator. Basify the aqueous residue with 4 M NaOH until pH > 12 and extract with dichloromethane (3 x 75 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude amino alcohol, which can be used in the next step without further purification or purified by column chromatography.

Step 2: Cyclization to form this compound

  • Reaction Setup: Dissolve the crude 2-amino-1-(3-methoxyphenyl)ethanol from the previous step in 100 mL of acetonitrile in a 250 mL round-bottom flask.

  • Alkylation & Cyclization: Add potassium carbonate (27.6 g, 200 mmol) and 1,2-dibromoethane (6.3 mL, 73.3 mmol). Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 82°C) for 24 hours.

  • Workup: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in 100 mL of diethyl ether and wash with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford this compound.

Section 2: Applications in CNS Drug Discovery

The this compound scaffold is primarily explored for its potential to modulate monoaminergic systems in the CNS, making it a valuable starting point for agents targeting a range of neurological and psychiatric disorders.[3][4][6]

Monoamine Releasing Agents: Targeting Stimulant Pathways

The primary mechanism of action for many phenylmorpholine derivatives is the release of monoamine neurotransmitters—dopamine (DA), norepinephrine (NE), and serotonin (5-HT)—by interacting with their respective transporters (DAT, NET, and SERT).[4][6] Phenmetrazine, for example, is a potent releaser at DAT and NET with weaker effects at SERT.[6][7] This pharmacological profile is associated with stimulant effects and is relevant for conditions such as:

  • Attention-Deficit/Hyperactivity Disorder (ADHD): By increasing synaptic levels of DA and NE in the prefrontal cortex, these compounds can improve focus and attention.

  • Anorectics (Appetite Suppressants): The stimulant and mood-elevating properties can lead to a reduction in appetite.[7]

The ratio of activity at DAT/NET versus SERT is a critical determinant of the drug's overall effect. High DAT/NET selectivity typically results in classic stimulant properties, whereas increased SERT activity can introduce empathogenic or antidepressant-like effects.[6]

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Compound This compound Derivative Transporter Monoamine Transporter (DAT, NET, SERT) Compound->Transporter Binds & Induces Reverse Transport (Efflux) Synapse Synaptic Cleft Transporter->Synapse Release ↑ Vesicle Vesicles MA Dopamine (DA) Norepinephrine (NE) Vesicle->MA Storage MA->Transporter Reuptake (Blocked) Receptor Postsynaptic Receptor Synapse->Receptor Binding ↑ Response Neuronal Response (e.g., Stimulation) Receptor->Response

Caption: Mechanism of action for monoamine releasing agents at the synapse.

Potential as Dissociative Agents: NMDA Receptor Modulation

Interestingly, the morpholine moiety is also found in analogs of phencyclidine (PCP), a well-known N-methyl-D-aspartate receptor (NMDAR) antagonist.[12] A study on 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) demonstrated its moderate affinity for the NMDAR, comparable to ketamine.[12] This suggests that the this compound scaffold, while structurally distinct, could be explored for NMDAR activity. NMDAR antagonists are investigated for:

  • Treatment-Resistant Depression: (e.g., Esketamine)

  • Anesthetics: (e.g., Ketamine)

  • Neuroprotection: In conditions like stroke or traumatic brain injury.

Data Summary: Monoamine Transporter Activity

The following table summarizes hypothetical but plausible data for a series of this compound derivatives, illustrating potential structure-activity relationships (SAR). This data is modeled after published findings for related phenylmorpholine analogs.[6]

Compound IDR (N-substitution)Phenyl SubstitutionDAT Release EC₅₀ (nM)NET Release EC₅₀ (nM)SERT Release EC₅₀ (nM)DAT/SERT Ratio
LEAD-01 H3-Methoxy15060>5000>33
LEAD-02 Methyl3-Methoxy12045450037.5
LEAD-03 Ethyl3-Methoxy18075300016.7
LEAD-04 H3-Methoxy, 4-Chloro9030>5000>55

EC₅₀ (half-maximal effective concentration) values represent the concentration of compound required to elicit 50% of the maximal neurotransmitter release. A lower EC₅₀ indicates higher potency. The DAT/SERT ratio is a measure of selectivity for dopamine release over serotonin release.

Section 3: Protocols for Biological Evaluation

Validating the biological activity of novel this compound derivatives requires robust and standardized in vitro assays.

Workflow for Biological Characterization

G Start Synthesized Compound Library PrimaryScreen Primary Screen: Monoamine Transporter Release Assays (DAT, NET, SERT) Start->PrimaryScreen SecondaryScreen Secondary Screen: NMDA Receptor Binding Assay Start->SecondaryScreen Optional/Parallel DataAnalysis Data Analysis: Determine EC₅₀ / Kᵢ values Assess Potency & Selectivity PrimaryScreen->DataAnalysis SecondaryScreen->DataAnalysis HitSelection Hit Compound Selection DataAnalysis->HitSelection FurtherStudies Lead Optimization & In Vivo Studies HitSelection->FurtherStudies

Sources

Application Notes and Protocols for the Forensic Identification of 2-(3-Methoxyphenyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive framework for the forensic identification of 2-(3-Methoxyphenyl)morpholine, a synthetic morpholine derivative with potential for abuse as a new psychoactive substance (NPS). As a structural analog of dissociative anesthetics, its emergence necessitates robust and validated analytical methodologies for unambiguous identification in seized materials and biological specimens. The core challenge in the forensic analysis of such compounds lies in the definitive differentiation from their positional isomers (e.g., 2-(2-methoxyphenyl)morpholine and 2-(4-methoxyphenyl)morpholine), which may have different pharmacological effects and legal statuses.[1][2] This guide details a multi-tiered analytical approach, combining hyphenated chromatographic-mass spectrometric techniques for screening and quantification with spectroscopic methods for absolute structural confirmation. The protocols herein are designed to establish a self-validating system, ensuring scientific integrity and producing court-admissible data.

Introduction: The Forensic Imperative

This compound belongs to a class of organic compounds characterized by a morpholine ring attached to a substituted phenyl group.[3] Its structure is analogous to other psychoactive arylcyclohexylamines and related compounds, suggesting a potential for dissociative effects.[1] The forensic imperative is twofold: first, to detect and identify the compound with high certainty; second, and more critically, to distinguish the specific 3-methoxy positional isomer from its 2-methoxy and 4-methoxy counterparts. This distinction is paramount as subtle structural changes can drastically alter a substance's legal classification and biological activity.[4] A confident identification relies not on a single analysis but on the convergence of evidence from orthogonal analytical techniques. This document outlines the strategic application of Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy to achieve this goal.

Part 1: Chromatographic-Mass Spectrometric Analysis

Hyphenated chromatography-mass spectrometry techniques are the cornerstone of modern forensic drug analysis, offering a powerful combination of physical separation and mass-based identification.[5]

Gas Chromatography-Mass Spectrometry (GC-MS): A Primary Screening Tool

Causality and Rationale: GC-MS is the preferred initial method for analyzing seized powders, tablets, or liquids due to its high resolving power and extensive mass spectral libraries. This compound is sufficiently volatile and thermally stable for GC analysis. The electron ionization (EI) mass spectrum provides a reproducible fragmentation pattern that serves as a chemical fingerprint, allowing for tentative identification.

Experimental Protocol: GC-MS Analysis of Seized Material

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the homogenized seized material.

    • Dissolve the sample in 1 mL of methanol or acetonitrile to create a 1 mg/mL stock solution.

    • Perform serial dilutions as necessary to achieve a final concentration within the instrument's linear range (e.g., 1-10 µg/mL).

    • Filter the final solution through a 0.22 µm syringe filter into an autosampler vial.

  • Instrumental Parameters:

    • Gas Chromatograph: Agilent 7890A GC or equivalent.[6][7]

    • Injector: Split/splitless inlet at 250 °C with a split ratio of 20:1.

    • Injection Volume: 1 µL.[7]

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[7]

    • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar capillary column.

    • Oven Program: Initial temperature of 100 °C, hold for 1 minute. Ramp at 20 °C/min to 280 °C, hold for 5 minutes.

    • Mass Spectrometer: Agilent 5975C MSD or equivalent.[6]

    • Interface Temperature: 280 °C.[7]

    • Ion Source: Electron Ionization (EI) at 70 eV, temperature at 230 °C.[7]

    • Mass Range: Scan from m/z 40 to 550.

Data Interpretation & Expected Results: The primary identifying factors are the retention time (RT) and the mass spectrum. While the RT provides presumptive evidence, the EI mass spectrum is critical. The molecular ion ([M]⁺) is expected at m/z 193. Key fragmentation pathways for morpholine-containing compounds involve cleavage of the morpholine ring and the bond connecting it to the phenyl group.

Table 1: Predicted Key EI-MS Fragments for this compound

m/zProposed Fragment StructureInterpretation
193[C₁₁H₁₅NO₂]⁺Molecular Ion ([M]⁺)
162[C₁₀H₁₂NO]⁺Loss of -OCH₃ radical
134[C₈H₈O₂]⁺Cleavage yielding methoxyphenyl-ethenyl-oxide fragment
107[C₇H₇O]⁺Methoxyphenyl cation (benzylic cleavage)
86[C₅H₁₂N]⁺Morpholinyl-methyl cation
56[C₃H₆N]⁺Common fragment from morpholine ring cleavage

Note: These are predicted fragments based on chemical principles. Actual spectra must be confirmed with a certified reference standard.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation seized_material Seized Material dissolve Dissolve in Methanol seized_material->dissolve filter Filter (0.22 µm) dissolve->filter vial Autosampler Vial filter->vial gc_ms GC-MS System vial->gc_ms separation Chromatographic Separation gc_ms->separation ionization Electron Ionization (EI) separation->ionization detection Mass Detection ionization->detection data_out Raw Data detection->data_out rt Retention Time (RT) data_out->rt ms Mass Spectrum data_out->ms id Tentative ID rt->id ms->id

Caption: Workflow for GC-MS analysis of seized materials.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): High-Sensitivity Analysis

Causality and Rationale: LC-MS/MS is indispensable for analyzing drugs in complex biological matrices like blood and urine and offers superior sensitivity and selectivity to GC-MS.[8] Using Multiple Reaction Monitoring (MRM), this technique can selectively detect and quantify the target analyte even at trace levels. The compound's polarity makes it suitable for reverse-phase or HILIC chromatography.

Experimental Protocol: LC-MS/MS Analysis of Urine

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • To 1 mL of urine, add an internal standard and 1 mL of 100 mM phosphate buffer (pH 6.0).

    • Condition a mixed-mode SPE cartridge with 2 mL methanol, followed by 2 mL water, and 2 mL phosphate buffer.

    • Load the sample onto the cartridge.

    • Wash the cartridge with 2 mL water, then 2 mL 0.1 M acetic acid, and finally 2 mL methanol.

    • Elute the analyte with 2 mL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

    • Reconstitute the residue in 100 µL of mobile phase A and inject.

  • Instrumental Parameters:

    • LC System: Agilent 1290 Infinity II UHPLC or equivalent.[8]

    • Column: Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm) or HILIC column.[9]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, hold for 0.5 min. Ramp to 95% B over 4 min. Hold at 95% B for 1 min. Return to 5% B and re-equilibrate for 1.5 min.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Mass Spectrometer: Agilent 6470 Triple Quadrupole MS or equivalent.[8]

    • Ion Source: Electrospray Ionization (ESI), Positive Mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

Data Interpretation & Expected Results: The protonated molecule [M+H]⁺ (m/z 194.1) is selected as the precursor ion in the first quadrupole. Collision-induced dissociation (CID) in the second quadrupole generates characteristic product ions, which are monitored in the third quadrupole. The presence of multiple, specific precursor-to-product ion transitions at a specific retention time provides a very high degree of confidence in the identification.

Table 2: Proposed MRM Transitions for this compound

Precursor Ion (m/z)Product Ion (m/z)Type
194.1135.1Quantifier
194.1107.1Qualifier
194.186.1Qualifier

Note: Collision energies must be optimized for each transition to maximize sensitivity.

LCMS_Workflow cluster_prep Sample Preparation (SPE) cluster_analysis Instrumental Analysis cluster_data Data Interpretation urine_sample Urine Sample load Load Sample urine_sample->load condition Condition SPE Cartridge condition->load wash Wash load->wash elute Elute wash->elute reconstitute Evaporate & Reconstitute elute->reconstitute lc_ms LC-MS/MS System reconstitute->lc_ms separation Chromatographic Separation (LC) lc_ms->separation q1 Q1: Precursor Ion Selection separation->q1 q2 q2: Fragmentation (CID) q1->q2 q3 Q3: Product Ion Scan q2->q3 data_out MRM Data q3->data_out rt Retention Time data_out->rt ratio Ion Ratio data_out->ratio id Confirmed ID & Quantification rt->id ratio->id

Caption: Workflow for LC-MS/MS analysis of biological samples.

Part 2: Spectroscopic Confirmation and Isomer Differentiation

While mass spectrometry provides powerful evidence, it can sometimes fail to distinguish between positional isomers whose fragmentation patterns are nearly identical.[2] Spectroscopic techniques that probe the entire molecular structure are therefore essential for unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

Causality and Rationale: NMR spectroscopy is the most powerful tool for de novo structure elucidation. It provides detailed information about the chemical environment of each nucleus (¹H and ¹³C), revealing the exact connectivity of atoms and, crucially, the substitution pattern on the aromatic ring. The splitting patterns and chemical shifts of the aromatic protons are uniquely characteristic of a 1,3- (meta) substitution, allowing for definitive differentiation from 1,2- (ortho) and 1,4- (para) isomers.[10][11]

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified seized material (or a reference standard) in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or MeOD).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumental Parameters:

    • Spectrometer: Bruker Avance 400 MHz or equivalent.

    • Nuclei: Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC).

    • Reference: Calibrate spectra to the residual solvent signal or internal standard (TMS).

Data Interpretation & Expected Results:

  • ¹H NMR:

    • Aromatic Region (~6.8-7.3 ppm): The 3-methoxyphenyl group will show a characteristic four-proton pattern: a triplet, a singlet-like signal (or narrow triplet), and two doublets. This is distinct from the symmetrical pattern of a 4-isomer or the more complex pattern of a 2-isomer.

    • Morpholine Region (~2.5-4.5 ppm): Expect complex multiplets for the 8 protons of the morpholine ring. The proton at the C2 position (attached to the phenyl ring) will be a distinct signal.[10]

    • Methoxy Group (~3.8 ppm): A sharp singlet integrating to three protons.

  • ¹³C NMR: The number of signals and their chemical shifts in the aromatic region will confirm the substitution pattern. The 3-methoxy isomer will exhibit six distinct aromatic carbon signals.

Table 3: Predicted ¹H NMR Chemical Shifts for Isomer Differentiation

IsomerAromatic Proton Pattern (Approx. ppm)Key Differentiating Feature
2-MeOFour complex multiplets (~6.8-7.3 ppm)Asymmetrical, complex pattern.
3-MeO Four distinct signals: triplet, singlet, two doublets (~6.8-7.3 ppm) Characteristic meta-coupling pattern.
4-MeOTwo symmetrical doublets (an AA'BB' system) (~6.9 and 7.2 ppm)Symmetrical, simple pattern.
Fourier-Transform Infrared (FTIR) Spectroscopy: The Fingerprint

Causality and Rationale: FTIR provides a rapid, non-destructive method for identifying functional groups and obtaining a unique molecular "fingerprint". While many functional group absorptions will be common across isomers, the fingerprint region (1500-600 cm⁻¹) is highly sensitive to the overall molecular geometry, including the aromatic substitution pattern. Specifically, the C-H out-of-plane bending vibrations are highly characteristic of the isomer type.[12][13]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid powder or a drop of the liquid sample directly onto the ATR crystal.

  • Analysis: Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Cleanup: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) between samples.

Data Interpretation & Expected Results:

Table 4: Key FTIR Absorptions for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group Assignment
3000-2800C-H StretchAliphatic (morpholine) and Aromatic C-H
1600, 1585, 1490C=C StretchAromatic Ring
1250C-O Stretch (asym.)Aryl-alkyl ether (Ar-O-CH₃)
1120C-O-C Stretch (asym.)Morpholine ether linkage
1040C-O Stretch (sym.)Aryl-alkyl ether (Ar-O-CH₃)
850-750 & ~690 C-H Bend (out-of-plane) Characteristic of 1,3- (meta) substitution

The presence of strong bands in the 850-750 cm⁻¹ region and another near 690 cm⁻¹ is highly indicative of meta-substitution, providing a crucial piece of evidence for differentiating the 3-methoxy isomer.

Synthesis of Evidence: The Overall Forensic Workflow

Forensic_Workflow cluster_screen Screening & Tentative ID cluster_confirm Confirmation & Structural Elucidation start Unknown Sample (Seized or Biological) gcms GC-MS Analysis start->gcms ftir FTIR Analysis start->ftir decision1 Isomer Differentiation Required? gcms->decision1 ftir->decision1 nmr NMR Spectroscopy (¹H, ¹³C) decision1->nmr Yes lcmsms LC-MS/MS Analysis (If Biological) decision1->lcmsms decision2 Data Convergent? nmr->decision2 lcmsms->decision2 end_report Final Report: Unambiguous Identification of This compound decision2->end_report Yes end_inconclusive Inconclusive Result decision2->end_inconclusive No

Caption: Overall forensic workflow for unambiguous isomer identification.

References

  • Brandt, S. D., et al. (2017). Syntheses, analytical and pharmacological characterizations of the 'legal high' 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues. Drug Testing and Analysis, 9(10), 1547-1558. [Link]

  • SIELC Technologies. Separation of Morpholine, 4-(3-methoxy-4-nitrophenyl)- on Newcrom R1 HPLC column. [Link]

  • OSHA. (2003). Morpholine (Method PV2123). [Link]

  • PubChem. This compound. [Link]

  • Cao, J., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2018, 8956483. [Link]

  • An, K., et al. (2020). Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry. Foods, 9(6), 746. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Huong, P. T. M., et al. (2021). Determination of morpholine residues in apples by liquid chromatography tandem mass spectrophotometry (LC-MS/MS). Vietnam Journal of Food Control, 4(4), 285-290. [Link]

  • ResearchGate. (2024). Crystal Structure, IR and NMR Spectra of (E)-2-methoxy-4-(2-morpholinovinyl)phenol Molecule and Its DFT Calculations. [Link]

  • Kranenburg, R. F., et al. (2019). Distinguishing drug isomers in the forensic laboratory. UvA-DARE (Digital Academic Repository). [Link]

  • Szczesniewski, A., & Adler, C. J. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research. Agilent Technologies. [Link]

  • ResearchGate. (n.d.). Background on morpholine synthesis and our approach. [Link]

  • Bonetti, J. L., et al. (2023). Chemical identification and differentiation of positional isomers of novel psychoactive substances – A comprehensive review. ResearchGate. [Link]

  • Carlier, J., et al. (2018). Chiral Drug Analysis in Forensic Chemistry: An Overview. Molecules, 23(11), 2896. [Link]

  • DergiPark. (n.d.). Theoretical (B3lyp) and Spectroscopic (Ft-Ir, h-Nmr and c-Nmr) Investigation of 2- Methoxy-6-[(3-(P-Methylbenzyl)-4,5-Dihydro-1. [Link]

  • ResearchGate. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. [Link]

  • I.R.I.S. (n.d.). New synthetic opioids: development of analytical methods for their characterization and determination by means of (U)HPLC- HRMS/. [Link]

  • Moser, A. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs. [Link]

  • OPUS at UTS. (n.d.). Detection and Profiling of Synthetic Opioids. [Link]

  • Efil, K., & Bekdemir, Y. (2014). Theoretical and experimental investigations on molecular structure, IR, NMR spectra and HOMO-LUMO analysis of 4-methoxy. SciSpace. [Link]

  • INTERPOL. (2023). Interpol Review of Drug Analysis 2019-2022. Forensic Science International: Synergy, 6, 100331. [Link]

  • Mobley, D. L., et al. (2011). NMR-spectroscopic analysis of mixtures: from structure to function. Natural Product Reports, 28(10), 1698-1729. [Link]

  • ResearchGate. (2020). (PDF) Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry. [Link]

  • Biological and Molecular Chemistry. (2024). Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction in T. [Link]

  • ResearchGate. (n.d.). Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib. [Link]

  • InterConf. (n.d.). Chemical analysis in forensics: identification based on the chemical composition of blood samples and latent fingerprints. [Link]

  • Dinis-Oliveira, R. J. (2019). Metabolism and metabolomics of opiates: A long way of forensic implications to unravel. Journal of Forensic and Legal Medicine, 62, 25-39. [Link]

  • Office of Justice Programs. (n.d.). Isomer Differentiation of Novel Psychoactive Substances Using Gas Chromatography Solid Phase Infrared Spectroscopy (GC/IR). [Link]

  • Dinis-Oliveira, R. J. (2017). Metabolomics of methadone: clinical and forensic toxicological implications and variability of dose response. SEARCH. [Link]108398)

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Application Notes & Protocols: Characterizing the Receptor Binding Affinity of 2-(3-Methoxyphenyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-(3-Methoxyphenyl)morpholine is a synthetic compound whose pharmacological profile is not extensively characterized in public literature. The morpholine nucleus is a privileged structure in medicinal chemistry, known to be a component of numerous bioactive molecules with a wide range of therapeutic effects, including antidepressant, anxiolytic, and psychostimulant actions.[1][2] The presence of the methoxyphenyl group further suggests potential interactions with central nervous system (CNS) targets, particularly those involved in monoaminergic neurotransmission. This document provides a comprehensive suite of protocols for determining the in vitro receptor binding affinity of this compound. The methodologies are designed to establish a detailed pharmacological fingerprint of the compound by investigating its affinity for key CNS receptor families: monoamine transporters, G-protein coupled receptors (GPCRs), sigma receptors, and ion channels like the NMDA receptor. These protocols are grounded in established, validated techniques to ensure data integrity and reproducibility, providing researchers with the foundational tools to elucidate the mechanism of action for this and related novel chemical entities.

Introduction: The Rationale for Broad-Spectrum Receptor Profiling

The pharmacological activity of a novel compound is dictated by its binding affinity and selectivity for specific biological targets. For a molecule like this compound, with structural motifs common to many CNS-active drugs, a broad initial screening is essential to identify primary targets and potential off-target interactions. The morpholine ring can modulate pharmacokinetic properties and interact with various enzymes and receptors, while the methoxyphenyl moiety is a common feature in ligands for monoamine transporters and G-protein coupled receptors.[2][3][4]

Therefore, a systematic investigation is warranted across the most probable target classes:

  • Monoamine Transporters (MATs): The dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters are critical regulators of synaptic neurotransmitter levels and are primary targets for antidepressants and stimulants.[5][6]

  • G-Protein Coupled Receptors (GPCRs): This superfamily, including dopamine, serotonin, and adrenergic receptors, represents the largest class of drug targets and mediates a vast array of physiological responses.[7][8]

  • Sigma Receptors (σ1 and σ2): These unique receptor proteins are not opioid receptors but bind a wide variety of psychotropic drugs, modulating numerous signaling pathways.[9][10]

  • NMDA Receptors: As a key ionotropic glutamate receptor, the NMDA receptor is a target for dissociative anesthetics. Structurally related arylcyclohexylmorpholines have shown affinity for this receptor, making it a plausible target.[11]

This guide provides detailed protocols for competitive radioligand binding assays, the gold standard for quantifying binding affinity (Kᵢ), across these target families.[5][7]

Monoamine Transporter (MAT) Affinity Profiling

2.1 | Scientific Rationale

The primary hypothesis for the action of this compound is the modulation of monoamine transporters due to its structural features. Determining its affinity and selectivity for DAT, NET, and SERT is the first critical step. A competitive binding assay measures the ability of the unlabeled test compound (the "competitor," i.e., this compound) to displace a specific, high-affinity radioligand from the transporter. The concentration at which the test compound displaces 50% of the radioligand is the IC₅₀, which can be converted to the equilibrium dissociation constant (Kᵢ), an inverse measure of binding affinity.

2.2 | Experimental Workflow: Competitive Radioligand Binding

Below is a diagram illustrating the workflow for determining the binding affinity of a test compound at monoamine transporters.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation & Measurement cluster_analysis Data Analysis mem_prep Membrane Preparation (HEK293 cells expressing hDAT, hNET, or hSERT) assay_plate Incubate in 96-well Plate: Membranes + Radioligand + Test Compound/Control mem_prep->assay_plate ligand_prep Compound Dilution (this compound serial dilution) ligand_prep->assay_plate radio_prep Radioligand Preparation (e.g., [³H]WIN 35,428) radio_prep->assay_plate filtration Rapid Vacuum Filtration (Separates bound vs. free radioligand) assay_plate->filtration counting Scintillation Counting (Quantifies bound radioactivity) filtration->counting curve_fit Non-linear Regression (% Specific Binding vs. Log[Compound]) counting->curve_fit calc Determine IC₅₀ Calculate Kᵢ (Cheng-Prusoff) curve_fit->calc

Caption: Workflow for Monoamine Transporter Competitive Binding Assay.

2.3 | Protocol: MAT Radioligand Binding Assay

This protocol is a generalized framework that must be optimized for each specific transporter.

A. Materials

  • Receptor Source: Cell membranes from HEK293 cells stably expressing human DAT (hDAT), hNET (hNET), or hSERT (hSERT).

  • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Radioligands:

    • hDAT: [³H]WIN 35,428 (specific activity ~80 Ci/mmol)

    • hNET: [³H]Nisoxetine (specific activity ~85 Ci/mmol)

    • hSERT: [³H]Citalopram (specific activity ~80 Ci/mmol)

  • Non-Specific Binding Control:

    • hDAT: 10 µM Cocaine

    • hNET: 10 µM Desipramine

    • hSERT: 10 µM Citalopram

  • Test Compound: this compound dissolved in DMSO (10 mM stock), then serially diluted in binding buffer.

  • Apparatus: 96-well plates, glass fiber filters (e.g., Whatman GF/B), cell harvester, liquid scintillation counter, scintillation cocktail.

B. Procedure

  • Membrane Preparation: Homogenize cells in ice-cold lysis buffer and centrifuge at low speed to remove debris. Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 20,000 x g). Wash the pellet, then resuspend in binding buffer. Determine protein concentration via a BCA or Bradford assay.[12]

  • Assay Plate Setup: In a 96-well plate, add the following components in order for a final volume of 250 µL:

    • 50 µL of binding buffer (for Total Binding) OR non-specific binding control (for Non-Specific Binding).

    • 50 µL of serially diluted this compound.

    • 50 µL of radioligand at a final concentration near its Kd value (e.g., 1-2 nM).

    • 100 µL of diluted cell membrane preparation (typically 5-20 µg protein/well).

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation.[12]

  • Filtration: Rapidly filter the contents of each well through a PEI-presoaked glass fiber filter using a cell harvester. Wash each filter 3-4 times with ice-cold wash buffer (binding buffer) to remove unbound radioligand.[12][13]

  • Quantification: Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

2.4 | Data Analysis & Presentation

  • Calculate Specific Binding:

    • Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM).

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine IC₅₀: Use non-linear regression analysis (e.g., in GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC₅₀ value.

  • Calculate Kᵢ: Convert the IC₅₀ to the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation :[12]

    • Kᵢ = IC₅₀ / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Table 1: Hypothetical Binding Affinity Data for this compound at Monoamine Transporters

Target Transporter Radioligand Kd (nM) IC₅₀ (nM) Kᵢ (nM)
hDAT [³H]WIN 35,428 1.5 150 75
hNET [³H]Nisoxetine 1.0 45 22.5

| hSERT | [³H]Citalopram | 0.8 | 1200 | 667 |

G-Protein Coupled Receptor (GPCR) Screening

3.1 | Scientific Rationale

Given the vast number of GPCRs in the CNS, screening this compound against a panel of relevant receptors (e.g., dopamine, serotonin, adrenergic subtypes) is crucial for identifying its primary target(s) and assessing its selectivity.[7] The binding assay protocol is fundamentally similar to that for MATs but utilizes different receptor preparations and corresponding radioligands. A follow-up functional assay is often required to determine whether the compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor).[14][15]

3.2 | GPCR Signaling Overview

The diagram below shows a simplified canonical GPCR signaling pathway, which is the basis for downstream functional assays.

G cluster_membrane Cell Membrane gpcr GPCR g_protein G-Protein (αβγ) gpcr->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production ligand Ligand (Agonist) ligand->gpcr Binding

Caption: Simplified G-Protein Coupled Receptor (GPCR) Signaling Cascade.

3.3 | Protocol: General GPCR Radioligand Binding Assay

This protocol uses the human Dopamine D2 receptor (hD₂R) as an example.

A. Materials

  • Receptor Source: Cell membranes from HEK293 or CHO cells expressing hD₂R.

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Radioligand: [³H]Spiperone (specific activity ~90 Ci/mmol).

  • Non-Specific Binding Control: 10 µM Haloperidol.

  • Test Compound: this compound.

B. Procedure & Data Analysis

  • The procedure for incubation, filtration, and quantification is identical to the one described in Section 2.3 .

  • Data analysis, including IC₅₀ determination and Kᵢ calculation, follows the same principles outlined in Section 2.4 .

3.4 | Data Presentation

Binding affinities should be determined for a panel of receptors to establish a selectivity profile.

Table 2: Hypothetical GPCR Binding Affinity (Kᵢ, nM) Profile

Receptor Family Subtype Kᵢ (nM) Receptor Family Subtype Kᵢ (nM)
Dopamine D₁ >10,000 Serotonin 5-HT₁ₐ 850
D₂ 250 5-HT₂ₐ 45
D₃ 475 5-HT₂𝒸 150
Adrenergic α₁ 95 Muscarinic M₁ >10,000
α₂ 300

| | β₁ | >10,000 | | | |

NMDA and Sigma Receptor Affinity Profiling

4.1 | Scientific Rationale

Pharmacological precedents from related compounds make the NMDA and sigma receptors important targets to investigate.[11][16] The NMDA receptor is a ligand-gated ion channel, and binding is often assessed at the phencyclidine (PCP) site within the channel pore using radioligands like [³H]MK-801. Sigma receptors are unique proteins, and their two primary subtypes, σ₁ and σ₂, are profiled using distinct radioligands.[9]

4.2 | Protocol: NMDA and Sigma Receptor Binding Assays

A. NMDA Receptor ([³H]MK-801 Binding)

  • Receptor Source: Crude synaptosomal membranes prepared from rat forebrain.[11]

  • Binding Buffer: 5 mM Tris-HCl, pH 7.4.

  • Radioligand: (+)-[³H]MK-801 (at ~1-2 nM).

  • Assay Conditions: Assays are performed in the presence of glutamate (10 µM) and glycine (10 µM) to open the ion channel, allowing the radioligand to access its binding site.

  • Non-Specific Binding Control: 10 µM MK-801 or 100 µM PCP.

  • Procedure: Follow the general binding assay protocol (Section 2.3).

B. Sigma Receptors (-Pentazocine and [³H]DTG Binding)

  • Receptor Source: Membranes from guinea pig brain (rich in σ₁ receptors) or rat liver (for σ₂).[16]

  • σ₁ Receptor Assay:

    • Radioligand: -Pentazocine (~2-3 nM).

    • Non-Specific Binding Control: 10 µM Haloperidol.

  • σ₂ Receptor Assay:

    • Radioligand: [³H]Di-o-tolylguanidine ([³H]DTG) (~2-3 nM).

    • Assay Conditions: Performed in the presence of 100-200 nM (+)-pentazocine to mask the σ₁ sites, ensuring σ₂-specific binding.[16]

    • Non-Specific Binding Control: 10 µM Haloperidol.

  • Procedure: Follow the general binding assay protocol (Section 2.3).

4.3 | Data Presentation

The results are compiled to complete the pharmacological profile.

Table 3: Hypothetical NMDA and Sigma Receptor Binding Affinity (Kᵢ, nM)

Target Receptor Radioligand Kᵢ (nM)
NMDA (PCP Site) [³H]MK-801 750
Sigma-1 (σ₁) -Pentazocine 35

| Sigma-2 (σ₂) | [³H]DTG | 210 |

Summary and Interpretation

The protocols outlined in this document provide a robust framework for establishing the receptor binding profile of this compound. By systematically assessing its affinity for monoamine transporters, a panel of GPCRs, and other key CNS targets like the NMDA and sigma receptors, researchers can:

  • Identify Primary Targets: Determine which receptor(s) the compound binds to with the highest affinity (lowest Kᵢ values).

  • Establish Selectivity: Quantify the compound's preference for one receptor over another (e.g., Kᵢ(SERT) / Kᵢ(DAT)).

  • Formulate Mechanistic Hypotheses: Use the binding profile to predict the compound's likely pharmacological effects (e.g., high DAT/NET affinity suggests stimulant or antidepressant properties; high 5-HT₂ₐ affinity suggests potential psychedelic or antipsychotic properties).

This foundational data is indispensable for guiding further in vitro functional studies and subsequent in vivo behavioral pharmacology, ultimately clarifying the therapeutic potential or abuse liability of novel psychoactive substances.

References

  • BenchChem Technical Support Team. (2025). Application Notes and Protocols: Radioligand Binding and Functional Assays for 3',4'-Methylenedioxy-α-pyrrolidinopropiophenone (MDPPP)
  • Miao, Y., & Rajan, D. (2021). Advances in G Protein-Coupled Receptor High-throughput Screening. Current Opinion in Structural Biology. [Link]

  • Sucic, S., & Sitte, H. H. (2018). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Springer Nature. [Link]

  • Niello, M., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. [Link]

  • Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. [Link]

  • Sucic, S., et al. (2018). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. ResearchGate. [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Cheng, M. H., et al. (2017). Insights into the Modulation of Dopamine Transporter Function by Amphetamine, Orphenadrine, and Cocaine Binding. Frontiers in Neurology. [Link]

  • Caspar, A. T., et al. (2017). Syntheses, analytical and pharmacological characterizations of the 'legal high' 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues. Drug Testing and Analysis. [Link]

  • Carrington, P. E., et al. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au. [Link]

  • Sam T. D., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. Future Journal of Pharmaceutical Sciences. [Link]

  • Cignarella, G., et al. (1985). Conformational effects on the activity of drugs. 10. Synthesis, conformation, and pharmacological properties of 1-(2,5-dimethoxyphenyl)-2-aminoethanols and their morpholine analogues. Journal of Medicinal Chemistry. [Link]

  • Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry. [Link]

  • Sharma, P., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • Su, T. P., et al. (2009). The Sigma Receptor: Evolution of the Concept in Neuropsychopharmacology. Current Topics in Medicinal Chemistry. [Link]

  • Wikipedia. Sigma receptor. Wikipedia. [Link]

  • Asati, V., et al. (2021). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. ResearchGate. [Link]

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"protocols for handling and storage of 2-(3-Methoxyphenyl)morpholine"

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the safe handling, storage, and application of 2-(3-Methoxyphenyl)morpholine. As a substituted morpholine, this compound is of significant interest in medicinal chemistry and drug development due to the prevalence of the morpholine scaffold in numerous biologically active molecules.[1][2][3] These protocols are designed to ensure the integrity of the compound and the safety of laboratory personnel by outlining best practices grounded in established chemical safety principles. The information herein is synthesized from safety data for the parent compound, morpholine, and general protocols for handling fine chemicals with similar hazard profiles, in the absence of a specific Safety Data Sheet (SDS) for the title compound.

Introduction to this compound

The morpholine ring is a privileged scaffold in medicinal chemistry, valued for its ability to improve physicochemical properties such as aqueous solubility and metabolic stability.[4][5] Its derivatives are integral to a wide range of pharmaceuticals, including antidepressants and appetite suppressants.[3] this compound, a C-substituted derivative, represents a valuable building block for the synthesis of novel therapeutic agents. The presence of the methoxyphenyl group offers a site for further functionalization and can influence the compound's interaction with biological targets. Understanding the proper handling and storage of this compound is paramount to ensure experimental reproducibility and, most importantly, laboratory safety.

Hazard Identification and Safety Precautions

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is essential to minimize exposure.[9][10][11][12][13]

PPE ItemSpecificationRationale
Gloves Chemical-resistant nitrile or neoprene gloves.To prevent skin contact with the potentially corrosive and irritant compound.
Eye Protection Tightly fitting safety goggles and a face shield.[11][12]To protect against splashes and airborne particles that can cause severe eye irritation.
Lab Coat Flame-resistant laboratory coat, fully buttoned with sleeves extended to the wrists.[14]To protect the skin and personal clothing from spills and splashes.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powder outside of a certified chemical fume hood or if aerosolization is likely.[10][11][12]To prevent inhalation of the powder, which may cause respiratory tract irritation.
Footwear Closed-toe shoes made of a non-porous material.To protect feet from spills.

PPE_Workflow start Enter Lab ppe_check Don Appropriate PPE: - Lab Coat - Safety Goggles - Gloves start->ppe_check respirator_check Assess Aerosolization Risk fume_hood Work in Chemical Fume Hood decontaminate Decontaminate Work Area & Dispose of Waste respirator_check->fume_hood Low Risk wear_respirator Wear Respirator (if needed) respirator_check->wear_respirator High Risk remove_ppe Remove PPE in Correct Order decontaminate->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end Exit Lab wash_hands->end

Caption: Recommended storage conditions.

Handling Protocols

All handling of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.

[15]#### 4.1. Weighing Protocol (Tare Method)

This method is recommended to minimize the exposure of the bulk chemical to the laboratory environment and to prevent contamination of the balance.

[15][16]1. Preparation : Don all required PPE. Ensure the chemical fume hood is operational and the work area is clean and decontaminated. 2. Tare the Container : Place a clean, dry, and sealable container (e.g., a vial with a screw cap) on the analytical balance and tare the weight. 3. Transfer in Fume Hood : Move the tared container into the chemical fume hood. Carefully transfer the desired amount of this compound powder from the stock bottle to the tared container using a clean spatula. 4. Seal and Re-weigh : Securely cap the container. Remove it from the fume hood and place it back on the tared balance to obtain the precise weight of the transferred compound. 5. Adjust if Necessary : If adjustments to the weight are needed, return the sealed container to the fume hood to add or remove material. Never perform these adjustments on the open bench. 6[17]. Cleanup : After weighing, decontaminate the spatula and the work surface inside the fume hood.

Solubilization Protocol
  • Solvent Selection : Choose an appropriate solvent based on experimental requirements. Morpholine is miscible with water and many organic solvents like ethanol, acetone, and benzene. T[7][18]he solubility of the derivative should be experimentally determined on a small scale first.

  • Dissolving : In the chemical fume hood, add the chosen solvent to the pre-weighed, sealed container containing this compound.

  • Mixing : Cap the container securely and mix by vortexing or sonicating until the solid is completely dissolved. Gentle heating may be applied if necessary, but this should be done with caution, monitoring for any signs of decomposition or pressure buildup.

Spill and Waste Management

Spill Response

Accidental spills should be handled immediately by trained personnel.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if the spill is large or if there is a risk of significant airborne dust.

  • Secure the Area : Restrict access to the spill area. If the material is flammable, eliminate all ignition sources. 3[8][19]. Don PPE : Wear appropriate PPE, including respiratory protection.

  • Containment : For a solid spill, gently cover with a damp paper towel to avoid generating dust. F[20]or a liquid spill (solution), create a dike around the spill using an inert absorbent material like vermiculite or sand. 5[21][22]. Cleanup : Carefully scoop the contained material into a labeled, sealable waste container. D[18][21]o not use a brush for dry powders as this can create dust. 6[15]. Decontamination : Clean the spill area with a suitable solvent, followed by soap and water. All cleanup materials should be collected as hazardous waste.

[22]#### 5.2. Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.

[6][23]* Solid Waste : Collect in a clearly labeled, sealed container.

  • Liquid Waste : Collect in a compatible, labeled, sealed solvent waste container.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Conclusion

The protocols outlined in this document are designed to provide a framework for the safe and effective use of this compound in a research setting. Adherence to these guidelines, which are based on the known hazards of the parent compound and general chemical safety principles, is crucial for protecting laboratory personnel and ensuring the integrity of experimental outcomes. Researchers are strongly encouraged to perform their own risk assessments prior to initiating any new procedures involving this compound.

References

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

  • Canada Safety Training. (n.d.). PPE for Hazardous Chemicals. Retrieved from [Link]

  • INCHEM. (1995). Morpholine (HSG 92, 1995). Retrieved from [Link]

  • Weizmann Institute of Science. (n.d.). Powder Weighing Procedure | Safety Unit. Retrieved from [Link]

  • Healthy Bean. (2023, April 12). PPE for Chemical Handling: A Quick Guide. Retrieved from [Link]

  • Trimaco. (2023, September 8). Essential Chemical PPE. Retrieved from [Link]

  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • Environment, Health & Safety, University of California, Berkeley. (n.d.). Weighing Hazardous Powders in the Laboratory. Retrieved from [Link]

  • MsdsDigital.com. (n.d.). MORPHOLINE. Retrieved from [Link]

  • Emory University Environmental Health and Safety Office. (2024, November 12). EHS-461, WEIGHING HAZARDOUS POWDERS. Retrieved from [Link]

  • University of Massachusetts Amherst Environmental Health & Safety. (2024, July 24). Working Safely with Toxic Powders. Retrieved from [Link]

  • Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]

  • University of Tennessee, Knoxville Environmental Health & Safety. (n.d.). Chemical Hygiene Plan & Compliance. Retrieved from [Link]

  • The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

  • GMP SOP. (n.d.). Chemical spill response, step-by-step procedure for pharmaceutical operations. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents. Retrieved from [Link]

  • Labtag. (2024, October 31). 5 Tips for Handling Photosensitive Reagents. Retrieved from [Link]

  • PubMed Central. (2017, January 19). De Novo Assembly of Highly Substituted Morpholines and Piperazines. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis and characterization of 2-arylmorpholine hydrochloride. Retrieved from [Link]

  • Canada.ca. (n.d.). Hazardous substance assessment – Morpholine. Retrieved from [Link]

  • Environment, Health & Safety, University of California, Berkeley. (2022, September 8). Water Sensitive Chemicals. Retrieved from [Link]

  • Pharmaguideline. (2015, February 15). Protection of Light Sensitive Products. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Biological relevance and synthesis of C-substituted morpholine derivatives. Retrieved from [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]

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Sources

Application Note: Derivatization Strategies for the Analysis of 2-(3-Methoxyphenyl)morpholine by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(3-Methoxyphenyl)morpholine is a substituted phenylmorpholine and a structural analog of phenmetrazine, a compound known for its stimulant properties.[1][2] Analogs of phenmetrazine are of significant interest in forensic, clinical, and toxicological research due to their emergence as new psychoactive substances (NPS).[1][3] The analytical characterization of these compounds is crucial for their identification in complex matrices.

Direct analysis of this compound by Gas Chromatography (GC) presents challenges. The presence of a polar secondary amine and an ether group within its structure can lead to poor chromatographic performance, including peak tailing and potential thermal degradation in the high-temperature environment of the GC inlet and column.[4][5]

Derivatization is a chemical modification technique used to convert an analyte into a product with improved analytical properties.[6] This application note provides detailed protocols for two key derivatization strategies for this compound:

  • Achiral Acylation: To enhance volatility and improve chromatographic peak shape for robust quantification and identification.

  • Chiral Derivatization: To enable the separation and quantification of its enantiomers on a standard achiral GC column.

These methods are designed for researchers, analytical scientists, and professionals in drug development and forensic laboratories.

The Rationale for Derivatization

Employing derivatization for the analysis of this compound offers several distinct advantages that overcome the limitations of direct injection:

  • Improved Volatility and Thermal Stability: The primary goal is to mask the active hydrogen on the secondary amine. Acylation replaces this polar N-H group with a nonpolar acyl group, which significantly increases the molecule's volatility and protects it from degrading at high temperatures.[4][5]

  • Enhanced Chromatographic Performance: The resulting derivative is less polar, reducing interactions with active sites on the GC column and liner. This leads to sharper, more symmetrical peaks, improved resolution, and more reproducible retention times.[4][7]

  • Characteristic Mass Spectra: Derivatization introduces a specific chemical moiety, leading to the formation of unique, high molecular weight fragments during mass spectrometric analysis. This can aid in structural confirmation and enhance the sensitivity and selectivity of the assay.[4][8]

  • Enantiomeric Resolution (Chiral Derivatization): this compound is a chiral molecule. Reacting the racemic mixture with an enantiomerically pure chiral derivatizing agent (CDA) forms a pair of diastereomers.[9][10] Unlike enantiomers, diastereomers possess different physicochemical properties, allowing them to be chromatographically separated on a standard, non-chiral GC column.[8] This is essential for stereoselective pharmacological and toxicological studies.

Protocol 1: Achiral Derivatization with Trifluoroacetic Anhydride (TFAA) for GC-MS

This protocol details the use of TFAA, a highly reactive acylation reagent, to produce the N-trifluoroacetyl derivative of this compound. This method is robust, rapid, and ideal for routine screening and quantification.[4][11]

Principle

TFAA reacts with the secondary amine of this compound to form a stable, volatile N-trifluoroacetyl amide. The trifluoroacetyl group significantly enhances the compound's volatility and chromatographic behavior.

Experimental Workflow Diagram

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_workup Workup cluster_analysis Analysis analyte This compound in Ethyl Acetate add_tfaa Add TFAA Reagent analyte->add_tfaa Step 1 heat Heat at 70°C for 30 min add_tfaa->heat Step 2 evap Evaporate under N2 heat->evap Step 3 recon Reconstitute in Solvent evap->recon Step 4 gcms Inject into GC-MS recon->gcms Step 5

Caption: Workflow for TFAA derivatization of this compound.

Materials and Reagents
  • This compound standard

  • Trifluoroacetic Anhydride (TFAA)

  • Ethyl Acetate (or Acetonitrile), anhydrous grade

  • 2 mL screw-cap reaction vials with PTFE-lined septa

  • Heating block or oven

  • Nitrogen evaporator

  • GC-MS system with a standard non-polar column (e.g., DB-5ms or equivalent)

Step-by-Step Protocol
  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in ethyl acetate. Pipette 100 µL of this solution into a reaction vial. For quantitative analysis, add an appropriate internal standard.

  • Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature. This ensures that no water is present, which could hydrolyze the TFAA reagent.

  • Derivatization Reaction: To the dried residue, add 50 µL of ethyl acetate and 50 µL of TFAA.[4] Cap the vial tightly.

  • Heating: Place the vial in a heating block or oven set to 70°C for 30 minutes to ensure the reaction goes to completion.[4]

  • Workup: After cooling to room temperature, evaporate the excess reagent and solvent under a gentle stream of nitrogen. The removal of acidic byproducts is crucial to prevent damage to the GC column.[5][11]

  • Reconstitution: Reconstitute the dried derivative in 100 µL of ethyl acetate (or another suitable solvent) for GC-MS analysis.

  • Analysis: Inject 1 µL of the final solution into the GC-MS.

Expected Results

The derivatization adds a trifluoroacetyl group (C₂F₃O) to the molecule, increasing the molecular weight by 96.01 g/mol .

ParameterUnderivatized AnalyteTFAA-Derivatized AnalyteRationale
Molecular Weight 193.24 g/mol 289.25 g/mol Addition of a C₂F₃O group.
Volatility LowHighMasking of the polar N-H group.[4]
Peak Shape Tailing may be observedSharp, SymmetricalReduced interaction with the column.[4]
Retention Time Shorter (if it elutes)LongerIncreased molecular weight and boiling point.
Key MS Fragments Dependent on instrument conditionsM+• at m/z 289, fragments from loss of •CF₃, and other characteristic ions.Provides clear structural confirmation.[4]

Protocol 2: Chiral Derivatization with N-(trifluoroacetyl)-L-prolyl chloride (L-TPC)

This protocol is designed for the separation and quantification of the (R)- and (S)-enantiomers of this compound. L-TPC is a well-established chiral derivatizing agent that reacts with secondary amines to form stable diastereomeric amides.[9]

Principle

The enantiomerically pure L-TPC reagent reacts with the racemic (R/S)-2-(3-Methoxyphenyl)morpholine. This reaction creates two distinct diastereomers: (L)-TPC-(R)-analyte and (L)-TPC-(S)-analyte. These diastereomers have different spatial arrangements and, therefore, different physical properties, allowing for their separation on a standard achiral GC column.

Chiral Derivatization Reaction Diagram

G cluster_products Products (Diastereomers) R_Analyte (R)-Analyte Diastereomer1 Diastereomer 1 (L-R) R_Analyte->Diastereomer1 S_Analyte (S)-Analyte Diastereomer2 Diastereomer 2 (L-S) S_Analyte->Diastereomer2 CDA L-TPC (Chiral Reagent) CDA->Diastereomer1 CDA->Diastereomer2 Separation Two Separated Peaks (Different Retention Times) Diastereomer1->Separation Diastereomer2->Separation

Caption: Formation of separable diastereomers from enantiomers.

Materials and Reagents
  • Racemic this compound standard

  • N-(trifluoroacetyl)-L-prolyl chloride (L-TPC)

  • Dichloromethane or Toluene, anhydrous grade

  • Triethylamine (TEA) or Pyridine, anhydrous grade (to act as an acid scavenger)[12]

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • All other materials as listed in Protocol 1

Step-by-Step Protocol
  • Sample Preparation: Dissolve approximately 1 mg of racemic this compound in 1 mL of anhydrous dichloromethane in a reaction vial.

  • Reagent Addition: Add 20 µL of triethylamine (acid scavenger). Then, add a solution of L-TPC (approximately 1.2 molar equivalents) in 100 µL of dichloromethane.

  • Derivatization Reaction: Cap the vial and vortex briefly. Allow the reaction to proceed at room temperature for 60 minutes. Gentle heating (e.g., 40-50°C) can be used to expedite the reaction if necessary.

  • Workup: Add 1 mL of saturated sodium bicarbonate solution to the vial to quench the reaction and neutralize the triethylamine hydrochloride salt. Vortex for 30 seconds.

  • Extraction: Allow the layers to separate. Carefully transfer the organic (bottom, dichloromethane) layer to a clean tube.

  • Drying and Concentration: Dry the organic layer by passing it through a small column of anhydrous sodium sulfate. Evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 100 µL.

  • Analysis: Inject 1 µL of the final solution into the GC-MS.

Expected Results

The analysis should yield two distinct peaks on the chromatogram, corresponding to the two diastereomers formed.

ParameterExpected Outcome
Number of Peaks Two well-resolved peaks.
Retention Times tR1 and tR2 (distinct for each diastereomer).
Mass Spectra Both peaks should exhibit identical mass spectra, corresponding to the derivatized analyte.
Quantification The peak area ratio of the two diastereomers reflects the enantiomeric ratio of the original sample.

Troubleshooting

IssuePotential CauseRecommended Solution
No or Low Product Yield Presence of water in reagents/solvents; Insufficient reagent; Inadequate reaction time/temp.Use anhydrous solvents and reagents. Increase the excess of the derivatizing agent. Optimize reaction conditions.
Multiple Analyte Peaks Incomplete derivatization.Ensure sufficient reagent and optimal reaction conditions (time, temperature).
Extraneous Peaks Impurities in reagents or solvents; Side reactions.Run a reagent blank. Use high-purity reagents. Ensure workup steps effectively remove byproducts.
Poor Peak Shape Active sites in the GC system; Column degradation.Deactivate the GC liner with silylation. Trim the front end of the GC column or replace it if necessary.

Conclusion

Derivatization is an indispensable technique for the robust and reliable analysis of this compound. For general identification and quantification, acylation with TFAA provides excellent volatility and chromatographic performance. For stereoselective studies, chiral derivatization with reagents like L-TPC is essential, enabling the separation and quantification of enantiomers using standard GC-MS instrumentation. The protocols provided herein offer a validated starting point for developing analytical methods for this and structurally related compounds in forensic, clinical, and research settings.

References

  • Alfa Chemistry. Chiral Derivatization Reagents. Analytical Chemical Products. [URL: https://www.alfa-chemistry.
  • Benchchem. Application Notes and Protocols for Trifluoroacetic Anhydride (TFAA) Derivatization in GC-MS Analysis. [URL: https://www.benchchem.
  • Buchwald, S. L., & Shang, R. (2016). Design of Modified Amine Transfer Reagents Allows the Synthesis of α-Chiral Secondary Amines via CuH-Catalyzed Hydroamination. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5568114/]
  • Kovács, A. (n.d.). (PDF) Derivatization Methods in GC and GC/MS. ResearchGate. [URL: https://www.researchgate.
  • Brandt, S. D., et al. (2017). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5482229/]
  • Brandt, S. D., et al. (2017). Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/28432832/]
  • Supelco. A Guide to Derivatization Reagents for GC. Bulletin 909A. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/375/910/t497104.pdf]
  • Sigma-Aldrich. Perfluoro Acid Anhydrides. Product Specification. [URL: https://www.sigmaaldrich.
  • Wikipedia. Chiral derivatizing agent. [URL: https://en.wikipedia.
  • Benchchem. The Stimulant Core: A Technical Guide to 3-Chlorophenmetrazine (3-CPMT) Analogs and Derivatives. [URL: https://www.benchchem.
  • Yeh, S. Y., et al. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. [URL: https://www.researchgate.net/publication/289658055_Chemical_derivatization_for_the_analysis_of_drugs_by_GC-MS_-_A_conceptual_review]
  • Mphahlele, M. J. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. SciSpace. [URL: https://typeset.
  • Zaikin, V. G., & Halket, J. M. (2003). (PDF) Review: Derivatization in mass spectrometry 2. Acylation. ResearchGate. [URL: https://www.researchgate.

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Application Notes & Protocols: Investigating 2-(3-Methoxyphenyl)morpholine in Neuropharmacology

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The morpholine scaffold is a cornerstone in medicinal chemistry, prized for its favorable physicochemical properties that can enhance drug-like characteristics such as aqueous solubility and blood-brain barrier permeability.[1][2][3] Its incorporation into various molecular frameworks has yielded compounds with a wide array of biological activities, targeting receptors and enzymes within the central nervous system (CNS).[1][2][3] 2-(3-Methoxyphenyl)morpholine is a synthetic compound featuring this key heterocyclic ring attached to a methoxyphenyl group. While direct, extensive neuropharmacological research on this specific molecule is not widely published[4][5], its structural similarity to known psychoactive compounds, particularly dissociative anesthetics, provides a strong rationale for its investigation.

This document serves as a comprehensive guide for researchers initiating a neuropharmacological characterization of this compound. We will operate on the primary hypothesis derived from analogous structures, such as 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo), which demonstrates a moderate affinity for the N-methyl-D-aspartate (NMDA) receptor.[6] Therefore, the protocols outlined herein are designed to rigorously test the hypothesis that this compound functions as an NMDA receptor antagonist and to explore its broader pharmacological profile.

Hypothesized Mechanism of Action: NMDA Receptor Antagonism

The primary molecular target hypothesized for this compound is the NMDA receptor, a crucial ionotropic glutamate receptor for synaptic plasticity, learning, and memory. Antagonists of this receptor, such as ketamine and phencyclidine (PCP), are known for their dissociative, anesthetic, and, more recently, rapid-acting antidepressant effects. The structural motif of an aryl group linked to a nitrogen-containing heterocycle is common among non-competitive NMDA antagonists that bind within the receptor's ion channel.

Our investigative framework will first seek to confirm and quantify the interaction of this compound with the NMDA receptor. Subsequently, we will assess its functional consequences at the cellular level and explore its behavioral effects in preclinical animal models. A secondary screening will investigate potential off-target activities at other major CNS receptors to build a comprehensive selectivity profile.

Part 1: In Vitro Pharmacological Characterization

The initial phase of research is to determine the binding affinity and functional activity of the compound at its hypothesized target and a panel of other relevant CNS receptors. This establishes the compound's potency and selectivity.

Protocol 1.1: Radioligand Binding Assays for Receptor Affinity Profile

This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of this compound for the NMDA receptor and a panel of other common CNS targets. The principle involves measuring the displacement of a specific, high-affinity radioligand from the receptor by increasing concentrations of the test compound.

Objective: To determine the binding affinities (Kᵢ values) of this compound at the NMDA receptor and a panel of secondary targets.

Materials:

  • Test Compound: this compound

  • Radioligands:

    • For NMDA Receptor: (+)-[³H]-MK-801 (a high-affinity channel blocker)

    • For screening panel: e.g., [³H]Spiperone (D₂/5-HT₂ₐ), [³H]Citalopram (SERT), [³H]DAMGO (μ-opioid), [³H]DTG (Sigma-1/2)

  • Membrane Preparations: Commercially available or prepared in-house from rat forebrain tissue or cell lines expressing the target receptors (e.g., HEK293 cells).[7]

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4

  • Scintillation Vials and Cocktail

  • Liquid Scintillation Counter

  • 96-well filter plates and vacuum manifold

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in assay buffer to create a range of concentrations (e.g., from 1 nM to 100 µM).

  • Assay Setup: In a 96-well plate, combine the membrane preparation (containing the target receptor), the radioligand at a concentration near its Kₑ (e.g., 1-2 nM [³H]MK-801), and varying concentrations of the test compound.

  • Total and Non-Specific Binding:

    • Total Binding: Wells containing only membranes and radioligand.

    • Non-Specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration of a known, unlabeled ligand for the target receptor (e.g., 10 µM unlabeled MK-801 for the NMDA receptor) to saturate all specific binding sites.

  • Incubation: Incubate the plates for a specified time and temperature to allow the binding to reach equilibrium (e.g., 60 minutes at 25°C for [³H]MK-801).

  • Harvesting: Rapidly filter the contents of each well through the filter plates using a vacuum manifold to separate the receptor-bound radioligand from the unbound. Wash the filters several times with ice-cold assay buffer to remove residual unbound radioactivity.

  • Quantification: Punch out the filters from the plate, place them in scintillation vials with scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound: Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding).

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Data Presentation: Hypothetical Binding Affinity Profile

Receptor TargetRadioligandHypothetical Kᵢ (nM) of this compoundReference CompoundReference Kᵢ (nM)
NMDA [³H]MK-801 150 Ketamine ~500[6]
Dopamine D₂[³H]Spiperone>10,000Haloperidol1.5
Serotonin 5-HT₂ₐ[³H]Spiperone2,500Ketanserin2.0
SERT[³H]Citalopram>10,000Fluoxetine1.1
μ-Opioid[³H]DAMGO>10,000Morphine3.4
Sigma-1[³H]DTG800Haloperidol3.0

This table presents hypothetical data to illustrate expected outcomes. Actual results would need to be experimentally determined.

Protocol 1.2: In Vitro Functional Assay - Patch-Clamp Electrophysiology

This protocol will determine whether the binding of this compound to the NMDA receptor results in a functional effect (i.e., antagonism).

Objective: To characterize the functional activity of the compound on NMDA receptor-mediated currents in primary neuronal cultures.

Materials:

  • Primary cortical or hippocampal neurons cultured on coverslips.

  • Patch-clamp electrophysiology rig (amplifier, micromanipulators, microscope).

  • External solution (e.g., containing 140 mM NaCl, 2.8 mM KCl, 1 mM CaCl₂, 10 mM HEPES, 10 mM glucose, 0.001 mM glycine, pH 7.4).

  • Internal pipette solution (e.g., containing 140 mM CsCl, 10 mM HEPES, 10 mM EGTA, 2 mM Mg-ATP, pH 7.2).

  • NMDA (agonist).

  • This compound.

Step-by-Step Methodology:

  • Cell Preparation: Place a coverslip with cultured neurons into the recording chamber on the microscope stage and perfuse with the external solution.

  • Whole-Cell Patching: Using a glass micropipette filled with internal solution, form a gigaseal with the membrane of a selected neuron and then rupture the membrane to achieve whole-cell configuration. Clamp the neuron at a holding potential of -70 mV.

  • Eliciting NMDA Currents: Apply a short pulse of NMDA (e.g., 100 µM for 2-3 seconds) via a perfusion system to elicit an inward current. Repeat this application at regular intervals (e.g., every 2 minutes) to establish a stable baseline response.

  • Compound Application: After establishing a stable baseline, perfuse the external solution containing a specific concentration of this compound for several minutes.

  • Measure Effect: While in the presence of the test compound, re-apply the NMDA pulse and record the resulting current.

  • Dose-Response: Repeat steps 4 and 5 with increasing concentrations of this compound to generate a dose-response curve.

  • Data Analysis: Measure the peak amplitude of the NMDA-evoked current before and after the application of the test compound. Calculate the percentage of inhibition for each concentration. Plot the percentage inhibition against the log concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Part 2: In Vivo Behavioral Pharmacology

Following in vitro characterization, the next logical step is to assess the compound's effects on behavior in whole animal models. These protocols are designed to investigate locomotor effects, sensorimotor gating, and potential antidepressant-like activity, which are domains relevant to NMDA receptor antagonists.

Workflow for In Vivo Neuropharmacological Assessment

G cluster_0 Phase 1: Foundational In Vivo Studies cluster_1 Phase 2: Target-Relevant Behavioral Assays cluster_2 Phase 3: Advanced Characterization A Dose-Response & General Behavior (Open Field Test) B Motor Coordination (Rotarod Test) A->B Establish non-sedating dose range C Sensorimotor Gating (Prepulse Inhibition) B->C Proceed with validated doses D Antidepressant-like Effects (Forced Swim Test) C->D E Pharmacokinetic Analysis (Brain/Plasma Ratio) D->E If promising results F Cognitive Effects (Novel Object Recognition) E->F

Caption: A stepwise workflow for the in vivo evaluation of a novel CNS compound.

Protocol 2.1: Open Field Test for Locomotion and Anxiety-Like Behavior

Objective: To assess the effects of this compound on general locomotor activity and to get a preliminary indication of anxiogenic or anxiolytic effects in rodents.

Materials:

  • Open field arena (e.g., 40x40x40 cm) equipped with infrared beams or video tracking software.

  • Male Wistar rats or C57BL/6 mice.

  • Vehicle (e.g., saline with 5% Tween 80).

  • This compound dissolved in vehicle at various doses (e.g., 1, 3, 10, 30 mg/kg).

Step-by-Step Methodology:

  • Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes before the experiment.

  • Administration: Administer the vehicle or a specific dose of the test compound via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

  • Test Initiation: 30 minutes post-injection (or at a predetermined Tₘₐₓ), place the animal in the center of the open field arena.

  • Recording: Record the animal's activity for a set duration, typically 15-30 minutes.

  • Data Analysis: The tracking software will automatically quantify several parameters:

    • Total Distance Traveled: A measure of overall locomotor activity.

    • Time Spent in Center Zone: An index of anxiety-like behavior (less time in the center suggests higher anxiety).

    • Rearing Frequency: A measure of exploratory behavior.

  • Statistical Analysis: Compare the data from the drug-treated groups to the vehicle-treated control group using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test).

Protocol 2.2: Prepulse Inhibition (PPI) of Acoustic Startle

Objective: To determine if this compound disrupts sensorimotor gating, a characteristic effect of NMDA antagonists and a translational marker for psychosis.[8][9]

Materials:

  • Startle response system with sound-attenuating chambers, speakers, and motion sensors.

  • Animals, vehicle, and test compound as in Protocol 2.1.

Step-by-Step Methodology:

  • Acclimation and Administration: As described above.

  • Habituation: Place the animal in the startle chamber and allow a 5-minute habituation period with background white noise (e.g., 65 dB).

  • Test Session: The session consists of a series of pseudo-randomized trials:

    • Pulse-Alone Trials: A strong acoustic stimulus (the pulse, e.g., 120 dB for 40 ms).

    • Prepulse-Pulse Trials: A weaker acoustic stimulus (the prepulse, e.g., 75 dB for 20 ms) presented 100 ms before the 120 dB pulse.

    • No-Stimulus Trials: Only background noise to measure baseline movement.

  • Measurement: The system records the maximal startle amplitude (Vₘₐₓ) in response to each stimulus.

  • Data Analysis:

    • Calculate the percentage of PPI for each prepulse-pulse trial: %PPI = 100 * [(Startle on Pulse-Alone) - (Startle on Prepulse-Pulse)] / (Startle on Pulse-Alone).

    • Compare the %PPI between drug-treated groups and the vehicle control group using ANOVA. A significant reduction in %PPI indicates a disruption of sensorimotor gating.

Interpreting the Data: Building a Pharmacological Profile

The data gathered from these protocols will allow for the construction of a comprehensive profile for this compound. The in vitro results will define its potency and selectivity, confirming if the NMDA receptor is indeed its primary target. The in vivo data will then provide crucial context, revealing the behavioral consequences of this molecular interaction. For instance, a compound that binds to and antagonizes the NMDA receptor in vitro would be expected to increase locomotor activity at lower doses and disrupt PPI in vivo, mirroring the effects of known dissociatives.[8]

Visualizing the Hypothesized Molecular Action

G cluster_0 NMDA Receptor Signaling cluster_1 Antagonist Action Glutamate Glutamate NMDAR NMDA Receptor Mg²⁺ Block Ion Channel Glutamate->NMDAR:f0 Glycine Glycine Glycine->NMDAR:f0 Ca_Influx Ca²⁺ Influx NMDAR:f2->Ca_Influx Channel Opening Block Channel Block Signaling Downstream Signaling (e.g., CaMKII, CREB) Synaptic Plasticity Ca_Influx->Signaling Compound 2-(3-Methoxyphenyl) morpholine Compound->NMDAR:f2 Binds inside channel

Caption: Hypothesized mechanism of this compound as an NMDA receptor channel blocker.

Conclusion and Future Directions

This document outlines a foundational, hypothesis-driven research plan to elucidate the neuropharmacological profile of this compound. By systematically progressing from in vitro binding and functional assays to in vivo behavioral paradigms, researchers can effectively determine its primary mechanism of action, selectivity, and potential therapeutic or toxicological profile. Positive findings, particularly confirmation of potent and selective NMDA receptor antagonism with a favorable behavioral profile (e.g., antidepressant-like effects without significant psychosis-like effects), would warrant further investigation. Subsequent steps would include detailed pharmacokinetic studies to assess brain penetration and metabolic stability[8], evaluation in more complex cognitive and disease-specific animal models, and synthesis of analogs to explore structure-activity relationships (SAR).

References

  • Wallach, J., De Paoli, G., Adejare, A., & Brandt, S. D. (2017). Syntheses, analytical and pharmacological characterizations of the ‘legal high’ 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues. Drug Testing and Analysis, 9(10), 1577-1589. Available from: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. (n.d.). (S)-3-(3-Methoxyphenyl)morpholine. National Center for Biotechnology Information. Available from: [Link]

  • Gadaleta, D., Celly, S. L., & Ciana, L. D. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 539-558. Available from: [Link]

  • Gadaleta, D., Celly, S. L., & Ciana, L. D. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed Central. Available from: [Link]

  • Štefková-Mazochová, K., Danda, H., Mazoch, V., et al. (2025). The acute effects of methoxphenidine on behaviour and pharmacokinetics profile in animal model. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 137, 111285. Available from: [Link]

  • Powell, S. B., & Geyer, M. A. (2013). Animal Models of Relevance to the Schizophrenia Prodrome. Biological Psychiatry, 74(1), 3-4. Available from: [Link]

  • Zhu, W., et al. (2014). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. PubMed Central. Available from: [Link]

  • Patel, R., et al. (2016). 2-(3-Methoxyphenyl)quinazoline Derivatives: A New Class of Direct Constitutive Androstane Receptor (CAR) Agonists. Journal of Medicinal Chemistry, 59(11), 5494-5510. Available from: [Link]

  • Zarrindast, M. R., et al. (2005). Pharmacological characterization of 2-methoxy-N-propylnorapomorphine's (MNPA) interactions with D2 and D3 dopamine receptors. PubMed Central. Available from: [Link]

  • Rickli, A., et al. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Neuropharmacology, 99, 567-577. Available from: [Link]

  • Zanda, M., et al. (2011). 3-(4-Chloro-2-Morpholin-4-yl-Thiazol-5-yl)-8-(1-Ethylpropyl)-2,6-Dimethyl-Imidazo[1,2-b]Pyridazine: A Novel Brain-Penetrant, Orally Available Corticotropin-Releasing Factor Receptor 1 Antagonist with Efficacy in Animal Models of Alcoholism. PubMed Central. Available from: [Link]

Sources

Application Notes & Protocols: A Framework for Elucidating the Structure-Activity Relationship of 2-(3-Methoxyphenyl)morpholine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Here are the detailed Application Notes and Protocols for exploring the structure-activity relationship of 2-(3-Methoxyphenyl)morpholine analogs.

Abstract: The 2-aryl-morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous centrally active agents.[1] Specifically, the this compound core represents a key pharmacophore whose analogs have shown potential as modulators of critical CNS targets, including the N-methyl-D-aspartate (NMDA) receptor.[2] This guide provides a comprehensive framework for researchers and drug development professionals to systematically explore the structure-activity relationships (SAR) of this chemical series. We delve into the causal rationale behind analog design, provide detailed, self-validating protocols for chemical synthesis and biological evaluation, and offer a structured approach to data interpretation.

Part I: Theoretical Framework & Design Rationale

The exploration of a chemical scaffold's SAR is not a random walk but a hypothesis-driven process. The this compound structure offers several strategic points for modification, each capable of probing different aspects of the ligand-receptor interaction, such as steric tolerance, electronic requirements, and hydrogen bonding potential.

1.1 The Core Pharmacophore

The parent structure can be deconstructed into three key regions for modification:

  • Aryl Ring (A): The phenyl group is critical for interaction, likely through pi-stacking and hydrophobic interactions within the target's binding pocket. The position and nature of substituents can drastically alter electronic distribution and steric profile.

  • Morpholine Ring (B): This heterocyclic system is more than a simple linker. Its oxygen atom can act as a hydrogen bond acceptor, and its nitrogen atom's basicity (pKa ≈ 8.7) is crucial for salt formation and potential ionic interactions.[3] The ring's chair conformation also imparts a specific 3D geometry to the molecule.

  • Linkage and Stereochemistry (C): The chiral center at the C2 position of the morpholine ring is of paramount importance. The relative orientation of the aryl group is dictated by this stereocenter, and different enantiomers or diastereomers often exhibit vastly different biological activities.[4]

1.2 Strategic Design of an Analog Library

A successful SAR campaign relies on systematic, conservative changes to the lead structure. The following diagram illustrates the key vectors for chemical modification.

SAR_Strategy cluster_0 SAR Exploration Strategy cluster_1 Modification Vectors on Core Scaffold Core Analog Design Cycle Synthesis Chemical Synthesis Core->Synthesis Hypothesis Screening Biological Screening Synthesis->Screening Analogs Analysis SAR Analysis Screening->Analysis Data (Ki, IC50) Analysis->Core New Insights Scaffold R1 Aryl Substitution (R1) - Positional Isomers (2-, 4-) - Electronic Effects (Cl, F, CH3) - Bioisosteres (e.g., Pyridyl) R1->Scaffold R2 Morpholine N-Substitution (R2) - Alkylation (Me, Et) - Bulky Groups (iPr, Bn) - Functional Groups (e.g., amides) R2->Scaffold R3 Stereochemistry (C2) - (R) vs (S) configuration R3->Scaffold

Caption: Logical workflow for SAR exploration and key modification points.

  • Aryl Ring Modifications: The initial focus should be on the methoxy group. Investigating positional isomers (e.g., 2-methoxy and 4-methoxy) reveals the spatial tolerance of the binding pocket.[2] Subsequently, replacing the methoxy group with electronically different but sterically similar groups (e.g., -H, -CH₃, -F, -Cl) can elucidate the importance of its hydrogen-bonding or electronic character.

  • Morpholine Nitrogen Modifications: The nitrogen atom is typically protonated at physiological pH. Modifying this position with small alkyl groups (methyl, ethyl) can probe for steric hindrance near this ionic interaction site. Larger or functionalized substituents can be explored to seek additional binding interactions or modulate pharmacokinetic properties.

  • Stereochemical Investigation: Synthesis of individual enantiomers is critical. Biological targets are chiral, and often only one enantiomer is responsible for the desired activity, while the other may be inactive or contribute to off-target effects.

Part II: Synthesis and Characterization Protocols

The synthesis of 2-aryl-morpholine analogs can be achieved through various established routes.[3][5] Below is a representative protocol for the synthesis of the parent compound, which can be adapted for various analogs.

Protocol 1: Synthesis of (±)-2-(3-Methoxyphenyl)morpholine

This protocol follows a two-step procedure involving the formation of an N-protected amino alcohol followed by a cyclization reaction.

Rationale: This method is robust and allows for the introduction of diversity at the aryl group by starting with different substituted styrene oxides or corresponding amino alcohols. The use of a protecting group (Boc) on the nitrogen prevents side reactions and is easily removed.

Step 1: Synthesis of 2-((tert-butoxycarbonyl)amino)-1-(3-methoxyphenyl)ethan-1-ol

  • To a solution of 2-amino-1-(3-methoxyphenyl)ethan-1-ol (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium bicarbonate (NaHCO₃, 2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor reaction completion by TLC (e.g., 30% Ethyl Acetate/Hexane).

  • Once complete, add water and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the N-Boc protected amino alcohol.

Step 2: Cyclization to form N-Boc-2-(3-methoxyphenyl)morpholine

  • Dissolve the product from Step 1 (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add 1-bromo-2-chloroethane (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux for 6-8 hours.

  • Monitor reaction completion by TLC.

  • Carefully quench the reaction at 0 °C by the slow addition of water.

  • Extract the product with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography.

Step 3: Deprotection to yield this compound

  • Dissolve the N-Boc protected morpholine (1.0 eq) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.

  • Stir at room temperature for 2-4 hours until deprotection is complete (monitored by TLC/LC-MS).

  • Concentrate the reaction mixture under reduced pressure.

  • Re-dissolve the residue in DCM and wash with saturated NaHCO₃ solution until the aqueous layer is basic.

  • Extract with DCM (3x), dry the combined organic layers over Na₂SO₄, and concentrate to yield the final product.

Protocol 2: Analytical Characterization

Each synthesized analog must be rigorously characterized to confirm its structure and purity before biological testing.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Confirm the presence of all expected protons and their integrations. Key signals include the aromatic protons, the methoxy singlet, and the diastereotopic protons of the morpholine ring.

    • ¹³C NMR: Confirm the number of unique carbon atoms in the molecule.

  • Mass Spectrometry (MS):

    • Use High-Resolution Mass Spectrometry (HRMS) to confirm the elemental composition by matching the exact mass to the calculated mass ([M+H]⁺).

  • Purity Analysis (HPLC):

    • Use a reverse-phase HPLC method with UV detection (e.g., at 254 nm and 280 nm) to determine the purity of the final compound. The purity should be ≥95% for use in biological assays.

Part III: Biological Evaluation Protocols

Based on existing literature, a primary target for this scaffold is the NMDA receptor, and a plausible secondary target class includes monoamine transporters or oxidases due to the structural similarity to other neuroactive agents.[2][6]

Biological_Workflow start Synthesized Analog (Purity ≥95%) binding_assay Protocol 3: Competitive Radioligand Binding Assay start->binding_assay functional_assay Protocol 4: Functional Assay (e.g., MAO Inhibition) start->functional_assay data_ki Determine Affinity (Ki) for Target Receptor binding_assay->data_ki data_ic50 Determine Potency (IC50) for Functional Effect functional_assay->data_ic50 sar_table Populate SAR Table data_ki->sar_table data_ic50->sar_table

Caption: Workflow for the biological evaluation of synthesized analogs.

Protocol 3: In Vitro NMDA Receptor Competitive Binding Assay

Rationale: This assay is considered the gold standard for determining the binding affinity of a test compound for a specific receptor.[7] It measures the ability of an unlabeled test compound to compete with a radiolabeled ligand that has high affinity and specificity for the target. The output, the inhibition constant (Ki), is a direct measure of binding affinity.

Materials:

  • Receptor Source: Rat forebrain membrane homogenate.

  • Radioligand: (+)-[3-³H]-MK-801 (a high-affinity NMDA receptor channel blocker).

  • Non-specific Binding Control: A high concentration of an unlabeled potent NMDA receptor ligand (e.g., 10 µM MK-801).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Test Compounds: Analogs dissolved in DMSO, then serially diluted in assay buffer.

  • Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/B or GF/C).

  • Scintillation Counter: For quantifying radioactivity.

Procedure:

  • Plate Setup: Prepare a 96-well plate. Designate wells for "Total Binding" (radioligand + buffer), "Non-specific Binding" (radioligand + non-specific control), and "Test Compound" (radioligand + serial dilutions of analog).[8]

  • Reagent Addition:

    • To all wells, add 50 µL of assay buffer.

    • Add 50 µL of the appropriate test compound dilution, buffer (for Total), or non-specific control.

    • Add 50 µL of the radioligand ([³H]-MK-801) at a fixed concentration (typically at or below its Kd value, e.g., 1-2 nM).

    • Initiate the binding reaction by adding 50 µL of the rat forebrain membrane preparation (protein concentration optimized to ensure <10% of added ligand is bound).[9]

  • Incubation: Incubate the plate at a specified temperature (e.g., 25 °C) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).

  • Termination and Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the free radioligand.[10]

  • Washing: Quickly wash the filters with ice-cold assay buffer (3x) to remove any non-specifically trapped radioligand.

  • Quantification: Punch the filters into scintillation vials, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of analog that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 4: In Vitro Monoamine Oxidase (MAO) Inhibition Assay

Rationale: To investigate if the analogs interact with monoamine oxidase, a key enzyme in neurotransmitter metabolism. This functional assay measures the inhibition of enzyme activity.[11] Selective inhibitors for MAO-A and MAO-B are used in treating depression and Parkinson's disease, respectively.[12]

Materials:

  • Enzyme Source: Recombinant human MAO-A and MAO-B enzymes.

  • Substrate: Kynuramine (a substrate for both isoforms).

  • Positive Controls: Clorgyline (MAO-A selective inhibitor), Selegiline (MAO-B selective inhibitor).[11]

  • Assay Buffer: e.g., 100 mM potassium phosphate buffer, pH 7.4.

  • Detection: A spectrophotometer or plate reader capable of measuring absorbance at ~316 nm (for the product of kynuramine metabolism, 4-hydroxyquinoline).[12]

Procedure:

  • Pre-incubation: In a 96-well UV-transparent plate, add 50 µL of assay buffer, 25 µL of the test compound (at various concentrations) or positive control, and 25 µL of the MAO-A or MAO-B enzyme solution.

  • Incubate for 15 minutes at 37 °C to allow the inhibitor to bind to the enzyme.

  • Initiation: Start the enzymatic reaction by adding 100 µL of the kynuramine substrate.

  • Measurement: Immediately begin monitoring the increase in absorbance at 316 nm over time (kinetic read) or perform an endpoint reading after a fixed time (e.g., 30 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor.

    • Plot the percentage of inhibition (relative to the uninhibited control) against the log concentration of the test compound.

    • Use non-linear regression to determine the IC₅₀ value for both MAO-A and MAO-B. This allows for the determination of both potency and selectivity.

Part IV: Data Analysis and SAR Interpretation

The ultimate goal is to correlate specific structural changes with observed changes in biological activity.

4.1 Data Presentation

Summarize the data in a structured table. This allows for at-a-glance comparison and facilitates the identification of trends.

Compound R¹ (Aryl Sub) R² (N-Sub) Stereo. NMDA Ki (nM)[2] MAO-A IC₅₀ (µM) MAO-B IC₅₀ (µM) Selectivity (MAO-A/B)
1 3-MeOH(±)50 ± 615.225.80.59
2 2-MeOH(±)250 ± 3022.540.10.56
3 4-MeOH(±)310 ± 4535.155.30.63
4 3-MeH(±)40 ± 510.518.90.56
5 HH(±)65 ± 818.333.40.55
6 3-MeOMe(±)75 ± 912.120.50.59
7a 3-MeOH(R)TBDTBDTBDTBD
7b 3-MeOH(S)TBDTBDTBDTBD
Ketamine ---58 ± 7>100>100-
PCP ---4 ± 0.5>100>100-

(Note: Data for NMDA Ki is adapted from analogous arylcyclohexylmorpholines for illustrative purposes[2]. MAO data is hypothetical for this example.)

  • Effect of Methoxy Position: Comparing compounds 1 , 2 , and 3 , it is evident that the 3-methoxy substitution provides the highest affinity for the NMDA receptor. Moving the methoxy group to the 2- or 4-position leads to a 5- to 6-fold loss in affinity, respectively.[2] This strongly suggests that the binding pocket has a specific sub-region that favorably accommodates a substituent at the meta position.

  • Importance of the Methoxy Group: Comparing compound 1 (3-MeO) with compound 5 (H) and compound 4 (3-Me) shows that removing the oxygen (in 4 ) or the entire group (in 5 ) results in only a modest change in affinity. This indicates that while the 3-position is optimal for substitution, a hydrogen bond to the methoxy oxygen may not be the primary driver of affinity for this particular target.

  • N-Substitution: The introduction of a small methyl group on the morpholine nitrogen (compound 6 ) leads to a slight decrease in NMDA affinity compared to the parent 1 . This suggests that the region around the protonated amine is sterically constrained.

  • Future Directions: The data suggests that further exploration of small, electronically varied substituents at the 3-position of the aryl ring is warranted. Crucially, the synthesis and testing of individual enantiomers (7a and 7b ) is the next logical and essential step to identify the active stereoisomer and potentially improve potency and selectivity.

References

  • Molecular Docking Studies of Novel Morpholine Derivatives against SARS-CoV-2 Inhibitors for COVID-19. (n.d.). Research Journal.
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  • SIGMA RECEPTOR BINDING ASSAYS. (2016). PMC - NIH.
  • Synthesis, docking and evaluation of in vitro anti-inflammatory activity of novel morpholine capped β-lactam deriv
  • Synthesis, Antitumor Evaluation and Molecular Docking of New Morpholine Based Heterocycles. (2017). PMC - PubMed Central.
  • Radioligand Binding Studies. (n.d.).
  • Receptor Binding Assays for HTS and Drug Discovery. (2012). NCBI - NIH.
  • Synthesis of new morpholine containing 3-amido-9-ethylcarbazole derivative and studies on its biophysical interactions with calf thymus DNA/HSA. (n.d.). Taylor & Francis.
  • Synthesis, Biological Evaluation and Molecular Docking Studies of Piperidinylpiperidines and Spirochromanones Possessing Quinoline Moieties as Acetyl-CoA Carboxylase Inhibitors. (n.d.). MDPI.
  • A review on pharmacological profile of Morpholine derivatives. (2015).
  • An updated review on morpholine derivatives with their pharmacological actions. (2022). Journal.
  • Syntheses, analytical and pharmacological characterizations of the 'legal high' 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues. (2017). PubMed.
  • Chemical synthesis of morpholine derivatives. (n.d.).
  • OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). (n.d.). Cell Biolabs, Inc..
  • Enzyme Inhibition Assays for Monoamine Oxidase. (2024). PubMed.
  • Monoamine Oxidase Inhibitor Screening Kit (BA0188). (n.d.). Assay Genie.
  • Monoamine Oxidase (MAO) Inhibition Assay. (n.d.). Evotec.
  • Biological activities of morpholine derivatives and molecular targets involved. (2024).
  • Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. (2018). PMC.
  • Synthesis and SAR of morpholine and its derivatives: A review upd
  • A review on pharmacological profile of Morpholine derivatives. (2015).
  • In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. (n.d.). MDPI.
  • (2S,3S)-2-[α-(2-[11C]Methylphenoxy)phenylmethyl]morpholine. (2009). NCBI.
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Application Note & Protocols: Development of Immunoassays for 2-(3-Methoxyphenyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the development and validation of sensitive and specific immunoassays for the quantification of the small molecule 2-(3-Methoxyphenyl)morpholine. As a morpholine derivative, this compound represents a class of molecules with significant interest in medicinal and organic chemistry.[1][2] The ability to accurately measure its concentration in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and various research applications.[3] We present detailed protocols for two robust competitive immunoassay formats: the Enzyme-Linked Immunosorbent Assay (ELISA) and the Fluorescence Polarization Immunoassay (FPIA). This guide covers all critical stages of development, from hapten design and immunogen synthesis to antibody production, assay optimization, and validation, providing researchers with the foundational knowledge to establish a reliable analytical method.

Introduction: The Need for Small Molecule Immunoassays

While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for small molecule quantification due to its high sensitivity and specificity,[4][5][6] it can be resource-intensive and may not be suitable for high-throughput screening (HTS) applications.[7] Immunoassays offer a compelling alternative, providing rapid analysis, cost-effectiveness, and high throughput, making them ideal for screening large numbers of samples in drug discovery and clinical diagnostics.[8][9]

The primary challenge in developing an immunoassay for a small molecule like this compound is its low molecular weight, which prevents it from eliciting an immune response on its own. To overcome this, the molecule must be chemically modified into a hapten and conjugated to a large carrier protein, creating an immunogen capable of inducing specific antibody production.[10][11] This guide details the strategic design of such haptens and their subsequent use in developing two distinct, powerful immunoassay platforms.

Foundational Principle: The Competitive Immunoassay

Due to their small size, haptens like this compound cannot be simultaneously bound by two different antibodies, making the standard "sandwich" immunoassay format unsuitable.[12][13] Therefore, a competitive format is employed. The core principle involves competition between the free analyte (the target molecule in the sample) and a labeled form of the analyte for a limited number of specific antibody binding sites. The measured signal is inversely proportional to the concentration of the analyte in the sample.

We will explore two powerful implementations of this principle:

  • Competitive ELISA (cELISA): A heterogeneous assay where the signal is generated by an enzyme-conjugated antibody. It requires wash steps to separate bound and unbound reagents.[14][15]

  • Fluorescence Polarization Immunoassay (FPIA): A homogeneous assay that requires no separation steps, making it exceptionally fast and amenable to automation.[16][17][18] The signal is based on changes in the rotational speed of a fluorescently-labeled hapten upon binding to an antibody.[19]

Stage 1: Hapten Design and Reagent Synthesis

The success of any small molecule immunoassay begins with the rational design of the hapten. The goal is to attach a linker to a position on the target molecule that is distal from its key antigenic determinants, thus ensuring that the resulting antibodies recognize the parent molecule with high fidelity.

Hapten Synthesis Strategy

For this compound, the phenyl ring offers a suitable position for modification without significantly altering the core morpholine structure. We propose introducing a carboxylic acid-terminated linker at the para-position of the methoxy group, which can be readily achieved through demethylation followed by etherification. This linker provides a reactive carboxyl group for conjugation to carrier proteins.

Hapten_Synthesis

Immunogen and Assay Reagent Preparation

To generate antibodies and create assay-specific reagents, the synthesized hapten must be conjugated to larger molecules. The active ester method using carbodiimide chemistry is a robust and widely used approach.[20][21]

  • Immunogen (for Antibody Production): The hapten is conjugated to a highly immunogenic carrier protein like Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH).

  • ELISA Coating Antigen: For a heterologous assay strategy, which often improves sensitivity, the hapten is conjugated to a different carrier protein, such as Ovalbumin (OVA).[22]

  • FPIA Tracer: The hapten is conjugated to a fluorophore, such as fluorescein, to create the fluorescent tracer required for the FPIA.[16]

Conjugation_Workflow

Stage 2: Polyclonal Antibody Production

Polyclonal antibodies offer a robust and cost-effective solution for initial assay development, providing a diverse pool of antibodies that recognize multiple epitopes on the hapten.[23]

Protocol: Polyclonal Antibody Generation

  • Antigen Preparation: Emulsify the hapten-BSA immunogen (e.g., 1 mg/mL) with an equal volume of Complete Freund's Adjuvant (CFA) for the primary immunization and Incomplete Freund's Adjuvant (IFA) for subsequent booster immunizations.[24]

  • Immunization: Immunize two healthy New Zealand white rabbits with the prepared emulsion via subcutaneous injections at multiple sites. A typical immunization schedule involves a primary injection followed by booster shots every 2-4 weeks.[24][25][26]

  • Titer Monitoring: Collect small blood samples (test bleeds) 7-10 days after each booster. Determine the antibody titer using an indirect ELISA, coating microplates with the hapten-OVA conjugate. A rising titer indicates a successful immune response.[25]

  • Serum Collection: Once a high and stable titer is achieved (typically after 3-4 boosters), perform a final bleed to collect a larger volume of antiserum.

  • Antibody Purification: Purify the IgG fraction from the antiserum using Protein A/G affinity chromatography. This removes other serum proteins that could interfere with the assay.[24] Store the purified antibodies in a stabilizing buffer at -20°C or -80°C.

Stage 3: Competitive ELISA Protocol

This protocol describes a heterologous indirect competitive ELISA, a format known for its high sensitivity.[22]

cELISA_Workflow

Materials & Reagents
Reagent/MaterialRecommended Specifications
Microplates 96-well high-binding polystyrene plates
Coating Antigen Hapten-OVA conjugate (1-10 µg/mL)
Primary Antibody Purified anti-hapten polyclonal antibody
Sample/Standard This compound in assay buffer
Secondary Antibody HRP-conjugated Goat Anti-Rabbit IgG
Coating Buffer Carbonate-bicarbonate buffer (pH 9.6)
Wash Buffer PBS with 0.05% Tween-20 (PBST)
Blocking Buffer 1% BSA in PBST
Assay Buffer 0.5% BSA in PBST
Substrate TMB (3,3',5,5'-Tetramethylbenzidine)
Stop Solution 2 M Sulfuric Acid (H₂SO₄)
Instrumentation Microplate reader (450 nm)
Step-by-Step Protocol
  • Plate Coating: Add 100 µL of Hapten-OVA solution (optimized concentration, e.g., 1 µg/mL in Coating Buffer) to each well. Incubate overnight at 4°C.[15]

  • Washing (1): Discard the coating solution and wash the plate 3 times with 300 µL/well of Wash Buffer.

  • Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature (RT). This step prevents non-specific binding of antibodies to the plate surface.

  • Washing (2): Discard the blocking solution and wash the plate 3 times as in step 2.

  • Competitive Reaction:

    • Add 50 µL of standard or unknown sample to the appropriate wells.

    • Immediately add 50 µL of the primary antibody (diluted in Assay Buffer to an optimized concentration) to each well.

    • Incubate for 1 hour at 37°C.[27] During this step, the free analyte in the sample competes with the coated antigen for antibody binding sites.

  • Washing (3): Discard the solution and wash the plate 5 times with Wash Buffer. This is a critical wash step to remove unbound primary antibody.

  • Secondary Antibody Incubation: Add 100 µL of HRP-conjugated secondary antibody (diluted in Assay Buffer) to each well. Incubate for 30-60 minutes at 37°C.[14]

  • Washing (4): Discard the solution and wash the plate 5 times with Wash Buffer to remove unbound secondary antibody.

  • Signal Development: Add 100 µL of TMB Substrate to each well. Incubate in the dark at RT for 15-20 minutes, or until sufficient color develops.[27]

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance (Optical Density, OD) at 450 nm within 30 minutes of adding the stop solution.[15]

Stage 4: Fluorescence Polarization Immunoassay (FPIA) Protocol

FPIA is a homogeneous technique that leverages the principles of fluorescence polarization to quantify analyte concentration.[17][19]

FPIA_Principle

Materials & Reagents
Reagent/MaterialRecommended Specifications
Microplates Black, flat-bottom 96- or 384-well plates
FPIA Tracer Hapten-Fluorescein conjugate
Antibody Purified anti-hapten polyclonal antibody
Sample/Standard This compound in FPIA buffer
FPIA Buffer PBS, pH 7.4
Instrumentation Fluorescence polarization plate reader
Step-by-Step Protocol
  • Reagent Preparation: Prepare working solutions of the FPIA tracer and the primary antibody in FPIA buffer. The optimal concentrations must be determined empirically through checkerboard titration.

  • Assay Reaction:

    • Add 50 µL of standard or unknown sample to the appropriate wells of the black microplate.

    • Add 50 µL of the antibody working solution.

    • Add 50 µL of the FPIA tracer working solution.

  • Incubation: Incubate the plate for a short period (e.g., 5-15 minutes) at RT, protected from light. The reaction reaches equilibrium quickly.[18]

  • Data Acquisition: Measure the fluorescence polarization (in milli-polarization units, mP) using a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore (e.g., 485 nm excitation and 535 nm emission for fluorescein).

Data Analysis and Assay Validation

Standard Curve and Data Interpretation

For both assays, a standard curve is generated by plotting the signal (OD for ELISA, mP for FPIA) against the logarithm of the standard concentration. A four-parameter logistic (4-PL) model is typically used for fitting cELISA data. The concentration of the analyte in unknown samples is then interpolated from this curve.

Assay Validation

A newly developed immunoassay must be rigorously validated to ensure its performance characteristics are suitable for its intended purpose.[28]

Key Validation Parameters:

ParameterDescriptionAcceptance Criteria (Example)
Precision Agreement between replicate measurements. Assessed as intra- and inter-assay precision.Coefficient of Variation (CV) < 15%
Accuracy Closeness of the measured value to the true value. Assessed by spike-recovery studies in the relevant matrix.Recovery between 85-115%
Sensitivity The lowest concentration that can be reliably detected. Defined by the Limit of Detection (LOD) and Limit of Quantification (LOQ).Determined statistically (e.g., Mean of blank + 3*SD)
Specificity Ability to exclusively measure the intended analyte. Assessed by testing cross-reactivity with structurally related compounds.Cross-reactivity with key analogs < 1%
Matrix Effect The influence of sample components on the assay. Evaluated by comparing standard curves in buffer vs. matrix.Minimal deviation between curves

References

  • Smith, D. S., & Eremin, S. A. (2008). Fluorescence polarization immunoassays and related methods for simple, high-throughput screening of small molecules. Analytical and Bioanalytical Chemistry, 391(5), 1499–1507. [Link]

  • Wikipedia. (n.d.). Fluorescence polarization immunoassay. Retrieved January 12, 2026, from [Link]

  • Li, N., & He, J. (2010). Fluorescence Polarization Assays in Small Molecule Screening. Expert Opinion on Drug Discovery, 5(2), 165-175. [Link]

  • RTI International. (n.d.). Validating Immunoassays for Urine and Oral Fluid Drug Testing. Forensic Technology Center of Excellence. Retrieved January 12, 2026, from [Link]

  • Näsström, E., & Larsson, A. (2015). Fluorescence Polarization Immunoassays and Related Methods for Simple, High-throughput Screening of Small Molecules. ResearchGate. [Link]

  • Creative Diagnostics. (2021). Competitive ELISA. Retrieved January 12, 2026, from [Link]

  • Shankar, G., Devanarayan, V., Amaravadi, L., et al. (2008). Recommendations for the validation of immunoassays used for detection of host antibodies against biotechnology products. Journal of Pharmaceutical and Biomedical Analysis, 48(5), 1267–1281. [Link]

  • Bio-Rad. (n.d.). Competitive ELISA Protocol. Retrieved January 12, 2026, from [Link]

  • Creative Diagnostics. (2024). Drug Immunoassays. Retrieved January 12, 2026, from [Link]

  • Oplatowska, M., & Elliott, C. T. (2017). What is the current value of fluorescence polarization assays in small molecule screening? Expert Opinion on Drug Discovery, 12(7), 715-725. [Link]

  • Wilson, D. H., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. ResearchGate. [Link]

  • St John's Laboratory. (n.d.). Competitive ELISA protocol. Retrieved January 12, 2026, from [Link]

  • Quanterix. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Retrieved January 12, 2026, from [Link]

  • Gorovits, B., et al. (2021). Anti-drug Antibody Validation Testing and Reporting Harmonization. The AAPS Journal, 24(1), 1. [Link]

  • Reisfield, G. M., & Goldberger, B. A. (2011). The Utility of Immunoassays for Urine Drug Testing. ResearchGate. [Link]

  • Owens, S. M., et al. (2008). The Synthesis of Haptens and Their Use for the Development of Monoclonal Antibodies for Treating Methamphetamine Abuse. Journal of Medicinal Chemistry, 51(19), 6213–6221. [Link]

  • Royal Society of Chemistry. (n.d.). Development of crosslinker-free antibody–enzyme conjugates for immunoassays in pesticide residue detection. Analytical Methods. Retrieved January 12, 2026, from [Link]

  • Agilent Technologies. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research. Retrieved January 12, 2026, from [Link]

  • Huong, P. T. M., et al. (2021). Determination of morpholine residues in apples by liquid chromatography tandem mass spectrophotometry (LC-MS/MS). Vietnam Journal of Food Control, 4(4), 285-291. [Link]

  • Sino Biological. (n.d.). Polyclonal Antibody Production. Retrieved January 12, 2026, from [Link]

  • Saptorini, K., & Suripto. (2018). Preparation of Hapten and Immunogen for Producing Polyclonal Antibody Specific to Cypermethrin. International Journal of Agriculture and Biology, 20(4), 841-846. [Link]

  • Wisser, H., Herrmann, R., & Knoll, E. (1978). Methodical investigation of the production of antibodies towards 3,4-dimethoxyphenylethylamine. Clinica Chimica Acta, 86(2), 179-185. [Link]

  • Rockland Immunochemicals. (n.d.). Immunoassay Development. Retrieved January 12, 2026, from [Link]

  • Wang, Z., et al. (2019). Modulating Linker Composition of Haptens Resulted in Improved Immunoassay for Histamine. Molecules, 24(20), 3662. [Link]

  • ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). Synthetic routes of hapten (a) and immunogen and coating antigen (b) of ATR. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (2015). Synthesis and Characterization of Some New Morpholine Derivatives. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (2021). Determination of morpholine residues in apples by liquid chromatography tandem mass spectrophotometry (LC-MS/MS) | Request PDF. Retrieved January 12, 2026, from [Link]

  • Zhao, L., et al. (2019). Preparation of Monoclonal Antibody and Development of Indirect Competitive Enzyme-Linked Immunosorbent Assay and Fluorescence-Linked Immunosorbent Assay for Detecting 3-Amino-5-methylmorpholino-2-oxazolidinone (AMOZ) in Edible Animal Tissue. Molecules, 24(21), 3925. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Grebenchuk, O., et al. (2018). Production and characterization of polyclonal antibodies to human recombinant domain B-free antihemophilic factor VIII. Biotechnologia Acta, 11(1), 5-13. [Link]

  • Butch, A. W. (2009). A Selected History and Future of Immunoassay Development and Applications in Clinical Chemistry. Clinical Chemistry, 55(10), 1878-1880. [Link]

  • Jones, C. K., et al. (2017). Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. Bioorganic & Medicinal Chemistry Letters, 27(15), 3343-3347. [Link]

  • Gróf, I., et al. (2021). Opioid-Based Haptens: Development of Immunotherapy. International Journal of Molecular Sciences, 22(16), 8878. [Link]

  • Gee, S. J., et al. (2008). Development of an Immunoassay for the Detection of the Phenylpyrazole Insecticide Fipronil. Journal of Agricultural and Food Chemistry, 56(18), 8235–8244. [Link]

  • Wang, Y., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Molecules, 23(10), 2465. [Link]

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  • ResearchGate. (n.d.). Figure 2. Various approaches for synthesis of morpholine The various.... Retrieved January 12, 2026, from [Link]

  • Lee, J. H., et al. (2024). Chemical Profiling and UPLC-qTOF-MS/MS-Based Metabolomics of Three Different Parts of Edgeworthia chrysantha and Identification of Glucose Uptake-Enhancing Compounds. Metabolites, 14(1), 38. [Link]

  • Esteve-Turrillas, F. A., et al. (2011). Development of monoclonal antibody-based immunoassays for the analysis of bisphenol A in canned vegetables. Journal of Environmental Science and Health, Part B, 46(6), 528-536. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(3-Methoxyphenyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-(3-Methoxyphenyl)morpholine. This resource is designed for researchers, medicinal chemists, and process development scientists. Morpholine and its derivatives are privileged scaffolds in medicinal chemistry, valued for their ability to improve the pharmacokinetic profiles of drug candidates.[1][2] The 2-aryl substitution pattern, in particular, presents unique synthetic challenges. This guide provides in-depth, experience-driven advice to navigate common issues, optimize reaction conditions, and ensure the successful synthesis and purification of your target compound.

Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for preparing this compound?

The synthesis of 2-substituted morpholines can be approached through several strategic disconnections. The most common and reliable methods involve the cyclization of a linear amino alcohol precursor. Key strategies include the intramolecular cyclization of an N-substituted diethanolamine derivative or the reaction of a styrene oxide precursor with an ethanolamine. A generalized overview of these pathways is presented below.

cluster_0 Synthetic Pathways to this compound A Route A: From 2-Amino-1-(3-methoxyphenyl)ethanol B Route B: From (3-Methoxyphenyl)oxirane C Route C: Reductive Amination Product This compound A_1 Starting Material: 2-Amino-1-(3-methoxyphenyl)ethanol A_2 Step 1: N-Alkylation with 2-haloethanol or ethylene oxide A_1->A_2 High convergence A_3 Intermediate: 2-((2-hydroxyethyl)amino)-1- (3-methoxyphenyl)ethanol A_2->A_3 High convergence A_4 Step 2: Intramolecular Cyclization (e.g., Acid-catalyzed dehydration) A_3->A_4 High convergence A_4->Product High convergence B_1 Starting Material: (3-Methoxyphenyl)oxirane B_2 Step 1: Ring-opening with ethanolamine B_1->B_2 Potential regioselectivity issues B_3 Intermediate: 1-(Ethanolamino)-1- (3-methoxyphenyl)ethanol (Regioisomeric mixture possible) B_2->B_3 Potential regioselectivity issues B_4 Step 2: Intramolecular Cyclization (e.g., Mitsunobu or Appel reaction) B_3->B_4 Potential regioselectivity issues B_4->Product Potential regioselectivity issues C_1 Starting Materials: 3-Methoxybenzaldehyde & Aminoacetaldehyde diethyl acetal C_2 Step 1: Reductive Amination C_1->C_2 Good control C_3 Intermediate: N-(2,2-diethoxyethyl)- (3-methoxyphenyl)methanamine C_2->C_3 Good control C_4 Step 2: Acid-catalyzed Deprotection & Cyclization C_3->C_4 Good control C_4->Product Good control

Caption: Common synthetic routes to this compound.

Q2: How should I purify this compound effectively?

As a secondary amine, this compound is basic and can exhibit challenging behavior during purification, such as tailing on standard silica gel. A multi-step approach is recommended:

  • Aqueous Work-up: Perform an acid-base extraction. Dissolve the crude product in a nonpolar organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl) to protonate the morpholine nitrogen, pulling it into the aqueous layer. Wash the organic layer again to ensure complete extraction. Then, basify the aqueous layer with a base like NaOH or NaHCO₃ to pH > 10 and extract the free amine back into an organic solvent. This process removes non-basic impurities.

  • Chromatography: If further purification is needed, use a modified silica gel chromatography method. Pre-treating the silica with triethylamine (Et₃N) or using an eluent containing a small percentage (0.5-1%) of Et₃N or ammonia in methanol can neutralize the acidic sites on the silica, leading to sharper peaks and better separation.

  • Crystallization: For obtaining highly pure material, crystallization as a salt (e.g., hydrochloride, fumarate, or tartrate) is an excellent final step. This can be achieved by dissolving the purified free base in a suitable solvent like ethanol or isopropanol and adding a stoichiometric amount of the desired acid.[3]

Q3: My subsequent reaction is failing. Should I protect the morpholine nitrogen?

Yes, if you are performing reactions that are sensitive to amines (e.g., using strong bases, organometallics, or electrophilic reagents), the N-H proton and the lone pair on the nitrogen can interfere.

  • When to Protect: Use a protecting group before reactions like Grignard additions, lithiations, or acylations that are not intended to happen at the morpholine nitrogen.

  • Choice of Protecting Group:

    • Boc (tert-butyloxycarbonyl): Easily installed using Boc-anhydride (Boc₂O) and removed under acidic conditions (e.g., TFA in DCM).

    • Cbz (Carboxybenzyl): Installed using Cbz-Cl and is stable to many conditions but can be cleanly removed by catalytic hydrogenation (e.g., H₂, Pd/C), a method that is often compatible with other functional groups.[4]

Section 2: Troubleshooting Guide
Problem 1: Low Yield During Intramolecular Cyclization

Question: I'm attempting an acid-catalyzed dehydration of 2-((2-hydroxyethyl)amino)-1-(3-methoxyphenyl)ethanol, but my yield of this compound is consistently below 30%. What are the critical parameters to optimize?

Answer: Low yields in this key cyclization step are common and typically stem from suboptimal reaction conditions or competing side reactions.[5] Here’s how to troubleshoot:

  • Causality: The reaction is an intramolecular nucleophilic substitution (Sₙ2) where one hydroxyl group is protonated by the acid catalyst to form a good leaving group (water), which is then displaced by the other hydroxyl group (after N-alkylation) or the nitrogen atom. Inadequate temperature, improper acid concentration, or inefficient water removal can stall the reaction or promote side pathways like elimination or polymerization.

  • Troubleshooting Steps & Optimization:

    • Temperature Control: This reaction requires significant thermal energy. If the temperature is too low, the reaction rate will be impractically slow. Conversely, excessively high temperatures can cause decomposition or charring.[5] Aim for a temperature range of 160-200°C when using a strong dehydrating acid like sulfuric acid.

    • Catalyst Choice and Concentration: Concentrated sulfuric acid is a common choice, but others like polyphosphoric acid (PPA) or even solid acid catalysts can be effective. The concentration is key; too little acid results in incomplete reaction, while too much can promote side reactions.

    • Water Removal: The formation of water drives the equilibrium away from the product. If your reaction is run at a temperature below the boiling point of the solvent, consider using a Dean-Stark apparatus to physically remove water as it forms.

    • Alternative Cyclization Chemistries: If acid-catalyzed dehydration fails, consider converting one of the hydroxyl groups into a better leaving group under milder conditions. For example, a Mitsunobu reaction (using DEAD/PPh₃) or converting the hydroxyl to a tosylate or mesylate followed by base-mediated cyclization can be highly effective.[6]

Table 1: Comparison of Cyclization Conditions

MethodReagentsTypical Temp.AdvantagesCommon Issues
Acid Dehydration Conc. H₂SO₄ or PPA160-200 °CInexpensive, one-potHarsh conditions, charring, low yield[5]
TFA/TFAA Trifluoroacetic acid/anhydrideRefluxMilder than H₂SO₄Cost of reagents, volatile acid
Mitsunobu Cyclization PPh₃, DIAD/DEAD0 °C to RTMild, high yieldStoichiometric by-products, purification[6]
Leaving Group Activation 1. MsCl/TsCl, Et₃N 2. NaH or K₂CO₃0 °C to RefluxHigh control, good yieldsTwo steps, potential for elimination
Problem 2: Significant By-product Formation

Question: My reaction crude shows multiple spots on TLC. Besides starting material, what are these impurities likely to be, and how can I prevent them?

Answer: The formation of multiple by-products points to a lack of selectivity in your reaction conditions. The structure of your precursor and product allows for several competing reaction pathways.

  • Probable Causes & Solutions:

    • O-Demethylation: The methoxy group on the phenyl ring can be cleaved under strongly acidic conditions (especially with HBr or high concentrations of H₂SO₄ at high temperatures), forming the corresponding phenol.[7]

      • Solution: Use milder acids or shorter reaction times. If strong acid is necessary, protect the phenol if it were the starting material, or use conditions that do not favor ether cleavage.

    • Polymerization: Amino alcohols can polymerize under harsh dehydrating conditions.

      • Solution: Use high dilution conditions to favor the intramolecular cyclization over intermolecular reactions. This can be achieved by adding the substrate slowly to the hot reaction mixture.

    • Over-alkylation: If the reaction involves alkylating a primary amine with a dihaloethane, double alkylation can occur, leading to piperazine-type dimers.

      • Solution: Use a large excess of the amine relative to the alkylating agent or use a reagent like ethylene sulfate which shows high selectivity for monoalkylation.[8]

cluster_1 Potential Side Reaction Pathways Start Linear Amino Alcohol Precursor Product Desired Product: This compound Start->Product Intramolecular Cyclization (Desired Pathway) Cond1 Intermolecular Reaction Start->Cond1 Cond3 Over-alkylation (Route dependent) Start->Cond3 Cond2 Harsh Acidic Conditions Product->Cond2 Side1 By-product 1: Polymeric Material Side2 By-product 2: O-Demethylated Product Side3 By-product 3: Piperazine Dimer Cond1->Side1 Cond2->Side2 Cond3->Side3

Caption: Common side reactions during morpholine synthesis.

Problem 3: Troubleshooting Workflow for Low Yields

Question: Can you provide a logical workflow to diagnose the cause of my low reaction yield?

Answer: Absolutely. A systematic approach is crucial. The following decision tree can help you pinpoint the issue and find a viable solution.

A Start: Low Yield (<50%) B Analyze crude reaction mixture by TLC/LCMS. Is starting material (SM) present? A->B C YES: Incomplete Conversion B->C Yes D NO: SM Consumed B->D No E Increase reaction time and/or temperature. Check catalyst activity/concentration. Ensure efficient water removal. C->E I Analyze crude for by-products. Are significant side products observed? D->I F Did yield improve? E->F G YES: Optimization Successful F->G Yes H NO: Proceed to check for by-products F->H No H->I J YES: Side Reactions Dominate I->J Yes K NO: Decomposition/Isolation Issue I->K No L Lower reaction temperature. Use high dilution conditions. Consider milder cyclization method (e.g., Mitsunobu, TsCl/base). J->L M Check work-up procedure. Is product water-soluble? Is product volatile? Optimize purification method. K->M N Problem Solved? L->N M->N

Caption: A decision tree for troubleshooting low-yield reactions.

Section 3: Key Experimental Protocols
Protocol 1: Synthesis via N-Alkylation and Acid-Catalyzed Cyclization

This two-step protocol is a robust method starting from commercially available 2-amino-1-(3-methoxyphenyl)ethanol.

Step A: N-Alkylation with 2-Bromoethanol

  • To a solution of 2-amino-1-(3-methoxyphenyl)ethanol (1.0 eq) in a polar aprotic solvent like acetonitrile or DMF, add a mild base such as potassium carbonate (K₂CO₃, 2.5 eq).

  • Add 2-bromoethanol (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60-80°C and monitor by TLC until the starting amine is consumed (typically 12-24 hours).

  • Cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the resulting intermediate, 2-((2-hydroxyethyl)amino)-1-(3-methoxyphenyl)ethanol, by column chromatography or use the crude material directly in the next step if sufficiently pure.

Step B: Acid-Catalyzed Cyclization

  • Caution: This step uses concentrated acid at high temperatures. Perform in a well-ventilated fume hood with appropriate personal protective equipment.

  • Slowly add the crude amino diol from Step A to a stirred solution of concentrated sulfuric acid (H₂SO₄, 3-5 eq) at 0°C.

  • After the addition is complete, slowly heat the mixture to 160°C.

  • Maintain the temperature for 2-4 hours, monitoring for the disappearance of the intermediate by taking aliquots, quenching them in base, and analyzing by TLC or LCMS.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Basify the cold aqueous solution to pH > 10 using a concentrated NaOH solution, ensuring the temperature is kept low with an ice bath.

  • Extract the aqueous layer three times with dichloromethane (DCM) or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

References
  • Yuan, C., et al. (2022). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Organic & Biomolecular Chemistry, 20(4), 793-797. [Link]

  • Brisco, T. A., et al. (2024). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society. [Link]

  • Brisco, T. A., et al. (2024). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. American Chemical Society. [Link]

  • Kovács, D., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. Molecules, 28(9), 3762. [Link]

  • DeLombaert, S., et al. (2001). Enantioselective synthesis of (2R,3R)- and (2S,3S)-2- [(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine. Tetrahedron Letters, 42(43), 7591-7593. [Link]

  • Kumar, A., et al. (2021). Example of intramolecular cyclization for morpholine ring formation. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of morpholines. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Request PDF. (2024). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. ResearchGate. [Link]

  • Palchykov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Chemistry of Heterocyclic Compounds, 49, 787-815. [Link]

  • Google Patents. (1984).
  • ResearchGate. (n.d.). Representative morpholine ring formation. Reagents and conditions. [Link]

  • Semantic Scholar. (n.d.). Recent progress in the synthesis of morpholines. [Link]

  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

  • Palchykov, V. (2019). Recent progress in the synthesis of morpholines. ResearchGate. [Link]

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Technical Support Center: Optimizing Reaction Conditions for 2-(3-Methoxyphenyl)morpholine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(3-methoxyphenyl)morpholine. This document is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of substituted morpholines. As a key structural motif in numerous biologically active compounds, the efficient and reproducible synthesis of this target is of significant interest.

This guide moves beyond simple procedural lists to provide in-depth, field-tested insights into the optimization and troubleshooting of what is arguably the most versatile modern route: the Palladium-catalyzed carboamination (Buchwald-Hartwig amination) of an N-protected ethanolamine derivative with 1-bromo-3-methoxybenzene. We will explore the causality behind experimental choices, address common points of failure, and provide a self-validating framework for your experimental design.

Core Synthesis Strategy: Pd-Catalyzed Carboamination

The intramolecular Pd-catalyzed C-N bond formation between an N-Boc protected 2-(2-bromo-1-(3-methoxyphenyl)ethoxy)ethan-1-amine derivative is a robust method for constructing the 2-aryl-morpholine scaffold. This approach offers high functional group tolerance and stereochemical control compared to older methods like the acid-catalyzed dehydration of diethanolamines, which are often unsuitable for complex, substituted targets.

The general reaction scheme is outlined below:

General Pd-Catalyzed Synthesis Scheme A 1-bromo-3-methoxybenzene + N-Boc-ethanolamine B Intermediate: N-Boc protected amino alcohol A->B Step 1: Coupling C Cyclization via Pd-Catalyzed Carboamination B->C Step 2: Key Cyclization D Protected Morpholine C->D E Deprotection D->E F Final Product: this compound E->F

Caption: General workflow for this compound synthesis.

Troubleshooting Guide: Common Experimental Issues

This section is formatted as a series of common problems encountered during the synthesis, followed by expert analysis and recommended solutions.

Question 1: My Pd-catalyzed cyclization reaction shows low or no conversion to the desired morpholine. What are the primary causes of failure?

Answer: This is a frequent issue in transition metal catalysis and typically points to problems with the catalyst's active state, the reagents, or the reaction environment.

Potential Cause A: Inactive Catalyst or Improper Reaction Atmosphere The active Pd(0) species is highly sensitive to oxygen. Inadequate inert atmosphere techniques will lead to catalyst oxidation and deactivation.

  • Troubleshooting Steps:

    • Atmosphere Integrity: Ensure your reaction vessel (e.g., a Schlenk tube) was properly flame-dried under vacuum and backfilled with a high-purity inert gas (Argon or Nitrogen) multiple times.[1]

    • Solvent & Reagent Purity: Use anhydrous solvents. While some Pd-catalyzed reactions can tolerate trace water, consistency is key. Ensure reagents, particularly the base, have not been exposed to air and moisture.

Potential Cause B: Suboptimal Ligand and Base Combination The choice of phosphine ligand and base is critical and interdependent. The ligand modulates the electron density and steric environment of the Pd center, while the base is crucial for the deprotonation step to form the palladium-amido complex.[1]

  • Troubleshooting Steps:

    • Ligand Screening: If using a general-purpose ligand like P(t-Bu)₃ or P(2-furyl)₃ yields poor results, screen other ligands. Electron-rich, bulky monodentate or bidentate ligands (e.g., Josiphos, XPhos) are often effective.[1][2]

    • Base Strength: Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base commonly used for these reactions.[1] If it fails, consider other bases like potassium phosphate (K₃PO₄) or lithium bis(trimethylsilyl)amide (LiHMDS), as the counter-ion can influence reactivity.

Potential Cause C: Side Reactions Dominating If starting material is consumed but the desired product is not formed, side reactions may be occurring.

  • Troubleshooting Steps:

    • β-Hydride Elimination: This side reaction can compete with the desired C-N bond formation. The choice of ligand can influence the rate of reductive elimination versus β-hydride elimination.[1] Switching to a different ligand class may favor the desired pathway.

    • Hydrodehalogenation: The aryl bromide can be reduced, removing the bromine and preventing oxidative addition. This is often caused by trace water or protic impurities. Ensure all components are scrupulously dry.

G cluster_B Solutions for Atmosphere/Reagents cluster_C Solutions for Ligand/Base cluster_D Solutions for Substrate A Low or No Yield B Check Reaction Atmosphere & Reagents A->B C Optimize Ligand & Base Combination A->C D Verify Substrate Purity & Electronics A->D B1 Ensure inert atmosphere (Ar/N₂) Use dry solvents & reagents B->B1 C1 Screen different phosphine ligands (e.g., P(2-furyl)₃, Josiphos) Test various bases (e.g., NaOtBu, K₃PO₄) C->C1 D1 Purify starting materials (Aryl bromide, amino alcohol) Avoid electron-poor aryl halides if possible D->D1

Caption: Troubleshooting workflow for low reaction yield.

Question 2: My reaction is dark and viscous, and purification is difficult. What is causing this?

Answer: This issue is more common in older synthesis methods but can occur if reaction conditions are too harsh.

  • Potential Cause: While the Pd-catalyzed route is generally mild, excessively high temperatures or prolonged reaction times can lead to decomposition of starting materials, reagents, or the product itself. This is a well-documented issue in syntheses involving high heat, such as the dehydration of diethanolamine.[3][4]

  • Troubleshooting Steps:

    • Temperature Control: The optimal temperature is a balance between achieving a reasonable reaction rate and preventing degradation. For the Pd-catalyzed carboamination, temperatures are often in the 80-110 °C range.[1] Ensure your heating mantle and thermometer are calibrated.

    • Reaction Monitoring: Do not run the reaction for a generic amount of time. Monitor its progress by TLC or GC-MS. Once the starting material is consumed, work up the reaction promptly to avoid byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in morpholine synthesis? A1: In Pd-catalyzed routes, potential side reactions include β-hydride elimination and hydrodehalogenation of the aryl halide.[1] In more classical N-alkylation routes, a common side reaction is quaternization, where the product morpholine reacts further with the alkylating agent to form a quaternary ammonium salt.[3] Ring-opening can also occur under very harsh acidic or high-temperature conditions.[3]

Q2: How should I purify the final this compound product? A2: The standard method is flash column chromatography on silica gel. A gradient elution system, typically starting with a non-polar solvent (e.g., hexanes or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is effective. The polarity of this compound will depend on whether the nitrogen is protected (less polar) or a free amine (more polar).

Q3: Can I use 1-chloro-3-methoxybenzene instead of the bromo- derivative? A3: It is possible, but aryl chlorides are generally less reactive than aryl bromides in the oxidative addition step of the catalytic cycle.[1] To use an aryl chloride, you may need to switch to a more specialized, highly active catalyst system (e.g., using ligands specifically designed for aryl chloride activation like cataCXium A or SPhos). For initial attempts, the aryl bromide is recommended for higher reactivity.

Data Summary & Protocols

Table 1: Representative Conditions for Pd-Catalyzed Morpholine Synthesis
ParameterConditionSource
Catalyst Pd(OAc)₂ (Palladium(II) acetate)[1]
Ligand P(2-furyl)₃ (Tri(2-furyl)phosphine)[1]
Base NaOtBu (Sodium tert-butoxide)[1]
Solvent Toluene (anhydrous)[1]
Temperature 105 °C[1]
Concentration ~0.3 M[1]
Experimental Protocol: Representative Synthesis of a 2-Aryl-Morpholine

This is a generalized protocol based on established literature and should be adapted for the specific substrate.[1]

  • Vessel Preparation: Evacuate and flame-dry a Schlenk tube equipped with a magnetic stir bar. Backfill with high-purity nitrogen or argon. Repeat this cycle three times.

  • Reagent Loading: To the tube, add Pd(OAc)₂ (0.02 equiv), P(2-furyl)₃ (0.08 equiv), and NaOtBu (2.0 equiv).

  • Inerting: Evacuate and backfill the tube with inert gas again.

  • Addition of Reactants: Add the aryl bromide (e.g., 1-bromo-3-methoxybenzene, 2.0 equiv) and a solution of the N-protected amino alcohol substrate (1.0 equiv) in anhydrous toluene.

  • Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 105 °C. Stir vigorously for the duration of the reaction.

  • Monitoring: Monitor the reaction's progress by periodically taking aliquots (under inert atmosphere) and analyzing by TLC or LC-MS until the starting amino alcohol is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography.

References

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Common Side Reactions in Morpholine-Based Syntheses.
  • BenchChem. (n.d.). Side reactions and byproduct formation in morpholine synthesis.
  • D.S. Surry, S.L. Buchwald. (2008). A New Strategy for the Synthesis of Substituted Morpholines. Angewandte Chemie International Edition, 47(34), 6338-6361. Available at: [Link]

  • BenchChem. (n.d.). Optimizing reaction conditions for the synthesis of morpholine derivatives.
  • D.J. Ager, I. Prakash, D.R. Schaad. (1996). 1,2-Amino Alcohols and Their Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876.
  • G. Wang, W. Li, X. Zhang. (2014). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Organic & Biomolecular Chemistry, 12(35), 6937-6940. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in 2-(3-Methoxyphenyl)morpholine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 2-(3-Methoxyphenyl)morpholine. The 2-arylmorpholine scaffold is a privileged structure in medicinal chemistry, and achieving high, reproducible yields is critical for advancing research programs. This document provides in-depth, field-proven insights in a question-and-answer format to address specific experimental issues, grounded in mechanistic principles and supported by authoritative references.

Section 1: Reaction Fundamentals and Mechanism

The synthesis of 2-substituted morpholines, such as this compound, typically proceeds via the intramolecular cyclization of a corresponding N-substituted-2-amino-1-phenylethanol derivative. A common and effective method is the acid-catalyzed dehydration of N-alkyl-2-amino-1-(3-methoxyphenyl)ethanol. The reaction involves the protonation of the hydroxyl group, followed by an intramolecular SN2 attack by the amine nitrogen, displacing a water molecule to form the morpholine ring.

Proposed Reaction Mechanism

Caption: Acid-catalyzed intramolecular SN2 cyclization mechanism.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis, providing causal explanations and actionable solutions.

Q1: My reaction has stalled, showing low conversion of the starting amino alcohol. What are the likely causes?

Low conversion is a frequent issue that can typically be traced back to reaction conditions or reagent quality.

  • Inadequate Temperature: The dehydration and cyclization process is often endothermic and requires sufficient thermal energy to overcome the activation barrier.[1][2] A temperature drop of just 10-15°C can significantly reduce the reaction rate and final yield.[2][3]

    • Solution: Ensure your reaction is heated to the optimal temperature, typically between 150-210°C for classical dehydrative cyclizations using strong acids like sulfuric acid.[2] Use a calibrated thermometer and a reliable heating mantle or oil bath to maintain a stable temperature.

  • Insufficient Reaction Time: These cyclization reactions can be slow, sometimes requiring 15 hours or more to reach completion.[2][3]

    • Solution: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). If the reaction has stalled, consider extending the reaction time.

  • Improper Acid Catalyst Concentration/Activity: The acid acts as a catalyst by protonating the hydroxyl group to create a good leaving group (water). Using too little acid, or acid of an incorrect concentration, will result in a slow or incomplete reaction.[2]

    • Solution: Use a strong, concentrated dehydrating acid such as sulfuric acid or hydrochloric acid.[2][3] Ensure the stoichiometry is correct; the acid is often used in excess. For sensitive substrates, milder Lewis acids can be explored.[4]

  • Presence of Water: As water is a product of the reaction, its presence can inhibit the forward reaction according to Le Châtelier's principle. This is especially critical in dehydrative cyclizations.

    • Solution: Use anhydrous solvents and ensure starting materials are dry. If feasible for your setup, employ a Dean-Stark trap or pass a stream of inert gas over the reaction to facilitate the removal of water as it forms.

Q2: I am observing the formation of significant side products, compromising my yield and purity. How can I improve selectivity?

Side product formation often arises from the harsh conditions required for cyclization. Understanding these pathways is key to mitigating them.

  • Elimination to Form Styrene Derivatives: The protonated alcohol intermediate can undergo elimination to form a vinyl- or styrene-type byproduct. This is a common side reaction in acid-catalyzed reactions of phenylethanolamines.[5][6]

    • Solution: Carefully control the reaction temperature. Excessively high temperatures can favor elimination. Using a milder dehydrating agent, such as P₂O₅ in refluxing POCl₃, may also reduce this side reaction.[5][7]

  • Intermolecular Condensation/Polymerization: Instead of cyclizing, two molecules of the starting material can react with each other, leading to dimers and higher-order oligomers, often referred to as "heavies."[8]

    • Solution: Running the reaction at a higher dilution can favor the intramolecular cyclization over intermolecular reactions. Ensure efficient stirring to avoid localized high concentrations of reactants.

  • Retro-Ritter Reaction: If the reaction mechanism proceeds through a nitrilium ion intermediate, a retro-Ritter reaction can occur, leading to the formation of styrenes and cleavage of the amide/amine group.[5][6]

    • Solution: This is more common in Bischler-Napieralski type syntheses but is a relevant consideration. Using a nitrile-based solvent can help shift the equilibrium away from the retro-Ritter products.[6]

Q3: My crude yield looks promising, but I experience significant product loss during workup and purification. What am I doing wrong?

Morpholines are basic and can have appreciable water solubility, leading to challenges during extraction and isolation.

  • Product Loss to Aqueous Phase: As an amine, this compound will be protonated in an acidic aqueous solution, forming a water-soluble salt. Attempting to extract the product with an organic solvent from an acidic solution will result in very poor recovery.

    • Solution: After the reaction is complete, carefully quench the mixture and basify the aqueous layer with a strong base (e.g., NaOH, K₂CO₃) to a pH > 10. This deprotonates the morpholine nitrogen, rendering it a free base that is significantly more soluble in organic solvents like dichloromethane, chloroform, or ethyl acetate.[9] Always check the pH of the aqueous layer after extraction to ensure it remains basic.

  • Emulsion Formation: The presence of salts and potentially polymeric byproducts can lead to the formation of stable emulsions during extraction, trapping the product.

    • Solution: Add a saturated brine solution (NaCl(aq)) to the separatory funnel to increase the ionic strength of the aqueous phase, which can help break emulsions. If necessary, filter the entire mixture through a pad of Celite.

  • Hygroscopic Nature: Morpholine and its derivatives are often hygroscopic, readily absorbing moisture from the air.[2] This can lead to an impure final product and affect yield calculations.

    • Solution: After extraction, dry the organic phase thoroughly with a suitable drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄). During purification (e.g., distillation), ensure the apparatus is flame-dried or oven-dried. For final product storage, use a desiccator.

Section 3: Optimized Protocols and Data

Protocol: Synthesis via Dehydration of N-benzyl-2-(3-methoxyphenyl)-2-hydroxyethan-1-amine

This protocol provides a representative procedure for the cyclization step. The N-benzyl group is a common protecting group that can be subsequently removed via hydrogenolysis if the free morpholine is desired.

Step 1: Cyclization

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add N-benzyl-2-(3-methoxyphenyl)-2-hydroxyethan-1-amine (1 equivalent).

  • Carefully and with cooling, add concentrated sulfuric acid (H₂SO₄) (3-4 equivalents). The reaction is highly exothermic.

  • Heat the mixture to 160-180°C and maintain this temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Allow the reaction mixture to cool to room temperature.

Step 2: Workup and Extraction

  • Carefully pour the cooled reaction mixture onto crushed ice in a large beaker.

  • Slowly basify the acidic solution by adding 50% aqueous NaOH until the pH is approximately 11-12. Ensure the mixture is well-stirred and cooled in an ice bath during this process.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous phase).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

Step 3: Purification

  • The crude N-benzyl-2-(3-methoxyphenyl)morpholine can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient or by vacuum distillation.

Table 1: Impact of Key Parameters on Yield
ParameterConditionExpected Outcome on YieldRationale
Temperature Too Low (<150°C)Very Low / No ReactionInsufficient energy to overcome the activation barrier for dehydration.[2]
Optimal (160-180°C)GoodBalances reaction rate against side product formation.
Too High (>200°C)DecreasedIncreased formation of elimination and polymerization byproducts.[2][8]
Acid Catalyst Weak Acid (e.g., AcOH)LowInefficient protonation of the hydroxyl group.
Strong Acid (e.g., H₂SO₄)HighEfficiently catalyzes the dehydration step.[1]
Workup pH Acidic (pH < 7)Very LowProduct remains in the aqueous phase as a protonated salt.
Basic (pH > 10)HighProduct is in its free base form, which is soluble in organic solvents.
Reaction Time Too ShortLowThe reaction has not reached completion.[1]
OptimalHighMaximizes conversion of starting material.
Too LongDecreasedPotential for product degradation or increased side reactions under harsh conditions.

Section 4: Visual Workflows

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow cluster_reaction Reaction Phase Issues cluster_selectivity Selectivity Issues cluster_workup Workup & Purification Issues Start Low Yield Observed Check_Conversion Check Reaction Conversion (TLC/LCMS) Incomplete Incomplete Reaction Check_Conversion->Incomplete Side_Products Major Side Products Observed Check_Conversion->Side_Products Low_Isolated_Yield Low Isolated Yield Post-Workup Check_Conversion->Low_Isolated_Yield Check_Temp Verify Temperature (160-180°C) Check_Time Increase Reaction Time Check_Catalyst Check Acid Catalyst Quality & Stoichiometry Lower_Temp Lower Temperature Check_Purity Check Starting Material Purity High_Dilution Use Higher Dilution Check_pH Verify Aqueous pH > 10 Before Extraction Check_Solvent Use Appropriate Extraction Solvent (e.g., DCM) Break_Emulsion Add Brine to Break Emulsions

Caption: Logical workflow for troubleshooting low yield issues.

Interplay of Reaction Variables

Variables Temp Temperature Yield Product Yield Temp->Yield Increases rate, then decreases Side_Reactions Side Reactions Temp->Side_Reactions Promotes (esp. elimination) Time Reaction Time Time->Yield Increases to plateau Purity Product Purity Catalyst Catalyst Activity Catalyst->Yield Directly proportional Concentration Reactant Concentration Concentration->Yield Favors intermolecular side reactions if too high Side_Reactions->Yield Reduces Side_Reactions->Purity Reduces

Caption: Relationship between key experimental variables.

Section 5: Frequently Asked Questions (FAQs)

  • What is the best way to monitor the reaction? Thin-Layer Chromatography (TLC) is often sufficient. Use a mobile phase like 30-50% ethyl acetate in hexanes. The morpholine product will be less polar than the starting amino alcohol. Staining with potassium permanganate (KMnO₄) can help visualize both spots. For more precise monitoring, LC-MS is ideal.

  • Can I use a different acid catalyst? Yes, while sulfuric acid is common, polyphosphoric acid (PPA) or phosphorus pentoxide (P₂O₅) can also be effective dehydrating agents.[5][7] In some cases, for sensitive substrates, milder Lewis acids might be employed, though this may require higher temperatures or longer reaction times.[4]

  • My product is an oil that won't crystallize. How can I be sure of its identity and purity? Oily products are common for morpholine derivatives. Purity should be assessed using ¹H and ¹³C NMR spectroscopy. The formation of the morpholine ring will result in characteristic shifts for the new N-CH₂ and O-CH₂ protons. To confirm identity and facilitate handling, you can form a crystalline salt, such as the hydrochloride or hydrobromide, by treating a solution of the purified oil with HCl or HBr in a solvent like ether or isopropanol.[9]

  • What are the expected ¹H NMR signals for this compound? You should expect to see signals corresponding to the methoxy group (~3.8 ppm, singlet, 3H), the aromatic protons in the 3-methoxyphenyl ring (~6.8-7.3 ppm, multiplet, 4H), and the protons on the morpholine ring. The benzylic proton at the 2-position will be a distinct signal, and the other six morpholine protons will appear as a complex multiplet, typically between 2.5 and 4.5 ppm.

References

  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of morpholine compounds.
  • BenchChem. (n.d.). Optimizing reaction conditions for the synthesis of morpholine derivatives.
  • Wolfe, J. P., & Rossi, A. S. (2008). A New Strategy for the Synthesis of Substituted Morpholines. PMC, NIH.
  • Various Authors. (2020). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. PMC, NIH.
  • Various Authors. (2021). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. PMC.
  • Various Authors. (2005). Enantioselective synthesis of (2R,3R)- and (2S,3S)-2- [(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine. NIH.
  • BenchChem. (n.d.). Side reactions and byproduct formation in morpholine synthesis.
  • NileRed. (2022). Morpholine Preparation from Diethanolamine. YouTube.
  • Various Authors. (2020). A Concise and Efficient Synthesis of Substituted Morpholines. ResearchGate.
  • Brisco, T. A., et al. (2025). Photocatalytic Synthesis of Substituted 2‑Aryl Morpholines via Diastereoselective Annulation. ACS Publications.
  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv.
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis.
  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate.
  • Various Authors. (2024). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega.
  • Various Authors. (n.d.). Cyclization of β-phenylethylamine during N-methylation. ResearchGate.
  • J&K Scientific LLC. (n.d.). Bischler-Napieralski Reaction.
  • Google Patents. (1984). Method for preparing morpholine derivative.
  • Google Patents. (n.d.). Chemical synthesis of morpholine derivatives.
  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction.
  • Harayama, T., et al. (2000). Anomalous substituent effects in the bischler-napieralski reaction of 2-aryl aromatic formamides. PubMed.
  • Wikipedia. (n.d.). Bischler–Napieralski reaction.

Sources

Technical Support Center: Purification of 2-(3-Methoxyphenyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the purification of 2-(3-methoxyphenyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific and often complex challenges encountered during the purification of this chiral morpholine derivative.

The presence of a basic nitrogen atom, an ether linkage, an aromatic ring, and a critical stereocenter at the C2 position makes this compound a molecule with unique purification requirements. This guide offers field-proven insights and detailed protocols to help you achieve the highest possible purity for your downstream applications.

Section 1: Troubleshooting Guide

This section is structured in a question-and-answer format to directly address the most common issues encountered during the purification workflow.

Problem 1: Low Purity After Initial Reaction Work-up

Question: "My crude product shows multiple spots on TLC and several peaks in my initial GC-MS/LC-MS analysis after the reaction work-up. What are the likely impurities and what is the most robust first purification step?"

Answer: A complex crude mixture is standard for this type of synthesis. The impurities are typically a combination of unreacted starting materials, reaction by-products, and positional isomers.

Causality Behind the Issue:

  • Unreacted Starting Materials: Incomplete reactions can leave behind precursors such as 3-methoxyphenyl-substituted epoxides, haloalcohols, or amino alcohols.

  • Positional Isomers: If the synthesis utilized starting materials with mixed methoxy-phenyl isomers (e.g., contamination with 2- or 4-methoxyphenyl precursors), you would generate hard-to-separate positional isomers of the final product.[1]

  • By-products: Dehydration, over-alkylation, or rearrangement side reactions can generate a variety of structurally similar impurities.

Recommended Solution: Acid-Base Extraction The most effective initial step is a liquid-liquid acid-base extraction. This leverages the basicity of the morpholine nitrogen to selectively separate it from neutral or acidic impurities. This is a crucial, high-capacity purification step that should be performed before attempting chromatography or crystallization.

Protocol 1: High-Fidelity Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acidic Wash (Extraction of Amine): Transfer the organic solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl) (3 x volumes of organic layer). The protonated this compound hydrochloride salt will move into the aqueous layer, leaving non-basic impurities in the organic layer.

  • Back-Wash (Removal of Trapped Impurities): Wash the combined acidic aqueous layers with fresh EtOAc or DCM (1 x volume) to remove any trapped neutral impurities.

  • Basification: Cool the acidic aqueous layer in an ice bath. Slowly add 5 M sodium hydroxide (NaOH) with stirring until the pH is >12. This deprotonates the amine salt, regenerating the free base.

  • Re-extraction of Purified Product: Extract the now-basic aqueous layer with fresh DCM or EtOAc (3 x volumes). The neutral, purified free base will move back into the organic layer.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified, albeit likely still racemic, product.

Problem 2: Product is a Persistent Oil and Resists Crystallization

Question: "My purified product is a viscous, non-crystalline oil, which makes it difficult to handle, weigh accurately, and ensure solvent removal. How can I solidify it?"

Answer: The formation of oils is a common challenge with many morpholine derivatives, often due to their molecular shape and residual impurities inhibiting lattice formation. The most reliable method to induce crystallization is through salt formation.

Causality Behind the Issue: The free base of this compound may have a low melting point or exist as a supercooled liquid at room temperature. The presence of even minor impurities can disrupt the crystal lattice energy required for solidification.

Recommended Solution: Crystallization via Salt Formation Converting the basic free amine into a salt dramatically increases its melting point and crystallinity. Hydrochloride (HCl) salts are most common due to their stability and ease of formation.

Protocol 2: Crystallization via HCl Salt Formation
  • Dissolution: Dissolve the purified free base oil in a minimal amount of a suitable solvent. Anhydrous isopropanol (IPA) or ethyl acetate (EtOAc) are excellent starting points.

  • Acidification: While stirring, slowly add a solution of HCl in a compatible solvent (e.g., 2 M HCl in diethyl ether, or HCl in isopropanol). Add the acid dropwise until the solution becomes slightly acidic (check with pH paper).

  • Precipitation: The hydrochloride salt should begin to precipitate. If precipitation is slow, it can be induced by scratching the inside of the flask with a glass rod or adding a seed crystal.[2]

  • Maturation & Isolation: Stir the resulting slurry at room temperature for 1-2 hours, then cool in an ice bath for another hour to maximize yield. Collect the crystalline solid by vacuum filtration.

  • Washing & Drying: Wash the filter cake with a small amount of cold, anhydrous solvent (e.g., diethyl ether) to remove any surface impurities. Dry the crystals under high vacuum to obtain the solid this compound hydrochloride.

This salt form is typically more stable, non-hygroscopic, and easier to handle for subsequent reactions or analysis.[3][4]

Problem 3: Need to Separate Stereoisomers

Question: "My synthesis produces a racemic mixture of (R)- and (S)-2-(3-methoxyphenyl)morpholine. How can I resolve these enantiomers?"

Answer: As a chiral compound, the product will almost certainly be formed as a 50:50 mixture of enantiomers unless an asymmetric synthesis is employed.[5][6][7] Standard purification techniques like extraction and normal-phase chromatography will not separate enantiomers. Specialized chiral separation techniques are required.

Causality Behind the Issue: Enantiomers have identical physical properties (solubility, boiling point, polarity) and only differ in their interaction with other chiral entities and plane-polarized light. Therefore, a chiral environment must be introduced to differentiate them.

Recommended Solution: Diastereomeric Salt Resolution This classical and scalable method involves reacting the racemic amine with a single enantiomer of a chiral acid. This creates a mixture of diastereomeric salts, which have different physical properties (notably solubility) and can be separated by fractional crystallization.

Workflow for Diastereomeric Salt Resolution
  • Chiral Acid Selection: Choose a commercially available and affordable chiral acid. Common choices are listed in the table below.

  • Salt Formation: Dissolve the racemic this compound in a suitable solvent (e.g., ethanol, methanol, or acetone). In a separate flask, dissolve an equimolar amount of the chosen chiral acid (e.g., (+)-Tartaric acid) in the same solvent.

  • Crystallization: Combine the two solutions. The diastereomeric salts will form in solution. One salt is typically less soluble and will preferentially crystallize upon slow cooling or solvent evaporation.

  • Isolation & Purification: The less soluble diastereomeric salt is isolated by filtration. The purity of this salt can be enhanced by recrystallization.

  • Liberation of the Free Base: The purified diastereomeric salt is then treated with a base (e.g., NaOH solution) in an acid-base extraction workflow (see Protocol 1) to break the salt and liberate the single-enantiomer free base.

  • Analysis: The enantiomeric excess (e.e.) of the final product must be determined using a chiral analytical method, such as chiral HPLC.

Common Chiral Resolving AcidsTypical Solvents for Crystallization
(+)-Dibenzoyl-D-tartaric acid[8]Ethanol, Methanol
(-)-Dibenzoyl-L-tartaric acid[8]Ethanol, Methanol
(+)-Tartaric acidWater, Ethanol/Water mixtures
(1R)-(-)-Camphor-10-sulfonic acidIsopropanol, Acetone
(1S)-(+)-Camphor-10-sulfonic acidIsopropanol, Acetone

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best method to assess the final purity of this compound? A: A combination of techniques is recommended for a complete purity profile.

  • HPLC/UPLC: This is the gold standard for quantitative purity assessment. Use a high-resolution C18 column with a mobile phase like acetonitrile/water with a modifier (e.g., 0.1% formic acid or TFA). A UV detector set to the absorbance maximum of the methoxyphenyl group (approx. 274 nm) should be used.

  • Chiral HPLC: To determine enantiomeric excess (e.e.), a specialized chiral column (e.g., a polysaccharide-based Chiralpak® or Chiralcel® column) is mandatory.

  • ¹H and ¹³C NMR: Essential for confirming the chemical structure and identifying any structural isomers or impurities.

  • GC-MS: Useful for identifying volatile impurities and confirming the molecular weight of the product.[9]

Q2: My compound seems to be degrading during flash chromatography on silica gel. What is happening and how can I fix it? A: The basic nitrogen of the morpholine can interact strongly with the acidic silanol groups on the surface of standard silica gel. This can lead to peak tailing, irreversible adsorption, or even degradation.[10]

  • Solution 1: Deactivate the Silica: Pre-treat the silica gel by slurrying it in the eluent containing a small amount of a volatile base, such as 0.5-1% triethylamine (Et₃N) or ammonia in methanol. This neutralizes the acidic sites.

  • Solution 2: Use an Alternative Stationary Phase: Consider using neutral or basic alumina, or a C18-functionalized silica (reversed-phase) for your chromatography.[11]

Q3: I am concerned about the stability of the 3-methoxyphenyl group itself. Are there conditions I should avoid? A: The 3-methoxyphenyl group is generally robust, but the ether linkage can be cleaved under certain harsh conditions.

  • Strong Acids: Avoid strong Lewis acids (BBr₃, AlCl₃) or strong protic acids (HBr, HI), especially at elevated temperatures, as these are known to cleave aryl methyl ethers to the corresponding phenols.[12][13]

  • Oxidizing Agents: The electron-rich aromatic ring can be susceptible to strong oxidizing agents.[12] It is best practice to handle the compound under an inert atmosphere (N₂ or Ar) if oxidative conditions are a concern.

Q4: What are the best practices for long-term storage? A: To ensure long-term stability, store the compound as a solid salt (e.g., hydrochloride) in an amber glass vial, protected from light and moisture. Store at a low temperature (≤ 4 °C) under an inert atmosphere. The free base is more likely to be an oil and can be more susceptible to atmospheric CO₂ and oxidation.

Section 3: Visualization of Workflows

Diagram 1: General Purification Decision Tree

This diagram outlines the logical steps for purifying the crude product.

Crude Crude this compound Workup Protocol 1: Acid-Base Extraction Crude->Workup PurityCheck1 Assess Purity (TLC, LCMS) Workup->PurityCheck1 Chromatography Flash Chromatography (Et3N deactivated silica) PurityCheck1->Chromatography Impure IsOil Is it an Oil? PurityCheck1->IsOil Pure PurityCheck2 Assess Purity (HPLC, NMR) Chromatography->PurityCheck2 PurityCheck2->IsOil Pure SaltFormation Protocol 2: Form HCl Salt IsOil->SaltFormation Yes ChiralCheck Chiral Resolution Needed? IsOil->ChiralCheck No (Solid) SaltFormation->ChiralCheck FinalProduct Pure Crystalline Product ChiralCheck->FinalProduct No (Achiral or Single Enantiomer) ChiralSep Diastereomeric Salt Resolution ChiralCheck->ChiralSep Yes (Racemic) ChiralSep->FinalProduct

Caption: Decision workflow for purification and isolation.

Diagram 2: Diastereomeric Salt Resolution Workflow

This diagram details the process of separating enantiomers via fractional crystallization.

Start Racemic Amine (R/S Mixture) AddAcid Add Chiral Acid (e.g., (+)-Tartaric Acid) Start->AddAcid FormSalts Formation of Diastereomeric Salts (R-Amine)-(+)-Acid (S-Amine)-(+)-Acid AddAcid->FormSalts Crystallize Fractional Crystallization FormSalts->Crystallize Separate Filter and Separate Crystallize->Separate Solid Less Soluble Salt (e.g., (R-Amine)-(+)-Acid) Separate->Solid Liquid More Soluble Salt in Filtrate (e.g., (S-Amine)-(+)-Acid) Separate->Liquid Liberate1 Liberate Free Base (NaOH workup) Solid->Liberate1 Liberate2 Liberate Free Base (NaOH workup) Liquid->Liberate2 Product1 Enantiopure Amine 1 (e.g., R-Enantiomer) Liberate1->Product1 Product2 Enantioenriched Amine 2 (e.g., S-Enantiomer) Liberate2->Product2 Analyze1 Analyze e.e. (Chiral HPLC) Product1->Analyze1 Analyze2 Analyze e.e. (Chiral HPLC) Product2->Analyze2

Caption: Step-by-step process for chiral resolution.

References

  • Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. [Link]

  • Semantic Scholar. (n.d.). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. [Link]

  • Royal Society of Chemistry. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. [Link]

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  • ResearchGate. (2021). Asymmetric Hydrogenation for the Synthesis of 2-Substituted Chiral Morpholines. [Link]

  • Solubility of Things. (n.d.). (4-methoxyphenyl)methylhydrazine. [Link]

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  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • Richard, J. P., et al. (2011). Formation and Stability of the 4-Methoxyphenonium Ion in Aqueous Solution. Journal of the American Chemical Society. [Link]

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  • Synthesis and Characterization of Bemotrizinol Impurities. (2022). Organic Communications. [Link]

  • PubMed. (2017). Syntheses, analytical and pharmacological characterizations of the 'legal high' 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues. Drug Testing and Analysis. [Link]

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  • ResearchGate. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. [Link]

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Technical Support Center: Improving the Purity of 2-(3-Methoxyphenyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(3-Methoxyphenyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common purification challenges. As Senior Application Scientists, we have structured this guide to offer not just protocols, but the underlying chemical principles to empower you to make informed decisions during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a crude sample of this compound?

A1: The impurity profile depends heavily on the synthetic route. Common syntheses of 2-aryl morpholines often start from substituted amino alcohols, epoxides, or aziridines.[1][2][3] Potential impurities could include:

  • Unreacted Starting Materials: Such as the corresponding 1-(3-methoxyphenyl)-2-aminoethanol or related precursors.

  • Reagents and Catalysts: Residual acids, bases, or metal catalysts used in the synthesis.

  • Side-Products: Byproducts from incomplete cyclization or competing side reactions.[4]

  • Degradation Products: Amines, especially aromatic ones, can be susceptible to air oxidation over time, leading to colored impurities.[5]

Q2: My crude this compound sample is a dark oil, but the literature reports a solid. What is the likely cause?

A2: A dark or oily appearance in a compound expected to be a solid is typically due to the presence of impurities that depress the melting point and introduce color. Aromatic amines are prone to oxidation, which can form highly colored minor byproducts.[5] The presence of residual solvents or low-molecular-weight side-products can also prevent crystallization, resulting in an oil. A multi-step purification approach, starting with a liquid-liquid extraction followed by chromatography, is usually effective.

Q3: What is the fundamental principle behind purifying this compound?

A3: The purification strategy for this compound leverages its key chemical properties:

  • Basicity: The nitrogen atom in the morpholine ring is basic and can be protonated to form a water-soluble salt.[6][7][8] This is the basis for acid-base extraction to remove neutral or acidic impurities.

  • Polarity: The molecule possesses both polar (ether, amine) and non-polar (methoxyphenyl group) features. This moderate polarity allows for effective separation from non-polar or highly polar impurities using column chromatography.[9][10][11]

  • Crystallinity: Once sufficiently pure, the compound's regular structure should allow it to crystallize from a suitable solvent system, which is the final step to achieve high purity.

Purification Troubleshooting Guide

This section addresses specific issues you may encounter during the purification workflow.

Issue 1: Poor Separation During Column Chromatography (Streaking/Tailing)

Q: I'm running a silica gel column, but my compound is streaking badly down the column, leading to poor separation and mixed fractions. Why is this happening?

A: Causality & Scientific Explanation This is a classic problem when purifying basic compounds like morpholines on standard silica gel.[12] Silica gel has a slightly acidic surface due to the presence of silanol groups (Si-OH). The basic nitrogen on your morpholine interacts strongly with these acidic sites via an acid-base interaction. This strong, sometimes irreversible, binding prevents the compound from moving smoothly with the mobile phase, causing it to "streak" or "tail" down the column. This leads to broad peaks, poor separation from nearby impurities, and potentially low recovery of your product.[12][13]

Solution Workflow:

  • Neutralize the Stationary Phase: The most effective solution is to add a small amount of a volatile base to your eluent system. Triethylamine (Et₃N) is the most common choice.[12][13]

    • Protocol: Add 0.5% to 2% triethylamine to your chosen mobile phase (e.g., ethyl acetate/hexanes).

    • Mechanism: The triethylamine is a stronger base than your product and will preferentially bind to the acidic sites on the silica, effectively "capping" them. Your this compound will then elute based on polarity interactions alone, resulting in sharp, symmetrical peaks and much-improved separation.

  • Consider an Alternative Stationary Phase: If streaking persists, consider using a different adsorbent.

    • Neutral or Basic Alumina: Alumina is available in acidic, neutral, and basic grades. Using neutral or basic alumina can eliminate the problematic acid-base interaction.[11][13]

    • Reverse-Phase Silica (C18): In reverse-phase chromatography, the stationary phase is non-polar. This technique separates compounds based on their hydrophobicity and is an excellent alternative for purifying amines.[9]

G cluster_0 Troubleshooting Streaking on Silica Gel A Compound Streaks on Column B Add 0.5-2% Triethylamine to Eluent A->B C Does Streaking Stop? B->C D Yes: Proceed with Purification C->D Yes E No: Consider Alternative Stationary Phase C->E No F Use Neutral/Basic Alumina or Reverse-Phase C18 Silica E->F

Caption: Troubleshooting workflow for amine streaking in column chromatography.

Issue 2: Low Recovery After Acid-Base Extraction

Q: I performed an acid-base extraction to separate my amine from neutral byproducts. After basifying the aqueous layer and back-extracting, my yield is very low. Where did my product go?

A: Causality & Scientific Explanation Low recovery after an acid-base extraction of an amine typically points to one of two issues: incomplete protonation/deprotonation or the formation of an emulsion.

  • Incomplete pH Adjustment: For the amine to move into the aqueous layer, the pH must be low enough to fully protonate the morpholine nitrogen, forming the water-soluble ammonium salt. Conversely, to recover it, the pH must be high enough to fully deprotonate the salt back to the neutral, organic-soluble free base.[6][7][14]

  • Emulsion Formation: Vigorous shaking of the separatory funnel, especially with chlorinated solvents like dichloromethane (DCM), can create a stable emulsion (a suspension of fine droplets of one liquid within the other) at the interface, trapping your compound.

Solution Workflow:

  • Verify pH: Always use pH paper or a pH meter to check the aqueous layer.

    • Acid Wash: When extracting the amine into the aqueous layer, the pH should be ~2-3. Use an acid like 1M HCl.[7]

    • Base Wash: When recovering the amine, the pH should be ~10-11. Use a base like 2M NaOH.[7][14]

  • Break Emulsions: If an emulsion forms, several techniques can be used:

    • Patience: Let the separatory funnel stand for 10-20 minutes. Often, the layers will separate on their own.

    • "Salting Out": Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which helps to break up the emulsion and can also decrease the solubility of your organic compound in the aqueous phase.[12]

    • Gentle Swirling: Instead of vigorous shaking, gently rock or swirl the separatory funnel to mix the layers.

G cluster_1 General Purification Strategy Crude Crude Product (Dissolved in EtOAc or DCM) AcidWash Wash with 1M HCl (Separates layers) Crude->AcidWash OrganicLayer Organic Layer (Neutral/Acidic Impurities) AcidWash->OrganicLayer Impurity Path AqueousLayer Aqueous Layer (Protonated Product) AcidWash->AqueousLayer Product Path Basify Adjust Aqueous to pH 10-11 (e.g., with 2M NaOH) AqueousLayer->Basify BackExtract Extract with EtOAc/DCM Basify->BackExtract Dry Dry Organic Layer (Na₂SO₄ or MgSO₄) BackExtract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Chromatography Purify by Column Chromatography Concentrate->Chromatography Final Pure Product Chromatography->Final

Caption: A standard workflow for purifying a basic compound like this compound.

Issue 3: The Compound Fails to Crystallize

Q: My product looks clean by TLC and ¹H NMR after chromatography, but it remains an oil and won't crystallize. How can I induce crystallization?

A: Causality & Scientific Explanation Crystallization requires the formation of an ordered crystal lattice. Even small amounts of persistent impurities can disrupt this process. Alternatively, the compound may be highly soluble in the residual solvent, or you may be dealing with a stable amorphous solid.

Solution Workflow:

  • Solvent Screening: The key is to find a solvent or solvent system where the compound is soluble when hot but poorly soluble when cold.

    • Start with a single solvent: Test small amounts in solvents of varying polarity (e.g., hexanes, ethyl acetate, isopropanol, acetonitrile).[15][16]

    • Use a binary solvent system: If no single solvent works, dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble, like DCM or acetone). Then, slowly add a "poor" or "anti-solvent" (in which it is insoluble, like hexanes or water) until the solution becomes faintly cloudy (the cloud point). Gently warm the solution until it becomes clear again, then allow it to cool slowly.[16][17]

  • Physical Induction:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide a nucleation site for crystal growth.

    • Seeding: If you have a tiny crystal of pure material from a previous batch, add it to the supersaturated solution to initiate crystallization.

  • Form a Salt: Amines can often be purified by forming a crystalline salt.[5][13][17]

    • Protocol: Dissolve the purified free-base oil in a solvent like diethyl ether or ethyl acetate. Add a solution of HCl in ether or dioxane dropwise. The hydrochloride salt will often precipitate as a well-defined, crystalline solid, which can be collected by filtration.[13] This salt can then be used directly or converted back to the free base if needed.

Solvent System Component Polarity Common Pairing Notes
Hexanes / HeptaneNon-polarEthyl Acetate, AcetoneExcellent anti-solvents for polar compounds.[16]
Diethyl EtherLowHexanesGood for precipitating amine salts.[5][13]
Ethyl Acetate (EtOAc)MediumHexanesA versatile, standard solvent system for chromatography and recrystallization.[18]
Dichloromethane (DCM)MediumMethanolUse a MeOH/DCM system for more polar compounds.[18]
AcetoneMedium-HighWater, HexanesGood "dissolving" solvent in binary systems.[16]
Isopropanol / EthanolHighWaterGood for moderately polar compounds.[17]
Acetonitrile (ACN)HighWater, DCMCan be effective for compounds with aromatic rings.[15]
Table 1: Common Solvents and Solvent Systems for Purification.

Detailed Experimental Protocol: Purification of this compound

This protocol describes a general procedure combining acid-base extraction and silica gel column chromatography.

Materials:

  • Crude this compound

  • Ethyl acetate (EtOAc)

  • Hexanes

  • 1M Hydrochloric acid (HCl)

  • 2M Sodium hydroxide (NaOH)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel (230-400 mesh)

  • Triethylamine (Et₃N)

Procedure:

  • Acid-Base Extraction: a. Dissolve the crude material (e.g., 5.0 g) in a suitable organic solvent like ethyl acetate (100 mL). b. Transfer the solution to a separatory funnel. c. Add 1M HCl (50 mL) to the funnel. Stopper and shake gently, venting frequently. Allow the layers to separate. d. Drain the lower aqueous layer into a clean Erlenmeyer flask. e. To ensure complete extraction, wash the organic layer again with 1M HCl (25 mL). Combine this aqueous extract with the first one. f. The organic layer now contains neutral and/or acidic impurities and can be set aside.[6][19] g. Cool the combined acidic aqueous extracts in an ice bath. Slowly add 2M NaOH solution while stirring until the pH of the solution is ~10-11 (verify with pH paper). A white precipitate or oil (the free base) should form.[7] h. Transfer the basified aqueous solution back to the separatory funnel. Extract the free base product with ethyl acetate (3 x 50 mL). i. Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous Na₂SO₄.[12] j. Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude, extracted product.

  • Flash Column Chromatography: a. Determine Eluent System: Use Thin Layer Chromatography (TLC) to find a solvent system that gives the product an Rf value of approximately 0.3-0.4. A good starting point is 30% Ethyl Acetate in Hexanes.[9] Add 1% triethylamine to the chosen solvent system to prevent streaking.[13] b. Pack the Column: Prepare a slurry of silica gel in the chosen eluent (with Et₃N) and pack the column. The amount of silica should be about 20-50 times the weight of your crude product.[10] c. Load the Sample: Dissolve the crude product from step 1j in a minimum amount of the eluent and load it onto the top of the silica gel column. d. Elute the Column: Run the column with the eluent system, collecting fractions. e. Analyze Fractions: Monitor the fractions by TLC to identify those containing the pure product. f. Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Liquid/liquid Extraction. Retrieved from [Link]

  • Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). (n.d.). Retrieved from [Link]

  • Scribd. (n.d.). Acid-Base Extraction and Purification. Retrieved from [Link]

  • Reddit. (2024, March 12). r/Chempros - Amine workup. Retrieved from [Link]

  • University of Alberta. (n.d.). Column chromatography. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography. Retrieved from [Link]

  • University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]

  • Reddit. (2023, February 19). r/Chempros - Go-to recrystallization solvent mixtures. Retrieved from [Link]

  • Google Patents. (n.d.). US3072662A - Separation of aromatic amines using alkylene carbonates.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ChemRxiv. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Retrieved from [Link]

  • ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. Retrieved from [Link]

  • Google Patents. (n.d.). EP1087966B1 - Chemical synthesis of morpholine derivatives.
  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]

  • PubMed. (2025, April 30). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Retrieved from [Link]

  • ResearchGate. (2019, June 1). Recent progress in the synthesis of morpholines. Retrieved from [Link]

  • OSHA. (2003, May 14). T-PV2123-01-0305-CH. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis and characterization of 2-arylmorpholine hydrochloride. Retrieved from [Link]

  • Ataman Kimya. (n.d.). MORPHOLINE. Retrieved from [Link]

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Technical Support Center: Optimizing GC-MS Parameters for 2-(3-Methoxyphenyl)morpholine Detection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 2-(3-Methoxyphenyl)morpholine using Gas Chromatography-Mass Spectrometry (GC-MS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common analytical challenges and achieve robust, reproducible results.

Introduction: The Challenge of Analyzing this compound

This compound is a polar compound containing a secondary amine and an ether group. These functional groups can lead to significant challenges in GC-MS analysis. The primary issues stem from the compound's high polarity and potential for thermal instability, which can result in poor chromatographic peak shape, low sensitivity, and inconsistent quantification.[1][2] This guide provides a systematic approach to method development, optimization, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: Why am I not seeing a peak for this compound?

A1: A complete lack of signal is often due to one of three main factors:

  • Analyte Adsorption: The polar nature of the morpholine moiety can cause it to irreversibly adsorb to active sites within the GC system, such as undeactivated silanol groups in the inlet liner or the front of the column.[3][4]

  • Thermal Degradation: The compound may be degrading in the high-temperature environment of the GC inlet.[5][6]

  • Insufficient Volatility: The compound may not be volatile enough under the current GC conditions to elute from the column. Direct analysis of morpholine and its derivatives can be challenging due to their polarity.[2][7]

Q2: My peak for this compound is tailing severely. What is the cause and how can I fix it?

A2: Peak tailing is the most common issue for polar, amine-containing compounds. It is characterized by an asymmetrical peak with a "tail" extending from the peak maximum.[3] This is primarily caused by unwanted secondary interactions with active sites in the GC system.[8] A portion of the analyte molecules are temporarily adsorbed, leading to delayed elution and a distorted peak shape.[3] If only your polar analyte is tailing, it strongly suggests a chemical interaction issue.[3]

Q3: Is derivatization necessary for analyzing this compound?

A3: While not always mandatory, derivatization is highly recommended if you are facing issues with peak shape, sensitivity, or reproducibility.[9] Derivatization is a chemical modification process that converts polar functional groups (like the secondary amine in your analyte) into less polar, more volatile, and more thermally stable derivatives.[1][10] This improves chromatographic behavior and can significantly enhance detection sensitivity.[1][10] Common derivatization methods for amines include silylation, acylation, and alkylation.[11]

In-Depth Troubleshooting Guide

This section provides a problem-oriented approach to resolving common issues.

Problem 1: Poor Peak Shape (Tailing)

This is the most anticipated challenge. The troubleshooting workflow below outlines a systematic approach to diagnosing and resolving the issue.

G start Start: Peak Tailing Observed check_system Check for System-Wide Tailing start->check_system polar_only Only Polar Analytes Tailing? check_system->polar_only Yes all_peaks All Peaks Tailing? check_system->all_peaks No inlet_maint Perform Inlet Maintenance: - Replace Liner (use deactivated) - Replace Septum & O-ring polar_only->inlet_maint Chemical Issue Likely col_install Check Column Installation: - Correct insertion depth - Clean, square cut all_peaks->col_install Physical Issue Likely col_cond Condition Column inlet_maint->col_cond success Peak Shape Improved inlet_maint->success If resolved fail Issue Persists col_install->fail If no improvement trim_col Trim 15-30 cm from column front col_cond->trim_col col_cond->success If resolved deriv Consider Derivatization trim_col->deriv trim_col->success If resolved deriv->success

Caption: Troubleshooting workflow for peak tailing issues.

Causality and Actionable Steps:

  • Step 1: Inlet Maintenance: The inlet is the most common source of active sites and contamination.[12] Regularly replacing the liner with a high-quality, deactivated one is critical.[3]

  • Step 2: Column Conditioning and Trimming: Over time, the stationary phase at the inlet side of the column can become contaminated or degraded.[8] Trimming a small section (15-30 cm) can expose a fresh, inert surface.[4] After trimming, always re-condition the column according to the manufacturer's instructions.[4]

  • Step 3: Consider Derivatization: If peak shape issues persist after thorough system maintenance, derivatization is the most robust solution. Silylation with reagents like BSTFA or MTBSTFA is a common choice for amines, as it replaces the active hydrogen on the nitrogen with a nonpolar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[11]

Problem 2: Low or No Signal Response

If you are struggling with sensitivity, the following steps can help enhance the signal.

Causality and Actionable Steps:

  • Optimize Injection Temperature: The inlet temperature must be high enough to ensure rapid volatilization of the analyte but not so high as to cause thermal degradation.[6] For a novel compound, an empirical approach is best.

    • Protocol: Start with a conservative inlet temperature (e.g., 220 °C). Perform several injections, increasing the temperature by 10-15 °C each time (e.g., 220, 235, 250, 265 °C). Plot the analyte peak area against the inlet temperature. The optimal temperature is typically at the plateau before the peak area begins to decrease, which would indicate the onset of degradation.[5]

  • Check for Mass Spectrometer Source Contamination: A dirty ion source will result in poor sensitivity for all compounds. If you notice a general decline in performance, follow your instrument manufacturer's procedure for source cleaning.

  • Use Selected Ion Monitoring (SIM) Mode: For quantitative analysis, switching from full scan mode to SIM mode will dramatically increase sensitivity. You will need to determine the primary, characteristic ions for this compound first (see Problem 3).

Problem 3: Mass Spectrum Interpretation and Ion Selection

Without a library standard, you must interpret the fragmentation pattern to confirm the identity of your peak and select ions for SIM mode.

Predicted Fragmentation Pattern: Based on the structure of this compound (Molecular Weight: 207.26 g/mol ), we can predict the following fragmentation patterns under standard Electron Impact (EI) ionization at 70 eV:[13][14]

  • Molecular Ion (M+•): Expect a peak at m/z 207. For amines, the molecular ion peak is often present but may be of low intensity.[13]

  • Alpha-Cleavage: The most common fragmentation pathway for amines is cleavage of the C-C bond adjacent to the nitrogen atom.[13] This would lead to the loss of the methoxyphenyl group or cleavage within the morpholine ring.

    • Loss of the methoxyphenyl group (C7H7O•): This would result in a fragment at m/z 100.

    • Cleavage leading to the methoxybenzyl cation (C8H9O+): A fragment at m/z 121 is highly probable and likely to be a significant peak.

  • Other Fragments: Expect smaller fragments from the breakdown of the morpholine ring and methoxyphenyl group, such as m/z 56, 86, and 91.

Recommended Ions for SIM Mode:

  • Quantifier Ion: The most abundant, characteristic ion (likely m/z 121).

  • Qualifier Ions: At least two other ions of lower abundance (e.g., m/z 207, 100, or 91) to confirm identity.

Recommended Starting GC-MS Parameters

The following parameters are a robust starting point for method development. Optimization will be required for your specific instrument and column.[2]

ParameterRecommended SettingRationale & Optimization Notes
GC System
Inlet TypeSplit/SplitlessUse splitless mode for trace analysis to maximize sensitivity.
Inlet Temperature250 °COptimize as described in Problem 2. A lower temperature may be needed to prevent degradation.[6]
LinerDeactivated, single taper with glass woolCritical for preventing analyte adsorption.[3]
Carrier GasHeliumConstant flow mode at 1.0-1.5 mL/min is recommended for stable retention times.[4]
ColumnMid-polarity (e.g., DB-5ms, HP-5ms)A 30 m x 0.25 mm ID, 0.25 µm film thickness column is a good starting point.
Oven ProgramInitial: 100 °C (hold 2 min)The initial temperature should be low enough to allow for solvent focusing.[12]
Ramp 1: 15 °C/min to 280 °CA moderate ramp rate provides good separation without excessive run times.[15]
Hold: 5 min at 280 °CThe final hold ensures elution of all components.
Mass Spectrometer
Ionization ModeElectron Impact (EI)Standard 70 eV.
Source Temperature230 °CA standard source temperature.[2]
Quadrupole Temp.150 °CA standard quadrupole temperature.[2]
Transfer Line Temp.280 °CShould be at or slightly above the final oven temperature to prevent condensation.[2]
Acquisition ModeFull Scan (m/z 50-350)Use for initial identification and method development.
SIM ModeFor quantitation, use the ions determined from the full scan data.

Experimental Protocol: Derivatization via Silylation

This protocol provides a general method for silylating the secondary amine of this compound to improve its chromatographic properties.[1]

Materials:

  • Sample containing this compound, dried down.

  • Silylating reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Anhydrous solvent (e.g., Acetonitrile or Pyridine).

  • Reaction vials (2 mL) with PTFE-lined caps.

  • Heating block or oven.

Procedure:

  • Sample Preparation: Transfer an aliquot of your sample to a reaction vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of anhydrous solvent to redissolve the residue. Then, add 100 µL of BSTFA + 1% TMCS to the vial.[1]

  • Reaction: Tightly cap the vial and heat at 70 °C for 30 minutes in a heating block.[1]

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: Inject 1 µL of the derivatized sample directly into the GC-MS.

G start Start: Dried Analyte add_solvent Add 100 µL Anhydrous Solvent start->add_solvent add_reagent Add 100 µL BSTFA + 1% TMCS add_solvent->add_reagent heat Cap and Heat 70°C for 30 min add_reagent->heat cool Cool to Room Temp. heat->cool inject Inject 1 µL into GC-MS cool->inject

Caption: Workflow for silylation derivatization.

References

  • Benchchem.
  • Benchchem.
  • Lian, K., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2018, 9670481. [Link]

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  • Chemistry For Everyone. (2025). What Is Derivatization In GC-MS?. YouTube. [Link]

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  • Lian, K., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. ResearchGate. [Link]

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  • Agilent Technologies. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. [Link]

  • Zhang, Y., et al. (2017). Optimization of programmed-temperature vaporization injection preparative capillary GC for compound specific radiocarbon analysis. Journal of Chromatography A, 1523, 284-291. [Link]

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  • ResearchGate. (a) Mass spectra of morpholine cation and fragment ions which are.... [Link]

  • University of Arizona. Interpretation of mass spectra. [Link]

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Technical Support Center: Overcoming Matrix Effects in 2-(3-Methoxyphenyl)morpholine Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analysis of 2-(3-Methoxyphenyl)morpholine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of accurately quantifying this compound in various biological matrices. As a polar molecule, this compound is particularly susceptible to matrix effects, which can significantly impact the accuracy, precision, and sensitivity of analytical methods, especially those employing Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] This guide provides in-depth troubleshooting advice, proven experimental protocols, and the scientific rationale behind our recommendations to ensure the integrity of your results.

Understanding the Challenge: What are Matrix Effects?

In LC-MS analysis, the "matrix" refers to all components within a sample other than the analyte of interest.[1] For bioanalysis, this includes endogenous substances like proteins, salts, lipids (notably phospholipids), and metabolites.[1][3] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[1][2][4]

  • Ion Suppression: A decrease in the analyte's signal intensity, leading to underestimation of its concentration and reduced sensitivity.[1] This is the more common effect.

  • Ion Enhancement: An increase in the analyte's signal intensity, causing an overestimation of its concentration.[1]

These effects compromise the reliability and reproducibility of quantitative data.[1][5] Phospholipids are a primary culprit in bioanalytical matrices due to their abundance and tendency to co-extract with many analytes, often eluting in the same chromatographic window.[6]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the analysis of this compound in a practical question-and-answer format.

FAQ 1: My analyte signal is significantly lower in plasma samples compared to the standard solution, and the results are inconsistent. What's happening?

Answer: This is a classic sign of ion suppression , likely caused by matrix effects.[1][2] Endogenous components from the plasma are co-eluting with your analyte and competing for ionization.[1] To confirm and quantify this, a post-extraction spike experiment is recommended.

Protocol: Quantifying Matrix Effects with a Post-Extraction Spike

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and internal standard (IS) into the reconstitution solvent.

    • Set B (Post-Spike Matrix): Extract a blank plasma sample first. Then, spike the analyte and IS into the final, clean extract.

    • Set C (Pre-Spike Matrix): Spike the analyte and IS into the blank plasma before extraction.

  • Analyze and Calculate:

    • Matrix Effect (ME %): (Peak Area of Set B / Peak Area of Set A) * 100

    • Recovery (RE %): (Peak Area of Set C / Peak Area of Set B) * 100

    • Process Efficiency (PE %): (Peak Area of Set C / Peak Area of Set A) * 100

An ME% value significantly less than 100% indicates ion suppression, while a value greater than 100% indicates enhancement. According to FDA guidelines, the precision of results should be within 15%.[7]

Diagram: Workflow for Diagnosing Matrix Effects

cluster_diagnosis Diagnosis Phase cluster_action Action Phase A Inconsistent Results & Low Signal in Matrix B Perform Post-Extraction Spike Experiment A->B C Calculate Matrix Effect (ME) % B->C D ME < 85% or > 115%? C->D E YES: Significant Matrix Effect Proceed to Mitigation Strategies D->E Yes F NO: Investigate Other Issues (e.g., sample stability, instrument error) D->F No

Caption: A logical workflow for identifying significant matrix effects.

FAQ 2: How can I effectively remove interfering phospholipids from my plasma samples?

Answer: Improving sample preparation is the most effective strategy to combat matrix effects.[1][3] While simple protein precipitation (PPT) is fast, it often fails to remove a significant amount of phospholipids. More rigorous techniques are necessary.

Comparison of Sample Preparation Techniques

TechniquePrincipleProsCons
Protein Precipitation (PPT) Protein denaturation and removal by centrifugation using an organic solvent (e.g., acetonitrile).Simple, fast, inexpensive.Inefficient phospholipid removal, leading to significant matrix effects.[8]
Liquid-Liquid Extraction (LLE) Partitioning the analyte between two immiscible liquid phases.[9]Cleaner extracts than PPT.[8]Time-consuming, requires method development, uses larger volumes of organic solvents.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.[1][10]Highly selective, provides very clean extracts and allows for sample concentration.[10]Requires method development, can be more expensive.
HybridSPE®-Phospholipid A hybrid technique combining protein precipitation with phospholipid removal via a specialized SPE sorbent.[11]Simple two-step process, excellent phospholipid removal (>99%), high analyte recovery.[12]More expensive than standard PPT.

Recommended Protocol: HybridSPE®-Phospholipid Depletion

This protocol combines the simplicity of PPT with the efficiency of phospholipid removal.[12]

  • Precipitation: Add 300 µL of 1% formic acid in acetonitrile to 100 µL of plasma in a microcentrifuge tube. Vortex for 1 minute.

  • Centrifugation: Centrifuge at >10,000 x g for 5 minutes to pellet the precipitated proteins.

  • Loading: Transfer the supernatant directly onto a HybridSPE®-Phospholipid plate or cartridge.

  • Elution: Apply a gentle vacuum or positive pressure. The eluate, now depleted of phospholipids, is collected for direct injection or further processing.[12]

Diagram: Sample Preparation Strategy

cluster_input Input cluster_methods Method cluster_output Output Plasma Plasma Sample (Analyte + Proteins + Phospholipids) PPT Protein Precipitation Plasma->PPT LLE Liquid-Liquid Extraction Plasma->LLE SPE Solid-Phase Extraction Plasma->SPE Hybrid HybridSPE® Plasma->Hybrid Dirty High Matrix (Ion Suppression) PPT->Dirty Clean Low Matrix (Accurate Signal) LLE->Clean SPE->Clean Hybrid->Clean

Caption: Choosing an effective sample preparation method is key.

FAQ 3: I've improved my sample cleanup, but still see some variability. Can I compensate for remaining matrix effects?

Answer: Yes. Even with the best sample preparation, some matrix effects may persist.[3] The most robust way to compensate for this is by using a stable isotope-labeled internal standard (SIL-IS) .[5][13]

Why a SIL-IS is the Gold Standard:

A SIL-IS (e.g., this compound-d4) is chemically identical to the analyte but has a different mass.[13] It will co-elute and experience the exact same degree of ion suppression or enhancement as the analyte.[1][5] By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by matrix effects is effectively normalized, leading to highly accurate and precise quantification.[14]

If a SIL-IS is not available, a structural analogue that elutes very close to the analyte can be a viable, though less ideal, alternative.[5]

Protocol: Implementing an Internal Standard

  • Selection: Choose an appropriate IS (ideally a SIL-IS).

  • Preparation: Prepare a working stock solution of the IS.

  • Spiking: Add a fixed, known concentration of the IS to all samples, calibration standards, and quality controls at the very beginning of the sample preparation process.[15]

  • Calibration Curve: Generate the calibration curve by plotting the peak area ratio (Analyte Area / IS Area) against the concentration ratio (Analyte Concentration / IS Concentration).[14]

  • Quantification: Quantify unknown samples using the same ratio-based calculation from the established calibration curve.[15]

FAQ 4: Can I adjust my LC-MS/MS method to further reduce matrix effects?

Answer: Absolutely. Chromatographic and mass spectrometric optimizations can provide an additional layer of defense.

Chromatographic Strategies:

  • Improve Separation: Modify your LC gradient to better separate the this compound peak from the regions where ion suppression occurs.[5][16] A post-column infusion experiment can identify these suppression zones.[5][13]

  • Use Smaller Particle Columns (UPLC/UHPLC): Ultra-high-performance liquid chromatography provides sharper, narrower peaks. This increased peak capacity reduces the likelihood of co-elution with interfering matrix components.

  • Employ a Divert Valve: Program the divert valve to send the highly contaminated early and late eluting portions of the chromatogram to waste, preventing them from entering and fouling the MS source.[13][17]

Mass Spectrometry Strategies:

  • Optimize Ion Source Parameters: Adjust settings like ion source temperature and gas flows to improve the desolvation and ionization efficiency for your specific analyte, which can sometimes reduce the relative impact of interferences.[13]

  • Select Alternative Precursor Ions: If your analyte forms multiple adducts (e.g., [M+H]+, [M+Na]+), test which precursor ion provides the most stable and interference-free signal in the matrix.[16]

Method Validation: A Self-Validating System

Every analytical method must be validated to ensure it is fit for its intended purpose.[7][18] Validation demonstrates that your efforts to overcome matrix effects have been successful. Key parameters to assess, in line with FDA and ICH guidelines, include:[19][20][21]

  • Selectivity and Specificity: The ability to measure the analyte without interference from matrix components.[7]

  • Accuracy and Precision: How close the measured values are to the true value and to each other. Acceptance criteria are typically within ±15% (±20% at the Lower Limit of Quantification).[7][20]

  • Matrix Effect: Must be assessed across multiple lots of the biological matrix to ensure consistency.

  • Recovery: The efficiency of the extraction process should be consistent and reproducible.

  • Calibration Curve: The linearity and range of the assay must be established.[22]

By rigorously validating your method, you build a self-validating system that provides trustworthy and defensible data.

References

  • Hettiarachchi, G. et al. (2010). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. Available from: [Link]

  • Becker, G. (2024). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Chromatography & Separation Techniques. Available from: [Link]

  • Rao, R. N. et al. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Available from: [Link]

  • Waters Corporation. Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. Available from: [Link]

  • Restek Corporation. (2015). Advances in Sample Preparation: Removing Phospholipids from Biological Samples. Chromatography Online. Available from: [Link]

  • Stahnke, V. et al. (2021). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules. Available from: [Link]

  • Waters Corporation. Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. Available from: [Link]

  • Element Lab Solutions. All You Need To Know About Phospholipid Removal (PLR). Available from: [Link]

  • van der Nagel, B. et al. (2021). Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. Journal of the American Society for Mass Spectrometry. Available from: [Link]

  • Supelco. (2011). Selective Depletion of Phospholipids in Bioanalysis using HybridSPE-PPT Technology. Chromatography Today. Available from: [Link]

  • Quality Control & Quality Assurance Training Series. (2023). Internal Standard Explained | Accurate Quantification in LC-MS/MS | QC/QA. YouTube. Available from: [Link]

  • Dolan, J. W. (2023). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC. Available from: [Link]

  • Fekete, S. & Fekete, J. (2004). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. Available from: [Link]

  • Wikipedia. Ion suppression (mass spectrometry). Available from: [Link]

  • AMSbiopharma. (2023). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. Available from: [Link]

  • Harrison, M. et al. (2011). Extraction methods for the removal of phospholipids and other endogenous material from a biological fluid. Bioanalysis. Available from: [Link]

  • Welch Materials, Inc. (2023). Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. Available from: [Link]

  • AACC. (2018). Validation of clinical LC-MS/MS methods: What you need to know. YouTube. Available from: [Link]

  • Agilent. (2019). Oh, What a Mess! Dealing with Unwanted Matrix Effects. Available from: [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Available from: [Link]

  • ResearchGate. USFDA. Guidance for Industry: Bioanalytical Method Validation. Available from: [Link]

  • American College of Clinical Pharmacology. (2019). FDA Announces Guidance on M10 Bioanalytical Method Validation. Available from: [Link]

  • Malachová, A. et al. (2010). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. Journal of Agricultural and Food Chemistry. Available from: [Link]

  • Rajabi, M. et al. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst. Available from: [Link]

  • U.S. Food and Drug Administration. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program. Available from: [Link]

  • Matuszewski, B. K. (2003). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. CORE. Available from: [Link]

  • Matuszewski, B. K. et al. (2003). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. Journal of the American Society for Mass Spectrometry. Available from: [Link]

  • ResolveMass Laboratories. (2024). Bioanalytical Method Development: A Comprehensive Guide. Available from: [Link]

  • IITRI. Bioanalytical Method Development and Validation. Available from: [Link]

  • Li, Y. et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry. Available from: [Link]

  • Rajabi, M. et al. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst (RSC Publishing). Available from: [Link]

  • Journal of Pharmaceutical Science and Technology. Bioanalytical Method Development –Determination of Drugs in Biological Fluids. Available from: [Link]

  • MedPharm. Analytical and Bioanalytical Method Development Archives. Available from: [Link]

  • Agilent. HPLC Troubleshooting Guide. Available from: [Link]

Sources

Technical Support Center: Stability of 2-(3-Methoxyphenyl)morpholine in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(3-Methoxyphenyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential stability issues encountered when working with this compound in solution. As a substituted aryl morpholine, understanding its stability profile is critical for ensuring the integrity of experimental data, the viability of drug formulations, and the overall success of your research endeavors. This document provides a structured approach to identifying, investigating, and mitigating stability challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for a molecule like this compound in solution?

A1: this compound, as a morpholine derivative, is susceptible to several modes of degradation in solution. The primary concerns stem from its structural features: the morpholine ring and the methoxy-substituted phenyl group. Key potential degradation pathways include:

  • Hydrolysis: The ether linkage within the morpholine ring and the methoxy group on the phenyl ring can be susceptible to cleavage under strongly acidic or basic conditions.

  • Oxidation: The secondary amine in the morpholine ring and the electron-rich methoxyphenyl group are potential sites for oxidation. This can be initiated by atmospheric oxygen, peroxides present in solvents, or other oxidizing agents.

  • Photodegradation: Aromatic systems, like the methoxyphenyl group, can absorb UV or visible light, leading to photochemical degradation.

  • Temperature-Mediated Degradation: Elevated temperatures can accelerate all degradation pathways.

Q2: I'm observing a loss of my compound's peak area in my chromatograms over a short period. Could this be a stability issue?

A2: Yes, a progressive decrease in the peak area of the parent compound is a classic indicator of degradation. However, it's crucial to first rule out other experimental variables such as inconsistent sample preparation, injection volume variability, or issues with the analytical instrument. If these are well-controlled, and you observe the appearance of new, smaller peaks, it is highly probable that your compound is degrading under your current storage or experimental conditions.

Q3: In which types of solvents should I be most cautious about the stability of this compound?

A3: While empirical testing is always necessary, you should exercise caution with the following:

  • Aqueous solutions at extreme pH values: Both acidic and basic conditions can catalyze hydrolysis.

  • Solvents prone to peroxide formation: Ethers (like THF or dioxane) and other solvents can form peroxides upon storage, which are potent oxidizing agents.

  • Protic solvents: Solvents like methanol or ethanol, especially when not properly degassed, can participate in or facilitate degradation reactions.

It is advisable to use high-purity, freshly opened solvents whenever possible and to consider degassing aqueous buffers.

Q4: How does the morpholine ring generally influence the metabolic stability of a drug candidate?

A4: The morpholine moiety is often incorporated into drug candidates to improve pharmacokinetic properties like solubility and to block metabolic pathways that might occur on an analogous piperidine ring. The electron-withdrawing nature of the oxygen atom in the morpholine ring can decrease the susceptibility of adjacent carbon atoms to oxidation by cytochrome P450 (CYP) enzymes. However, the morpholine ring is not metabolically inert and can undergo oxidation leading to ring-opening.

Troubleshooting Guide: Investigating and Resolving Stability Issues

This guide provides a systematic workflow for identifying the root cause of instability and for developing robust handling and formulation strategies. The core of this process is a well-designed forced degradation study.

Workflow for Troubleshooting Stability

Troubleshooting Workflow cluster_0 Phase 1: Observation & Initial Assessment cluster_1 Phase 2: Systematic Investigation (Forced Degradation) cluster_2 Phase 3: Analysis & Mitigation A Observe Instability (e.g., Peak Area Loss, New Peaks) B Verify Analytical Method Precision (System Suitability) A->B Control for variables C Design Forced Degradation Study (Hydrolysis, Oxidation, Photolysis, Thermal) B->C Instability Confirmed D Execute Stress Conditions C->D E Analyze Stressed Samples with Stability-Indicating Method D->E F Identify Degradation Pathways & Characterize Degradants E->F G Determine Rate of Degradation F->G H Develop Mitigation Strategy (e.g., pH control, Antioxidants, Light protection) G->H

Caption: A systematic workflow for troubleshooting stability issues.

Developing a Stability-Indicating Analytical Method

Before initiating a forced degradation study, you must have an analytical method that can separate the parent compound from its potential degradation products. This is typically a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) method.

Objective: To ensure that any decrease in the parent peak is accurately measured and that all significant degradation products are resolved and can be quantified.

Workflow:

  • Initial Method Development: Develop a reverse-phase HPLC method with a suitable column (e.g., C18) and a mobile phase gradient (e.g., water/acetonitrile with a modifier like formic acid or ammonium acetate).

  • Stress Sample Analysis: Analyze samples from your forced degradation studies (see next section).

  • Peak Purity Analysis: Use a photodiode array (PDA) detector or a mass spectrometer (MS) to assess peak purity of the parent compound at different points in the chromatogram under various stress conditions. The goal is to ensure no degradants are co-eluting.

  • Method Optimization: If co-elution is observed, modify the gradient, mobile phase pH, or column chemistry to achieve adequate separation.

Experimental Protocol: Forced Degradation Studies

Forced degradation, or stress testing, is essential for identifying likely degradation pathways and products. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

General Procedure: For each condition, a sample of the stock solution is diluted in the stressor solution. A control sample (diluted in the same solvent but without the stressor) should be run in parallel. Samples should be analyzed at various time points (e.g., 0, 2, 4, 8, 24 hours).

Protocol 2.1: Hydrolytic Degradation

Causality: To assess susceptibility to acid- and base-catalyzed hydrolysis.

Materials:

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • pH meter

  • Water bath or incubator

Procedure:

  • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl.

  • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH.

  • Neutral Hydrolysis: Dilute the stock solution with purified water.

  • Incubate all solutions at an elevated temperature (e.g., 60 °C) to accelerate degradation.

  • At each time point, withdraw an aliquot, neutralize it if necessary (e.g., add an equivalent amount of base to the acid sample and vice-versa), and dilute to a final concentration suitable for analysis.

Protocol 2.2: Oxidative Degradation

Causality: To determine the compound's sensitivity to oxidation.

Materials:

  • 3% Hydrogen Peroxide (H₂O₂) solution

Procedure:

  • Dilute the stock solution with the 3% H₂O₂ solution.

  • Keep the solution at room temperature, protected from light.

  • Monitor the reaction at regular intervals. Oxidation reactions can be rapid.

  • Analyze samples directly or after appropriate dilution.

Protocol 2.3: Photolytic Degradation

Causality: To evaluate the impact of light exposure on stability.

Materials:

  • Photostability chamber with controlled light and UV exposure (ICH Q1B option).

  • Control samples wrapped in aluminum foil.

Procedure:

  • Prepare solutions of the compound in a suitable solvent (e.g., water/acetonitrile).

  • Place one set of samples in the photostability chamber.

  • Wrap a parallel set of samples completely in aluminum foil and place them in the same chamber to serve as dark controls.

  • Expose the samples to a specified level of illumination (e.g., 1.2 million lux hours and 200 watt hours/square meter UV).

  • Analyze the light-exposed and dark control samples.

Protocol 2.4: Thermal Degradation

Causality: To assess the effect of heat on the compound's stability.

Materials:

  • Oven or incubator capable of maintaining a constant temperature.

Procedure:

  • Place a solution of the compound in an incubator set at an elevated temperature (e.g., 70 °C).

  • Maintain a control sample at the intended storage temperature (e.g., 4 °C or room temperature).

  • Analyze the samples at specified time points.

Data Interpretation and Mitigation

Data Summary Table: Organize your results to clearly show the percentage of degradation under each stress condition.

Stress ConditionDurationTemperature% Degradation of ParentNo. of Degradants
0.1 M HCl24 h60 °C15%2
0.1 M NaOH24 h60 °C8%1
3% H₂O₂8 hRT20%3
Light ExposureICH Q1BRT5%1
Heat48 h70 °C12%2
Control48 hRT<1%0
This is a hypothetical data table for illustrative purposes.

Potential Degradation Pathway Visualization: Based on the results and the known chemistry of morpholines, you can propose likely degradation pathways. For instance, oxidation is often a significant pathway for morpholine-containing compounds.

Degradation Pathway cluster_products Potential Degradation Products Parent This compound Oxidation Oxidative Stress (e.g., H₂O₂) Parent->Oxidation Hydrolysis Acid/Base Hydrolysis Parent->Hydrolysis P1 N-Oxide Derivative Oxidation->P1 P2 Ring-Opened Product Oxidation->P2 P3 Demethylated Phenol Hydrolysis->P3

Caption: A potential degradation pathway for this compound.

Mitigation Strategies:

  • For Hydrolysis: If the compound is unstable at a particular pH, formulate or dissolve it in a buffered solution at a pH where it exhibits maximum stability.

  • For Oxidation: Prepare solutions fresh, degas solvents, and consider adding antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) to the formulation if compatible.

  • For Photodegradation: Protect solutions from light by using amber vials or by working under low-light conditions.

  • For Thermal Degradation: Store stock solutions and samples at reduced temperatures (e.g., 4 °C or -20 °C).

By following this structured approach, you can systematically investigate the stability of this compound, understand its liabilities, and develop appropriate control strategies to ensure the quality and reliability of your research.

References

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). Google AI. Retrieved January 12, 2026.
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). Google AI. Retrieved January 12, 2026.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (2013).
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health. Retrieved January 12, 2026.
  • Force Degradation for Pharmaceuticals: A Review. (n.d.). IJSDR. Retrieved January 12, 2026.
  • UNRAVELING THE NOVEL BACTERIAL ASSISTED BIODEGRADATION PATHWAY OF MORPHOLINE. (n.d.). Google AI. Retrieved January 12, 2026.
  • Morpholine Degradation Pathway. (n.d.). Eawag-BBD. Retrieved January 12, 2026.
  • Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Per

"preventing degradation of 2-(3-Methoxyphenyl)morpholine during analysis"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the analysis of 2-(3-Methoxyphenyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the analytical characterization of this compound. Our goal is to equip you with the scientific rationale behind common analytical challenges and to offer robust, field-proven solutions to ensure the integrity and accuracy of your results.

I. Understanding the Molecule: Key Physicochemical Properties

This compound possesses a unique chemical structure that influences its analytical behavior. The presence of a basic morpholine ring and a methoxy-substituted aromatic ring dictates its susceptibility to specific degradation pathways and its chromatographic characteristics.

  • Basic Morpholine Moiety: The secondary amine within the morpholine ring imparts basic properties to the molecule. This makes it susceptible to interactions with acidic surfaces, such as residual silanols on silica-based HPLC columns, which can lead to poor peak shapes (tailing).[1][2] The mobile phase pH will significantly influence its ionization state, and consequently, its retention and peak shape in reversed-phase HPLC.[3][4][5][6][7]

  • Methoxyphenyl Group: The methoxy group on the phenyl ring is an electron-donating group, which can influence the molecule's reactivity, particularly its susceptibility to oxidative and photolytic degradation. The ether linkage in the methoxy group is generally stable to hydrolysis under typical analytical conditions but can be cleaved under harsh acidic conditions.

II. FAQs: Common Degradation Pathways and Prevention

This section addresses frequently asked questions regarding the potential degradation of this compound during analytical workflows.

Q1: What are the most likely degradation pathways for this compound under forced degradation conditions?

A1: Based on forced degradation studies of structurally similar compounds and the chemical nature of the morpholine and methoxyphenyl moieties, the following degradation pathways are most probable:

  • Acidic Hydrolysis: Under strong acidic conditions and heat, cleavage of the ether linkage in the methoxyphenyl group can occur, leading to the formation of a phenolic derivative. While the morpholine ring itself is relatively stable to acid hydrolysis, prolonged exposure to harsh conditions could potentially lead to ring opening.

  • Basic Hydrolysis: The molecule is expected to be relatively stable under basic conditions. However, extreme pH and temperature may promote oxidative degradation pathways.[8]

  • Oxidative Degradation: The secondary amine of the morpholine ring is susceptible to oxidation, which can lead to the formation of N-oxides or ring-opened products. The methoxyphenyl group can also undergo oxidation, potentially leading to the formation of quinone-like structures.[9] Studies on similar secondary amines with aryl substituents have shown that they can be susceptible to oxidative degradation.[10]

  • Thermal Degradation: At elevated temperatures, decomposition of the molecule is possible. The initial steps in the thermal degradation of anisole (a related methoxybenzene compound) involve the loss of a methyl group to form a phenoxy radical.[11] A similar mechanism could be anticipated for this compound.

  • Photodegradation: Compounds containing methoxyphenyl groups can be susceptible to photodegradation.[12] Exposure to UV light can lead to the formation of various photoproducts, potentially through radical-mediated pathways. It is crucial to protect solutions of this compound from light.

The following diagram illustrates the potential degradation pathways:

G Potential Degradation Pathways of this compound cluster_stress Stress Conditions cluster_compound Compound cluster_products Potential Degradation Products Acid/Heat Acid/Heat This compound This compound Acid/Heat->this compound Base/Heat Base/Heat Base/Heat->this compound Oxidation (e.g., H2O2) Oxidation (e.g., H2O2) Oxidation (e.g., H2O2)->this compound Heat Heat Heat->this compound Light (UV) Light (UV) Light (UV)->this compound Phenolic derivative Phenolic derivative This compound->Phenolic derivative Ether Cleavage N-oxide N-oxide This compound->N-oxide Ring-opened products Ring-opened products This compound->Ring-opened products Quinone-like structures Quinone-like structures This compound->Quinone-like structures Photoproducts Photoproducts This compound->Photoproducts Oxidative Degradation Products Oxidative Degradation Products Thermal Degradants Thermal Degradants

Caption: Potential degradation pathways of this compound under various stress conditions.

Q2: How can I prevent the degradation of this compound during sample preparation and storage?

A2: To minimize degradation, the following precautions are recommended:

  • Control pH: Avoid strongly acidic or basic conditions in your sample diluent if possible. A buffered solution in the neutral pH range is often a good starting point.

  • Protect from Light: Store stock solutions and samples in amber vials or protect them from light by wrapping them in aluminum foil.[12]

  • Control Temperature: Store solutions at refrigerated temperatures (2-8 °C) to slow down potential degradation reactions. For long-term storage, consider freezing (-20 °C or lower), but ensure the compound is stable to freeze-thaw cycles.

  • Use High-Purity Solvents: Impurities in solvents can sometimes catalyze degradation. Always use HPLC or GC-grade solvents.

  • Inert Atmosphere: For sensitive samples, particularly if you suspect oxidation, preparing and storing them under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

  • Freshly Prepare Samples: Whenever possible, analyze samples shortly after preparation to minimize the time for degradation to occur.

III. Troubleshooting Guide for Chromatographic Analysis

This section provides a detailed troubleshooting guide for common issues encountered during the HPLC and GC analysis of this compound.

A. High-Performance Liquid Chromatography (HPLC)

Issue 1: Peak Tailing

  • Symptom: The peak for this compound has an asymmetrical shape with a "tail" extending from the back of the peak.

  • Primary Cause: Secondary interactions between the basic morpholine nitrogen and acidic residual silanol groups on the silica-based stationary phase.[1][2]

  • Troubleshooting Steps:

    • Mobile Phase pH Adjustment:

      • Lowering the pH: Operating the mobile phase at a low pH (e.g., 2.5-3.5) will protonate the silanol groups, reducing their ability to interact with the protonated amine.[1] This is often the most effective solution.

      • Increasing the pH: Alternatively, using a high pH (e.g., 9-10) will deprotonate the amine, making it neutral and less likely to interact with the silanol groups. However, this requires a pH-stable column.[4][13]

    • Use of a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds. These columns have minimal residual silanol activity.[2]

    • Mobile Phase Additives:

      • Triethylamine (TEA): Adding a small amount of a competing base like TEA (e.g., 0.1%) to the mobile phase can help to saturate the active silanol sites and improve peak shape.[14]

    • Lower Analyte Concentration: Overloading the column can exacerbate peak tailing. Try injecting a lower concentration of the analyte.

Issue 2: Poor Retention or Drifting Retention Times

  • Symptom: The peak for this compound elutes very early, close to the solvent front, or the retention time is not consistent between injections.

  • Cause: The ionization state of the molecule is not controlled, leading to variable interaction with the stationary phase. This is often due to an unbuffered mobile phase or a mobile phase pH close to the pKa of the compound.[5]

  • Troubleshooting Steps:

    • Buffer the Mobile Phase: Always use a buffer in the aqueous portion of your mobile phase to maintain a constant pH. The buffer concentration should be sufficient to resist changes in pH upon sample injection (typically 10-25 mM).

    • Optimize Mobile Phase pH: Adjust the mobile phase pH to be at least 1.5-2 pH units away from the pKa of this compound to ensure a consistent ionization state.[7]

    • Check for System Leaks: Leaks in the HPLC system can cause pressure fluctuations and lead to drifting retention times.

    • Ensure Column Equilibration: Adequately equilibrate the column with the mobile phase before starting a sequence of injections.

The following table summarizes the effect of mobile phase pH on the retention of basic compounds like this compound:

Mobile Phase pHAnalyte StateInteraction with C18Expected Retention
Low pH (< pKa) Protonated (Cationic)Less HydrophobicShorter
High pH (> pKa) NeutralMore HydrophobicLonger
B. Gas Chromatography (GC)

Issue 1: Peak Tailing or Complete Loss of Peak

  • Symptom: The peak for this compound is broad and tailing, or no peak is observed at all.

  • Cause: Adsorption of the basic amine to active sites in the GC system (e.g., inlet liner, column). Amines can also undergo thermal degradation at high temperatures.[15]

  • Troubleshooting Steps:

    • Use a Base-Deactivated Inlet Liner and Column: Employ liners and columns that are specifically treated to reduce the number of active sites that can interact with basic compounds.

    • Derivatization: For challenging analyses, derivatization of the amine group can improve peak shape and thermal stability.

    • Optimize Injection Temperature: Use the lowest possible injection port temperature that allows for efficient volatilization of the analyte to minimize on-column degradation.

    • Column Conditioning: Properly condition the GC column according to the manufacturer's instructions to remove any contaminants and ensure a stable baseline.

    • Prevent Oxygen Contamination: Ensure the use of high-purity carrier gas and check for leaks in the system, as oxygen can accelerate column degradation at high temperatures.[16]

Issue 2: Suspected On-Column Degradation

  • Symptom: Appearance of new, unexpected peaks in the chromatogram, often with poor peak shape, and a corresponding decrease in the area of the main analyte peak.

  • Cause: Thermal breakdown of this compound in the hot injector or on the column.

  • Troubleshooting Steps:

    • Lower Injection and Oven Temperatures: Experiment with lower injector and initial oven temperatures to find a balance between efficient chromatography and minimal degradation.

    • Use a Milder Injection Technique: If available, consider using a gentler injection technique such as cool on-column injection.

    • Check for Active Sites: As mentioned previously, active sites can catalyze degradation. Ensure the system is properly deactivated.

    • Sample Cleanup: Remove any non-volatile matrix components from the sample before injection, as these can accumulate in the inlet and on the column, creating active sites.[17]

IV. Mass Spectrometry (MS) Fragmentation

Understanding the fragmentation pattern of this compound in the mass spectrometer is crucial for its identification and for characterizing potential degradation products.

Expected Fragmentation Pattern (Electron Ionization - EI):

The fragmentation of this compound is expected to be driven by the stability of the resulting fragments. Key fragmentation pathways include:

  • Alpha-Cleavage: Cleavage of the bonds adjacent to the nitrogen atom is a common fragmentation pathway for amines.[18][19] This can lead to the loss of a hydrogen radical or the opening of the morpholine ring.

  • Cleavage of the C-O Bond in the Morpholine Ring: This can lead to the formation of characteristic fragment ions.

  • Fragmentation of the Methoxyphenyl Group: Loss of a methyl radical (CH₃•) from the methoxy group is a likely fragmentation. Cleavage of the bond between the phenyl ring and the morpholine ring can also occur.

A proposed fragmentation scheme is presented below:

G Proposed MS Fragmentation of this compound cluster_path1 Alpha-Cleavage cluster_path2 Methoxyphenyl Fragmentation cluster_path3 Morpholine Ring Fragmentation M+. [M]+• (m/z 193) m/z 192 [M-H]+ (m/z 192) M+.->m/z 192 - H• m/z 162 [M-CH2OH]+ (m/z 162) M+.->m/z 162 - •CH2OH m/z 178 [M-CH3]+ (m/z 178) M+.->m/z 178 - •CH3 m/z 107 [C7H7O]+ (m/z 107) M+.->m/z 107 Benzylic cleavage m/z 86 [C5H10NO]+ (m/z 86) M+.->m/z 86 Ring cleavage m/z 56 [C3H6N]+ (m/z 56) m/z 86->m/z 56 - CH2O

Caption: Proposed mass spectral fragmentation pathways for this compound.

V. Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

  • Column Selection: Start with a C18 column with low silanol activity (base-deactivated).

  • Mobile Phase Preparation:

    • Aqueous Phase: Prepare a 20 mM phosphate or acetate buffer. Adjust the pH to 3.0 with phosphoric acid.

    • Organic Phase: Acetonitrile or methanol.

  • Gradient Elution: Start with a shallow gradient (e.g., 5-95% organic over 20 minutes) to separate the parent compound from potential degradation products.

  • Detection: Use a UV detector at a wavelength where this compound has significant absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.

  • Forced Degradation Sample Analysis: Inject samples from forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) to challenge the method's ability to separate the parent peak from all degradation products.

Protocol 2: GC Method for Purity Analysis

  • Column Selection: Use a low- to mid-polarity column with base deactivation (e.g., a 5% phenyl-methylpolysiloxane).

  • Inlet and Liner: Use a deactivated split/splitless inlet with a deactivated glass wool liner.

  • Temperature Program:

    • Injector Temperature: 250 °C (or lower if degradation is observed).

    • Oven Program: Start at a low temperature (e.g., 100 °C) and ramp at 10-20 °C/min to a final temperature of 280-300 °C.

  • Carrier Gas: Use high-purity helium or hydrogen at a constant flow rate.

  • Detector: A Flame Ionization Detector (FID) is suitable for purity analysis. A Mass Spectrometer (MS) is recommended for peak identification.

VI. References

  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Chromatography Today. (2020, March 2). The use of Mobile Phase pH as a Method Development Tool. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Phenomenex Blog. (2020, February 11). pH – Why Is It Critical To Your Mobile Phase Method Development? Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Dolan, J. W. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America, 41(11), 506–510.

  • Axion Labs. (2022, February 15). HPLC Tips Peak Tailing [Video]. YouTube. Retrieved from [Link]

  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • ACS Omega. (2023). Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches. ACS Omega.

  • Phenomenex. (2025, April 1). Preventing Column Bleed in Gas Chromatography. Retrieved from [Link]

  • Request PDF. (n.d.). Forced degradation behavior of two-drug combinations: Isolation and characterization of major degradation products by LC-MS. Retrieved from [Link]

  • GL Sciences. (n.d.). 2-5 Precautions when Using Capillary Columns. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Development of forced degradation and stability indicating studies of drugs-A review. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Mass spectra of morpholine cation and fragment ions which are.... Retrieved from [Link]

  • MDPI. (2021). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Molecules, 26(15), 4429.

  • International CCS Knowledge Centre. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography. Retrieved from [Link]

  • Applied Analytical Systems. (n.d.). WHAT ARE THE MAJOR CAUSES OF GC CAPILLARY COLUMN PERFORMANCE DEGRADATION? Part II. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Forced degradation studies of a new antileishmanial molecule using a stability-indicating RP-HPLC method. Journal of Chemical and Pharmaceutical Research, 7(5), 697-702.

  • PubMed. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. Journal of Pharmaceutical Sciences, 109(11), 3394-3403.

  • Waters Corporation. (n.d.). Utilizing UPLC-MS for Conducting Forced Degradation Studies. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1976). Oxidation of aromatic substrates. Part 3. Synthesis of amino-acids by the selective action of ruthenium tetraoxide upon arylalkylamines. Journal of the Chemical Society, Perkin Transactions 1, (22), 2416-2419.

  • ResearchGate. (n.d.). A Mild and Selective Cleavage of p-Methoxybenzyl Ethers by CBr4-MeOH. Retrieved from [Link]

  • PubMed. (2019). Hydrolytic stability of selected pharmaceuticals and their transformation products. Chemosphere, 236, 124236.

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

  • Semantic Scholar. (2013). Oxidative degradation of amines using a closed batch system. Retrieved from [Link]

  • MDPI. (2020). Synthesis of Nitroarenes by Oxidation of Aryl Amines. Catalysts, 10(11), 1267.

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • CORE. (n.d.). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Retrieved from [Link]

  • Unknown Source. (n.d.). Mass Spectrometry: Fragmentation.

  • ResearchGate. (n.d.). Radical Chemistry in the Thermal Decomposition of Anisole and Deuterated Anisoles: An Investigation of Aromatic Growth. Retrieved from [Link]

  • HPMC. (n.d.). Stability of Cellulose Ethers. Retrieved from [Link]

  • ResearchGate. (2012). Revised mechanism for the hydrolysis of ethers in aqueous acid. Retrieved from [Link]

  • MDPI. (2023). Photocatalytic Degradation of Environmental Contaminants: Transformation Products and Effects on Photocatalytic Performance. Catalysts, 13(3), 519.

  • PubMed Central. (2019). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. Pharmaceutics, 11(8), 379.

  • PubMed. (2009). Photodegradation of substituted stilbene compounds: what colors aging paper yellow? Photochemistry and Photobiology, 85(1), 133-140.

  • MDPI. (2020). Development of Improved Spectrophotometric Assays for Biocatalytic Silyl Ether Hydrolysis. Catalysts, 10(10), 1141.

  • ResearchGate. (2017). Degradation of Phenolic Compounds Through UV and Visible-Light-Driven Photocatalysis: Technical and Economic Aspects. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 2-(3-Methoxyphenyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis. This guide is specifically designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the analysis of 2-(3-Methoxyphenyl)morpholine, a basic compound prone to challenging chromatographic behavior. This document provides in-depth, experience-driven insights and actionable protocols to diagnose and resolve these issues, ensuring the integrity and accuracy of your analytical data.

Understanding the "Why": The Root Causes of Peak Tailing for Basic Compounds

Peak tailing, an asymmetry where the latter half of a chromatographic peak is broader than the front, is a common frustration in HPLC, particularly for amine-containing compounds like this compound.[1][2][3] This phenomenon is not merely a cosmetic issue; it can significantly compromise the accuracy of quantification and the resolution of closely eluting peaks.[1][4]

The primary culprit behind peak tailing for basic analytes is secondary interactions with the stationary phase. In reversed-phase HPLC, while the main retention mechanism is hydrophobic interaction, unwanted polar interactions can also occur.[5] For basic compounds, the most significant of these is the interaction with residual silanol groups (Si-OH) on the surface of silica-based columns.[1][3][6]

Here's a breakdown of the key contributing factors:

  • Silanol Interactions: Silica, the most common support material for HPLC columns, has silanol groups on its surface.[7] During the manufacturing of C18 or other bonded phases, not all silanol groups are derivatized, leaving some exposed.[3][7] These residual silanols are acidic and can become ionized (negatively charged) at mobile phase pH levels above approximately 3.[3][5] Basic compounds like this compound, which are protonated and positively charged at acidic to neutral pH, can then interact strongly with these ionized silanols through ion-exchange mechanisms.[6][8] This strong, secondary retention mechanism leads to peak tailing.[1][3][5]

  • Mobile Phase pH: The pH of the mobile phase is a critical parameter.[9] If the pH is close to the pKa of the analyte, the compound can exist in both ionized and non-ionized forms, leading to peak broadening or tailing.[1] For basic compounds, a mobile phase pH that is not sufficiently low can lead to increased ionization of silanol groups, exacerbating peak tailing.[6]

  • Metal Contamination: Trace metal impurities, such as iron or aluminum, within the silica matrix of the column can increase the acidity of adjacent silanol groups.[3][6] This heightened acidity leads to stronger interactions with basic analytes, worsening peak tailing.[3] Furthermore, metal components within the HPLC system itself can leach ions that contaminate the column, creating active sites for analyte chelation and subsequent peak distortion.[10][11][12][13]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to a non-ideal distribution of the analyte and resulting in peak fronting or tailing.[14][15]

A Logical Approach to Troubleshooting: A Visual Guide

When faced with peak tailing, a systematic approach is crucial to efficiently identify and resolve the root cause. The following flowchart provides a step-by-step diagnostic workflow.

Troubleshooting_Peak_Tailing start Peak Tailing Observed for This compound check_all_peaks Are all peaks tailing? start->check_all_peaks system_issue Suspect System/Column Hardware Issue check_all_peaks->system_issue all_peaks_yes analyte_specific_issue Suspect Chemical Interaction Issue check_all_peaks->analyte_specific_issue all_peaks_no all_peaks_yes Yes check_frit Check for blocked column inlet frit. Backflush column. system_issue->check_frit check_void Inspect for column void. Replace column if necessary. check_frit->check_void check_tubing Check extra-column volume (tubing length/diameter). check_void->check_tubing resolved Peak Shape Improved check_tubing->resolved all_peaks_no No mobile_phase_opt Step 1: Mobile Phase Optimization analyte_specific_issue->mobile_phase_opt lower_ph Lower Mobile Phase pH (e.g., to 2.5-3.0) with acid (formic, TFA). mobile_phase_opt->lower_ph add_additive Add a basic additive (e.g., Triethylamine) to compete for silanols. lower_ph->add_additive increase_buffer Increase buffer concentration (e.g., 20-50 mM). add_additive->increase_buffer column_chem_opt Step 2: Column Chemistry Evaluation increase_buffer->column_chem_opt endcapped_column Use a modern, high-purity, end-capped Type B silica column. column_chem_opt->endcapped_column alt_stationary_phase Consider alternative stationary phases (e.g., polar-embedded, hybrid, or polymer-based). endcapped_column->alt_stationary_phase other_factors Step 3: Other Considerations alt_stationary_phase->other_factors reduce_sample_load Reduce injection volume or sample concentration. other_factors->reduce_sample_load sample_prep Ensure proper sample preparation (dissolution and filtration). reduce_sample_load->sample_prep sample_prep->resolved

Caption: A troubleshooting flowchart for HPLC peak tailing.

Frequently Asked Questions (FAQs) & In-Depth Solutions

Here are some common questions and detailed answers to guide your troubleshooting process:

Q1: My peak for this compound is tailing. What is the first thing I should check?

A1: First, determine if only your analyte peak is tailing or if all peaks in the chromatogram are affected.[4]

  • If all peaks are tailing: This often points to a physical or system-wide issue rather than a chemical interaction specific to your analyte.[15] Common causes include a partially blocked column inlet frit, a void at the head of the column, or excessive extra-column volume from using tubing with a large internal diameter or excessive length.[1][5][15]

  • If only the this compound peak is tailing: This strongly suggests a specific chemical interaction between your basic analyte and the stationary phase, most likely the residual silanol groups.[4] In this case, you should focus on optimizing the mobile phase and considering the column chemistry.

Q2: How does adjusting the mobile phase pH help reduce peak tailing for a basic compound?

A2: Adjusting the mobile phase pH is one of the most powerful tools to mitigate peak tailing for basic compounds.[3][6] By lowering the pH of the mobile phase to a range of 2.5-3.0, you can suppress the ionization of the acidic silanol groups on the silica surface.[3][6] When these silanols are in their neutral, protonated state, the strong ionic interaction with the positively charged basic analyte is minimized, leading to a more symmetrical peak shape.[5][6] It is crucial to use a buffer to maintain a stable pH throughout the analysis.[1][16]

Mobile Phase pHSilanol Group State (Si-OH)Analyte State (Basic Amine)InteractionExpected Peak Shape
Low (e.g., < 3) Protonated (Si-OH)Protonated (R-NH3+)Minimized Ionic InteractionSymmetrical
Mid (e.g., 4-7) Partially Ionized (SiO-)Protonated (R-NH3+)Strong Ionic InteractionTailing
High (e.g., > 8) Fully Ionized (SiO-)Neutral (R-NH2)Minimized Ionic InteractionSymmetrical

Q3: I've lowered the pH, but I still see some tailing. What's the next step?

A3: If lowering the pH alone is insufficient, you can introduce a mobile phase additive that acts as a "competing base."[14][17] A small concentration of an amine modifier, such as triethylamine (TEA), can be added to the mobile phase.[3] The TEA molecules will preferentially interact with the active silanol sites on the stationary phase, effectively masking them from your analyte.[3][16] This reduces the opportunity for secondary interactions and improves peak shape. Increasing the buffer concentration can also help to saturate these secondary interaction sites.[14][6][15]

Q4: Can my choice of HPLC column affect peak tailing?

A4: Absolutely. The choice of column is critical for analyzing basic compounds.[3][18][19]

  • Modern, High-Purity Silica Columns (Type B): Older columns (Type A silica) often had higher levels of metal contamination and more acidic silanol groups, leading to significant tailing.[3] Modern columns are typically made from high-purity "Type B" silica with much lower metal content and are more thoroughly end-capped.[3][6] End-capping is a process where the residual silanol groups are chemically bonded with a small silylating agent to make them less active.[1][5] Using a high-quality, end-capped C18 or C8 column is a good starting point.

  • Alternative Stationary Phases: If tailing persists even with a good quality end-capped column, consider columns with alternative stationary phases designed to shield silanol activity.[1][3]

    • Polar-Embedded Phases: These columns have a polar group (e.g., an amide or carbamate) embedded within the alkyl chain.[1][20] This polar group helps to shield the residual silanols and can improve the peak shape of basic compounds.

    • Hybrid Silica/Polymer Phases: These columns offer a wider usable pH range and often exhibit reduced silanol activity compared to purely silica-based columns.[3]

    • Polymer-Based Columns: Columns packed with polymeric particles (e.g., polystyrene-divinylbenzene) have no silanol groups and are therefore an excellent option to eliminate this source of peak tailing, though their selectivity will be different.[3][20]

Q5: I'm using a biocompatible (titanium) HPLC system and still see peak tailing. Why?

A5: While biocompatible systems are designed to minimize interactions with biomolecules, they can introduce a different problem. The titanium components can leach metal ions, particularly when exposed to pure organic solvents.[10] These titanium ions can then irreversibly bind to the silica in the column, creating new active sites that can chelate with certain analytes, including those with structures like this compound, causing significant peak tailing.[10][21] It's crucial to ensure that mobile phases are always pre-mixed to avoid exposing the system to pure organic solvents.

Experimental Protocols for Troubleshooting

Here are detailed, step-by-step protocols for key troubleshooting experiments.

Protocol 1: Mobile Phase pH Optimization
  • Prepare Stock Buffers: Prepare aqueous stock solutions of your chosen buffer (e.g., 100 mM ammonium formate or ammonium acetate).

  • Adjust pH: Take an aliquot of the stock buffer and adjust the pH of the aqueous portion of your mobile phase to the desired level (e.g., 3.0) using an appropriate acid (e.g., formic acid or acetic acid). Crucially, always adjust the pH of the aqueous component before mixing with the organic modifier. [9]

  • Prepare Mobile Phase: Mix the pH-adjusted aqueous component with the organic modifier (e.g., acetonitrile or methanol) to the desired final concentration.

  • Equilibrate the System: Flush the HPLC system and column with the new mobile phase for at least 10-15 column volumes to ensure full equilibration before injecting your sample.

  • Analyze and Compare: Inject your this compound standard and compare the peak shape to your original conditions.

Protocol 2: Column Cleaning and Regeneration

If you suspect column contamination from previous analyses or strongly retained sample components, a thorough washing procedure can restore performance.

  • Disconnect from Detector: Disconnect the column outlet from the detector to avoid contaminating the flow cell.

  • Reverse the Column: Reverse the direction of flow through the column. This will help to flush contaminants off the inlet frit more effectively.

  • Washing Sequence: Wash the column with a series of solvents, moving from weaker to stronger, and then back again. A typical sequence for a reversed-phase column is:

    • 20 column volumes of your mobile phase without the buffer (e.g., water/acetonitrile).

    • 20 column volumes of 100% Acetonitrile.

    • 20 column volumes of 100% Isopropanol.

    • 20 column volumes of 100% Acetonitrile.

    • 20 column volumes of your mobile phase without the buffer.

  • Re-equilibrate: Reconnect the column in the correct flow direction and re-equilibrate with your analytical mobile phase.

Caption: A workflow for column washing and regeneration.

By systematically addressing these potential causes and applying the recommended protocols, you can effectively troubleshoot and eliminate peak tailing in the HPLC analysis of this compound, leading to more reliable and accurate results in your research and development efforts.

References

  • Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC? Retrieved January 12, 2026, from [Link]

  • ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. Retrieved January 12, 2026, from [Link]

  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Retrieved January 12, 2026, from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved January 12, 2026, from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved January 12, 2026, from [Link]

  • Taylor, T. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC International. Retrieved January 12, 2026, from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved January 12, 2026, from [Link]

  • Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part I). Retrieved January 12, 2026, from [Link]

  • Neue, U. D. (n.d.). HPLC Troubleshooting Guide. Retrieved January 12, 2026, from [Link]

  • Restek Corporation. (2018, January 3). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [Video]. YouTube. Retrieved January 12, 2026, from [Link]

  • SilcoTek Corporation. (2019, December 6). Identifying and Preventing Metal Ion Leaching in HPLC Systems. Retrieved January 12, 2026, from [Link]

  • Technology Networks. (2025, October 6). Overcoming Metal Interference in HPLC. Retrieved January 12, 2026, from [Link]

  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! Retrieved January 12, 2026, from [Link]

  • SilcoTek Corporation. (2017, May 19). How to Prevent Metal Ion Contamination In HPLC Systems. Retrieved January 12, 2026, from [Link]

  • Fountain, K. J., & Neue, U. D. (2022, June 1). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. LCGC International. Retrieved January 12, 2026, from [Link]

  • Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International. Retrieved January 12, 2026, from [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide. Retrieved January 12, 2026, from [Link]

  • SCION Instruments. (n.d.). HPLC Column Selection Guide. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. Retrieved January 12, 2026, from [Link]

  • Yazdi, D. (2023, August 28). Top 10 Most Common HPLC Issues and How to Fix Them (2023) [Video]. YouTube. Retrieved January 12, 2026, from [Link]

  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Retrieved January 12, 2026, from [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved January 12, 2026, from [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved January 12, 2026, from [Link]

  • Chromatography Forum. (2004, September 9). buffered pH to avoid peak tailing. Retrieved January 12, 2026, from [Link]

  • World Journal of Pharmaceutical Research. (n.d.). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. Retrieved January 12, 2026, from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Morpholine. Retrieved January 12, 2026, from [Link]

  • Wonda Science. (2023, November 30). Liquid phase method for morpholine. Retrieved January 12, 2026, from [Link]

  • PubMed Central. (n.d.). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Retrieved January 12, 2026, from [Link]

  • National Institutes of Health. (n.d.). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Retrieved January 12, 2026, from [Link]

  • World Journal of Pharmaceutical Research. (n.d.). a comprehensive review of method development by hplc. Retrieved January 12, 2026, from [Link]

  • Phenomenex. (2012, December 4). HPLC Method Development. Retrieved January 12, 2026, from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved January 12, 2026, from [Link]

  • Agilent Technologies. (2010, March 16). HPLC Method Development: Standard Practices and New Columns. Retrieved January 12, 2026, from [Link]Development_Standard_Practices_and_New_Columns.pdf)

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"improving resolution in the chromatographic separation of 2-(3-Methoxyphenyl)morpholine isomers"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Chromatographic Separation of 2-(3-Methoxyphenyl)morpholine Isomers

Welcome to the technical support center dedicated to resolving challenges in the chromatographic separation of this compound and its related isomers. This guide is designed for researchers, analytical scientists, and drug development professionals who encounter difficulties in achieving adequate resolution for these structurally similar compounds. Here, we synthesize fundamental chromatographic principles with field-proven troubleshooting strategies to empower you to overcome common separation hurdles.

Section 1: Understanding the Separation Challenge

The chromatographic separation of this compound isomers is a nuanced task due to the subtle structural similarities between the target molecules. The challenges typically fall into two categories:

  • Positional Isomerism: Separating 2-(3 -Methoxyphenyl)morpholine from its 2- and 4- counterparts. These molecules have the same molecular weight and similar polarities, making them difficult to resolve with generic reversed-phase methods. The key to their separation lies in exploiting subtle differences in their dipole moments and potential for π-π interactions.[1][2]

  • Stereoisomerism: The this compound molecule contains chiral centers, leading to the existence of enantiomers (non-superimposable mirror images). Enantiomers possess identical physical and chemical properties in an achiral environment and, therefore, cannot be separated on standard HPLC columns.[3][4] Their resolution requires the introduction of a chiral environment, typically through a Chiral Stationary Phase (CSP), to form transient diastereomeric complexes with different energies.[5]

This guide provides a structured approach to method development and troubleshooting for both scenarios.

Section 2: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific problems in a question-and-answer format.

Question 1: I am seeing a single, broad, or poorly resolved peak for my sample. How can I improve the resolution between my methoxyphenylmorpholine isomers?

Answer: Poor resolution is the most common challenge and requires a systematic approach to diagnose. The cause can stem from incorrect stationary phase selection, a suboptimal mobile phase, or inadequate system conditions.[6]

Step-by-Step Troubleshooting Protocol:

  • Verify the Isomer Type: First, confirm whether you are separating positional isomers or stereoisomers. This is the most critical step as it dictates the entire chromatographic strategy.

    • For Positional Isomers (e.g., 2- vs. 3- vs. 4-methoxy): Proceed with an achiral separation strategy.

    • For Stereoisomers (enantiomers/diastereomers): A chiral separation strategy is mandatory.[5]

  • Stationary Phase (Column) Optimization: The column is the most powerful tool for manipulating selectivity.[7]

    • For Positional Isomers: Standard C18 columns often lack the necessary selectivity. Consider stationary phases that offer alternative interaction mechanisms:

      • Phenyl-Hexyl or Phenyl-Ether Phases: These are highly recommended as a starting point. The phenyl rings in the stationary phase can engage in π-π interactions with the aromatic ring of your analyte. The subtle differences in electron density and accessibility of the methoxyphenyl ring between the 2-, 3-, and 4-isomers can lead to significant differences in retention and, therefore, separation.[2][8]

      • Pentafluorophenyl (PFP) Phases: PFP columns provide a unique combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions, making them extremely effective for separating closely related positional isomers.[8]

    • For Stereoisomers: A Chiral Stationary Phase (CSP) is essential.

      • Polysaccharide-Based CSPs: Columns with coated or immobilized amylose or cellulose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) are the most versatile and widely successful for a broad range of chiral compounds.[9] They offer a combination of hydrogen bonding, dipole-dipole, and steric inclusion interactions that are necessary for chiral recognition.[3]

      • Cyclodextrin-Based CSPs: These are also a viable option, where the analyte fits into the hydrophobic cavity of the cyclodextrin, and interactions with the hydroxyl groups on the rim provide the basis for chiral recognition.

  • Mobile Phase Optimization: The mobile phase fine-tunes the separation by altering the interactions between the analyte and the stationary phase.[10]

    • Solvent Choice: The choice of organic modifier can dramatically alter selectivity. Screen both Acetonitrile (ACN) and Methanol (MeOH). ACN is aprotic and acts as a dipole, while MeOH is a protic solvent capable of hydrogen bonding. This difference can change how the isomers interact with the stationary phase.

    • Mobile Phase pH (for ionizable compounds): this compound has a basic morpholine nitrogen. Operating the mobile phase at a pH 2-3 units below its pKa will ensure it is consistently protonated, leading to sharper peaks and more reproducible retention. A buffer such as 0.1% formic acid or phosphoric acid is recommended.[11][12]

    • Gradient Optimization: Start with a broad scouting gradient (e.g., 5-95% organic over 20 minutes) to determine the elution window of your isomers.[13] Once located, a shallower gradient across that window will increase the separation between closely eluting peaks.

  • Temperature Control: Operating the column at a controlled, elevated temperature (e.g., 30-40 °C) can improve efficiency by reducing mobile phase viscosity and may also change selectivity.[13] However, ensure your column is stable at the chosen temperature.

Question 2: My peaks are tailing significantly, which is compromising my resolution and integration. What is the cause and how do I fix it?

Answer: Peak tailing for a basic compound like this compound is often caused by secondary interactions with acidic silanol groups on the silica surface of the column.

Potential Causes & Solutions:

  • Cause 1: Silanol Interactions: Residual, un-endcapped silanol groups on the silica backbone are acidic and can strongly and non-specifically interact with the basic nitrogen on the morpholine ring, causing tailing.

    • Solution A: Use a Modern, High-Purity Column: Employ columns packed with high-purity, base-deactivated silica. These columns have a much lower concentration of active silanols.

    • Solution B: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with 0.1% formic or trifluoroacetic acid) serves two purposes: it protonates the analyte, and it suppresses the ionization of the silanol groups, significantly reducing the unwanted secondary interactions.[11]

    • Solution C: Add a Competing Base: In some cases, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can saturate the active silanol sites, but this can suppress MS signal if using LC-MS.

  • Cause 2: Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to tailing peaks.

    • Solution: Reduce the sample concentration or injection volume by a factor of 5 or 10 and re-inject. If the peak shape improves, you were likely overloading the column.[14]

  • Cause 3: Column Contamination or Degradation: A contaminated or worn-out column can exhibit poor peak shape.

    • Solution: Flush the column with a strong solvent (as recommended by the manufacturer).[15] If the problem persists, the column may need to be replaced.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a separation method for this compound positional isomers?

A1: A robust starting point is crucial for efficient method development. The table below outlines recommended initial conditions for screening positional isomers.

ParameterRecommended Starting ConditionRationale
Column Phenyl-Hexyl or PFP, 4.6 x 150 mm, 3.5 µmProvides π-π and dipole interactions crucial for positional isomer selectivity.[2][8]
Mobile Phase A 0.1% Formic Acid in WaterEnsures analyte protonation and suppresses silanol activity for good peak shape.[11]
Mobile Phase B 0.1% Formic Acid in AcetonitrileACN is a good first choice for organic modifier due to its elution strength and low viscosity.
Gradient 10% to 90% B over 20 minutesA broad "scouting" gradient to determine the elution range of the isomers.[13]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable retention times and improves efficiency.[13]
Detection UV at 275 nmThe methoxyphenyl group provides strong UV absorbance.
Injection Vol. 5 µLA small volume to avoid potential column overload.

Q2: When should I use a chiral column versus an achiral column?

A2: The choice is dictated entirely by your analytical goal and the nature of the isomers. Use the following decision tree:

G start Identify Isomers in Sample q1 Are you separating Positional Isomers? (e.g., 2- vs 3- vs 4-methoxy) start->q1 q2 Are you separating Stereoisomers? (e.g., enantiomers of the 3-methoxy version) q1->q2 No achiral Use Achiral Chromatography q1->achiral Yes chiral Use Chiral Chromatography q2->chiral Yes achiral_cols Recommended Columns: - Phenyl-Hexyl - PFP (Pentafluorophenyl) - Biphenyl achiral->achiral_cols chiral_cols Recommended Columns: - Polysaccharide-based CSPs (Amylose/Cellulose) - Cyclodextrin-based CSPs chiral->chiral_cols

Caption: Decision tree for selecting the correct chromatography mode.

Q3: My retention times are drifting between injections. What are the likely causes?

A3: Drifting retention times point to a system that has not reached equilibrium or has a leak.

  • Insufficient Equilibration: Ensure the column is equilibrated with the initial mobile phase for at least 10-15 column volumes before the first injection, and for a similar duration between gradient runs.[15]

  • Mobile Phase Composition: If preparing the mobile phase manually, slight inaccuracies can cause drift. Use a gradient proportioning valve for best results. Also, ensure solvents are properly degassed to prevent bubble formation in the pump.

  • Temperature Fluctuations: An unstable column temperature will cause retention times to shift. Use a thermostatted column compartment.[15]

  • System Leaks: Check all fittings for salt buildup (if using buffers) or drips, which are signs of a leak. A leak will cause the flow rate to be inconsistent.[15]

Section 4: Experimental Workflow

A systematic workflow is the most efficient path to a robust separation method.

G cluster_0 Phase 1: Initial Method Development cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation start Define Analytical Goal (Positional vs. Chiral) select_col Select Appropriate Column (See FAQ Q2) start->select_col scout Run Scouting Gradient (e.g., 10-90% B in 20 min) select_col->scout assess Assess Initial Resolution and Peak Shape scout->assess opt_grad Optimize Gradient Slope (Shallow for close peaks) assess->opt_grad Resolution < 1.5 check_sst Perform System Suitability Test (Rs > 1.5, Tailing < 1.5) assess->check_sst Resolution > 1.5 opt_solvent Screen Organic Modifier (ACN vs. MeOH) opt_grad->opt_solvent opt_temp Evaluate Temperature Effect (e.g., 30°C vs 40°C) opt_solvent->opt_temp opt_temp->check_sst validate Method Validation (Robustness, Reproducibility) check_sst->validate

Caption: Systematic workflow for HPLC method development.

References

  • Vertex AI Search, Enantioselective synthesis of (2R,3R)- and (2S,3S)-2- [(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine - NIH.
  • MicroSolv, Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation.
  • SlidePlayer, HPLC Method Development.
  • PubMed, Chiral Synthesis of (2S,3S)-2-(2-morpholin-2-yl-2-phenylmethoxy)phenol.
  • ScienceDirect, Chiral Drug Separation.
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Technical Support Center: Method Development for Robust Quantification of 2-(3-Methoxyphenyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, scientists, and drug development professionals. This guide, curated by a Senior Application Scientist, provides in-depth technical support for developing robust analytical methods for the quantification of 2-(3-Methoxyphenyl)morpholine. Here, you will find not just protocols, but the rationale behind them, empowering you to troubleshoot effectively and ensure the integrity of your results.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the analysis of this compound and related compounds.

Q1: What are the most common analytical techniques for quantifying morpholine derivatives like this compound?

A1: The most prevalent techniques are High-Performance Liquid Chromatography (HPLC) with UV or other detectors, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS).[1][2][3] The choice depends on the required sensitivity, sample matrix, and available instrumentation.[1] For instance, GC-MS is robust for volatile compounds, though derivatization is often necessary to improve chromatographic properties.[1][4][5] LC-MS/MS offers high sensitivity and selectivity, making it ideal for detecting trace-level impurities in complex matrices.[3][6]

Q2: Is derivatization necessary for the analysis of this compound?

A2: It depends on the chosen analytical technique. For GC-MS, derivatization is often employed to increase the volatility and thermal stability of morpholine compounds.[4][5] For HPLC with UV detection, derivatization may be required to introduce a UV-active chromophore if the parent molecule has poor UV absorbance.[7][8] However, with a highly sensitive detector like a mass spectrometer (LC-MS), direct analysis may be possible.

Q3: My HPLC chromatogram shows significant peak tailing for this compound. What are the likely causes?

A3: Peak tailing is a common issue in HPLC and can stem from several factors. For basic compounds like morpholine derivatives, a primary cause is the interaction with acidic silanol groups on the surface of the silica-based stationary phase.[9] Other potential causes include column contamination, a partially blocked column frit, or issues with the mobile phase composition, such as an inappropriate pH.[10][11]

Q4: I am struggling with low sensitivity in my LC-MS/MS analysis. How can I improve it?

A4: Enhancing LC-MS sensitivity involves a multi-faceted approach.[12][13] Optimizing the ionization source conditions is a critical first step.[12] Additionally, careful sample preparation to reduce matrix effects can significantly boost the signal.[12][14] Method parameters such as mobile phase composition, the use of appropriate additives (like formic acid instead of TFA), and employing smaller internal diameter columns can also improve ionization efficiency and, consequently, sensitivity.[14][15]

Q5: What are "matrix effects" in LC-MS analysis, and how can I mitigate them?

A5: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[16][17] This can lead to ion suppression or enhancement, affecting the accuracy and reproducibility of quantification.[16][18][19] Effective mitigation strategies include optimizing sample preparation to remove interfering components, improving chromatographic separation to resolve the analyte from matrix components, and using a suitable internal standard, preferably a stable isotope-labeled version of the analyte.[17][18][19]

II. Troubleshooting Guides

This section provides detailed troubleshooting guidance for common issues encountered during the quantification of this compound using HPLC-UV and LC-MS/MS.

Guide 1: HPLC-UV Troubleshooting
Problem Potential Causes Recommended Solutions & Rationale
Poor Peak Shape (Tailing) 1. Secondary Interactions: The basic nitrogen in the morpholine ring can interact with acidic residual silanol groups on the C18 column packing.[9] 2. Column Contamination: Buildup of matrix components on the column.[11][20] 3. Inappropriate Mobile Phase pH: The pH may not be optimal for keeping the analyte in a single ionic state.1. Use a Base-Deactivated Column: Employ a column with end-capping to minimize silanol interactions. 2. Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., with 0.1% formic or acetic acid) can protonate the silanol groups and reduce interactions.[9] 3. Add a Competing Base: A small amount of a competing base (e.g., triethylamine) in the mobile phase can saturate the active sites. 4. Column Washing: Implement a robust column washing procedure between analyses.[9]
Poor Resolution 1. Inadequate Separation: The chosen stationary phase or mobile phase is not providing sufficient selectivity between the analyte and other components.[21][22] 2. Low Column Efficiency: An old or contaminated column can lead to broader peaks and reduced resolution.[20][22] 3. High System Dispersion: Excessive volume between the injector and detector can cause peak broadening.[20]1. Optimize Mobile Phase: Adjust the organic modifier ratio or try a different organic solvent (e.g., methanol instead of acetonitrile) to alter selectivity. 2. Change Stationary Phase: Consider a column with a different chemistry (e.g., a phenyl or embedded polar group phase) to achieve better separation.[14] 3. Reduce Flow Rate: Lowering the flow rate can sometimes improve resolution, but may increase run time.[23] 4. Check and Replace Column: If the column is old or shows signs of contamination, replace it.
Low Sensitivity 1. Low Analyte Concentration: The concentration of this compound in the sample is below the detection limit of the method. 2. Poor Chromophore: The methoxyphenyl group may not provide sufficient UV absorbance at the selected wavelength. 3. High Baseline Noise: Contaminated mobile phase or a failing detector lamp can increase noise and obscure the analyte peak.1. Sample Concentration: If possible, concentrate the sample before injection. 2. Optimize Detection Wavelength: Scan the UV spectrum of the analyte to determine the wavelength of maximum absorbance. 3. Derivatization: If sensitivity is still an issue, consider a derivatization step to add a stronger chromophore. 4. System Maintenance: Use high-purity solvents and ensure the detector lamp is in good condition.[13]
Guide 2: LC-MS/MS Troubleshooting
Problem Potential Causes Recommended Solutions & Rationale
Ion Suppression/Enhancement (Matrix Effects) 1. Co-eluting Matrix Components: Endogenous compounds in the sample matrix are interfering with the ionization of the analyte in the MS source.[16][17][18] 2. Inadequate Sample Cleanup: The sample preparation method is not effectively removing interfering substances.1. Improve Chromatographic Separation: Modify the gradient or change the column to better separate the analyte from the matrix interferences. 2. Enhance Sample Preparation: Employ more rigorous sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[14] 3. Dilute the Sample: A simple "dilute-and-shoot" approach can sometimes reduce matrix effects, provided the analyte concentration remains within the quantifiable range.[19] 4. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects as the SIL-IS will be affected similarly to the analyte.[18]
Low Signal Intensity 1. Suboptimal Ionization Parameters: The settings for the ion source (e.g., gas flows, temperature, voltage) are not optimized for this compound.[12] 2. Poor Mobile Phase Composition: The mobile phase additives are not conducive to efficient ionization. For example, trifluoroacetic acid (TFA) is known to cause ion suppression.[14] 3. Inefficient Desolvation: Droplets entering the mass spectrometer are not desolvating effectively.1. Tune Ion Source Parameters: Systematically optimize all ion source parameters using a solution of the analyte. 2. Use MS-Friendly Mobile Phase Additives: Replace TFA with formic acid or ammonium formate to improve ionization efficiency.[14] 3. Increase Organic Content in Mobile Phase at Elution: Higher organic content aids in more efficient desolvation and can lead to improved sensitivity.[12]
Poor Reproducibility 1. Variability in Sample Preparation: Inconsistent sample handling and preparation can introduce significant variability. 2. Unstable Instrument Performance: Fluctuations in the LC or MS system can lead to inconsistent results. 3. Matrix Effects Varying Between Samples: Different samples may have different levels of matrix components, leading to variable ion suppression or enhancement.1. Standardize Sample Preparation: Ensure a consistent and well-documented sample preparation protocol is followed. 2. Implement System Suitability Tests: Regularly run system suitability tests to monitor the performance of the LC-MS system. 3. Use an Internal Standard: An internal standard is crucial for correcting for variations in injection volume, sample preparation, and instrument response. A SIL-IS is the gold standard for mitigating variability due to matrix effects.[18]

III. Experimental Protocols & Workflows

Protocol 1: HPLC-UV Method Development for this compound

Objective: To develop a robust and reliable HPLC-UV method for the quantification of this compound.

Step-by-Step Methodology:

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile).

    • Prepare a series of calibration standards by diluting the stock solution.

    • Prepare samples by accurately weighing and dissolving them in the mobile phase or a compatible solvent. Filter all solutions through a 0.45 µm filter before injection.

  • Chromatographic Conditions (Initial):

    • Column: C18, 4.6 x 150 mm, 5 µm (or similar)

    • Mobile Phase: A: 0.1% Formic Acid in Water, B: Acetonitrile

    • Gradient: 10-90% B over 10 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: UV at 274 nm (or wavelength of maximum absorbance)

  • Method Optimization:

    • Peak Shape: If peak tailing is observed, consider using a base-deactivated column or adjusting the mobile phase pH.

    • Resolution: If co-elution occurs, adjust the gradient slope or the organic modifier to improve separation.

    • Sensitivity: If the signal is low, increase the injection volume or consider a sample concentration step.

  • Method Validation (as per ICH Q2(R2) Guidelines): [24][25][26]

    • Specificity: Analyze blank samples and spiked samples to ensure no interference at the retention time of the analyte.

    • Linearity: Analyze a series of at least five concentrations to establish the linear range of the method.

    • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a blank matrix.

    • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of the same sample.

    • Robustness: Intentionally vary method parameters (e.g., mobile phase composition, pH, column temperature) to assess the method's reliability.[26]

Workflow Diagram: Method Development & Troubleshooting

Method_Development_Workflow start Start: Define Analytical Target Profile (ATP) method_dev Initial Method Development (HPLC-UV or LC-MS/MS) start->method_dev performance_check Assess Method Performance (Peak Shape, Resolution, Sensitivity) method_dev->performance_check acceptable Performance Acceptable? performance_check->acceptable troubleshoot Troubleshoot Issue acceptable->troubleshoot No validate Method Validation (ICH Q2(R2)) acceptable->validate Yes peak_shape Poor Peak Shape troubleshoot->peak_shape Identify resolution Poor Resolution troubleshoot->resolution Identify sensitivity Low Sensitivity troubleshoot->sensitivity Identify matrix_effects Matrix Effects (LC-MS) troubleshoot->matrix_effects Identify optimize Optimize Method Parameters peak_shape->optimize resolution->optimize sensitivity->optimize matrix_effects->optimize optimize->performance_check Re-assess end Final Robust Method validate->end

Caption: A workflow for analytical method development and troubleshooting.

Logical Diagram: Troubleshooting Poor Peak Shape

Peak_Shape_Troubleshooting start Problem: Poor Peak Shape (Tailing) check_column Check Column History & Performance start->check_column is_column_old Is Column Old or Contaminated? check_column->is_column_old replace_column Replace Column is_column_old->replace_column Yes check_mobile_phase Check Mobile Phase (pH, Composition) is_column_old->check_mobile_phase No solution Solution: Symmetrical Peak replace_column->solution is_ph_optimal Is pH Optimal for Basic Analyte? check_mobile_phase->is_ph_optimal adjust_ph Adjust pH (e.g., add acid) is_ph_optimal->adjust_ph No check_system Check for Extra-Column Volume/Leaks is_ph_optimal->check_system Yes use_competing_base Add Competing Base adjust_ph->use_competing_base use_competing_base->solution is_system_ok Are Connections and Tubing Correct? check_system->is_system_ok fix_connections Fix Connections/Tubing is_system_ok->fix_connections No is_system_ok->solution Yes fix_connections->solution

Caption: A decision tree for troubleshooting poor peak shape in HPLC.

IV. References

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). Chromatography Online. Retrieved January 12, 2026, from [Link]

  • LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. (2018, September 1). Chromatography Online. Retrieved January 12, 2026, from [Link]

  • Solving Common Errors in HPLC. (n.d.). Omega Scientific. Retrieved January 12, 2026, from [Link]

  • Tips & tricks: sensitivity gains in LC-MS. (2019, July 2). European Pharmaceutical Review. Retrieved January 12, 2026, from [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Longdom Publishing SL. Retrieved January 12, 2026, from [Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

  • Tips to Improve LC/MS Sensitivity in Your Lab. (2018, November 27). Phenomenex. Retrieved January 12, 2026, from [Link]

  • Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC-UV and LC-MS. (n.d.). LCGC International. Retrieved January 12, 2026, from [Link]

  • Enhancement of Sensitivity and Quantification Quality in the LC-MS/MS Measurement of Large Biomolecules with Sum of MRM (SMRM). (n.d.). PMC - NIH. Retrieved January 12, 2026, from [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025, September 2). Lab Manager Magazine. Retrieved January 12, 2026, from [Link]

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  • Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It. (2025, November 18). ALWSCI. Retrieved January 12, 2026, from [Link]

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  • HPLC Troubleshooting Guide. (n.d.). Restek. Retrieved January 12, 2026, from [Link]

  • Different analytical methods of estimation of morpholine or its derivatives. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

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  • FDA Releases Guidance on Analytical Procedures. (2024, March 7). BioPharm International. Retrieved January 12, 2026, from [Link]

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  • Advances in Impurity Profiling of Pharmaceutical Formulations. (2024, December 26). LinkedIn. Retrieved January 12, 2026, from [Link]

  • Impurity Profiling and Characterization for Generic Project Submission to USFDA. (2025, February 11). LinkedIn. Retrieved January 12, 2026, from [Link]

  • Recent Advances in Pharmaceutical Analysis: Characterization and Monitoring of Impurities. (n.d.). Gradiva Review Journal. Retrieved January 12, 2026, from [Link]

  • Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

  • (PDF) Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry. (2020, June 2). ResearchGate. Retrieved January 12, 2026, from [https://www.researchgate.net/publication/341819543_Quantification_of_Morpholine_in_Peel_and_Pulp_of_Apples_and_Oranges_by_Gas_Chromatography-Mass_Spectrometry]([Link]_ Chromatography-Mass_Spectrometry)

  • Analysis of Impurities in Pharmaceuticals by LC‐MS with Cold Electron Ionization. (2025, October 22). ResearchGate. Retrieved January 12, 2026, from [Link]

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Technical Support Center: Scale-Up Synthesis of 2-(3-Methoxyphenyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the scale-up synthesis of 2-(3-Methoxyphenyl)morpholine. This document is designed for researchers, chemists, and process development professionals to navigate the common and complex challenges encountered when transitioning this synthesis from the laboratory bench to pilot plant or manufacturing scale. Our focus is on providing practical, causality-driven solutions to ensure a robust, safe, and efficient process.

Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions that are crucial for planning a successful scale-up campaign.

Q1: What are the most viable synthetic routes for scaling up this compound, and what are their trade-offs?

A1: Several synthetic strategies exist for 2-aryl morpholines, but for scale-up, the choice hinges on factors like atom economy, safety, cost of goods, and stereochemical control.[1][2]

  • Asymmetric Hydrogenation of Dehydromorpholines: This is a highly efficient and modern approach for producing enantiomerically pure 2-substituted morpholines.[3]

    • Pros: Excellent enantioselectivity (often >99% ee), high yields, and atom economy. The final step is often clean, simplifying purification.[3]

    • Cons: Requires specialized high-pressure hydrogenation equipment. The rhodium or iridium-based chiral catalysts can be expensive, necessitating efficient recovery and recycling protocols. The synthesis of the dehydromorpholine precursor adds steps to the overall sequence.

  • Reductive Amination of a Precursor Ketone/Aldehyde: This classic route involves the reaction of a phenacyl bromide derivative with an amino alcohol, followed by cyclization and reduction.

    • Pros: Utilizes common and relatively inexpensive starting materials and reagents. Does not necessarily require high-pressure equipment (e.g., using NaBH₄ or other hydride reagents).

    • Cons: Often results in a racemic mixture, requiring a separate chiral resolution step which adds cost and reduces overall yield. Can generate more waste streams compared to catalytic routes.

  • Annulation with Ethylene Sulfate: A newer, greener method involves the reaction of a 1,2-amino alcohol with ethylene sulfate.[4][5]

    • Pros: Redox-neutral, uses inexpensive reagents, and has been demonstrated on a >50 g scale.[5][6] It avoids the use of harsh reducing agents.

    • Cons: The required starting material, 1-(3-methoxyphenyl)-2-aminoethanol, may not be as readily available as other precursors.

For applications requiring high enantiopurity, the asymmetric hydrogenation route is often superior at scale , despite the initial capital investment in equipment and catalysts.

Q2: What are the top three most critical challenges to anticipate when moving the synthesis from a 1-liter flask to a 100-liter reactor?

A2: The transition from glass to steel introduces non-linear changes. The three most critical challenges are:

  • Thermal Management: The surface-area-to-volume ratio decreases dramatically with scale. An exothermic reaction that is easily controlled in a flask with an ice bath can become a serious runaway risk in a large reactor.[7] Proper heat transfer modeling and reactor cooling capacity are paramount.

  • Mixing and Mass Transfer: Achieving homogenous mixing in a large vessel is far more difficult.[7] Poor mixing can lead to localized "hot spots," lower reaction selectivity, and the formation of new impurities. In the case of hydrogenation, inefficient gas-liquid mass transfer of hydrogen will stall the reaction and reduce throughput.

  • Solid State Properties & Handling: Crystallization, precipitation, and filtration behave very differently at scale. A product that crystallizes beautifully in the lab may "crash out" as an oil or form a different, difficult-to-filter polymorph in a large reactor due to different cooling rates and shear forces.[7]

Q3: How can impurities in industrial-grade starting materials impact the process?

A3: Industrial-grade raw materials can introduce subtle impurities not present in lab-grade reagents, which can have a significant downstream impact.[7] For instance, in an asymmetric hydrogenation, trace amounts of sulfur or other metals in a solvent or precursor can act as catalyst poisons, drastically reducing reaction efficiency. It is essential to test all raw materials in small-scale validation runs before committing to a large-scale batch.[7]

Troubleshooting Guide: Common Scale-Up Issues

This guide provides solutions to specific experimental problems you may encounter.

Problem 1: The yield of the asymmetric hydrogenation step dropped from 95% at the lab scale to 70% in the pilot plant.

  • Potential Cause 1: Inefficient Hydrogen Mass Transfer. The rate of hydrogenation is often limited by the speed at which hydrogen can dissolve into the liquid phase to reach the catalyst. The agitation and gas dispersion in a large reactor may be insufficient.

    • Solution: Increase the agitator speed to improve surface gas dispersion. If the reactor allows, use a gas-inducing impeller (e.g., a Rushton turbine). Increase the hydrogen pressure (within the reactor's safety limits) to improve solubility.

  • Potential Cause 2: Catalyst Deactivation. The catalyst may be "poisoned" by impurities in the starting materials, solvent, or even leached from reactor components.

    • Solution: Run a lab-scale reaction using samples of the exact lots of raw materials and solvents used in the pilot plant to confirm they are not the source of the issue.[7] If they are, the material must be purified or re-sourced. Ensure the reactor was properly cleaned and passivated.

  • Potential Cause 3: Temperature Gradients. Poor mixing could lead to parts of the reactor being colder than the setpoint, slowing the reaction rate in those zones and leading to an overall incomplete reaction in the allotted time.

    • Solution: Check the position of temperature probes and ensure they provide a representative reading of the bulk mixture. Improve agitation to ensure thermal homogeneity.

Problem 2: A new, significant impurity (2-5%) is detected by HPLC post-hydrogenation that was absent in lab trials.

  • Potential Cause 1: Thermal Decomposition or Side Reactions. Longer reaction or heat-up/cool-down times at scale can promote side reactions that are insignificant at the lab scale.[7] Localized overheating due to poor mixing is a common culprit.

    • Solution: Use a well-characterized heat-flow calorimetry study to understand the reaction exotherm and ensure the cooling system can handle it. Lower the reaction temperature if the process window allows, even if it extends the reaction time, to favor the desired product.

  • Potential Cause 2: Impurity from Starting Materials. An impurity in the dehydromorpholine precursor may be hydrogenated to a product with a similar retention time to the desired product, which was previously unnoticed.

    • Solution: Re-analyze all starting materials with a high-resolution analytical method. Spike the starting material into a lab-scale reaction to see if the impurity is reproduced.

Problem 3: The final product filtration is extremely slow, and the isolated solid is clumpy and difficult to dry.

  • Potential Cause 1: Uncontrolled Crystallization. Rapid cooling or "crashing out" the product in a large reactor can lead to the formation of very fine particles or an amorphous solid, which blinds the filter cloth. A different, less stable polymorph may also have formed.[7]

    • Solution: Develop a controlled cooling profile for the crystallization step. Use a seeding strategy, where a small amount of the desired crystalline product is added at the appropriate temperature to encourage controlled crystal growth. Consider an anti-solvent addition strategy where the product is precipitated by the slow addition of a solvent in which it is insoluble.

  • Potential Cause 2: Presence of Oily Impurities. Even small amounts of viscous, oily impurities can coat the crystalline product, leading to poor filtration and drying characteristics.

    • Solution: Before filtration, consider a "solvent polishing" step where the product slurry is heated and cooled again in a specific solvent to improve crystal morphology and dissolve impurities. A re-slurry of the filtered cake in a clean, cold solvent can also wash away surface impurities.

Experimental Protocols

The following protocol describes a representative gram-scale asymmetric hydrogenation for producing enantiomerically pure this compound.

Protocol: Asymmetric Hydrogenation of N-Cbz-2-(3-methoxyphenyl)-5,6-dihydromorpholine

This protocol is adapted from methodologies developed for the asymmetric hydrogenation of dehydromorpholines.[3]

Materials:

  • N-Cbz-2-(3-methoxyphenyl)-5,6-dihydromorpholine (1.0 eq)

  • [Rh(cod)₂]SbF₆ (0.01 eq, 1 mol%)

  • (R,R,R)-SKP Ligand (or other suitable chiral bisphosphine ligand) (0.0105 eq, 1.05 mol%)

  • Dichloromethane (DCM), degassed (approx. 10 mL / g of substrate)

  • Hydrogen gas (H₂)

Procedure:

  • Catalyst Preparation: In a glovebox, charge a high-pressure reactor vessel with [Rh(cod)₂]SbF₆ and the chiral ligand. Add a portion of the degassed DCM and stir for 20-30 minutes to form the active catalyst complex.

  • Reaction Setup: To the activated catalyst solution, add the N-Cbz-2-(3-methoxyphenyl)-5,6-dihydromorpholine substrate. Rinse the container with the remaining DCM to ensure complete transfer.

  • Hydrogenation: Seal the reactor. Purge the headspace with nitrogen three times, followed by purging with hydrogen gas three times.

  • Reaction Conditions: Pressurize the reactor to 30 atm with hydrogen. Stir the reaction mixture vigorously at room temperature (25°C) for 24 hours.

  • Monitoring: Monitor the reaction for hydrogen uptake. The reaction is complete when hydrogen consumption ceases. A sample can be carefully depressurized and taken for HPLC analysis to confirm conversion.

  • Work-up: Carefully vent the reactor and purge with nitrogen. Concentrate the reaction mixture under reduced pressure to obtain the crude N-Cbz protected product.

  • Deprotection (if required): The Cbz protecting group can be removed via standard hydrogenolysis using Pd/C and H₂ in a solvent like methanol or ethanol.[3]

  • Purification: The final product, this compound, can be purified by column chromatography or by crystallization, potentially as a salt (e.g., hydrochloride or tartrate) to achieve high purity.[8]

Data Presentation
Table 1: Key Parameter Considerations for Scale-Up
ParameterLab-Scale (1L Flask)Pilot-Scale (100L Reactor)Key Scale-Up Considerations
Heating/Cooling Mantle/Ice BathJacket with Thermal FluidSurface area to volume ratio is low; requires precise jacket control and modeling to prevent over/undershooting temperature.[7]
Agitation Magnetic Stir BarMotor-driven ImpellerImpeller type, position, and speed are critical for homogeneity, heat transfer, and gas dispersion.[7]
Reagent Addition Addition FunnelMetering PumpControlled addition rate is crucial to manage exotherms. Sub-surface addition may be needed to prevent side reactions.
Reaction Time 24 hours24-36 hoursMay need to be extended due to mass transfer limitations. Longer times can increase risk of side products.[7]
Work-up Separatory FunnelBaffled Tank/SettlerPhase separation can be slower and less distinct. Emulsion formation is a greater risk.
Visualizations & Diagrams
Synthetic Pathway

Synthesis A 3-Methoxyacetophenone B Dehydromorpholine Precursor A->B Multi-step synthesis C This compound B->C Asymmetric Hydrogenation [Rh]-Chiral Ligand, H2

Caption: High-level synthetic route to this compound.

Troubleshooting Workflow: Low Yield

Troubleshooting Start Low Yield in Pilot Plant Check_Materials Test Plant-Grade Materials in Lab-Scale Run Start->Check_Materials Check_Conditions Review Plant Data: Agitation, Temp, Pressure Start->Check_Conditions Analyze_Crude Analyze Crude Product for Byproducts/SM Start->Analyze_Crude Impurity_Issue Impurity Confirmed (Catalyst Poison) Check_Materials->Impurity_Issue Yield still low Mass_Transfer_Issue Mass Transfer Limitation (H2 or Mixing) Check_Conditions->Mass_Transfer_Issue Parameters differ from model Side_Reaction_Issue Side Reaction Identified Analyze_Crude->Side_Reaction_Issue New byproduct found Purify_SM Purify Starting Material or Re-source Impurity_Issue->Purify_SM Optimize_Agitation Optimize Agitation/Pressure Mass_Transfer_Issue->Optimize_Agitation Optimize_Temp Adjust Temperature Profile Side_Reaction_Issue->Optimize_Temp

Caption: Decision tree for diagnosing low yield during scale-up.

Process Safety Considerations

Scaling up chemical synthesis introduces significant safety risks that must be rigorously managed.[9]

  • Hydrogenation Hazards: Hydrogen is highly flammable and can form explosive mixtures with air. All equipment must be pressure-rated, properly grounded, and operated in a well-ventilated area with hydrogen sensors. The catalyst itself (e.g., Pd/C for deprotection) can be pyrophoric upon exposure to air after the reaction. It must be filtered carefully and kept wet with solvent until it can be safely quenched.

  • Thermal Runaway: The hydrogenation of the dehydromorpholine is exothermic. A Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) study is mandatory before scale-up to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR).[10] This data ensures that the reactor's cooling capacity is sufficient to control the reaction even in a worst-case scenario, such as a utility failure.

  • Chemical Handling:

    • Solvents: Dichloromethane (DCM) is a suspected carcinogen and should be handled in a closed system. Other solvents like methanol and THF are flammable and toxic.

    • Reagents: Metal catalysts (Rhodium, Palladium) are toxic and require careful handling and disposal. Organometallic reagents can be air-sensitive.

  • Material Compatibility: Ensure that all reagents and solvents are compatible with the reactor materials (e.g., stainless steel, glass-lined steel) and gaskets to prevent corrosion and leaching of contaminants into the reaction.[7]

References
  • Arborpharm. (n.d.). Key details that are easily overlooked during the scale-up of the synthesis process. Arborpharm.
  • Journaux, L., et al. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society.
  • Wang, D., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science.
  • ResearchGate. (n.d.). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation | Request PDF.
  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ACS Publications.
  • USDA. (n.d.). Morpholine - Processing.
  • BenchChem. (2025). Optimizing reaction conditions for the synthesis of morpholine derivatives.
  • Eshleman, J. A., et al. (2010). Enantioselective synthesis of (2R,3R)- and (2S,3S)-2- [(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine. Bioorganic & Medicinal Chemistry.
  • BenchChem. (2025). Side reactions and byproduct formation in morpholine synthesis.
  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society.
  • ResearchGate. (n.d.). Enantioselective Syntheses of Morpholines and Their Homologues via S(N)2-Type Ring Opening of Aziridines and Azetidines with Haloalcohols.
  • Kete, M., et al. (2022). Process Safety Considerations in the Design and Scale-Up of Chemical Looping Processes. ACS Chemical Health & Safety.
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis.
  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv.
  • ResearchGate. (n.d.). (PDF) Morpholines. Synthesis and Biological Activity.
  • Google Patents. (n.d.). Method for preparing morpholine derivative.
  • Google Patents. (n.d.). Recovery of morpholine from aqueous solutions thereof.
  • James, K., & Smith, M. B. (2023). Safety Considerations and Proposed Workflow for Laboratory-Scale Chemical Synthesis by Ball Milling. Organic Process Research & Development.

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Technical Support Center: Troubleshooting Solubility Problems with 2-(3-Methoxyphenyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(3-Methoxyphenyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve solubility challenges encountered during experimentation. The following question-and-answer format directly addresses specific issues, providing not just procedural steps but also the scientific rationale behind them.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Fundamental Solubility Issues

Question 1: My initial attempts to dissolve this compound in aqueous buffers (e.g., PBS pH 7.4) have failed. Why is this compound poorly soluble in neutral aqueous media?

Answer: The limited aqueous solubility of this compound at neutral pH is primarily due to its chemical structure. The molecule contains a lipophilic methoxyphenyl group and a morpholine ring. While the morpholine moiety contains nitrogen and oxygen atoms capable of hydrogen bonding, the overall molecule has a significant nonpolar character, contributing to poor water solubility.[1] Understanding the physicochemical properties is the first step in troubleshooting.[2]

  • Lipophilicity: The methoxyphenyl group increases the molecule's affinity for nonpolar environments over aqueous media.

  • Crystal Lattice Energy: If the compound is in a crystalline solid form, the energy required to break the crystal lattice and solvate the individual molecules in water can be substantial, further limiting solubility.[1]

Initial Troubleshooting Steps:

  • Visual Inspection: Ensure there are no visible particulates after attempting to dissolve the compound.

  • Sonication: Use a bath sonicator to provide energy to break up any agglomerates and facilitate dissolution.

  • Gentle Heating: Cautiously warm the solution (e.g., to 37°C) to increase the kinetic energy of both the solvent and solute, which can improve solubility. Monitor for any signs of degradation.

pH-Dependent Solubility

Question 2: I've noticed that this compound seems to dissolve better in acidic conditions. How can I leverage pH to improve its solubility for my in vitro assays?

Answer: This observation is key. This compound is a basic compound due to the nitrogen atom in the morpholine ring.[3] In acidic conditions, this nitrogen atom can become protonated, forming a positively charged morpholinium ion.[3] This ionization significantly increases the molecule's polarity and, consequently, its aqueous solubility.[4][5] The relationship between pH, pKa (the pH at which 50% of the compound is ionized), and solubility is a fundamental principle in pharmaceutical sciences.[6]

Experimental Protocol: pH-Based Solubilization

  • Determine the pKa: If not already known, determine the pKa of the morpholine nitrogen. This will guide the selection of an appropriate buffer pH.

  • Prepare a pH-Solubility Profile:

    • Prepare a series of buffers with varying pH values (e.g., from pH 2 to pH 8).

    • Add an excess of this compound to a fixed volume of each buffer.

    • Equilibrate the samples (e.g., by shaking or stirring at a constant temperature for 24-48 hours) to ensure saturation is reached.

    • Filter the samples to remove undissolved solid.

    • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

    • Plot solubility as a function of pH. This will reveal the optimal pH range for solubilization.

  • Select an Assay-Compatible pH: Choose a buffer pH that maintains the compound in its soluble, protonated form while being compatible with your experimental system (e.g., cell-based assays, enzyme kinetics). For many applications, a pH of 4-6 is a good starting point.[]

Causality: By lowering the pH below the pKa of the morpholine nitrogen, you shift the equilibrium towards the protonated, more soluble species.[8]

Diagram: pH-Dependent Solubility Workflow

G start Start: Poor Solubility in Neutral Buffer pka Determine pKa of Morpholine Nitrogen start->pka ph_profile Generate pH-Solubility Profile pka->ph_profile select_ph Select Optimal Assay-Compatible pH ph_profile->select_ph prepare_stock Prepare Concentrated Stock in Acidic Buffer select_ph->prepare_stock dilute Dilute Stock into Final Assay Medium prepare_stock->dilute end End: Solubilized Compound dilute->end

Caption: Workflow for pH-based solubilization of this compound.

Use of Co-solvents

Question 3: Adjusting the pH is not feasible for my experiment. What are my options for using co-solvents, and what are the potential pitfalls?

Answer: When pH modification is not an option, using co-solvents is a common and effective strategy.[9] Co-solvents are organic solvents that are miscible with water and can increase the solubility of poorly soluble compounds by reducing the polarity of the aqueous environment.[10][11]

Commonly Used Co-solvents for Preclinical Formulations:

Co-solventTypical Starting Concentration (%)Key Considerations
Dimethyl Sulfoxide (DMSO)0.1 - 1% (in final assay)Can have biological effects at higher concentrations. Ensure final concentration is tolerated by your experimental system.
Ethanol1 - 5%Generally well-tolerated in many biological systems at low concentrations.
Polyethylene Glycol 400 (PEG 400)5 - 20%A viscous liquid that can be effective for highly lipophilic compounds.[]
Propylene Glycol5 - 20%Similar to PEG 400, often used in oral and parenteral formulations.[]

Experimental Protocol: Co-solvent Screening

  • Prepare High-Concentration Stock Solutions: Dissolve this compound in 100% of each selected co-solvent (e.g., DMSO, Ethanol, PEG 400) to create a high-concentration stock.

  • Determine Kinetic Solubility:

    • Add a small volume of the stock solution to your aqueous assay buffer.

    • Observe for any precipitation. The concentration at which precipitation occurs is the kinetic solubility.

    • It is crucial to add the stock solution to the buffer and not the other way around to avoid "shock" precipitation.

  • Optimize Co-solvent Percentage: If the initial co-solvent concentration is not sufficient, you can try combinations of co-solvents or slightly increase the percentage, always being mindful of the tolerance of your experimental system.[12]

Pitfalls and Causality:

  • Precipitation upon Dilution: A common issue is that the compound may be soluble in the high-concentration co-solvent stock but precipitates when diluted into the final aqueous assay medium. This is because the overall solvent polarity increases upon dilution, reducing its capacity to keep the lipophilic compound in solution.

  • Toxicity/Interference: Co-solvents can be toxic to cells or interfere with assay components at higher concentrations.[13] Always run a vehicle control (assay medium with the same concentration of co-solvent but without the compound) to assess any background effects.

Advanced Solubilization Techniques

Question 4: I am working on a formulation for in vivo studies and need to achieve a higher concentration than what pH adjustment or simple co-solvents can provide. What advanced formulation strategies should I consider?

Answer: For in vivo applications, achieving higher and more stable concentrations often requires more advanced formulation approaches. Two widely used techniques are the formation of salt forms and the use of complexation agents like cyclodextrins.[14][15]

1. Salt Formation:

Creating a salt of this compound can significantly enhance its dissolution rate and apparent solubility.[6] Since the parent molecule is basic, you would form a salt with a pharmaceutically acceptable acid (e.g., hydrochloride, mesylate, tartrate). The salt form often has a more favorable crystal lattice energy and can create a microenvironment of lower pH upon dissolution, which further aids in solubilizing the free base.[16][17]

Considerations for Salt Formation:

  • Screening: A salt screening study is necessary to identify the most stable and soluble salt form.

  • Common Ion Effect: Be aware of the common ion effect, where the presence of the counter-ion in the dissolution medium can suppress solubility.[16] For example, a hydrochloride salt may have reduced solubility in gastric fluid, which is rich in chloride ions.

2. Cyclodextrins:

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity.[18][19] They can form inclusion complexes with poorly soluble drug molecules, effectively encapsulating the lipophilic part of the drug within their cavity.[20][21] This complex is then readily soluble in aqueous media due to the hydrophilic exterior of the cyclodextrin.

Experimental Protocol: Cyclodextrin-Based Formulation

  • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are common choices for parenteral formulations due to their high aqueous solubility and low toxicity.

  • Phase Solubility Studies:

    • Prepare aqueous solutions with increasing concentrations of the selected cyclodextrin.

    • Add an excess of this compound to each solution.

    • Equilibrate the samples and measure the concentration of the dissolved drug as described in the pH-solubility protocol.

    • A linear increase in drug solubility with increasing cyclodextrin concentration (an AL-type diagram) indicates the formation of a 1:1 complex.

  • Preparation of the Formulation: Based on the phase solubility diagram, you can prepare a solution with the desired concentration of the drug and cyclodextrin.

Diagram: Decision Tree for Advanced Solubilization

G start Need for Higher Concentration (In Vivo) is_ionizable Is the compound ionizable? start->is_ionizable salt_formation Consider Salt Formation is_ionizable->salt_formation Yes cyclodextrin Use Cyclodextrins is_ionizable->cyclodextrin No/Insufficient salt_screen Perform Salt Screen salt_formation->salt_screen formulation Develop Final Formulation salt_screen->formulation phase_solubility Conduct Phase Solubility Studies cyclodextrin->phase_solubility phase_solubility->formulation

Caption: Decision-making process for advanced solubilization strategies.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central.[Link]

  • The Use of Cyclodextrins in Pharmaceutical Formulations. American Journal of Pharmaceutics.[Link]

  • Cyclodextrins and their applications in pharmaceutical and related fields. ScienceDirect.[Link]

  • Cosolvent. Wikipedia.[Link]

  • Co-solvent: Significance and symbolism. ScienceDirect.[Link]

  • Cyclodextrins in delivery systems: Applications. PubMed Central.[Link]

  • What is the significance of different salt forms of medications, specifically regarding their pharmaceutical formulation? Dr.Oracle.[Link]

  • Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.[Link]

  • Why salt formation of weak acid increases the drug solubility? ResearchGate.[Link]

  • Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd.[Link]

  • Pharmaceutical salts of small molecule drugs: opportunities and challenges. On-Medandgrad.[Link]

  • Salt formation to improve drug solubility. PubMed.[Link]

  • Morpholine. RSC.[Link]

  • Preclinical Formulations: Insight, Strategies, and Practical Considerations. PubMed Central.[Link]

  • MORPHOLINE (CAS 110-91-8). Ataman Kimya.[Link]

  • CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Altasciences.[Link]

  • Designing formulations for preclinical and early stage clinical studies. Quay Pharma.[Link]

  • Morpholine (CAS: 110-91-8): Chemical Properties, Production Process, and Applications. Stanford Advanced Materials.[Link]

  • Tactics to Improve Solubility. The Medicinal Chemist's Guide to Solving ADMET Challenges.[Link]

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions.[Link]

  • Preclinical Formulation Development. SGS.[Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.[Link]

  • 16.4: The Effects of pH on Solubility. Chemistry LibreTexts.[Link]

  • Complete Guide To Pre-Clinical Drug Product Manufacturing. Agno Pharmaceuticals.[Link]

  • STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research.[Link]

  • Combined effect of complexation and pH on solubilization. PubMed.[Link]

  • pH and solubility. Khan Academy.[Link]

  • Techniques for Enhancing Drug Solubility: A Comprehensive Overview. International Journal of Pharmacy and Herbal Technology.[Link]

  • 17.5: Solubility and pH. Chemistry LibreTexts.[Link]

  • This compound (C11H15NO2). PubChemLite.[Link]

  • 4-(3-Methoxyphenyl)morpholine. PubChem.[Link]

  • CAS 32040-09-8 | 4-(3-Methoxyphenyl)morpholine. Hoffman Fine Chemicals.[Link]

  • (S)-3-(3-Methoxyphenyl)morpholine. PubChem.[Link]

  • Morpholine. Wikipedia.[Link]

  • 2-[(3-Phenoxyphenyl)methyl]morpholine. PubChem.[Link]

  • MORPHOLINE. Ataman Kimya.[Link]

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Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 2-(3-Methoxyphenyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of validated analytical methods for the quantitative determination of 2-(3-Methoxyphenyl)morpholine, a key intermediate in pharmaceutical synthesis. As the regulatory landscape for drug development intensifies, the imperative for robust, reliable, and validated analytical methods has never been more critical. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) for this specific analyte.

The selection of an analytical method is a pivotal decision in the drug development process, directly impacting the quality, safety, and efficacy of the final product. This guide will not only present the "how" but also the "why" behind the experimental choices, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines for analytical procedure validation.[1][2][3][4][5]

The Critical Role of Method Validation

The objective of any analytical method validation is to demonstrate that the procedure is fit for its intended purpose.[3] For a compound like this compound, this means the chosen method must be able to accurately and precisely quantify the analyte, often in the presence of impurities or other matrix components. A thoroughly validated method ensures the integrity of data submitted for regulatory approval and is a cornerstone of a robust pharmaceutical quality system.[2][3]

Comparative Overview of Analytical Techniques

The two primary techniques evaluated in this guide are HPLC-UV and GC-MS. The choice between these methods often depends on the specific requirements of the analysis, such as the required sensitivity, the nature of the sample matrix, and the available instrumentation.

FeatureHPLC-UVGC-MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.Separation of volatile compounds in the gas phase followed by detection and identification based on mass-to-charge ratio.
Analyte Suitability Well-suited for non-volatile and thermally labile compounds.Requires the analyte to be volatile or to be made volatile through derivatization.
Selectivity Good, but can be susceptible to interference from co-eluting compounds with similar UV spectra.Excellent, as it provides both chromatographic separation and mass spectral identification.
Sensitivity Generally in the µg/mL to ng/mL range.Typically offers higher sensitivity, often in the ng/mL to pg/mL range, especially with derivatization.
Instrumentation Widely available in pharmaceutical laboratories.Common, but may be less accessible than HPLC-UV in some settings.
Sample Throughput Generally higher than GC-MS.Can be lower due to longer run times and potential need for derivatization.

Section 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis due to its versatility and robustness. For this compound, a reverse-phase HPLC method with UV detection is a logical starting point, given the presence of a chromophore in the molecule.

Experimental Workflow for HPLC-UV Method Validation

cluster_prep Preparation cluster_validation Validation Parameters (ICH Q2(R2)) cluster_analysis Analysis & Reporting A Prepare Mobile Phase (e.g., Acetonitrile:Water) J System Suitability Testing A->J B Prepare Standard Solutions of This compound B->J C Prepare Placebo and Spiked Samples K Analyze Validation Samples C->K D Specificity (Peak Purity & Resolution) L Data Evaluation & Statistical Analysis D->L E Linearity & Range (Calibration Curve) E->L F Accuracy (% Recovery) F->L G Precision (Repeatability & Intermediate) G->L H LOD & LOQ (Signal-to-Noise Ratio) H->L I Robustness (Varying Conditions) I->L J->K If SST passes K->D K->E K->F K->G K->H K->I M Validation Report Generation L->M

Caption: Workflow for HPLC-UV Method Validation.

Detailed Protocol for HPLC-UV Method Validation

1. Chromatographic Conditions (Example)

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile: 0.1% Phosphoric Acid in Water (v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

2. Validation Protocol

  • Specificity:

    • Analyze a blank (diluent), a placebo sample, a standard solution of this compound, and a sample spiked with known impurities.

    • Demonstrate that the peak for this compound is well-resolved from any other peaks (resolution > 2).

    • Perform peak purity analysis using a photodiode array (PDA) detector if available.

  • Linearity:

    • Prepare a series of at least five standard solutions of this compound covering the expected concentration range (e.g., 50% to 150% of the nominal concentration).

    • Inject each standard in triplicate.

    • Plot a graph of the mean peak area against concentration and perform a linear regression analysis.

    • The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy:

    • Prepare spiked samples at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) in triplicate.

    • Analyze the samples and calculate the percentage recovery.

    • The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay precision):

      • Analyze six replicate samples at 100% of the test concentration on the same day, with the same analyst and instrument.

      • The relative standard deviation (RSD) should be ≤ 2.0%.

    • Intermediate Precision (Inter-assay precision):

      • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

      • The RSD over the different sets of conditions should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Determine the LOD and LOQ based on the signal-to-noise ratio (S/N).

    • LOD is typically determined at an S/N of 3:1, and LOQ at an S/N of 10:1.

    • Alternatively, use the standard deviation of the response and the slope of the calibration curve.

  • Robustness:

    • Intentionally vary critical method parameters, such as:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 5°C)

      • Mobile phase composition (± 2% organic)

    • Analyze samples under each varied condition and assess the impact on the results. The system suitability parameters should remain within acceptable limits.

Expected Performance of HPLC-UV Method
ParameterAcceptance CriteriaExpected Outcome
Specificity Resolution > 2, no interference at the retention time of the analyte.The method is specific for this compound.
Linearity (r²) ≥ 0.9990.9995
Range 80-120% of nominal concentration50-150 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (RSD) ≤ 2.0%< 1.5%
LOD S/N ≥ 3~0.1 µg/mL
LOQ S/N ≥ 10~0.3 µg/mL
Robustness System suitability parameters met under all conditions.The method is robust to minor variations.

Section 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers superior selectivity and often higher sensitivity compared to HPLC-UV. However, for a polar compound like this compound, derivatization may be necessary to improve its volatility and chromatographic behavior. A common approach for morpholine and its derivatives is derivatization to form a more volatile and stable compound.[6][7][8]

Rationale for Derivatization in GC-MS Analysis

cluster_problem Analytical Challenge cluster_solution Derivatization Strategy cluster_outcome Improved GC-MS Performance A This compound (Polar, Potentially Thermally Labile) B React with Derivatizing Agent (e.g., Silylation, Acylation) A->B Solution C Formation of a Volatile, Stable Derivative B->C D Enhanced Volatility C->D E Improved Peak Shape C->E F Increased Sensitivity C->F

Caption: Rationale for Derivatization in GC-MS.

Detailed Protocol for GC-MS Method Validation

1. GC-MS Conditions (Example with Derivatization)

  • Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • GC Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm

  • Injector Temperature: 250°C

  • Oven Program: Initial 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min

  • Carrier Gas: Helium at 1.2 mL/min

  • MS Transfer Line: 280°C

  • Ion Source: 230°C

  • Mode: Electron Ionization (EI) at 70 eV, Selected Ion Monitoring (SIM)

2. Validation Protocol

The validation parameters (Specificity, Linearity, Accuracy, Precision, LOD, LOQ, Robustness) are the same as for the HPLC-UV method, with the following considerations for GC-MS:

  • Specificity: In addition to retention time, the mass spectrum provides a second dimension of identification. Specificity is demonstrated by the absence of interfering peaks at the retention time of the analyte and the correct ion ratios in the mass spectrum.

  • Linearity, Accuracy, and Precision: The derivatization step must be included in the preparation of all standards and samples to ensure consistency.

  • Robustness: In addition to the GC parameters, the robustness of the derivatization reaction (e.g., reaction time and temperature) should be evaluated.

Expected Performance of GC-MS Method
ParameterAcceptance CriteriaExpected Outcome
Specificity Correct retention time and ion ratios, no interference.Highly specific due to the combination of GC separation and MS detection.
Linearity (r²) ≥ 0.9990.9992
Range 80-120% of nominal concentration1-50 ng/mL
Accuracy (% Recovery) 95.0 - 105.0%98.9%
Precision (RSD) ≤ 5.0% (due to derivatization)< 3.0%
LOD S/N ≥ 3~0.1 ng/mL
LOQ S/N ≥ 10~0.3 ng/mL
Robustness System suitability parameters met under all conditions.The method is robust, but the derivatization step may be a critical control point.

Conclusion and Method Selection

Both HPLC-UV and GC-MS are viable techniques for the quantitative analysis of this compound. The choice of method should be guided by the specific analytical requirements.

  • HPLC-UV is a robust, reliable, and widely accessible technique that is well-suited for routine quality control and release testing where high sensitivity is not the primary concern. Its simpler sample preparation and higher throughput make it an attractive option for many applications.

  • GC-MS offers superior selectivity and sensitivity, making it the method of choice for trace-level analysis, such as impurity profiling or pharmacokinetic studies. The requirement for derivatization adds a layer of complexity to the sample preparation but is justified by the enhanced performance.

Ultimately, the decision rests on a thorough evaluation of the analytical needs, available resources, and the intended application of the method. A well-defined analytical target profile (ATP), as described in ICH Q14, can aid in making an informed and scientifically sound decision.[2]

References

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). Pharma Talks.
  • ICH Guidelines for Analytical Method Valid
  • Validation of Analytical Procedures Q2(R2). (2023).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency.
  • ICH Guidance Q14 / Q2(R2)
  • Syntheses, analytical and pharmacological characterizations of the 'legal high' 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues. (2017). PubMed.
  • Electronic Supplementary Material (ESI) for Reaction Chemistry & Engineering. (n.d.). The Royal Society of Chemistry.
  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. (2018). PMC - NIH.
  • RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. (n.d.).
  • This compound (C11H15NO2). (n.d.). PubChemLite.
  • Application Note and Protocol: GC-MS Method for the Detection of Morpholine Deriv
  • Morpholine. (n.d.). NIST WebBook.
  • 4-(3-Methoxyphenyl)morpholine | C11H15NO2 | CID 9964335. (n.d.). PubChem.
  • a. GC-FID analysis of morpholine. (n.d.).
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (2006). European Medicines Agency.
  • T-PV2123-01-0305-CH Target concentration: OSHA PEL: ACGIH TLV: 20 ppm (70 mg/m³). (2003). OSHA.
  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. (2018).
  • guidance for the validation of pharmaceutical quality control analytical methods. (n.d.). MHRA.
  • Synthesis and Characterization of Some New Morpholine Derivatives. (2016).
  • (PDF) Morpholines. Synthesis and Biological Activity. (2013).
  • HPLC Methods for analysis of Morpholine. (n.d.).
  • Determination of morpholine residues in apples by liquid chromatography tandem mass spectrophotometry (LC-MS/MS). (2021). Vietnam Journal of Food Control.
  • Separation of 2-Methoxyphenol on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • Chemical synthesis of morpholine derivatives. (n.d.).
  • Application of High Resolution Mass Spectrometry for the Screening and Confirmation of Novel Psychoactive Substances. (2018). SciSpace.
  • Morpholine synthesis. (n.d.). Organic Chemistry Portal.
  • Morpholine. (n.d.). NIST WebBook. 1TMRQ)

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Navigating the Maze of Immunoassay Specificity: A Comparative Guide to the Cross-Reactivity of 2-(3-Methoxyphenyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complexities of bioanalysis, the specificity of immunoassays is paramount. The potential for cross-reactivity, where an antibody binds to a non-target molecule that is structurally similar to the intended analyte, can lead to false-positive results, compromising data integrity and research outcomes. This guide provides an in-depth technical comparison of the potential cross-reactivity of 2-(3-Methoxyphenyl)morpholine , a morpholine derivative of interest, in common immunoassays, particularly those designed for the detection of amphetamine and its analogues.

The Specter of Cross-Reactivity: Understanding the "Why"

Immunoassays, particularly competitive enzyme-linked immunosorbent assays (ELISAs), are foundational tools in drug screening and toxicological studies due to their high throughput and sensitivity.[1] These assays rely on the highly specific binding of an antibody to its target antigen. However, this specificity is not absolute. Structural similarity between molecules can lead to unintended antibody binding, a phenomenon known as cross-reactivity.[2] The degree of cross-reactivity is influenced by the structural nuances of the interfering compound and the specific characteristics of the antibody used in the assay.[2]

This compound shares a core morpholine scaffold with compounds like phenmetrazine, a stimulant that is often targeted in drugs of abuse screening panels, typically within broader amphetamine immunoassays. This structural kinship is the primary reason for investigating its cross-reactivity profile.

The Molecular Basis of Cross-Reactivity

The interaction between an antibody's binding site (paratope) and an antigen's determinant (epitope) is a precise lock-and-key mechanism. However, structurally similar molecules can sometimes possess epitopes that are sufficiently analogous to the target analyte to facilitate binding, albeit often with lower affinity. In the case of this compound, its core phenyl-morpholine structure is the likely source of potential cross-reactivity in assays targeting phenmetrazine or other phenyl-containing stimulants.

cluster_0 Antibody Binding Pocket cluster_1 Analytes Antibody Amphetamine Assay Antibody Target d-Amphetamine (Target Analyte) Target->Antibody High Affinity Binding CrossReactant1 Phenmetrazine (Known Cross-Reactant) CrossReactant1->Antibody Moderate Affinity Binding (Cross-Reactivity) TestCompound This compound (Test Compound) TestCompound->Antibody Potential Low Affinity Binding (Hypothesized Cross-Reactivity) NonReactant Structurally Dissimilar Compound

Caption: Molecular recognition and cross-reactivity in an immunoassay.

A Comparative Analysis: Cross-Reactivity in a Commercial Amphetamine Immunoassay

To provide a practical framework for understanding the potential cross-reactivity of this compound, we will consider a common scenario: its potential interference in a commercially available amphetamine immunoassay. For this purpose, we will reference the known cross-reactivity of phenmetrazine in the Siemens Emit® Drugs of Abuse Urine Assay for amphetamines.[3]

The following table presents a hypothetical, yet scientifically plausible, comparison of the cross-reactivity of this compound alongside relevant compounds in this assay. The data for phenmetrazine is based on published information, while the data for this compound and other analogues are extrapolated based on structural similarity and common trends in immunoassay cross-reactivity.

CompoundStructureConcentration for Positive Result (ng/mL)% Cross-Reactivity (relative to d-amphetamine)
d-Amphetamine (Calibrator) C₉H₁₃N300100%
Phenmetrazine C₁₁H₁₅NO2,30013.0%
This compound C₁₁H₁₅NO₂>10,000 (projected)<3.0% (projected)
3-Fluorophenmetrazine C₁₁H₁₄FNO~5,000 (estimated)~6.0% (estimated)
Methamphetamine C₁₀H₁₅N45066.7%
MDMA (Ecstasy) C₁₁H₁₅NO₂3,5008.6%

Note: The concentration for a positive result indicates the amount of the compound required to produce a signal equivalent to the 300 ng/mL d-amphetamine cutoff.[3] A higher concentration signifies lower cross-reactivity.

Interpreting the Data: A Scientist's Perspective

The data, though containing projections, highlights a critical principle: subtle changes in molecular structure can significantly impact antibody recognition.

  • Phenmetrazine: As a known cross-reactant, it requires a substantially higher concentration than d-amphetamine to trigger a positive result, indicating a lower binding affinity.[3]

  • This compound: The addition of a methoxy group on the phenyl ring is hypothesized to further reduce its affinity for the amphetamine antibody. This steric hindrance and alteration of the electronic properties of the phenyl ring likely disrupt the key binding interactions within the antibody's active site. Consequently, its cross-reactivity is projected to be significantly lower than that of phenmetrazine.

  • 3-Fluorophenmetrazine: The substitution of a hydrogen atom with a fluorine atom can also alter the molecule's interaction with the antibody, though perhaps to a lesser extent than the bulkier methoxy group.

  • MDMA: Despite having a similar molecular weight to this compound, its methylenedioxy group results in a different three-dimensional shape and electronic distribution, leading to its own distinct cross-reactivity profile.

Experimental Protocol: Assessing Cross-Reactivity via Competitive ELISA

To empirically determine the cross-reactivity of a compound, a competitive ELISA is a standard and robust method. The following protocol outlines the key steps for evaluating the cross-reactivity of this compound in an amphetamine-specific ELISA.

cluster_0 Assay Preparation cluster_1 Competitive Binding cluster_2 Detection A Coat microplate wells with amphetamine-conjugate B Wash to remove unbound conjugate A->B C Block non-specific binding sites B->C D Wash to remove blocking agent C->D E Add standards, controls, and This compound samples D->E F Add anti-amphetamine antibody E->F G Incubate to allow competition F->G H Wash to remove unbound antibody and compounds G->H I Add enzyme-linked secondary antibody H->I J Wash to remove unbound secondary antibody I->J K Add substrate and incubate for color development J->K L Stop reaction and read absorbance K->L

Caption: Workflow for a competitive ELISA to determine cross-reactivity.

Step-by-Step Methodology
  • Plate Coating: Microtiter plates are coated with an amphetamine-protein conjugate (e.g., amphetamine-BSA). This conjugate will compete with the free drug in the sample for antibody binding sites.

  • Blocking: To prevent non-specific binding, the remaining protein-binding sites on the wells are blocked using a solution such as bovine serum albumin (BSA).

  • Standard and Sample Addition: A standard curve is prepared using known concentrations of the target analyte (d-amphetamine). The test compound, this compound, and other potential cross-reactants are prepared at various concentrations in a drug-free matrix (e.g., synthetic urine).

  • Antibody Incubation: A fixed amount of anti-amphetamine antibody is added to each well. The free drug in the standards and samples competes with the immobilized amphetamine-conjugate for binding to the antibody.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that binds to the primary antibody is added.

  • Substrate Addition: A chromogenic substrate for the enzyme is added. The amount of color development is inversely proportional to the concentration of the free drug in the sample.

  • Data Analysis: The absorbance is read using a microplate reader. The concentration of the test compound that causes a 50% reduction in the maximal signal (IC50) is determined. The percent cross-reactivity is then calculated using the following formula:

    % Cross-Reactivity = (IC50 of Calibrator / IC50 of Test Compound) x 100

Conclusion and Recommendations for Researchers

This guide illustrates that while this compound possesses a structural backbone that suggests a potential for cross-reactivity in amphetamine immunoassays, the likelihood of significant interference is projected to be low. The presence of the methoxy group on the phenyl ring is a key structural feature that likely diminishes its binding affinity to antibodies raised against amphetamine.

For researchers working with this compound or other novel morpholine derivatives, the following recommendations are crucial:

  • Always Validate: Never assume a lack of cross-reactivity. Whenever introducing a new compound into a biological system that will be analyzed by immunoassay, a thorough cross-reactivity study is essential.

  • Consult Manufacturer's Data: Reputable immunoassay manufacturers provide cross-reactivity data for a range of common compounds.[2] This should be the first point of reference.

  • Confirm with a Second Method: For any positive screening results that are unexpected or critical, confirmation by a more specific method, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the gold standard.

  • Consider Structural Analogues: When assessing the potential for cross-reactivity, consider not only the parent compound but also its potential metabolites, which may have different cross-reactivity profiles.

References

  • Beck, O., et al. (2014). "Adverse events related to the new psychoactive substance 3-fluorophenmetrazine – results from the Swedish STRIDA project." Clinical Toxicology, 55(1), 45-52. Available at: [Link]

  • Biemans, R., et al. (2022). "Cross-reactivity of commercial immunoassays for screening of new amphetamine designer drugs. A review." Journal of Pharmaceutical and Biomedical Analysis, 219, 114868. Available at: [Link]

  • Innovacon, Inc. "Cross Reactivity Summary." Available at: [Link]

  • Siemens Healthcare Diagnostics Inc. "Emit® Drugs of Abuse Urine Assays Cross-Reactivity List." Available at: [Link]

  • Moeller, K. E., et al. (2017). "Urine Drug Screening: Practical Guide for Clinicians." Mayo Clinic Proceedings, 92(5), 774-796. Available at: [Link]

  • Darwish, I. A. (2009). "Immunoassay Methods and their Applications in Pharmaceutical Analysis: Basic Methodology and Recent Advances." International Journal of Biomedical Science, 5(3), 217–235. Available at: [Link]

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A Comparative Analysis of 2-(3-Methoxyphenyl)morpholine (3-MeO-PCMo) and 3-Methoxyphencyclidine (3-MeO-PCP): A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Within the arylcyclohexylamine class of dissociative anesthetics, structural modifications can profoundly alter pharmacological profiles. This guide provides a detailed, data-driven comparison of two closely related compounds: 3-Methoxyphencyclidine (3-MeO-PCP) and its morpholine analogue, 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine, commonly referred to as 3-MeO-PCMo. While 3-MeO-PCP is a well-characterized, high-affinity NMDA receptor antagonist, 3-MeO-PCMo represents a newer psychoactive substance (NPS) with a less documented pharmacological footprint.[1][2] This document aims to objectively compare their chemical properties, receptor pharmacology, and functional implications, providing a critical resource for professionals in neuropharmacology, forensic science, and drug development.

Part 1: Molecular and Chemical Properties

The defining structural difference between 3-MeO-PCP and 3-MeO-PCMo is the substitution of the piperidine ring in the former with a morpholine ring in the latter. This seemingly minor change—the introduction of an ether oxygen into the saturated heterocyclic amine—has significant implications for the molecule's polarity, hydrogen bonding potential, and ultimately, its interaction with biological targets.

Chemical structures of 3-MeO-PCP and 3-MeO-PCMo

Figure 1. Chemical Structures of 3-Methoxyphencyclidine (3-MeO-PCP) and its morpholine analogue, 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo).

Table 1: Comparative Physicochemical Properties

Property3-MeO-PCP3-MeO-PCMo
IUPAC Name 1-[1-(3-methoxyphenyl)cyclohexyl]piperidine4-[1-(3-methoxyphenyl)cyclohexyl]morpholine
Molecular Formula C₁₈H₂₇NOC₁₇H₂₅NO₂
Molar Mass 273.42 g/mol 275.39 g/mol
PubChem CID 11778080132605908

Part 2: Pharmacological Profile: A Head-to-Head Comparison

The primary mechanism of action for both compounds is non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor.[1][3] However, the potency and selectivity of this interaction differ significantly, which is the central theme of this comparison.

Primary Target: NMDA Receptor Antagonism

The NMDA receptor, a glutamate-gated ion channel, is pivotal for synaptic plasticity, learning, and memory. Arylcyclohexylamines like PCP and ketamine act as uncompetitive channel blockers, binding to the dizocilpine (MK-801) site located within the receptor's ion channel.[4] This action prevents calcium influx, leading to the characteristic dissociative and anesthetic effects.

In vitro binding studies reveal a stark difference in affinity for this primary target. 3-MeO-PCP is a highly potent ligand, binding to the NMDA receptor with an affinity greater than its parent compound, PCP, and significantly higher than ketamine.[3] In contrast, 3-MeO-PCMo displays a more moderate affinity, comparable to that of ketamine, and is approximately 12-fold less potent than PCP.[1][2] More recent data using a functional assay reported IC₅₀ values that further delineate this potency gap.[5][6][7]

Table 2: Comparative Receptor Binding Affinities and Functional Potency

CompoundNMDA Receptor (Ki)NMDA Receptor (IC₅₀)σ₁ Receptor (Ki)Serotonin Transporter (SERT) (Ki)
3-MeO-PCP ~20-38 nM[3]1.51 µM[5][7]42 nM[8][9]216 nM[8][10]
3-MeO-PCMo 252.9 nM[11]26.67 µM[5][7]Not ReportedNot Reported
PCP (benchmark) ~22-59 nM[10][11]2.02 µM[5][7]>10,000 nM[3]2,234 nM[10]
Ketamine (benchmark) ~659 nM[3]Not ReportedNot ReportedNot Reported

Note: Ki (inhibition constant) and IC₅₀ (half-maximal inhibitory concentration) are inversely related to affinity/potency. Lower values indicate higher affinity/potency.

Secondary Receptor Interactions

A broader pharmacological profile is crucial for understanding a compound's full range of effects. 3-MeO-PCP exhibits significant affinity for the sigma-1 (σ₁) receptor and the serotonin transporter (SERT).[8][9][12] The σ₁ receptor is a unique intracellular chaperone protein involved in cellular stress responses and neuronal signaling, and its modulation may contribute to the psychoactive effects of various substances.[3][13] The interaction with SERT suggests a potential influence on the serotonergic system.[3]

For 3-MeO-PCMo, a broad screening against 46 central nervous system receptors was conducted, but the primary reported finding was its moderate affinity for the NMDA receptor.[1][2] While this does not preclude other interactions, it suggests a more selective profile compared to 3-MeO-PCP, or that other affinities were not potent enough to be highlighted.

cluster_0 Ligand Binding cluster_1 Receptor Targets cluster_2 Primary Effect 3-MeO-PCP 3-MeO-PCP NMDAR NMDA Receptor (High Affinity) 3-MeO-PCP->NMDAR Sigma1 Sigma-1 Receptor 3-MeO-PCP->Sigma1 SERT Serotonin Transporter 3-MeO-PCP->SERT 3-MeO-PCMo 3-MeO-PCMo NMDAR_mod NMDA Receptor (Moderate Affinity) 3-MeO-PCMo->NMDAR_mod Dissociation Dissociative Anesthesia NMDAR->Dissociation NMDAR_mod->Dissociation

Diagram 1: Simplified receptor interaction pathways for 3-MeO-PCP and 3-MeO-PCMo.

Part 3: Experimental Methodologies

To ensure the trustworthiness and reproducibility of the binding data presented, this section outlines a standard, self-validating protocol for determining NMDA receptor affinity.

Protocol: Radioligand Binding Assay for NMDA Receptor Affinity

This protocol describes a competitive displacement assay using (+)-[³H]MK-801, a high-affinity radioligand for the PCP binding site within the NMDA receptor ion channel. The experiment measures the ability of a test compound (e.g., 3-MeO-PCP or 3-MeO-PCMo) to displace the radioligand from the receptor, from which the inhibition constant (Ki) can be derived.

Causality and Experimental Choices:

  • Tissue Preparation: Rat forebrain or cortical tissue is used due to its high density of NMDA receptors.[4]

  • Radioligand: (+)-[³H]MK-801 is selected for its high affinity and specificity for the channel-blocking site, ensuring a robust and sensitive assay.[4][14]

  • Assay Conditions: The assay is performed in the presence of saturating concentrations of glutamate and glycine, the co-agonists required to open the NMDA receptor channel and expose the MK-801 binding site.[15]

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize fresh or frozen rat cortical tissue in ice-cold 50 mM Tris-HCl buffer. Centrifuge the homogenate at low speed to remove nuclei and debris.

  • Washing: Re-suspend the supernatant and centrifuge at high speed (e.g., 40,000 x g) to pellet the membranes. Wash the pellet multiple times by re-suspension and centrifugation to remove endogenous ligands.

  • Assay Incubation: In assay tubes, combine the prepared membrane homogenate, a fixed concentration of (+)-[³H]MK-801 (typically near its Kd value), and varying concentrations of the unlabeled test compound (competitor).

  • Defining Non-Specific Binding: A parallel set of tubes containing a high concentration of a known non-competitive antagonist like unlabeled PCP or MK-801 is used to determine non-specific binding.[15]

  • Incubation: Incubate all tubes at room temperature for a sufficient period to reach equilibrium (e.g., 2-4 hours).

  • Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B). This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding at each competitor concentration. Plot the data and use non-linear regression analysis to determine the IC₅₀ value, which can then be converted to the Ki value using the Cheng-Prusoff equation.

cluster_0 Preparation cluster_1 Assay Setup cluster_2 Measurement cluster_3 Analysis A Homogenize Rat Cortical Tissue B Centrifuge & Wash Membranes A->B C Combine Membranes, [3H]MK-801, & Competitor B->C D Incubate to Equilibrium C->D E Rapid Vacuum Filtration D->E F Scintillation Counting E->F G Calculate Specific Binding F->G H Non-linear Regression (IC50 -> Ki) G->H

Diagram 2: Experimental workflow for the NMDA receptor radioligand binding assay.

Part 4: Discussion and Future Directions

Structure-Activity Relationship (SAR) Analysis

The comparative data strongly indicates that the nature of the heterocyclic amine ring is a critical determinant of NMDA receptor affinity in this scaffold. Replacing the piperidine ring of 3-MeO-PCP with the morpholine ring of 3-MeO-PCMo results in a significant drop in potency. This suggests that the introduction of the polar ether oxygen at the 4-position of the ring may introduce unfavorable steric or electronic properties for optimal binding within the hydrophobic environment of the NMDA receptor's ion channel. The basicity of the nitrogen atom is also altered, which could affect the key ionic interactions required for high-affinity binding. 3-MeO-PCP's high affinity, which is greater than that of PCP itself, highlights a favorable interaction of the 3-methoxy group on the phenyl ring, a feature shared by both molecules.

Implications for Research

The distinct pharmacological profiles of these two compounds offer different advantages as research tools.

  • 3-MeO-PCP: As a highly potent and well-characterized NMDA receptor antagonist with additional activity at σ₁ and SERT, it serves as a valuable tool for studying the consequences of potent NMDA receptor blockade and the interplay between these different receptor systems. However, its high potency can make in vivo dosing challenging and may lead to rapid onset of severe behavioral effects, potentially complicating the interpretation of some experimental results.[12]

  • 3-MeO-PCMo: With its more moderate, ketamine-like NMDA receptor affinity, 3-MeO-PCMo could be a more manageable compound for in vivo studies.[1][2] Its potentially more selective profile (pending full characterization) might allow for the investigation of NMDA receptor antagonism with fewer confounding off-target effects compared to 3-MeO-PCP. It represents an excellent example for SAR studies to probe the specific structural requirements of the arylcyclohexylamine binding site.

Conclusion

This guide demonstrates that a single, chemically subtle modification—the substitution of a methylene group with an oxygen atom—dramatically alters the pharmacological profile of an arylcyclohexylamine. 3-MeO-PCP is a high-affinity, multi-target NMDA receptor antagonist, whereas its analogue, 3-MeO-PCMo, is a more moderate and potentially more selective antagonist. This comparison underscores the critical importance of comprehensive pharmacological characterization for all novel compounds to ensure their appropriate and safe use in a research context.

References

  • Wikipedia. 3-MeO-PCP. [Link]

  • World Health Organization. (2020). Critical Review Report: 3-Methoxyphencyclidine (3-MeO-PCP). [Link]

  • Colestock, T., Wallach, J., Mansi, M., et al. (2018). Syntheses, analytical and pharmacological characterizations of the 'legal high' 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues. Drug Testing and Analysis, 10(2), 272-283. [Link]

  • TripSit Wiki. 3-MeO-PCP. [Link]

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  • ResearchGate. NMDAR binding affinities for PCMo series using (+)-[3-3 H]- MK-801 in... [Link]

  • ResearchGate. Syntheses, analytical and pharmacological characterizations of the "legal high" 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues. [Link]

  • Di Lorenzo, G., et al. (2024). 3-Methoxy-Phencyclidine Induced Psychotic Disorder: A Literature Review and an 18F-FDG PET/CT Case Report. Journal of Personalized Medicine, 14(4), 365. [Link]

  • Javitt, D. C. (2001). MK801 radioligand binding assay at the N-methyl-D-aspartate receptor. Current Protocols in Pharmacology, Chapter 1, Unit 1.20. [Link]

  • Colestock, T., et al. (2018). Syntheses, analytical and pharmacological characterizations of the “legal high” 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues. Drug Testing and Analysis. [Link]

  • Wikipedia. 3-MeO-PCMo. [Link]

  • Tajima, N., et al. (2017). Mechanism of NMDA receptor channel block by MK-801 and memantine. Nature Communications, 8, 227. [Link]

  • Abiero, A., et al. (2020). 4-MeO-PCP and 3-MeO-PCMo, new dissociative drugs, produce rewarding and reinforcing effects through activation of mesolimbic dopamine pathway and alteration of accumbal CREB, deltaFosB, and BDNF levels. Psychopharmacology, 237(3), 757–772. [Link]

  • ResearchGate. Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines. [Link]

  • Yang, Y., et al. (2016). Cell type-specific pharmacology of NMDA receptors using masked MK801. eLife, 5, e10206. [Link]

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  • Li, J., et al. (2023). Discovery and proof-of-concept study of a novel highly selective sigma-1 receptor agonist for antipsychotic drug development. Acta Pharmaceutica Sinica B, 13(10), 4165-4180. [Link]

  • Helfer, A. G., et al. (2015). New Psychoactive Substances 3-Methoxyphencyclidine (3-MeO-PCP) and 3-Methoxyrolicyclidine (3-MeO-PCPy): Metabolic Fate Elucidated with Rat Urine and Human Liver Preparations and their Detectability in Urine by GC-MS, “LC-(High Resolution) - MSn”. Journal of Mass Spectrometry, 50(11), 1251-1260. [Link]

  • Wong, E. H., et al. (1987). [3H]MK-801 labels a site on the N-methyl-D-aspartate receptor channel complex in rat brain membranes. Journal of Neurochemistry, 49(1), 274-281. [Link]

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"pharmacological differences between 2-(3-Methoxyphenyl)morpholine and its isomers"

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the nuanced interplay between a molecule's structure and its pharmacological activity is paramount. This guide provides an in-depth comparison of the anticipated pharmacological differences between the isomers of 2-(3-Methoxyphenyl)morpholine. While direct comparative experimental data for this specific compound and its isomers are not extensively available in the public domain, we can construct a robust predictive model based on the well-documented structure-activity relationships (SAR) of its close structural analogs, primarily the positional isomers of methylphenmetrazine (MPM).[1][2]

This guide will delve into the expected stereochemical and positional isomer effects on the interaction of this compound with key central nervous system targets, namely the monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[1] We will also provide detailed experimental protocols that are fundamental to elucidating these pharmacological distinctions.

The Significance of Isomerism in Pharmacology

Chirality and positional isomerism are fundamental concepts in pharmacology, often leading to significant differences in potency, efficacy, selectivity, and metabolism between isomers.[3] In the case of 2-phenylmorpholine derivatives, the spatial arrangement of substituents on both the phenyl and morpholine rings dictates the molecule's ability to bind to and interact with its biological targets.

Stereoisomerism: this compound possesses two chiral centers, giving rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). It is well-established that different enantiomers of a chiral drug can exhibit markedly different pharmacological activities.

Positional Isomerism: The position of the methoxy group on the phenyl ring (ortho, meta, or para) also profoundly influences the compound's pharmacological profile. This is due to alterations in the molecule's electronic properties and steric interactions within the binding pockets of target proteins.

Structural Representation of this compound Isomers

G cluster_stereoisomers Stereoisomers of this compound cluster_positional Positional Isomers of 2-(Methoxyphenyl)morpholine 2R,3R (2R,3R)-enantiomer 2S,3S (2S,3S)-enantiomer 2R,3S (2R,3S)-enantiomer 2S,3R (2S,3R)-enantiomer ortho 2-(2-Methoxyphenyl)morpholine meta This compound para 2-(4-Methoxyphenyl)morpholine

Caption: Isomeric forms of 2-(Methoxyphenyl)morpholine.

Predicted Pharmacological Profile at Monoamine Transporters

Based on data from methylphenmetrazine (MPM) isomers, we can infer the likely pharmacological effects of methoxy-substituted 2-phenylmorpholine isomers.[1][4] Phenmetrazine, the parent compound, is a potent dopamine and norepinephrine releaser with weaker effects at the serotonin transporter.[1]

Influence of Positional Isomerism

The position of the substituent on the phenyl ring is a critical determinant of activity and selectivity at monoamine transporters.

CompoundPhenyl SubstitutionPredicted DAT ActivityPredicted SERT ActivityPredicted NET ActivityPredicted Effect Profile
2-(2-Methoxyphenyl)morpholine2-Methoxy (ortho)Moderate Inhibitor/ReleaserWeakModerate Inhibitor/ReleaserStimulant-like
This compound 3-Methoxy (meta) Potent Inhibitor/Releaser Weak Potent Inhibitor/Releaser Classic Stimulant
2-(4-Methoxyphenyl)morpholine4-Methoxy (para)Potent Inhibitor/ReleaserPotent Inhibitor/ReleaserPotent Inhibitor/ReleaserEntactogen-like (MDMA-like)

Causality Behind the Predictions:

  • Ortho-substitution: Steric hindrance from the ortho-methoxy group may slightly reduce binding affinity at all three transporters compared to the meta- and para-isomers.

  • Meta-substitution: This position is often optimal for potent catecholamine (dopamine and norepinephrine) activity in phenmetrazine analogs, suggesting that this compound will likely exhibit a classic psychostimulant profile, similar to phenmetrazine itself.[1]

  • Para-substitution: In related compounds, para-substitution can significantly increase serotonin transporter activity, leading to a more "entactogen-like" or MDMA-like profile, characterized by a balanced action on all three monoamine transporters.[4]

Influence of Stereoisomerism

While specific data for the stereoisomers of this compound is lacking, the pharmacology of chiral phenmetrazine analogs suggests that the (2S,3S)-enantiomer is typically the more potent and active form at dopamine and norepinephrine transporters.[5] It is therefore highly probable that the pharmacological activity of this compound resides predominantly in one of its enantiomeric pairs.

Experimental Protocols for Pharmacological Characterization

To empirically determine the pharmacological differences between the isomers of this compound, a series of in vitro assays are essential. The following are detailed, step-by-step methodologies for key experiments.

Radioligand Binding Assays

These assays determine the affinity of a compound for a specific receptor or transporter.

G prep Prepare cell membranes expressing the target transporter (DAT, NET, or SERT) radioligand Add a known radioligand (e.g., [3H]WIN 35,428 for DAT) prep->radioligand test_compound Add varying concentrations of the test isomer radioligand->test_compound incubation Incubate to allow competitive binding test_compound->incubation separation Separate bound from free radioligand (e.g., via filtration) incubation->separation quantification Quantify bound radioactivity using liquid scintillation counting separation->quantification analysis Calculate Ki values from competition curves quantification->analysis

Caption: Workflow for radioligand binding assays.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize brain tissue (e.g., rat striatum for DAT) or cultured cells expressing the human recombinant transporter in ice-cold buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the appropriate radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT), and a range of concentrations of the test isomer.

  • Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 4°C) for a set duration (e.g., 60-120 minutes) to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the membrane-bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and then calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

In Vitro Neurotransmitter Uptake Inhibition Assays

These assays measure the ability of a compound to block the reuptake of neurotransmitters into synaptosomes or cells expressing the transporters.

Step-by-Step Methodology:

  • Synaptosome Preparation: Prepare synaptosomes from fresh rat brain tissue (e.g., striatum for dopamine, hippocampus for serotonin, and cerebral cortex for norepinephrine).

  • Pre-incubation: Pre-incubate the synaptosomes with various concentrations of the test isomer or vehicle control.

  • Initiation of Uptake: Add a low concentration of the respective radiolabeled neurotransmitter ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine).

  • Incubation: Incubate for a short period at 37°C to allow for neurotransmitter uptake.

  • Termination of Uptake: Stop the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

  • Quantification: Measure the radioactivity trapped inside the synaptosomes using a liquid scintillation counter.

  • Data Analysis: Calculate the IC50 value for the inhibition of neurotransmitter uptake for each isomer.

In Vitro Neurotransmitter Release Assays

These assays determine if a compound acts as a substrate-type releaser at monoamine transporters.

G load Load synaptosomes with [3H]-neurotransmitter wash Wash to remove external radioactivity load->wash superfusion Place synaptosomes in a superfusion apparatus wash->superfusion baseline Collect baseline fractions of superfusate superfusion->baseline add_compound Add test isomer to the superfusion buffer baseline->add_compound collect_release Collect fractions during and after compound exposure add_compound->collect_release quantify Quantify radioactivity in each fraction collect_release->quantify analyze Calculate EC50 for release quantify->analyze

Caption: Workflow for neurotransmitter release assays.

Step-by-Step Methodology:

  • Synaptosome Preparation and Loading: Prepare synaptosomes as described for uptake assays and load them with the relevant [³H]-neurotransmitter by incubating at 37°C.

  • Superfusion: Place the loaded synaptosomes on a filter in a superfusion chamber and perfuse with buffer at a constant rate.

  • Baseline Collection: Collect baseline fractions of the superfusate to measure spontaneous neurotransmitter release.

  • Drug Application: Add varying concentrations of the test isomer to the superfusion buffer and continue collecting fractions.

  • Quantification: Measure the radioactivity in each collected fraction using a liquid scintillation counter.

  • Data Analysis: Express the amount of radioactivity in each fraction as a percentage of the total radioactivity in the synaptosomes at the start of the experiment. Calculate the EC50 value (the concentration of the test compound that produces 50% of the maximal release).

Conclusion

While direct experimental data on the pharmacological differences between the isomers of this compound is not yet available, a comprehensive analysis of its structural analogs provides a strong predictive framework. It is anticipated that the positional and stereoisomers of this compound will exhibit distinct pharmacological profiles at monoamine transporters. Specifically, the 3-methoxy positional isomer is predicted to be a potent catecholamine-selective releasing agent, with its activity likely residing in a single stereoisomer. The para-methoxy isomer, in contrast, is expected to have more pronounced serotonergic activity.

The experimental protocols detailed in this guide provide a clear roadmap for researchers to empirically validate these predictions and to fully characterize the pharmacological nuances of each isomer. Such studies are crucial for advancing our understanding of the structure-activity relationships of 2-phenylmorpholine derivatives and for the development of novel therapeutics with tailored pharmacological profiles.

References

  • Mayer, F. P., et al. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Neuropharmacology, 134(Pt A), 63-74.
  • Mayer, F. P., et al. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers.
  • Rothman, R. B., et al. (2002). Interaction of the anorectic medication, phendimetrazine, and its metabolites with monoamine transporters in rat brain. European Journal of Pharmacology, 447(1), 51-57.
  • Toda, K., et al. (2000). Combined tachykinin receptor antagonist: synthesis and stereochemical structure-activity relationships of novel morpholine analogues. Bioorganic & Medicinal Chemistry Letters, 10(15), 1665-1668.
  • BenchChem. (2025). Unveiling the Structural Secrets of 2-(4-Fluorophenyl)morpholine Analogues: A Comparative Guide to Monoamine Transporter Inhibit. BenchChem.
  • Wikipedia. (n.d.). Substituted phenylmorpholine. In Wikipedia. Retrieved January 12, 2026.

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A Comparative Analysis of 2-(3-Methoxyphenyl)morpholine and Other Arylcyclohexylamines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of 2-(3-Methoxyphenyl)morpholine, a morpholine analog of the arylcyclohexylamine class, with other notable compounds in this family, including phencyclidine (PCP) and ketamine. This document is intended for researchers, scientists, and drug development professionals, offering a technical overview of the structure-activity relationships, pharmacological profiles, and experimental methodologies relevant to this class of compounds.

Introduction to Arylcyclohexylamines: A Class of Versatile Neuromodulators

Arylcyclohexylamines are a class of psychoactive compounds characterized by a core structure consisting of a cyclohexylamine ring with an attached aryl moiety.[1] This chemical scaffold has proven to be a remarkably versatile template, giving rise to compounds with a wide spectrum of pharmacological activities.[1] The prototypical members of this class, phencyclidine (PCP) and ketamine, were initially developed as dissociative anesthetics.[2] Their primary mechanism of action is the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission.[3][4]

However, the pharmacological profile of arylcyclohexylamines extends far beyond NMDA receptor antagonism. Variations in the aryl group, the amine substituent, and the cyclohexyl ring can dramatically alter a compound's affinity for other molecular targets, including monoamine transporters (dopamine, norepinephrine, and serotonin) and sigma receptors.[1] This "fine-tuning" of the pharmacological profile through chemical modification allows for the development of agents with distinct therapeutic potentials and toxicological profiles.[1]

This guide focuses on this compound, a less-studied derivative, and compares its predicted pharmacological profile with that of well-characterized arylcyclohexylamines. By examining structure-activity relationships (SAR), we can extrapolate the likely properties of this compound and provide a framework for its further investigation.

Structure-Activity Relationships: The Impact of the Morpholine Moiety and Aryl Substitution

The pharmacological activity of arylcyclohexylamines is intricately linked to their three-dimensional structure. Key modifications that influence receptor binding and functional activity include:

  • The Amine Substituent: The nature of the amine group is a critical determinant of potency. Replacement of the piperidine ring found in PCP with a morpholine ring, as in this compound, has been shown to decrease potency at the NMDA receptor.[3] The oxygen atom in the morpholine ring likely alters the molecule's basicity and steric profile, impacting its interaction with the binding site.

  • The Aryl Group: Substitution on the aromatic ring significantly modulates receptor affinity. The presence of a methoxy group at the 3-position of the phenyl ring, as seen in this compound and its piperidine analog 3-MeO-PCP, has been shown to enhance affinity for the NMDA receptor compared to unsubstituted PCP.[5][6]

  • The Cyclohexyl Ring: Modifications to the cyclohexyl ring can also influence activity. For instance, the presence of a 2-oxo group, as in ketamine, contributes to its distinct pharmacological profile compared to PCP.[2]

Comparative Receptor Binding Profiles

CompoundNMDA Receptor (Ki, nM)Dopamine Transporter (DAT) (Ki, nM)Serotonin Transporter (SERT) (Ki, nM)Sigma-1 Receptor (Ki, nM)Sigma-2 Receptor (Ki, nM)Mu-Opioid Receptor (Ki, nM)
This compound ~250 (estimated)>10,000 (estimated)~500 (estimated)~100 (estimated)>10,000 (estimated)>10,000 (estimated)
3-MeO-PCP 20[5]>10,000[5]216[5]42[5]>10,000[5]>10,000[5]
Phencyclidine (PCP) 59[6]>10,000[4]2234[6]>10,000[4]136[4]>10,000[4]
Ketamine ~659[7]>10,000>10,000>10,000[3]>10,000>10,000

Analysis of Binding Data:

Based on the available data and SAR principles, this compound is predicted to be a moderately potent NMDA receptor antagonist, likely with a lower affinity than its piperidine counterpart, 3-MeO-PCP, due to the presence of the morpholine ring.[3] Its affinity for the serotonin transporter is expected to be moderate, while its interaction with the dopamine transporter and mu-opioid receptor is likely to be negligible. The affinity for the sigma-1 receptor is predicted to be in the low micromolar range.

Experimental Protocols for Pharmacological Characterization

To empirically determine the receptor binding profile and functional activity of this compound and other arylcyclohexylamines, the following experimental protocols are provided as a guide for researchers.

NMDA Receptor Radioligand Binding Assay

This assay determines the binding affinity of a test compound for the NMDA receptor by measuring its ability to displace a radiolabeled ligand.

Workflow Diagram:

Caption: Workflow for NMDA Receptor Radioligand Binding Assay.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Homogenize rat forebrain tissue in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the membrane preparation, the radioligand (e.g., [³H]MK-801, a potent NMDA receptor channel blocker), and varying concentrations of the test compound.

    • For total binding, omit the test compound. For non-specific binding, include a high concentration of a known non-radiolabeled NMDA receptor antagonist (e.g., unlabeled MK-801).

    • Incubate the plate to allow binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Dopamine Transporter (DAT) Uptake Assay

This functional assay measures the ability of a test compound to inhibit the uptake of dopamine into cells expressing the dopamine transporter.

Workflow Diagram:

Caption: Workflow for Dopamine Transporter Uptake Assay.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture human embryonic kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT).

    • Seed the cells into a 96-well plate and grow to confluence.

  • Uptake Assay:

    • On the day of the assay, wash the cells with uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

    • Pre-incubate the cells with varying concentrations of the test compound.

    • Initiate dopamine uptake by adding a fixed concentration of [³H]dopamine.

    • Incubate for a short period to measure the initial rate of uptake.

    • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the specific uptake by subtracting the uptake in the presence of a known potent DAT inhibitor (e.g., nomifensine) from the total uptake.

    • Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific [³H]dopamine uptake.

Signaling Pathways of Arylcyclohexylamines

The primary signaling pathway affected by arylcyclohexylamines is the glutamatergic system, specifically through the NMDA receptor. However, their interactions with other receptors can modulate additional downstream pathways.

Signaling Pathway Diagram:

signaling_pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular NMDA NMDA Receptor Ca_influx ↓ Ca²⁺ Influx NMDA->Ca_influx DAT Dopamine Transporter Dopamine_reuptake ↓ Dopamine Reuptake DAT->Dopamine_reuptake SERT Serotonin Transporter Serotonin_reuptake ↓ Serotonin Reuptake SERT->Serotonin_reuptake Sigma1 Sigma-1 Receptor ER_stress Modulation of ER Stress Sigma1->ER_stress Arylcyclohexylamine Arylcyclohexylamine (e.g., this compound) Arylcyclohexylamine->NMDA Antagonist Arylcyclohexylamine->DAT Inhibitor Arylcyclohexylamine->SERT Inhibitor Arylcyclohexylamine->Sigma1 Ligand Glutamate Glutamate Glutamate->NMDA Agonist Dopamine Dopamine Dopamine->DAT Serotonin Serotonin Serotonin->SERT Cellular_effects Downstream Cellular Effects (e.g., Dissociation, Psychotomimesis) Ca_influx->Cellular_effects Dopamine_reuptake->Cellular_effects Serotonin_reuptake->Cellular_effects ER_stress->Cellular_effects

Caption: Simplified signaling pathways of arylcyclohexylamines.

Conclusion and Future Directions

This guide has provided a comparative analysis of this compound with other arylcyclohexylamines, grounded in established structure-activity relationships and supported by detailed experimental protocols. Based on the available evidence, this compound is predicted to be a moderately potent NMDA receptor antagonist with a distinct pharmacological profile compared to its piperidine-containing counterparts.

Further research is warranted to fully elucidate the receptor binding profile and functional activity of this compound. The experimental protocols outlined in this guide provide a robust framework for such investigations. A comprehensive understanding of the pharmacology of this compound and other novel arylcyclohexylamines will be crucial for the development of new therapeutic agents with improved efficacy and safety profiles for a range of neurological and psychiatric disorders.

References

  • World Health Organization. (2020). Critical Review Report: 3-Methoxyphencyclidine (3-MeO-PCP). [Link]

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A Comparative Guide to the Analytical Validation of 2-(3-Methoxyphenyl)morpholine as a Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In pharmaceutical development and quality control, the reliability of analytical data is paramount. This reliability hinges on the quality of the reference standards used for identification, purity assessment, and potency determination of active pharmaceutical ingredients (APIs).[1] 2-(3-Methoxyphenyl)morpholine is a key intermediate and potential impurity in the synthesis of various pharmaceutical agents. Establishing a highly characterized, reliable reference standard for this compound is therefore a critical step in ensuring the quality and safety of final drug products.[2]

This guide provides a comprehensive, in-depth comparison of analytical methodologies for the complete validation of this compound as a reference standard. We will move beyond simple procedural lists to explore the scientific rationale behind the selection of orthogonal analytical techniques, the interpretation of data, and the establishment of a robust validation package that meets stringent regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[3][4] This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish and qualify secondary or in-house reference standards.[3]

The Foundation: Structural Elucidation and Identity Confirmation

Before assessing purity or potency, the unequivocal identity of the candidate material must be confirmed. This is a foundational step, as any ambiguity in the molecular structure invalidates all subsequent data. A multi-technique approach is non-negotiable for authoritative structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is unparalleled for providing detailed structural information.[5][6] Both ¹H and ¹³C NMR are essential for a complete assignment of the molecule's protons and carbons, confirming the connectivity of the methoxyphenyl and morpholine rings.

  • ¹H NMR: Should reveal distinct signals for the aromatic protons (with splitting patterns characteristic of a 1,3-disubstituted benzene ring), the methoxy group singlet, and the diastereotopic protons of the morpholine ring.

  • ¹³C NMR: Will confirm the number of unique carbon environments, including the aromatic carbons, the methoxy carbon, and the carbons of the morpholine ring.

  • 2D NMR (COSY, HSQC): Advanced 2D techniques can be employed to definitively establish proton-proton and proton-carbon correlations, leaving no doubt as to the compound's identity.

Mass Spectrometry (MS)

MS provides crucial information about the molecular weight and fragmentation pattern of the compound.[6][7] High-Resolution Mass Spectrometry (HRMS) is preferred to determine the accurate mass and elemental composition, providing a high degree of confidence in the molecular formula.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and reliable technique for confirming the presence of key functional groups.[6] For this compound, the spectrum should exhibit characteristic absorptions for:

  • C-H stretching (aromatic and aliphatic)

  • C-O-C stretching (ether and morpholine ring)

  • C-N stretching (morpholine ring)

  • Aromatic C=C bending

Purity Assessment: A Comparative Analysis of Chromatographic Techniques

Impurity profiling is the most critical and complex aspect of reference standard validation.[8] No single analytical method can detect all possible impurities. Therefore, the use of orthogonal methods—techniques that separate compounds based on different chemical principles—is essential for a comprehensive assessment.[6] The primary techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

cluster_0 Impurity Profiling Strategy Start Candidate Material Decision Impurity Type? Start->Decision HPLC Non-Volatile / Thermal Labile (e.g., related substances, degradants) Decision->HPLC Non-Volatile GC Volatile / Semi-Volatile (e.g., residual solvents) Decision->GC Volatile End Comprehensive Purity Profile HPLC->End GC->End

Caption: Decision diagram for selecting the appropriate analytical technique.

High-Performance Liquid Chromatography (HPLC) for Organic Impurities

HPLC is the gold standard for analyzing non-volatile organic impurities, such as starting materials, by-products, and degradation products.[5][6]

  • Principle: Separation is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. For a moderately polar compound like this compound, reversed-phase HPLC is the most effective approach.

  • Causality in Method Development: The goal is to develop a stability-indicating method capable of separating the main peak from all potential and actual impurities. A C18 column is a logical starting point due to its versatility. The mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile, is optimized to achieve adequate retention and resolution. Photodiode Array (PDA) detection is crucial as it can indicate peak co-elution if the UV spectra across a single peak are not homogenous.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC is the ideal technique for detecting and quantifying volatile impurities, particularly residual solvents from the synthesis process.[5][6]

  • Principle: Separation is based on the partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. Headspace GC is the preferred sample introduction technique for residual solvent analysis as it avoids injecting non-volatile matrix components onto the column.

  • Expert Insight - The Challenge with Morpholines: Direct GC analysis of morpholine and its derivatives can be challenging due to their polarity, which can lead to poor peak shape and interaction with the column.[2] While headspace analysis for residual solvents is straightforward, quantifying the main compound or related volatile impurities may require derivatization to increase volatility and improve chromatographic performance.[2][9] For instance, reaction with sodium nitrite under acidic conditions can form a more volatile N-nitrosomorpholine derivative, significantly enhancing sensitivity.[9]

Comparative Summary of Chromatographic Techniques
ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Primary Application Non-volatile & semi-volatile organic impurities, degradation products.[5]Volatile organic impurities, residual solvents.[5][6]
Principle Partitioning between liquid mobile phase and solid stationary phase.Partitioning between gas mobile phase and liquid/solid stationary phase.
Typical Analytes Synthesis by-products, related substances, starting materials.Ethanol, Acetonitrile, Dichloromethane, Toluene, etc.
Detection Limit ppm to ppb range.[5]ppm to ppb range.[5]
Advantages Excellent for a wide range of polar and non-polar compounds; non-destructive.High specificity for volatile compounds; MS provides structural confirmation.[5]
Limitations Not suitable for highly volatile compounds.Limited to thermally stable and volatile compounds; derivatization may be needed for polar analytes.[2][5]

Establishing Potency: The Mass Balance Approach

The final step is to assign a precise potency (assay) value to the reference standard. The most robust and scientifically sound method is the mass balance approach, which aligns with FDA and ICH recommendations.[10] This approach defines purity by accounting for all significant impurities.

Assay (%) = 100% - (% Organic Impurities) - (% Water Content) - (% Residual Solvents) - (% Non-combustible Impurities)

Total 100% Impurities Total Impurities Organic Impurities (HPLC) Water Content (Karl Fischer) Residual Solvents (GC) Inorganic Residue (ROI) Total->Impurities subtract Assay Assay (Potency) Impurities->Assay determines

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A Comparative Guide to the Quantification of 2-(3-Methoxyphenyl)morpholine in Seized Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The emergence of new psychoactive substances (NPS) presents a continuous challenge for forensic laboratories and law enforcement agencies. Among these, 2-(3-Methoxyphenyl)morpholine, a structural analog of phencyclidine (PCP), has been identified in seized materials.[1] Accurate and reliable quantification of this compound is paramount for legal proceedings, intelligence gathering on trafficking routes, and understanding public health risks. The concentration and purity of a seized substance are critical factors in legal classifications and sentencing guidelines.

This guide provides an in-depth comparison of the two primary analytical techniques for the quantification of this compound in seized materials: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). As a Senior Application Scientist, my objective is to not only present protocols but to elucidate the rationale behind methodological choices, ensuring a robust and defensible analytical strategy. We will explore the principles of each technique, provide detailed experimental workflows, and present a comparative analysis of their performance characteristics based on experimental data from related morpholine compounds.

Gas Chromatography-Mass Spectrometry (GC-MS): The Established Standard

GC-MS has long been a cornerstone of forensic drug analysis due to its high chromatographic resolution and extensive mass spectral libraries for compound identification. However, for polar compounds like morpholine derivatives, its application requires a crucial extra step: derivatization.

Principle of Analysis

The core principle of GC-MS involves separating volatile compounds in a gaseous mobile phase followed by their ionization and detection based on their mass-to-charge ratio. This compound, containing a secondary amine, is polar and does not chromatograph well on standard non-polar GC columns. To overcome this, a derivatization reaction is employed to convert the analyte into a more volatile and thermally stable compound, enhancing its chromatographic behavior and detection sensitivity.[2][3] A common and effective strategy for secondary amines like morpholine is nitrosation under acidic conditions to form a stable N-nitrosomorpholine derivative.[2][3][4]

Experimental Protocol: GC-MS with Derivatization

This protocol is a self-validating system; the inclusion of an internal standard and quality control samples at each stage ensures the integrity of the results from extraction to final analysis.

1.2.1. Sample Preparation and Derivatization

  • Homogenization: Ensure the seized material is homogenous. For powders, use a mortar and pestle. For liquids, ensure thorough mixing.

  • Weighing and Dissolution: Accurately weigh approximately 10 mg of the homogenized sample into a 10 mL volumetric flask. Add a suitable internal standard (e.g., morpholine-d8) and dissolve in methanol.

  • Extraction (for complex matrices): If the seized material is heavily adulterated, a liquid-liquid or solid-phase extraction may be necessary to clean up the sample.

  • Derivatization:

    • Transfer a 1 mL aliquot of the methanolic solution to a reaction vial.

    • Add 200 µL of 0.05 M HCl to acidify the solution (optimal pH ~1.5).[5]

    • Add 200 µL of saturated sodium nitrite solution.[5]

    • Vortex the mixture for 30 seconds and allow it to react for 15 minutes at room temperature. The reaction converts the parent amine to its N-nitroso derivative.[2]

  • Liquid-Liquid Extraction of Derivative:

    • Add 1 mL of dichloromethane to the vial.

    • Vortex for 1 minute to extract the N-nitrosomorpholine derivative into the organic layer.[3]

    • Centrifuge for 5 minutes to separate the layers.

    • Carefully transfer the bottom organic layer (dichloromethane) to a clean autosampler vial for GC-MS analysis.

1.2.2. Instrumental Conditions

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injection Volume: 1 µL (Splitless mode).

  • Inlet Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Initial temperature of 100°C held for 4 minutes, ramp to 120°C at 10°C/min, then ramp to 250°C at 20°C/min and hold for 5 minutes.[2]

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Source Temperature: 230°C.

  • MS Quad Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized this compound and the internal standard.

Visualization of GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s1 Seized Material s2 Homogenize & Weigh s1->s2 s3 Dissolve in Methanol + Internal Standard s2->s3 s4 Derivatization: Acidify + NaNO2 s3->s4 s5 Liquid-Liquid Extraction (Dichloromethane) s4->s5 a1 GC Injection (Volatile Derivative) s5->a1 a2 Separation on HP-5ms a1->a2 a3 MS Detection (EI, SIM Mode) a2->a3 d1 Integration of Peak Areas a3->d1 d2 Calibration Curve (Analyte/IS Ratio) d1->d2 d3 Quantification Report (mg/g or %) d2->d3

Caption: Workflow for the quantification of this compound using GC-MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Modern Alternative

LC-MS/MS has become the method of choice for many forensic laboratories due to its high sensitivity, selectivity, and applicability to a broader range of compounds, including polar and non-volatile substances, without the need for derivatization.[6][7][8]

Principle of Analysis

This technique separates compounds in a liquid mobile phase, making it ideal for polar analytes like this compound. The eluent is then ionized, typically using Electrospray Ionization (ESI), which is a soft ionization technique that keeps the molecule intact. The key to LC-MS/MS's power is the tandem mass spectrometer (e.g., a triple quadrupole), which allows for Multiple Reaction Monitoring (MRM). In MRM, a specific precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the second, and a specific product ion is monitored in the third. This highly specific transition provides excellent sensitivity and minimizes interferences from the sample matrix.[9]

Experimental Protocol: LC-MS/MS

The streamlined sample preparation for LC-MS/MS enhances throughput, a critical factor in high-caseload laboratories. The self-validating nature of the protocol is maintained through the consistent use of internal standards and quality controls.

2.2.1. Sample Preparation

  • Homogenization: Ensure the seized material is homogenous as described for the GC-MS method.

  • Weighing and Dissolution: Accurately weigh approximately 1 mg of the homogenized sample into a 10 mL volumetric flask.

  • Extraction: Add an internal standard (e.g., this compound-d4) and dilute to volume with a suitable solvent mixture, such as 1% acetic acid in methanol or an appropriate mobile phase composition (e.g., 50:50 acetonitrile:water).[8]

  • Filtration: Vortex the solution thoroughly. Filter an aliquot through a 0.22 µm syringe filter (e.g., PTFE) into an autosampler vial. This step is critical to remove particulates that could damage the LC system.

2.2.2. Instrumental Conditions

  • Liquid Chromatograph: Waters Acquity UPLC or equivalent.[8]

  • Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., 100 mm x 2.1 mm, 5 µm) is often suitable for retaining polar amines.[6][8] Alternatively, a C18 column can be used with appropriate mobile phase modifiers.

  • Mobile Phase A: 20 mM Ammonium Formate in Water.[8]

  • Mobile Phase B: Acetonitrile.[8]

  • Flow Rate: 0.4 - 0.5 mL/min.[8][9]

  • Gradient: A typical gradient would start at a high percentage of organic phase (e.g., 95% B) and ramp down to increase elution strength for a HILIC column.

  • Injection Volume: 5 - 10 µL.[8][9]

  • Column Temperature: 40°C.[8]

  • Mass Spectrometer: Waters Xevo TQD or equivalent triple quadrupole mass spectrometer.[8]

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • Capillary Voltage: ~3.0 - 5.5 kV.[9]

  • Source Temperature: ~150°C.

  • Desolvation Temperature: ~450°C.[9]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). At least two MRM transitions should be monitored for the analyte and one for the internal standard to ensure confident identification and quantification.

Visualization of LC-MS/MS Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s1 Seized Material s2 Homogenize & Weigh s1->s2 s3 Dissolve in Mobile Phase + Internal Standard s2->s3 s4 Vortex & Filter (0.22 µm) s3->s4 a1 LC Injection s4->a1 a2 Separation on HILIC Column a1->a2 a3 MS/MS Detection (ESI+, MRM Mode) a2->a3 d1 Integration of MRM Peaks a3->d1 d2 Calibration Curve (Analyte/IS Ratio) d1->d2 d3 Quantification Report (mg/g or %) d2->d3

Caption: Workflow for the quantification of this compound using LC-MS/MS.

Performance Comparison and Data Summary

The choice between GC-MS and LC-MS/MS often depends on the specific needs of the laboratory, including sample throughput, required sensitivity, and available instrumentation. Below is a comparative summary of quantitative performance parameters, based on published data for morpholine analysis, which can be extrapolated as expected performance for its derivatives.

ParameterGC-MS (with Derivatization)LC-MS/MSRationale & Causality
Limit of Detection (LOD) 7.3 - 3.3 µg/kg[2][10]2 µg/kg[8]LC-MS/MS is generally more sensitive due to the specificity of MRM, which reduces background noise.
Limit of Quantification (LOQ) 24.4 µg/kg[2][4]5 µg/kg[8]The lower LOQ for LC-MS/MS allows for the accurate quantification of trace amounts of the substance.
Linearity (R²) > 0.999[2]> 0.999[8]Both techniques demonstrate excellent linearity over a defined concentration range when properly calibrated.
Accuracy (Recovery %) 94.3 - 109.0%[2][4]83 - 108%[8]Both methods show high accuracy. GC-MS recovery can be affected by the efficiency of the derivatization and extraction steps.
Precision (RSD %) Interday: 3.3 - 7.0%[2][4]Interday: 1.49 - 4.08%[8]LC-MS/MS often shows slightly better precision due to fewer manual sample preparation steps (no derivatization).
Sample Preparation Time Longer (derivatization required)Shorter (dissolve and shoot)The derivatization and subsequent extraction steps for GC-MS add significant time to the workflow.
Matrix Effects Less commonCan be significantCo-eluting compounds can suppress or enhance the ionization of the target analyte in ESI, requiring careful method development.

Authoritative Grounding & Conclusion

Expertise & Trustworthiness: The protocols described are grounded in established analytical chemistry principles. The GC-MS method's reliance on derivatization is a classic approach to analyze polar amines, while the LC-MS/MS method leverages modern technology for direct analysis.[2][8] The trustworthiness of either method hinges on a rigorous validation process, including the assessment of linearity, LOD, LOQ, accuracy, and precision, as outlined by bodies like the AOAC.[8] The use of isotopically labeled internal standards is a critical component of a self-validating system, as it compensates for variations in sample preparation and instrument response.

Both GC-MS and LC-MS/MS are powerful and reliable techniques for the quantification of this compound in seized materials.

  • GC-MS remains a viable and defensible option, particularly in laboratories where it is the primary analytical platform. However, the requirement for derivatization makes the workflow more time-consuming and introduces potential sources of error.

  • LC-MS/MS is the superior technique for this application in a modern forensic laboratory. Its key advantages include:

    • Higher Throughput: The simple "dissolve and shoot" sample preparation significantly reduces analysis time.

    • Higher Sensitivity: The lower LOD and LOQ are advantageous for detecting trace amounts or analyzing highly diluted samples.

    • No Derivatization: Eliminating this step improves efficiency and reduces the potential for analytical variability.

For laboratories tasked with the analysis of a wide range of NPS, many of which are polar and non-volatile, investing in and validating an LC-MS/MS method is the most forward-looking and efficient strategy. It provides a robust, sensitive, and high-throughput solution for the quantification of this compound and other emerging designer drugs.

References

  • Cozzi, N. V., et al. (2017). Syntheses, analytical and pharmacological characterizations of the 'legal high' 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues. Drug Testing and Analysis. Available at: [Link]

  • OSHA. (2003). Morpholine (Method PV2123). OSHA Salt Lake Technical Center. Available at: [Link]

  • Nguyen, T. H. T., et al. (2023). LABORATORY VALIDATION OF AN LC-MS/MS METHOD FOR SIMULTANEOUS DETERMINATION. Acta Scientiarum Polonorum Technologia Alimentaria. Available at: [Link]

  • Hengel, M. J., et al. (2014). Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography-mass spectrometry. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

  • Cao, M., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry. Available at: [Link]

  • ResearchGate. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. ResearchGate. Available at: [Link]

  • An, I. K., et al. (2020). Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry. Foods. Available at: [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Available at: [Link]

  • Agilent. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research. Agilent Technologies. Available at: [Link]

  • ResearchGate. (n.d.). Background on morpholine synthesis and our approach. ResearchGate. Available at: [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]

  • ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Morpholine. HELIX Chromatography. Available at: [Link]

  • UNODC. (2019). Selected Articles on the Analysis of Drugs of Abuse in Seized Materials (July-Dec 2019). United Nations Office on Drugs and Crime. Available at: [Link]

  • ResearchGate. (2011). Analysis of Street Drugs in Seized Material without Primary Reference Standards. ResearchGate. Available at: [Link]

  • Pham, T. M. H., et al. (2021). Determination of morpholine residues in apples by liquid chromatography tandem mass spectrophotometry (LC-MS/MS). Vietnam Journal of Food Control. Available at: [Link]

  • ResearchGate. (2020). (PDF) Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry. ResearchGate. Available at: [Link]

  • UNODC. (2016). Selected Articles on the Analysis of Drugs of Abuse in Seized Materials (July-December 2016). United Nations Office on Drugs and Crime. Available at: [Link]

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"performance characteristics of different analytical techniques for 2-(3-Methoxyphenyl)morpholine"

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of various analytical techniques for the characterization and quantification of 2-(3-Methoxyphenyl)morpholine, a key morpholine derivative of interest to researchers, scientists, and drug development professionals. This document delves into the performance characteristics of High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering field-proven insights and detailed experimental protocols to support informed method selection and implementation.

Introduction to this compound and the Imperative for Rigorous Analytical Characterization

This compound is a chiral molecule belonging to the substituted phenmetrazine family, a class of compounds with known psychoactive properties. As with many chiral compounds in pharmaceutical development, the enantiomers of this compound may exhibit distinct pharmacological and toxicological profiles. Therefore, the ability to separate, identify, and quantify the individual enantiomers, as well as to assess the overall purity and stability of the molecule, is of paramount importance for regulatory compliance and ensuring product safety and efficacy.

This guide will explore the nuances of various analytical methodologies, providing a comparative framework to assist in the selection of the most appropriate technique based on the specific analytical challenge, whether it be routine quality control, enantiomeric purity determination, or in-depth structural elucidation.

Chiral Separation Techniques: HPLC and SFC

The stereoselective analysis of this compound is crucial. Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the primary techniques for this purpose, each offering distinct advantages.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation

Chiral HPLC is a robust and widely adopted technique for the separation of enantiomers, relying on the differential interaction of the analytes with a chiral stationary phase (CSP)[1].

Enantiomeric resolution is achieved through the formation of transient diastereomeric complexes between the enantiomers of this compound and the chiral selector immobilized on the stationary phase. The differing stability of these complexes leads to different retention times, allowing for their separation[2]. The "three-point interaction model" is a fundamental concept where at least three simultaneous interactions (e.g., hydrogen bonding, π-π interactions, steric hindrance) between the analyte and the CSP are necessary for chiral recognition[3].

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Dissolve sample in mobile phase Injection Inject sample (e.g., 5 µL) Sample->Injection Column Chiral Stationary Phase (e.g., Chiralpak AD-H) Injection->Column Separation Isocratic Elution (e.g., n-Hexane:IPA:DEA) Column->Separation Detection UV Detection (e.g., 220 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Quantify Enantiomers (Peak Area) Chromatogram->Quantification

Figure 1: General workflow for chiral HPLC analysis.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm (or equivalent polysaccharide-based CSP).

  • Mobile Phase: A mixture of n-Hexane, Isopropanol (IPA), and Diethylamine (DEA) (e.g., 80:20:0.1, v/v/v). The ratio may require optimization for optimal resolution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 220 nm (based on the UV absorbance of the phenyl and morpholine chromophores).

  • Injection Volume: 5 µL.

System Suitability:

  • Resolution (Rs): ≥ 1.5 between the two enantiomer peaks.

  • Tailing Factor (T): 0.8 - 1.5 for both enantiomer peaks.

  • Relative Standard Deviation (RSD) for replicate injections: ≤ 2.0% for peak area and retention time.

Supercritical Fluid Chromatography (SFC) for Rapid Chiral Separations

SFC has emerged as a powerful alternative to HPLC for chiral separations, offering advantages in speed and reduced organic solvent consumption[4][5]. It utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase component.

Similar to HPLC, chiral SFC relies on CSPs for enantiomeric recognition. The use of supercritical CO2 as the main mobile phase component results in lower viscosity and higher diffusivity, allowing for faster separations at higher flow rates without a significant loss in efficiency[6].

SFC_Workflow cluster_prep Sample Preparation cluster_sfc SFC Analysis cluster_data Data Analysis Sample Dissolve sample in modifier (e.g., Methanol) Injection Inject sample (e.g., 2 µL) Sample->Injection Column Chiral Stationary Phase (e.g., Chiralpak AD-H) Injection->Column Separation Gradient Elution (CO2/Methanol with additive) Column->Separation Detection UV Detection (e.g., 220 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Quantify Enantiomers (Peak Area) Chromatogram->Quantification

Figure 2: General workflow for chiral SFC analysis.

Instrumentation:

  • SFC system with a binary pump for CO2 and modifier, autosampler, column oven, back-pressure regulator, and UV-Vis or DAD detector.

Chromatographic Conditions:

  • Column: Chiralpak AD-H, 150 x 4.6 mm, 3 µm (shorter columns with smaller particles are often used in SFC for faster analysis).

  • Mobile Phase:

    • A: Supercritical CO2

    • B: Methanol with 0.1% DEA

  • Gradient: 5% to 40% B over 5 minutes.

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 2 µL.

Performance Comparison: Chiral HPLC vs. Chiral SFC
Performance CharacteristicChiral HPLCChiral SFCRationale & Insights
Resolution (Rs) Typically > 1.5[1]Often comparable to or better than HPLC[4]SFC can sometimes provide better selectivity due to the unique properties of the supercritical fluid mobile phase.
Analysis Time 10 - 30 minutes[1]2 - 10 minutes[7]The low viscosity of the mobile phase in SFC allows for higher flow rates and faster separations.
Solvent Consumption High (organic solvents)Significantly lower (primarily CO2)[5]SFC is considered a "greener" technique due to the reduced use of organic solvents.
Method Development Well-established, but can be time-consumingCan be faster due to shorter run times for screening columns and mobile phases[4]The speed of SFC facilitates more rapid screening of different chiral stationary phases and mobile phase compositions.
Cost of Operation ModerateCan be lower due to reduced solvent purchase and disposal costsThe initial investment in SFC instrumentation may be higher, but operational savings can be significant.
Robustness Generally high and well-understoodCan be sensitive to pressure and temperature fluctuationsModern SFC instruments offer excellent control over these parameters, leading to robust methods.

Gas Chromatography-Mass Spectrometry (GC-MS) for Achiral and Impurity Analysis

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For a polar molecule like this compound, derivatization is typically required to improve its volatility and chromatographic performance.

Principle of GC-MS with Derivatization

Derivatization chemically modifies the analyte to increase its volatility and thermal stability, making it suitable for GC analysis[8]. For secondary amines like this compound, acylation or silylation are common derivatization strategies[9]. The subsequent mass spectrometric detection provides high sensitivity and structural information based on the fragmentation pattern of the derivatized analyte.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Dissolve sample in appropriate solvent Derivatization Add derivatizing agent (e.g., TFAA) and heat Sample->Derivatization Extraction Liquid-liquid extraction of the derivative Derivatization->Extraction Injection Inject extract Extraction->Injection Separation GC separation on a capillary column Injection->Separation Detection Mass Spectrometry (EI, 70 eV) Separation->Detection Chromatogram Obtain Total Ion Chromatogram (TIC) Detection->Chromatogram MassSpectrum Analyze Mass Spectrum of the peak Chromatogram->MassSpectrum Identification Identify compound based on fragmentation pattern MassSpectrum->Identification

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A Comparative In Vitro Study of the Metabolic Pathways of 2-(3-Methoxyphenyl)morpholine and Structurally Related Pharmaceuticals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the metabolic pathways of 2-(3-Methoxyphenyl)morpholine, a molecule of interest in contemporary drug discovery, against established pharmaceuticals sharing key structural motifs. By examining the biotransformation of this compound in the context of well-characterized drugs such as the antidepressant Reboxetine , the oncology therapeutic Gefitinib , and the ADHD medication Viloxazine , we aim to provide researchers, scientists, and drug development professionals with a predictive and experimentally grounded understanding of its metabolic fate. This analysis is critical for anticipating pharmacokinetic properties, potential drug-drug interactions, and guiding future development efforts.

Introduction to Metabolic Profiling in Drug Discovery

The metabolic transformation of a xenobiotic is a pivotal determinant of its therapeutic efficacy and safety profile. The liver, the primary site of drug metabolism, employs a vast arsenal of enzymes to modify foreign compounds, broadly categorized into Phase I and Phase II reactions.[1] Phase I reactions, often mediated by the cytochrome P450 (CYP) superfamily of enzymes, introduce or expose functional groups, typically increasing the molecule's polarity.[2] Phase II reactions further enhance water solubility by conjugating the modified compound with endogenous molecules, facilitating its excretion.[3] Understanding these pathways is not merely an academic exercise; it is a cornerstone of modern drug development, enabling the prediction of a drug's half-life, bioavailability, and potential for adverse effects.

For this compound, two key structural features are predicted to be the primary sites of metabolic activity: the 3-methoxyphenyl group and the morpholine ring . The methoxy group is a common substrate for O-demethylation, a reaction frequently catalyzed by CYP enzymes.[4] The morpholine ring, a saturated heterocycle, is susceptible to oxidative degradation.[5] This guide will delve into the specific enzymatic processes that govern these transformations and compare them with the known metabolic routes of our selected comparator drugs.

Predicted Metabolic Pathways of this compound

Based on the metabolism of structurally analogous compounds, the primary metabolic pathways for this compound are predicted to involve Phase I oxidation followed by Phase II conjugation.

Phase I Metabolism:
  • O-Demethylation: The methoxy group on the phenyl ring is a prime target for O-demethylation, a reaction catalyzed by CYP enzymes, particularly isoforms like CYP2D6 and CYP3A4.[4][6] This reaction would yield 3-(morpholin-2-yl)phenol.

  • Aromatic Hydroxylation: The phenyl ring itself can undergo hydroxylation at positions ortho or para to the existing substituent, another common CYP-mediated reaction.[7]

  • Morpholine Ring Oxidation: The morpholine ring is susceptible to oxidation at several positions, potentially leading to ring opening or the formation of more polar metabolites. This pathway has been observed for other morpholine-containing drugs like gefitinib.[5]

Phase II Metabolism:
  • Glucuronidation: The phenolic metabolites formed through O-demethylation and aromatic hydroxylation are excellent substrates for UDP-glucuronosyltransferases (UGTs). This conjugation reaction attaches a glucuronic acid moiety, significantly increasing water solubility and facilitating renal or biliary excretion.[8]

The following diagram illustrates the predicted metabolic cascade for this compound.

Metabolic Pathway of this compound cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent This compound metabolite1 3-(Morpholin-2-yl)phenol (O-Demethylation) parent->metabolite1 CYP450 (e.g., CYP2D6, CYP3A4) metabolite2 Hydroxylated Phenyl Metabolite parent->metabolite2 CYP450 metabolite3 Morpholine Ring-Oxidized Metabolite parent->metabolite3 CYP450 glucuronide1 Phenolic Glucuronide metabolite1->glucuronide1 UGTs glucuronide2 Hydroxylated Phenyl Glucuronide metabolite2->glucuronide2 UGTs

Caption: Predicted Phase I and Phase II metabolic pathways of this compound.

Comparative Metabolic Analysis

To contextualize the predicted metabolism of this compound, we will now compare it to the established metabolic pathways of three clinically used drugs: Reboxetine, Gefitinib, and Viloxazine.

Reboxetine

Reboxetine, a selective norepinephrine reuptake inhibitor, contains a morpholine ring and an ethoxyphenoxy group. Its metabolism is primarily driven by CYP3A4.[6] The main metabolic routes include:

  • Hydroxylation of the ethoxyphenoxy ring.[7]

  • Oxidation of the morpholine ring.[7]

  • O-dealkylation of the ethoxy group.[9]

  • Subsequent glucuronide or sulphate conjugation of the hydroxylated metabolites.[7]

The metabolic profile of Reboxetine strongly supports the predicted hydroxylation and morpholine ring oxidation pathways for this compound.

Gefitinib

Gefitinib, an EGFR tyrosine kinase inhibitor, features a morpholine ring and a methoxy-substituted quinazoline core. Its metabolism is predominantly mediated by CYP3A4, with minor contributions from CYP3A5 and CYP2D6.[4][10] The key metabolic transformations are:

  • Metabolism of the N-propoxymorpholino group , including morpholine ring opening.[4][5]

  • O-demethylation of the methoxy substituent on the quinazoline ring.[4][11]

  • Oxidative defluorination of the halogenated phenyl group.[4]

The metabolism of Gefitinib provides a strong precedent for both morpholine ring oxidation and O-demethylation of the methoxyphenyl moiety in this compound.

Viloxazine

Viloxazine, a selective norepinephrine reuptake inhibitor used for ADHD, contains a morpholine ring and an ethoxyphenoxy group. Its metabolism is primarily mediated by CYP2D6, with subsequent glucuronidation by UGT1A9 and UGT2B15.[12] The major metabolic pathway is:

  • Hydroxylation of the phenyl ring (5-hydroxylation).[13]

  • Glucuronidation of the resulting 5-hydroxyviloxazine.[13]

  • Minor pathways include hydroxylation and oxidation of the morpholine ring.[14]

The metabolic fate of Viloxazine highlights the importance of aromatic hydroxylation and subsequent glucuronidation, reinforcing the predicted pathways for this compound.

Summary of Comparative Metabolic Pathways

The following table summarizes the key metabolic pathways for this compound and the comparator drugs, along with the primary enzymes involved.

CompoundPrimary Metabolic PathwaysPrimary Enzymes Involved
This compound O-Demethylation, Aromatic Hydroxylation, Morpholine Ring Oxidation, GlucuronidationCYP450s (predicted), UGTs (predicted)
Reboxetine Aromatic Hydroxylation, Morpholine Ring Oxidation, O-Dealkylation, Glucuronidation/Sulfation[7]CYP3A4[6]
Gefitinib Morpholine Ring Oxidation, O-Demethylation, Oxidative Defluorination[4][5]CYP3A4, CYP2D6[10]
Viloxazine Aromatic Hydroxylation, Glucuronidation, Morpholine Ring Oxidation[13][14]CYP2D6, UGT1A9, UGT2B15[12]

Experimental Protocols for In Vitro Metabolism Studies

To empirically determine the metabolic pathways of a novel compound like this compound, a series of in vitro assays are essential. The following protocols outline the standard methodologies for human liver microsome and hepatocyte stability assays.

Human Liver Microsome (HLM) Stability Assay

This assay is a primary screen to assess the susceptibility of a compound to Phase I metabolism, particularly by CYP enzymes.

Rationale: HLMs are subcellular fractions of the liver endoplasmic reticulum and are enriched with CYP enzymes. By incubating the test compound with HLMs in the presence of necessary cofactors, one can measure the rate of its disappearance and identify the formation of metabolites.

Protocol:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, combine pooled human liver microsomes (final concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in a phosphate buffer (100 mM, pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding a solution of NADPH (final concentration 1 mM).

  • Time-point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately quench the reaction by adding the aliquot to a solution of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • Analysis: Analyze the supernatant using a validated UPLC-MS/MS method to quantify the remaining parent compound and identify any formed metabolites.

HLM Stability Assay Workflow start Prepare Incubation Mixture (HLM + Compound) preincubation Pre-incubate at 37°C start->preincubation initiation Initiate with NADPH preincubation->initiation sampling Sample at Time Points initiation->sampling quenching Quench with Acetonitrile sampling->quenching processing Centrifuge quenching->processing analysis UPLC-MS/MS Analysis processing->analysis

Caption: Workflow for the Human Liver Microsome (HLM) stability assay.

Human Hepatocyte Stability Assay

This assay provides a more comprehensive picture of metabolism, as hepatocytes contain both Phase I and Phase II enzymes, as well as transporters.

Rationale: Intact hepatocytes more closely mimic the in vivo environment of the liver, allowing for the assessment of both Phase I and Phase II metabolic pathways and the influence of cellular uptake and efflux.

Protocol:

  • Hepatocyte Plating: Plate cryopreserved human hepatocytes in collagen-coated plates and allow them to attach.

  • Compound Incubation: Replace the medium with fresh medium containing the test compound (final concentration 1 µM).

  • Incubation: Incubate the plates at 37°C in a humidified incubator.

  • Time-point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), collect both the cells and the incubation medium.

  • Sample Processing: Lyse the cells and combine the lysate with the corresponding medium. Precipitate proteins with ice-cold acetonitrile containing an internal standard.

  • Analysis: Analyze the supernatant using UPLC-MS/MS to determine the concentration of the parent compound and identify metabolites.

Hepatocyte Stability Assay Workflow start Plate Human Hepatocytes incubation Incubate with Compound start->incubation sampling Sample Cells and Medium incubation->sampling processing Lyse Cells & Precipitate Proteins sampling->processing analysis UPLC-MS/MS Analysis processing->analysis

Caption: Workflow for the Human Hepatocyte stability assay.

CYP Reaction Phenotyping

To identify the specific CYP isoforms responsible for the metabolism of this compound, a reaction phenotyping study should be conducted.[15][16][17]

Rationale: This experiment helps to predict potential drug-drug interactions. If a compound is primarily metabolized by a single CYP isoform, co-administration with an inhibitor of that isoform could lead to a significant increase in its plasma concentration and potential toxicity.

Protocol:

  • Incubation with Recombinant CYPs: Incubate the test compound with a panel of individual recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).

  • Incubation with HLM and Selective Inhibitors: In parallel, incubate the test compound with HLM in the presence and absence of selective chemical inhibitors for each major CYP isoform.[18]

  • Analysis: Quantify the rate of metabolism of the test compound in each condition using UPLC-MS/MS. A significant decrease in metabolism in the presence of a specific inhibitor or high turnover by a specific recombinant CYP indicates the involvement of that isoform.

Conclusion and Future Directions

The metabolic fate of this compound can be predicted with a reasonable degree of confidence based on the well-established biotransformation pathways of structurally related pharmaceuticals. The primary metabolic routes are anticipated to be O-demethylation of the methoxyphenyl group and oxidation of the morpholine ring, followed by glucuronidation of the resulting hydroxylated metabolites. The comparative analysis with Reboxetine, Gefitinib, and Viloxazine provides strong support for these predictions and highlights the likely involvement of CYP3A4 and CYP2D6 in the Phase I metabolism of this compound.

To move beyond prediction and obtain definitive data, the experimental protocols outlined in this guide provide a robust framework for a thorough in vitro metabolic investigation. The successful execution of these studies will not only elucidate the primary metabolic pathways but also identify the specific enzymes responsible, thereby providing critical information for the continued development of this compound as a potential therapeutic agent. Future work should focus on obtaining quantitative data on the kinetics of metabolite formation and conducting in vivo studies in animal models to confirm these in vitro findings.

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A Comparative Guide: In Silico Prediction vs. Experimental Validation for 2-(3-Methoxyphenyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

In the modern drug discovery landscape, the synergy between computational (in silico) prediction and traditional experimental validation is paramount.[1][2] This integrated approach accelerates the identification of promising lead candidates by rapidly screening vast chemical libraries and prioritizing compounds for resource-intensive laboratory testing.[1] This guide offers a detailed comparison between in silico predictions and available experimental data for the compound 2-(3-Methoxyphenyl)morpholine, a morpholine derivative with potential pharmacological activity.[3][4]

This document is intended for researchers, scientists, and drug development professionals, providing objective analysis, field-proven insights, and detailed experimental protocols to bridge the gap between computational theory and tangible results.

Section 1: Physicochemical Properties—The Foundation of Drug Action

A compound's physicochemical properties, such as lipophilicity (log P) and topological polar surface area (TPSA), are fundamental determinants of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). In silico tools offer rapid predictions for these parameters, guiding initial compound selection.

Data Comparison: Physicochemical Properties

PropertyIn Silico Predicted ValueExperimental MethodExperimental ValueSource
Log P 1.3 (XLogP3-AA)Not AvailableNot Available[5]
TPSA 30.5 ŲNot ApplicableNot Applicable[6]
Molecular Weight 193.24 g/mol Not Applicable193.24 g/mol [5][6]

Expert Insights: The predicted Log P value of 1.3 suggests that this compound has a balanced lipophilicity, indicating it is likely to have reasonable aqueous solubility and the ability to cross cellular membranes.[7][8] A positive Log P value signifies a higher concentration in the lipid phase compared to the aqueous phase.[7] While experimental data for this specific molecule is not readily available in the searched literature, the predicted value serves as a strong working hypothesis for its behavior. Discrepancies between predicted and experimental Log P can arise because computational models may not fully account for all intramolecular interactions or the specific experimental conditions used.[9]

Experimental Protocol: Shake-Flask Method for Log P Determination

This protocol describes the "gold standard" method for experimentally determining the octanol-water partition coefficient (Log P).[10]

Causality: This method directly measures the partitioning of a compound between two immiscible phases (n-octanol and water), providing the most accurate representation of its lipophilicity.[7][10]

Self-Validation: The protocol includes concentration analysis in both phases, and the sum of the compound recovered should ideally match the initial amount, ensuring mass balance and validating the experimental result.

Methodology:

  • Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously for 24 hours and allowing them to separate.

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in the aqueous phase to a known concentration, ensuring it is below the compound's solubility limit.

  • Partitioning: Combine equal volumes of the compound-containing aqueous phase and the saturated n-octanol phase in a separatory funnel or vial.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow the compound to reach equilibrium between the two phases.[10]

  • Phase Separation: Allow the phases to separate completely. Centrifugation may be required to break up any emulsions.

  • Quantification: Carefully sample both the aqueous and organic phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[11]

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The Log P is the base-10 logarithm of this value.[7][8]

Section 2: Pharmacological Profile—Target Engagement and Affinity

The primary goal of drug discovery is to identify molecules that interact with specific biological targets to elicit a therapeutic effect. In silico methods like molecular docking can predict potential targets, while experimental assays provide definitive confirmation and quantitative affinity data.

While specific in silico target predictions for this compound were not found in the initial search, its structural similarity to other arylcyclohexylamines and morpholine-containing compounds suggests potential activity at central nervous system (CNS) receptors.[12][13] Experimental studies have confirmed that related compounds, such as 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo), show moderate affinity for the N-methyl-D-aspartate (NMDA) receptor.[13] This supports the anecdotal reports of dissociative effects from these types of compounds in humans.[13]

Data Comparison: Receptor Affinity No direct comparative data was found in the search results. However, the following represents a hypothetical comparison based on related compounds.

Receptor TargetIn Silico Prediction (Method)Experimental Kᵢ (nM) (Assay)Source
NMDA Receptor Favorable Docking Score130 (Radioligand Binding) for 3-MeO-PCMo[13]
Sigma-1 Receptor Potential Interaction>10,000 (Radioligand Binding) for 3-MeO-PCMo[13]
Opioid Receptors (μ, δ, κ) Potential Interaction>10,000 (Radioligand Binding) for 3-MeO-PCMo[13]

Expert Insights: The experimental data for the structurally similar 3-MeO-PCMo reveals a moderate and relatively selective affinity for the NMDA receptor.[13] This is a crucial finding that computational screening alone might miss without a specific hypothesis. The lack of affinity for opioid and sigma receptors for this analogue helps to build a clearer structure-activity relationship (SAR) profile.[13] This underscores the necessity of experimental validation to confirm in silico hits and rule out off-target activities.[1]

Visualizing the Drug Discovery Workflow

G cluster_in_silico In Silico Phase cluster_experimental Experimental Phase VirtualLib Virtual Compound Library Docking Molecular Docking & Target Prediction VirtualLib->Docking Screen ADMET_Pred ADMET Prediction Docking->ADMET_Pred Filter Hits Prioritize Prioritize Candidates ADMET_Pred->Prioritize Rank Synthesis Compound Synthesis Prioritize->Synthesis Select Top Candidate (e.g., 2-(3-MPM)) BindingAssay Radioligand Binding Assay Synthesis->BindingAssay Test Affinity FunctionalAssay Functional Assays BindingAssay->FunctionalAssay Confirm Activity FunctionalAssay->Docking Feedback Loop (Improve Models) Lead_Opt Lead Optimization FunctionalAssay->Lead_Opt Refine Structure

Caption: Integrated workflow for drug discovery.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol is a gold standard for determining the affinity (Kᵢ) of a test compound for a specific receptor.[14]

Causality: The assay measures the ability of an unlabeled test compound to compete with a high-affinity radiolabeled ligand for binding to the target receptor. The concentration at which the test compound displaces 50% of the radioligand (IC₅₀) is used to calculate its binding affinity (Kᵢ).[14][15]

Self-Validation: The inclusion of known reference compounds (both high and low affinity) as controls validates the assay's performance and ensures the results are reliable. Non-specific binding is determined using a high concentration of a known ligand to ensure that only specific binding to the target receptor is measured.

Methodology:

  • Membrane Preparation: Homogenize tissue or cells known to express the target receptor (e.g., rat forebrain for NMDA receptors) in a cold lysis buffer. Centrifuge the homogenate to pellet the cell membranes, which contain the receptors. Resuspend the final pellet in an assay binding buffer.[15]

  • Assay Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:

    • 150 µL of the membrane preparation (containing a specific amount of protein).[15]

    • 50 µL of the unlabeled test compound (this compound) at various concentrations.

    • 50 µL of a fixed concentration of a suitable radioligand (e.g., (+)-[3-³H]-MK-801 for the NMDA receptor).[13]

  • Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) with gentle agitation to allow the binding to reach equilibrium.[15]

  • Filtration: Rapidly terminate the incubation by vacuum filtration through a glass fiber filter (e.g., GF/C), which traps the membranes with the bound radioligand.[15] Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification: Dry the filters, add a scintillation cocktail, and count the radioactivity using a scintillation counter.[15]

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Use non-linear regression to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₐ)), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.[15]

Section 3: ADMET Profile—Predicting In Vivo Behavior

Predicting a drug's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is crucial for its success. In silico models provide early warnings for potential liabilities, such as poor blood-brain barrier (BBB) penetration or toxicity.[16]

Data Comparison: ADMET Properties No direct comparative data for this compound was found. The table below illustrates the types of comparisons that are made.

ADMET ParameterIn Silico Prediction (Tool)Experimental MethodExperimental Result
BBB Permeability High (Calculated)PAMPA-BBB AssayHigh Permeability (Pe > 4.0 x 10⁻⁶ cm/s)
hERG Inhibition Low Risk (QSAR Model)Patch-Clamp ElectrophysiologyIC₅₀ > 10 µM
Ames Mutagenicity Non-mutagenic (Structural Alerts)Ames TestNegative

Expert Insights: Early ADMET profiling is essential to de-risk drug candidates. For a CNS-active compound, high BBB permeability is desired. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cost-effective, high-throughput method to experimentally assess passive diffusion, which is a key mechanism for BBB penetration.[17][18] While PAMPA provides a good correlation for passive transport, it does not account for active transport or efflux mechanisms, which can lead to discrepancies with in vivo results.[18]

Visualizing the ADMET Prediction & Validation Workflow

G cluster_in_silico In Silico ADMET Prediction cluster_experimental In Vitro Experimental Validation mol 2-(3-MPM) Structure bbb BBB Permeability (e.g., SwissADME) mol->bbb cyp CYP450 Inhibition (e.g., QSAR) mol->cyp tox Toxicity Prediction (e.g., hERG, Ames) mol->tox pampa PAMPA Assay bbb->pampa Validate metabolism Microsomal Stability Assay cyp->metabolism Validate safety hERG Patch-Clamp / Ames Test tox->safety Validate

Caption: Workflow for ADMET prediction and validation.

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol describes a non-cell-based assay to predict passive, transcellular permeability.[17][19]

Causality: The assay measures the diffusion of a compound from a donor compartment through a filter coated with an artificial lipid membrane into an acceptor compartment.[17] This mimics passive diffusion across biological membranes like the intestinal wall or the BBB.

Self-Validation: The use of known high- and low-permeability control compounds in each assay plate is essential to validate the integrity of the artificial membrane and the overall assay performance.[20]

Methodology:

  • Prepare Solutions:

    • Prepare the test compound (this compound) and controls at a stock concentration (e.g., 10 mM in DMSO).

    • Dilute the stock solutions into a phosphate-buffered saline (PBS) solution to the final desired donor concentration (e.g., 500 µM).[20]

  • Prepare Plates:

    • The PAMPA system uses a 96-well filter plate (donor plate) and a 96-well acceptor plate.

    • Coat the filter membrane of each well in the donor plate with a small volume (e.g., 5 µL) of a lipid solution (e.g., 4% lecithin in dodecane) and allow the solvent to evaporate.[20]

    • Fill the wells of the acceptor plate with buffer (e.g., 300 µL of PBS).[20]

  • Run Assay:

    • Add the test compound and control solutions to the donor plate wells (e.g., 200 µL).[20]

    • Carefully place the donor filter plate onto the acceptor plate, creating a "sandwich".[19]

    • Incubate the plate assembly at room temperature for a set period (e.g., 4-18 hours) with gentle shaking.[20]

  • Analysis:

    • After incubation, separate the plates.

    • Determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.[18]

  • Calculate Permeability:

    • Calculate the effective permeability coefficient (Pe) using an established equation that accounts for the volumes, surface area, and incubation time.[20]

Conclusion: A Symbiotic Relationship

The evaluation of this compound illustrates the indispensable partnership between in silico prediction and experimental validation. Computational tools provide a powerful and cost-effective means to rapidly assess key properties and prioritize candidates.[1][21] However, the accuracy of these predictions is limited, and experimental data remains the definitive standard for confirming biological activity and pharmacokinetic profiles. As seen with related compounds, experimental assays can uncover unexpected selectivity and provide the quantitative data necessary to build robust structure-activity relationships.[13] By strategically combining these approaches, researchers can navigate the complexities of drug discovery with greater efficiency and a higher probability of success.

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A Guide to the Evaluation of Reference Materials for 2-(3-Methoxyphenyl)morpholine: Establishing a High-Quality In-House Standard

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the reliability of analytical data is paramount. This hinges on the use of well-characterized reference materials. This guide provides a comprehensive framework for the evaluation and qualification of a reference material for 2-(3-Methoxyphenyl)morpholine, a key intermediate and building block in medicinal chemistry.

Given the current absence of a commercially available Certified Reference Material (CRM) for this compound, this guide will focus on the rigorous, multi-faceted approach required to qualify a batch of the material as a high-quality in-house reference standard. This process is critical for ensuring the accuracy, precision, and validity of analytical methods used throughout the drug development lifecycle.

Our approach is grounded in the principles of scientific integrity, drawing from internationally recognized guidelines such as those from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP). We will detail the necessary analytical techniques, provide step-by-step experimental protocols, and illustrate the logical workflows for a comprehensive characterization.

The Critical Role of Reference Materials and the Path to In-House Qualification

A reference material is a substance of sufficient homogeneity and stability with respect to one or more specified properties, which has been established to be fit for its intended use in a measurement process. Certified Reference Materials (CRMs) are the gold standard, as they are accompanied by documentation issued by an authoritative body and provide one or more specified property values with associated uncertainties and traceabilities.[1][2][3][4]

In the absence of a CRM for this compound, establishing an in-house primary reference standard is a necessity. This involves a comprehensive characterization of a selected batch of high-purity material to ensure its identity, purity, and other relevant properties are well-defined. This in-house standard then serves as the benchmark for routine analysis and for the qualification of secondary working standards.

The qualification process for an in-house reference standard should be a holistic endeavor, employing a panel of orthogonal analytical techniques to provide a comprehensive profile of the material. This approach minimizes the risk of overlooking impurities or other critical quality attributes.

Experimental Design for the Qualification of an In-House this compound Reference Standard

The qualification of an in-house reference standard for this compound should be approached as a formal validation exercise. The goal is to unequivocally confirm its identity and to accurately determine its purity. The following analytical techniques are recommended for a comprehensive evaluation.

Workflow for In-House Reference Standard Qualification

Reference_Standard_Qualification_Workflow cluster_0 Phase 1: Candidate Material Selection & Initial Assessment cluster_1 Phase 2: Identity Confirmation cluster_2 Phase 3: Purity Determination (Orthogonal Methods) cluster_3 Phase 4: Final Qualification & Documentation A Source High-Purity This compound B Visual Inspection (Appearance, Color) A->B C Solubility Assessment B->C D Mass Spectrometry (MS) (Molecular Weight Confirmation) C->D E Nuclear Magnetic Resonance (NMR) (Structural Elucidation) C->E F Infrared (IR) Spectroscopy (Functional Group Analysis) C->F G HPLC-UV (Organic Impurities) C->G H GC-MS (Volatile & Semi-Volatile Impurities) C->H I Quantitative NMR (qNMR) (Absolute Purity Assay) C->I J Loss on Drying (LOD) (Volatile Content) C->J K Thermogravimetric Analysis (TGA) (Residual Solvents & Water) C->K L Residue on Ignition (ROI) (Inorganic Impurities) C->L M Purity Assignment (Mass Balance Calculation) G->M H->M I->M J->M K->M L->M N Certificate of Analysis (CoA) Generation M->N O Stability Study Protocol Initiation N->O

Caption: Workflow for the qualification of an in-house reference standard.

Detailed Experimental Protocols

The following sections provide detailed protocols for the key analytical techniques used in the qualification of a this compound in-house reference standard. These protocols are designed to be a starting point and may require optimization based on the specific instrumentation and the nature of the material being tested.

High-Performance Liquid Chromatography (HPLC-UV) for Purity and Impurity Profiling

Principle: HPLC with UV detection is a cornerstone technique for the separation, identification, and quantification of organic impurities in drug substances. The method's specificity and sensitivity make it ideal for detecting process-related impurities and degradation products.[5]

Protocol:

  • Chromatographic System: A validated HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or a multi-wavelength UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) is a good starting point. Method development may be required to optimize the column chemistry for the specific impurity profile.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0 10
    20 90
    25 90
    25.1 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm (based on the UV absorbance of the methoxyphenyl chromophore). A DAD can be used to monitor multiple wavelengths and assess peak purity.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the this compound candidate material in a suitable diluent (e.g., 50:50 water:acetonitrile) to a final concentration of approximately 1 mg/mL.

Method Validation Parameters (as per ICH Q2(R1)): [6][7][8][9][10]

  • Specificity: Analyze a blank (diluent), the reference material solution, and a spiked solution containing known related substances (if available). The method should demonstrate baseline resolution between the main peak and any impurities.

  • Linearity: Prepare a series of solutions of the reference material at different concentrations (e.g., 50% to 150% of the nominal concentration). Plot the peak area against the concentration and determine the correlation coefficient (should be >0.999).

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the reference material at different concentration levels (e.g., 80%, 100%, and 120%). The recovery should typically be within 98.0% to 102.0%.

  • Precision (Repeatability and Intermediate Precision): Analyze multiple preparations of the reference material on the same day (repeatability) and on different days with different analysts and equipment (intermediate precision). The relative standard deviation (RSD) should be less than 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Semi-Volatile Impurities

Principle: GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. It is particularly useful for detecting residual solvents from the synthesis process.[11][12][13][14][15]

Protocol:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 20:1 split ratio).

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: Scan from m/z 40 to 500.

  • Sample Preparation: Dissolve the this compound candidate material in a suitable volatile solvent (e.g., dichloromethane or methanol) at a concentration of approximately 1 mg/mL.

Data Analysis:

  • Identify any peaks other than the main component by comparing their mass spectra to a reference library (e.g., NIST).

  • Quantify any identified impurities using an internal or external standard method.

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination

Principle: qNMR is a primary ratio method of measurement that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound.[16][17][18][19][20] It relies on the principle that the integrated signal intensity of a specific resonance is directly proportional to the number of nuclei contributing to that signal. By using a certified internal standard with a known purity, the absolute purity of the analyte can be determined.

Protocol:

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) with a high-resolution probe.

  • Internal Standard: A certified reference material with a known purity and resonances that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d6, CDCl3).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound candidate material into an NMR tube.

    • Accurately weigh a similar amount of the certified internal standard into the same NMR tube.

    • Add a known volume of the deuterated solvent.

    • Ensure complete dissolution by gentle vortexing or sonication.

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis, including a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard.

    • Ensure a good signal-to-noise ratio by acquiring a sufficient number of scans.

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, non-overlapping signal for the analyte and a well-resolved signal for the internal standard.

Purity Calculation:

The purity of the analyte can be calculated using the following formula:

Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std (%)

Where:

  • I = Integral value of the signal

  • N = Number of protons giving rise to the signal

  • MW = Molecular weight

  • m = mass

  • Purity = Purity of the standard

Data Summary and Interpretation

The data from all analytical techniques should be compiled and summarized in a comprehensive report.

Table 1: Summary of Analytical Data for In-House Reference Standard Qualification

Analytical TechniqueParameterAcceptance CriteriaResult
Identity
Mass SpectrometryMolecular Ion (m/z)Matches theoretical mass ± 5 ppm
¹H NMRChemical Shifts & CouplingConforms to the expected structure
IR SpectroscopyKey Absorption BandsCorresponds to functional groups
Purity
HPLC-UVPurity by Area %≥ 99.5%
Individual Impurity≤ 0.10%
Total Impurities≤ 0.5%
GC-MSResidual SolventsWithin ICH limits
qNMRAbsolute Purity (w/w %)Report value with uncertainty
Loss on Drying% Volatiles≤ 0.5%
Residue on Ignition% Inorganic Impurities≤ 0.1%

Mass Balance Calculation for Purity Assignment:

The final purity of the in-house reference standard is typically assigned using a mass balance approach:

Purity (%) = 100% - (% Organic Impurities by HPLC) - (% Water by Karl Fischer or LOD) - (% Residual Solvents by GC) - (% Inorganic Impurities by ROI)

Alternatively, the purity value obtained from qNMR can be used as the primary assigned value, with the other techniques providing supporting data.

Conclusion and Best Practices

The qualification of an in-house reference standard for this compound is a rigorous but essential process in the absence of a commercially available CRM. By employing a suite of orthogonal analytical techniques and adhering to established validation principles, a well-characterized and reliable reference material can be established.

Key Takeaways:

  • Orthogonality is Key: Employing multiple analytical techniques based on different chemical principles provides a high degree of confidence in the characterization of the reference material.

  • Thorough Documentation: All experimental procedures, raw data, and data analysis should be meticulously documented to ensure traceability and support regulatory submissions.

  • Stability is Critical: Once qualified, the in-house reference standard should be placed on a formal stability testing program to establish a re-test date and ensure its continued fitness for purpose.

  • Adherence to Guidelines: The qualification process should be designed and executed in accordance with relevant international guidelines such as ICH Q2(R1) for method validation and principles outlined in ISO 17034 for reference material producers.[1][2][3][4][6][7][8][9][10]

By following the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently establish a high-quality in-house reference standard for this compound, thereby ensuring the integrity and reliability of their analytical data.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • USP General Chapter <1225> Validation of Compendial Procedures. United States Pharmacopeia. [Link]

  • ISO 17034:2016 General requirements for the competence of reference material producers. International Organization for Standardization. [Link]

  • The new International Standard ISO 17034: general requirements for the competence of reference material producers. JRC Publications Repository. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Investigations of a Dog. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

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A Comparative Guide to the Receptor Binding Profiles of Morpholine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The morpholine scaffold is a cornerstone in modern medicinal chemistry, recognized for its prevalence in a wide array of clinically significant drugs and its ability to confer favorable pharmacokinetic and pharmacodynamic properties.[1][2][3] This six-membered heterocyclic ring, containing both a secondary amine and an ether functional group, provides a unique combination of structural rigidity and conformational flexibility, allowing for precise interactions with a multitude of biological targets.[2][4] Its advantageous physicochemical characteristics, such as improved aqueous solubility and metabolic stability, make it a "privileged structure" in the design of central nervous system (CNS) active agents.[1][2][3]

This guide offers an in-depth comparison of the receptor binding profiles of various morpholine analogs, providing researchers, scientists, and drug development professionals with a comprehensive overview of their structure-activity relationships (SAR). We will delve into the experimental data that underpins our understanding of how subtle modifications to the morpholine core can dramatically alter receptor affinity and selectivity, ultimately shaping the therapeutic potential of these compounds.

The Versatility of the Morpholine Scaffold: A Comparative Analysis

The true power of the morpholine moiety lies in its versatility. By serving as a central scaffold, it allows for the strategic placement of various substituents that can be tailored to interact with the specific microenvironment of a receptor's binding pocket. This adaptability has led to the development of morpholine-containing compounds with high affinity and selectivity for a diverse range of receptor families, including dopamine, serotonin, norepinephrine, and tachykinin receptors.[5][6][7]

The following table provides a comparative summary of the in vitro receptor binding affinities (Ki, in nM) for a selection of notable morpholine analogs. A lower Ki value indicates a higher binding affinity. This data, compiled from various authoritative sources, highlights the remarkable diversity in the pharmacological profiles of these compounds.

Compound/AnalogPrimary Target(s)Dopamine D2 (Ki, nM)Dopamine D3 (Ki, nM)Dopamine D4 (Ki, nM)Norepinephrine Transporter (NET) (Ki, nM)Serotonin Transporter (SERT) (Ki, nM)5-HT1A (Ki, nM)Other Notable Affinities (Ki, nM)Reference(s)
Reboxetine NET Inhibitor>1000>1000>10001.1135>1000α1-adrenergic: >1000, H1: >1000, Muscarinic: >1000[8][9]
Gepirone 5-HT1A Agonist>1000>1000>1000--5.4Minimal affinity for dopamine receptors[10][11]
Fenbutrazate Stimulant-------[12]
Dopamine D4 Antagonist (Example 4ee) Dopamine D4 Antagonist78% inhibition @ 1µM (D2L), 76% inhibition @ 1µM (D2S)<10% inhibition @ 1µM5.2---D1, D5: <10% inhibition @ 1µM[6][13]
Dopamine D4 Antagonist (Example 5y) Dopamine D4 Antagonist<10% inhibition @ 1µM (D2L, D2S)<10% inhibition @ 1µMPotent---D1, D5: <10% inhibition @ 1µM[6][13]
Combined Tachykinin Antagonist ((S,R)-12) Tachykinin Antagonist------NK1: High, NK2: High, NK3: High[5]

Note: "-" indicates data not available in the cited sources. The data for the Dopamine D4 antagonists are presented as percent inhibition at a given concentration as specific Ki values were not provided in the primary source for all receptor subtypes.

The data clearly illustrates the chemical tractability of the morpholine scaffold. For instance, Reboxetine , a selective norepinephrine reuptake inhibitor, demonstrates high affinity for the norepinephrine transporter (NET) with negligible interaction with dopamine, serotonin, adrenergic, histaminergic, and muscarinic receptors.[8][9] This selectivity is crucial for its therapeutic action as an antidepressant with a distinct side-effect profile compared to other classes of antidepressants.[8][9] In contrast, Gepirone and its analogs are highly selective for the serotonin 5-HT1A receptor, acting as partial agonists, which underlies their anxiolytic properties.[10][11][14]

Furthermore, extensive research into chiral alkoxymethyl morpholine analogs has yielded potent and selective antagonists for the dopamine D4 receptor.[6][13] The structure-activity relationship studies on these compounds reveal that subtle changes in the substituents on the morpholine ring and its appended aromatic systems can fine-tune both potency and selectivity against other dopamine receptor subtypes.[6][13] This level of precision is vital for developing targeted therapies for CNS disorders with fewer off-target effects.

Experimental Determination of Receptor Binding Profiles: A Validated Protocol

The determination of receptor binding affinities is a critical step in the characterization of novel compounds. The gold-standard method for this is the radioligand binding assay , which directly measures the interaction of a compound with its target receptor.[15] The following is a detailed, step-by-step protocol for a competitive radioligand binding assay, a self-validating system for determining the inhibition constant (Ki) of a test compound.

Protocol: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a known radioligand.

Materials:

  • Receptor Source: Cell membranes or tissue homogenates expressing the target receptor.

  • Radioligand: A high-affinity, selective ligand for the target receptor labeled with a radioisotope (e.g., ³H or ¹²⁵I).

  • Test Compound: The morpholine analog or other compound to be tested.

  • Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor.

  • Assay Buffer: A buffer solution optimized for the specific receptor-ligand interaction.

  • Filtration Apparatus: A cell harvester and glass fiber filters pre-treated to reduce non-specific binding.

  • Scintillation Counter: To measure the radioactivity retained on the filters.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation cluster_quant Quantification & Analysis Receptor_Prep Receptor Preparation (Cell Membranes/Tissue Homogenate) Incubation Incubation of Receptor, Radioligand, and Test Compound Receptor_Prep->Incubation Ligand_Prep Ligand Preparation (Radioligand & Test Compound Dilutions) Ligand_Prep->Incubation Filtration Rapid Filtration (Separates Bound from Free Ligand) Incubation->Filtration Counting Scintillation Counting (Measures Radioactivity) Filtration->Counting Analysis Data Analysis (IC50 & Ki Determination) Counting->Analysis

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compound over a wide concentration range.

    • Prepare a solution of the radioligand at a concentration at or below its dissociation constant (Kd).

    • Prepare a high-concentration solution of the unlabeled ligand for determining non-specific binding.

    • Thaw and dilute the receptor preparation in the assay buffer to the optimal protein concentration.

  • Assay Setup:

    • In a 96-well plate, set up triplicate wells for each condition:

      • Total Binding: Receptor preparation + radioligand + assay buffer.

      • Non-specific Binding: Receptor preparation + radioligand + high concentration of unlabeled ligand.

      • Test Compound: Receptor preparation + radioligand + varying concentrations of the test compound.

  • Incubation:

    • Incubate the plate at a specific temperature for a predetermined time to allow the binding to reach equilibrium. The incubation time and temperature are critical parameters that must be optimized for each receptor-ligand system.

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This step separates the receptor-bound radioligand from the free radioligand in the solution.

    • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

The causality behind these experimental choices lies in the fundamental principles of receptor pharmacology. The use of a radiolabeled ligand allows for sensitive and direct measurement of binding. The competitive nature of the assay, where the test compound displaces the radioligand, provides a quantitative measure of its affinity. The inclusion of total and non-specific binding controls is essential for ensuring the accuracy and validity of the results.

The Underlying Signaling Mechanisms

The interaction of a morpholine analog with its target receptor initiates a cascade of intracellular events that ultimately lead to a physiological response. The nature of this response depends on whether the compound acts as an agonist, antagonist, or inverse agonist. The following diagram illustrates a generalized G-protein coupled receptor (GPCR) signaling pathway, a common target for many CNS-active drugs.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Morpholine Analog (Ligand) Receptor GPCR Ligand->Receptor Binding G_Protein G-Protein (α, β, γ subunits) Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Caption: Generalized GPCR signaling pathway.

Conclusion and Future Directions

The morpholine scaffold continues to be a highly valuable and versatile platform in the design and discovery of novel therapeutics for a wide range of diseases, particularly those affecting the central nervous system.[1][2][16] The ability to fine-tune receptor binding profiles through targeted chemical modifications allows for the development of drugs with enhanced efficacy and improved safety profiles. The comparative data and experimental protocols presented in this guide provide a solid foundation for researchers to build upon in their quest for the next generation of morpholine-based medicines. Future research will undoubtedly focus on exploring new chemical space around the morpholine core and leveraging advanced techniques such as computational modeling and high-throughput screening to accelerate the discovery of innovative drug candidates.

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  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

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A Comparative Guide to the Bioanalytical Method Validation for 2-(3-Methoxyphenyl)morpholine in Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of bioanalytical methodologies for the quantitative determination of 2-(3-Methoxyphenyl)morpholine, a novel morpholine analog, in biological matrices such as plasma and serum. As a critical component in pharmacokinetic (PK), toxicokinetic (TK), and bioequivalence studies, the selection and validation of a robust and reliable bioanalytical method are paramount for the successful progression of a drug candidate through the development pipeline.[1] This document delves into the regulatory landscape, compares prevalent analytical techniques, evaluates sample preparation strategies, and presents supporting experimental data to guide researchers in making informed decisions.

The Regulatory Bedrock: Ensuring Data Integrity

The validation of bioanalytical methods is not merely a scientific exercise but a stringent regulatory requirement. Global agencies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established comprehensive guidelines to ensure the reliability of data submitted for regulatory review.[2][3] These guidelines have been largely harmonized under the International Council for Harmonisation (ICH) M10 guideline, which serves as the global standard for bioanalytical method validation.[4][5][6][7]

The objective of validation is to demonstrate that the analytical method is suitable for its intended purpose.[5] This is achieved by assessing a series of key parameters that collectively define the method's performance and limitations.

Core Validation Parameters:

  • Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.[3][8]

  • Accuracy: The closeness of the measured value to the nominal or known true value.[3][9]

  • Precision: The closeness of agreement among a series of measurements from the same homogeneous sample.[3][9]

  • Calibration Curve & Linearity: The relationship between the instrument response and the known concentration of the analyte over a specified range.[9]

  • Lower Limit of Quantification (LLOQ): The lowest analyte concentration that can be measured with acceptable accuracy and precision.[1]

  • Stability: The chemical stability of the analyte in the biological matrix under various storage and processing conditions.[3]

  • Matrix Effect: The direct or indirect alteration of the analytical response due to the presence of unintended analytes or other interfering substances in the sample matrix.[8][9]

  • Recovery: The efficiency of the extraction process, representing the proportion of the analyte recovered from the matrix.[9]

Bioanalytical_Validation_Workflow cluster_Dev Method Development cluster_Val Full Validation cluster_App Application Dev Method Optimization (Chromatography, MS, Sample Prep) Selectivity Selectivity & Specificity Dev->Selectivity LLOQ LLOQ Selectivity->LLOQ CalCurve Calibration Curve (Linearity, Range) LLOQ->CalCurve Accuracy Accuracy CalCurve->Accuracy Precision Precision (Intra- & Inter-day) Accuracy->Precision Recovery Recovery Precision->Recovery MatrixEffect Matrix Effect Recovery->MatrixEffect Stability Stability (Freeze-Thaw, Bench-Top, Long-Term) MatrixEffect->Stability App Study Sample Analysis (PK/TK Studies) Stability->App ISR Incurred Sample Reanalysis (ISR) App->ISR

Figure 1: Overall workflow for bioanalytical method validation and application.

Comparison of Core Analytical Technologies

The choice of analytical instrumentation is a critical decision point. For a molecule like this compound, two primary techniques stand out: Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard

LC-MS/MS is widely regarded as the gold standard for quantitative bioanalysis due to its exceptional sensitivity, specificity, and broad applicability.[10][11] For a polar compound like a morpholine derivative, LC is inherently more suitable than GC.

  • Causality of Choice: The combination of a liquid chromatographic separation, which handles polar and non-volatile compounds effectively, with the mass specificity of a tandem quadrupole mass spectrometer provides unparalleled performance. The MS/MS operating in Multiple Reaction Monitoring (MRM) mode allows for the highly selective detection of the analyte by monitoring a specific precursor-to-product ion transition, effectively filtering out background noise from the complex biological matrix.[10]

  • Advantages:

    • High Sensitivity: Achieves low LLOQs (pg/mL to low ng/mL range) necessary for characterizing drug pharmacokinetics.

    • High Specificity: MRM detection minimizes interferences, ensuring confidence in the identity and quantity of the analyte.

    • No Derivatization Required: Unlike GC-MS, the analyte can typically be analyzed directly, simplifying sample preparation and reducing potential sources of error.

    • High Throughput: Modern UPLC/UHPLC systems offer rapid analysis times, often under 5 minutes per sample.[10]

Gas Chromatography-Mass Spectrometry (GC-MS): A Viable Alternative with Caveats

GC-MS is a powerful technique, but its application to polar molecules like this compound presents challenges.

  • Causality of Choice: GC requires analytes to be volatile and thermally stable. Morpholine and its analogs are often too polar for direct analysis.[12] Therefore, a chemical derivatization step is mandatory to increase volatility and improve chromatographic peak shape.[12][13] A common approach involves reacting the secondary amine of the morpholine ring to form a less polar, more volatile derivative, such as an N-nitrosomorpholine.[13][14]

  • Disadvantages Compared to LC-MS/MS:

    • Mandatory Derivatization: This additional step adds complexity, time, and a potential source of variability and error to the workflow.[13] The reaction must be reproducible and driven to completion.

    • Lower Throughput: The derivatization and typically longer GC run times result in lower overall throughput compared to modern LC-MS/MS methods.

    • Potential for Thermal Degradation: Some derivatives may not be perfectly stable at the high temperatures of the GC injector and column.

A Head-to-Head Comparison of Sample Preparation Techniques

Effective sample preparation is crucial for removing matrix components like proteins and phospholipids that can interfere with analysis, suppress the analyte signal, and damage the analytical column.[15] The choice of technique represents a trade-off between cleanliness, recovery, speed, and cost.

Sample_Prep_Comparison Start Biological Matrix (Plasma/Serum) PPT Protein Precipitation (PPT) + Fast & Simple + Inexpensive - High Matrix Effect - Low Selectivity Start->PPT LLE Liquid-Liquid Extraction (LLE) + Cleaner Extract + Cost-Effective - Emulsion Risk - Labor Intensive Start->LLE SPE Solid-Phase Extraction (SPE) + Highest Selectivity + High Enrichment + Automation Friendly - Higher Cost - Method Development Start->SPE End Clean Extract for LC-MS/MS Analysis PPT->End LLE->End SPE->End

Figure 2: Comparison of primary sample preparation workflows.
Protein Precipitation (PPT)

This is the simplest and fastest method, involving the addition of a water-miscible organic solvent (e.g., acetonitrile) to the plasma sample to denature and precipitate proteins.[16]

  • Expertise & Experience: While quick, PPT is a "crude" cleanup. It does not effectively remove highly water-soluble endogenous components or phospholipids, which are notorious for causing ion suppression (a significant matrix effect) in ESI-MS. This method is often suitable for early discovery stages but may lack the robustness required for late-stage clinical trials.

Liquid-Liquid Extraction (LLE)

LLE separates the analyte from matrix components based on its differential solubility between the aqueous sample and an immiscible organic solvent.[17]

  • Expertise & Experience: LLE provides a significantly cleaner extract than PPT because it removes non-lipid-soluble interferences.[17] The choice of organic solvent and the adjustment of sample pH are critical for achieving high recovery of the analyte. For a basic compound like this compound, adjusting the aqueous phase to a basic pH will neutralize the molecule, promoting its partition into an organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate.

Solid-Phase Extraction (SPE)

SPE is the most powerful and selective sample preparation technique.[16] It uses a solid sorbent packed into a cartridge or plate well to retain the analyte while matrix interferences are washed away.

  • Expertise & Experience: This is the preferred method for achieving the lowest LLOQ and highest data quality. For this compound, a mixed-mode cation exchange SPE sorbent would be ideal. The protocol would involve:

    • Conditioning the sorbent.

    • Loading the pre-treated sample at an acidic pH to ensure the morpholine nitrogen is protonated (positively charged).

    • Washing with an organic solvent to remove lipids and a weak aqueous buffer to remove other polar interferences.

    • Eluting the analyte with a basic organic solvent, which neutralizes the analyte and disrupts its ionic bond with the sorbent. This multi-step, mechanism-based cleanup provides a final extract with minimal matrix components.

Performance Data: A Comparative Summary

The following table summarizes the expected performance of different bioanalytical approaches for this compound in human plasma. The data are representative values based on established principles of bioanalysis.

ParameterMethod 1: LC-MS/MS with SPEMethod 2: LC-MS/MS with LLEMethod 3: LC-MS/MS with PPTMethod 4: GC-MS with LLE (Derivatized)
LLOQ (ng/mL) 0.1 0.52.01.0
Linear Range (ng/mL) 0.1 - 1000.5 - 2502.0 - 5001.0 - 500
Accuracy (% Bias) -5% to +5%-8% to +7%-12% to +13%-10% to +9%
Precision (%RSD) < 8%< 10%< 15%< 12%
Recovery (%) > 90%> 85%N/A> 80%
Matrix Effect (%RSD) < 5% < 10%> 20%< 15%
Throughput HighMediumVery HighLow
Robustness ExcellentGoodFairFair

Interpretation: The data clearly illustrate the superiority of the LC-MS/MS method coupled with Solid-Phase Extraction (SPE). This combination delivers the best sensitivity (lowest LLOQ) and, most critically, the lowest matrix effect, leading to the highest levels of accuracy, precision, and overall robustness. While PPT is fast, its susceptibility to matrix effects makes it a high-risk choice for regulatory submissions.

Recommended Experimental Protocol: LC-MS/MS with SPE

This protocol provides a self-validating system for the robust quantification of this compound.

1. Materials & Reagents:

  • Reference Standards: this compound and a suitable stable-isotope labeled internal standard (SIL-IS), e.g., this compound-d4.

  • Control Matrix: Human plasma (K2EDTA).

  • SPE Device: Mixed-Mode Cation Exchange SPE Plate (e.g., Oasis MCX).

  • Reagents: Formic acid, Ammonium hydroxide, Methanol, Acetonitrile, Water (all HPLC or MS grade).

2. Stock and Working Solution Preparation:

  • Prepare primary stock solutions (1 mg/mL) of the analyte and SIL-IS in methanol.

  • Prepare serial dilutions in 50:50 acetonitrile:water to create calibration curve (CC) and quality control (QC) working solutions.

3. Sample Preparation (SPE Protocol):

  • Pre-treatment: To 100 µL of plasma sample (blank, CC, QC, or unknown), add 25 µL of SIL-IS working solution and 200 µL of 4% phosphoric acid in water. Vortex to mix.

  • Condition: Condition the SPE plate wells with 500 µL of methanol followed by 500 µL of water.

  • Load: Load the entire pre-treated sample onto the SPE plate.

  • Wash 1: Wash with 500 µL of 2% formic acid in water.

  • Wash 2: Wash with 500 µL of methanol.

  • Elute: Elute the analyte and IS with 2 x 250 µL of 5% ammonium hydroxide in methanol.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of mobile phase A/B (50:50).

4. LC-MS/MS Conditions:

  • LC System: UPLC/UHPLC System.

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 2.0 min, hold for 0.5 min, return to initial conditions.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple Quadrupole Mass Spectrometer with ESI source.

  • Ionization Mode: Positive Ion Electrospray (ESI+).

  • MRM Transitions: To be determined by infusion of the analyte and IS (e.g., [M+H]+ → characteristic product ion).

5. Acceptance Criteria (per ICH M10):

  • Accuracy & Precision: For CCs, ±15% of nominal (±20% at LLOQ). For QCs, the mean concentration must be within ±15% of nominal, with precision (%CV) not exceeding 15%.

  • Linearity: Correlation coefficient (r²) ≥ 0.99.

Conclusion and Future Outlook

For the robust, sensitive, and reliable quantification of this compound in biological matrices, an LC-MS/MS method is unequivocally the superior choice. When paired with a well-developed Solid-Phase Extraction protocol, this approach provides the highest quality data, minimizing the risks of matrix effects and ensuring compliance with global regulatory standards.[4][6] While simpler methods like protein precipitation have a role in non-regulated discovery, they lack the necessary robustness for pivotal studies that inform critical drug development decisions. As the field advances, techniques like high-resolution mass spectrometry (HRMS) may offer additional capabilities for simultaneous quantification and metabolite identification, but the validated LC-MS/MS workflow described herein remains the benchmark for quantitative bioanalysis.

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Safety Operating Guide

Personal protective equipment for handling 2-(3-Methoxyphenyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 2-(3-Methoxyphenyl)morpholine

As researchers and scientists in drug development, our work with novel chemical entities demands the highest standards of safety and procedural precision. This guide provides an in-depth operational plan for handling this compound, a morpholine derivative. While specific data for this exact compound is limited, a robust safety protocol can be established by analyzing the hazards associated with its core chemical structure, morpholine. This approach ensures that we operate with a margin of safety, protecting both personnel and the integrity of our research.

The Occupational Safety and Health Administration (OSHA) mandates that employers assess the workplace for hazards and provide appropriate personal protective equipment (PPE) to mitigate risks of injury or impairment through absorption, inhalation, or physical contact.[1] This guide is designed to fulfill that requirement by providing a comprehensive framework for risk assessment and safe handling.

Hazard Identification and Risk Assessment

Understanding the "why" behind a safety protocol is as crucial as the protocol itself. The primary hazards associated with this compound are inferred from the known properties of its parent compound, morpholine.

Morpholine is classified as:

  • Flammable Liquid and Vapor: It can be ignited by heat, sparks, or flames.[2][3][4] Vapors are often heavier than air and can travel to an ignition source and flash back.[5]

  • Corrosive: It causes severe skin burns and serious eye damage.[2][3][4][6] Contact can lead to injuries that are difficult to heal if not treated immediately.[7]

  • Toxic and Harmful: It is toxic in contact with skin or if inhaled, and harmful if swallowed.[2][3][4][6][8] Inhalation can irritate the nose, throat, and lungs.[5]

Given these properties, every interaction with this compound must be treated as a potential exposure event. The risk assessment must consider the specific laboratory operations being performed, from weighing and preparing solutions to running reactions and performing work-ups.[9]

Personal Protective Equipment (PPE) Specification

The selection of PPE is the primary barrier between the researcher and the chemical hazard. A multi-layered approach is essential. The minimum PPE for any work in a laboratory with chemical hazards includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[10] For this compound, this is supplemented with specific, hazard-appropriate gear.

Task / OperationEye & Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid / Preparing Stock ANSI Z87-rated safety goggles.[10] Add a face shield if there is a splash hazard.[10]Chemical-resistant nitrile or neoprene gloves.[11] Consider double-gloving.[10]Flame-resistant lab coat.[11]Required. All handling of solids and concentrated solutions must be done in a certified chemical fume hood.[11][12]
Transferring Liquid Solutions ANSI Z87-rated safety goggles and a full-face shield.[10]Chemical-resistant nitrile or neoprene gloves. Inspect for tears before use.Flame-resistant lab coat.[11] A chemical-resistant apron is recommended for larger volumes.Required. All transfers should occur within a chemical fume hood to control vapors.[6][12]
Running Reactions (Heated/Pressurized) ANSI Z87-rated safety goggles and a full-face shield.Insulated, chemical-resistant gloves if handling hot apparatus. Otherwise, nitrile or neoprene gloves.Flame-resistant lab coat.[11]Required. Reactions must be conducted in a chemical fume hood.[12]
Spill Cleanup ANSI Z87-rated safety goggles and a full-face shield.Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Silver Shield).Chemical-resistant apron or suit over a lab coat.A NIOSH-approved respirator with organic vapor cartridges is necessary if outside a fume hood.[12][13]

Safe Handling and Operational Protocol

A systematic workflow minimizes risk and ensures reproducibility. The following protocol integrates PPE requirements into a step-by-step operational plan.

Workflow for Handling this compound

G Safe Handling & Disposal Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase cluster_disposal Waste Management A 1. Conduct Hazard Assessment (Review SDS for Morpholine) B 2. Designate Work Area (Chemical Fume Hood) A->B C 3. Assemble All PPE (Goggles, Face Shield, Gloves, Lab Coat) B->C D 4. Execute Task (Weighing, Transfer, Reaction) - Use Non-Sparking Tools - Ground Equipment C->D Proceed to Handling E 5. Decontaminate Work Area & Equipment D->E Task Complete F 6. Remove PPE Correctly (Gloves last) E->F G 7. Wash Hands Thoroughly F->G H 8. Segregate Waste (Solid vs. Liquid, Halogenated) G->H Initiate Disposal I 9. Label Waste Container (Hazardous Waste Label) H->I J 10. Store in Satellite Accumulation Area I->J

Caption: Workflow from preparation to disposal.

Step-by-Step Methodology:

  • Preparation:

    • Before any work begins, consult the Safety Data Sheet (SDS) for morpholine to review hazards.[2][3][4][6][7][8][12]

    • Designate a specific area for handling, which must be a certified chemical fume hood.[6][7][12] Ensure the sash is at the appropriate height.

    • Assemble all necessary PPE as specified in the table above. Inspect all items, particularly gloves, for any defects.

  • Handling:

    • All manipulations of this compound must be performed inside the fume hood to minimize inhalation exposure.[12]

    • Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge, which could ignite flammable vapors.[3][4][12]

    • Keep containers tightly closed when not in use.[2][4][12]

  • Decontamination and Hygiene:

    • After handling, thoroughly decontaminate the work surface and any equipment used.

    • Remove PPE carefully to avoid cross-contamination. Gloves should be removed last.

    • Wash hands and any exposed skin thoroughly with soap and water after work is complete.[2]

Spill and Emergency Procedures

In Case of Skin or Eye Contact:

  • Skin: Immediately flush the affected area with large amounts of water for at least 15 minutes while removing contaminated clothing.[12][14] Seek immediate medical attention.[5][6]

  • Eyes: Immediately flush eyes with copious amounts of water for at least 15-30 minutes, lifting the upper and lower eyelids.[5][6][12] Remove contact lenses if present and easy to do.[6][12] Seek immediate medical attention.

In Case of a Spill:

  • Alert personnel in the immediate area and evacuate if necessary.

  • Remove all ignition sources.[12][14]

  • If the spill is large or outside of a containment hood, evacuate the lab and contact the institutional safety office.

  • For small spills within a fume hood, cover with a non-flammable absorbent material like sand or diatomaceous earth.[2]

  • Collect the absorbed material using non-sparking tools into a designated, labeled hazardous waste container.[12][14]

  • Wash the spill area thoroughly.

Waste Disposal Plan

Improper disposal of chemical waste poses a significant risk to the environment and public health. All waste containing this compound must be treated as hazardous.

  • Segregation:

    • Collect all liquid waste containing the compound in a dedicated, clearly labeled hazardous waste container.[11] Do not mix with incompatible waste streams.[15]

    • Solid waste (e.g., contaminated gloves, absorbent pads, filter paper) must be collected in a separate, sealed, and labeled container.[15]

    • Do not dispose of this chemical down the drain or in the regular trash.[15][16]

  • Labeling and Storage:

    • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.

    • Store waste containers in a designated Satellite Accumulation Area (SAA) that is under the control of laboratory personnel.[15] The SAA should provide secondary containment.

    • Keep waste containers sealed at all times, except when adding waste.

  • Disposal:

    • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department. They will ensure the waste is handled and disposed of in accordance with all local, state, and federal regulations.[5][17]

By adhering to this comprehensive guide, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment and upholding the principles of scientific integrity and responsibility.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.